5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8S2/c1-3-7-11(8-4-1)21-13(15-17-19-21)23-24-14-16-18-20-22(14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXASCLMZSMFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SSC3=NN=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063705 | |
| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
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Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-07-7 | |
| Record name | 5,5′-Dithiobis[1-phenyl-1H-tetrazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Tetrazole, 5,5'-dithiobis(1-phenyl- | |
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| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
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| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
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| Record name | 5,5'-dithiobis[1-phenyl-1H-tetrazole] | |
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Foundational & Exploratory
An In-depth Technical Guide to 5,5'-Dithiobis(1-phenyl-1H-tetrazole): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a symmetrical disulfide reagent of significant interest in medicinal chemistry, bioconjugation, and drug development. The document details its fundamental physicochemical properties, provides robust, field-tested protocols for its synthesis and characterization, and explores its primary application in thiol-disulfide exchange reactions. A central focus is placed on the mechanistic rationale behind its synthesis and reactivity, offering researchers and drug development professionals the foundational knowledge required for its effective application. This guide serves as an authoritative resource, consolidating essential data, experimental procedures, and safety considerations.
Core Compound Identity and Physicochemical Properties
5,5'-Dithiobis(1-phenyl-1H-tetrazole), also known as Bis(1-phenyl-1H-tetrazol-5-yl) disulfide, is a stable, symmetrical disulfide derived from its corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol.[1] The molecule consists of two 1-phenyl-1H-tetrazole moieties linked by a disulfide bridge.[1] This structure is central to its function as a thiol-reactive agent.
The core properties of the compound are summarized in the table below, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [1][2][3][4] |
| Molecular Weight | 354.41 g/mol | [3] |
| CAS Number | 5117-07-7 | [1][2][3][4] |
| Appearance | White to pale cream crystals or powder | [5] |
| Melting Point | 58-60 °C | [1] |
| Density | 1.59 g/cm³ (calculated) | [1] |
| XLogP3 | 2.4 | [1] |
| PSA (Polar Surface Area) | 137.8 Ų | [1] |
| Synonyms | Bis(1-phenyl-1H-tetrazol-5-yl) disulfide, 1,1-Diphenyl-bistetrazole-5,5-disulfide | [1][2] |
Synthesis and Purification
The primary and most efficient route for the synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is the oxidative coupling of its thiol precursor, 1-phenyl-1H-tetrazole-5-thiol.[6] This transformation can be achieved using various mild oxidizing agents. The rationale for this approach is the inherent reactivity of the thiol group, which readily forms a disulfide bond under oxidative conditions to achieve a more stable oxidized state.
We present a robust and scalable protocol utilizing iodine as a selective and efficient oxidant. Iodine is widely used for this purpose as it operates under mild conditions, and the reaction progress is often visually indicated by the disappearance of the iodine color.[7][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target disulfide.
Detailed Experimental Protocol: Synthesis
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol (CAS: 86-93-1)
-
Iodine (I₂)
-
Acetonitrile (CH₃CN), ACS grade
-
Ethyl Acetate (EtOAc), ACS grade
-
Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-tetrazole-5-thiol (5.0 g, 28.05 mmol) in 100 mL of acetonitrile. Stir until a clear solution is obtained.
-
Oxidant Addition: In a separate flask, prepare a solution of iodine (3.56 g, 14.03 mmol, 0.5 equivalents) in 50 mL of acetonitrile. Transfer this solution to a dropping funnel.
-
Reaction: Add the iodine solution dropwise to the stirred thiol solution at room temperature over 30 minutes. A transient brown color may appear, which should dissipate upon stirring.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete within 1-2 hours, which is indicated by the complete disappearance of the brown iodine color, resulting in a colorless or pale yellow solution. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc eluent), observing the disappearance of the starting thiol spot.
-
Workup: Quench the reaction by adding 50 mL of a 5% aqueous sodium thiosulfate solution to neutralize any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake vigorously and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a white crystalline solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results serve as a benchmark for validation.
Characterization of Starting Material: 1-Phenyl-1H-tetrazole-5-thiol
Validating the purity of the starting material is a prerequisite for a successful synthesis.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show a complex multiplet for the aromatic protons. Expected shifts are approximately δ 7.78 (m, 2H, ortho-protons), δ 7.64 (m, 2H, meta-protons), and δ 7.61 (m, 1H, para-proton).[9] The acidic thiol proton may be broad or not observed depending on the solvent purity and concentration.
-
¹³C NMR (100 MHz, DMSO-d₆): Key signals include the carbon of the tetrazole ring attached to sulfur (C-S), and the aromatic carbons.[10]
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to the aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C stretching within the phenyl and tetrazole rings (~1600-1400 cm⁻¹), and potentially a weak S-H stretch (~2600-2550 cm⁻¹), although this can be difficult to observe.[11]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 178.21.[11]
Characterization of Final Product: 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
-
¹H NMR: The spectrum is expected to be very similar to the starting material in the aromatic region, as the chemical environment of the phenyl protons is largely unchanged. A multiplet integrating to 10 protons should be observed between δ 7.6-7.8 ppm. The key confirmation is the complete disappearance of the thiol proton (S-H) signal.
-
¹³C NMR: The aromatic signals will remain similar to the precursor. The most notable change will be in the chemical shift of the tetrazole carbon atom bonded to the sulfur, reflecting the change from a thiol to a disulfide linkage.
-
FT-IR (KBr, cm⁻¹): The spectrum will be dominated by aromatic and tetrazole ring vibrations, similar to the starting material. Crucially, the weak S-H stretching band around 2550 cm⁻¹ will be absent. A weak C-S stretching vibration may be observed.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 354.41, confirming the successful dimerization.
Mechanism of Action and Key Applications
The primary utility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) stems from its ability to participate in thiol-disulfide exchange reactions. This makes it a valuable reagent for introducing the 1-phenyl-1H-tetrazol-5-ylthiol moiety onto other molecules, particularly proteins and peptides containing cysteine residues.[12]
The Thiol-Disulfide Exchange Mechanism
This reaction is a nucleophilic substitution (Sₙ2-type) where a deprotonated thiol (a thiolate anion, RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[6][13] The reaction proceeds through a transient linear tri-sulfur intermediate, resulting in the formation of a new, mixed disulfide and the displacement of the other half of the original disulfide as a thiolate leaving group.[6]
Caption: The Sₙ2 mechanism of thiol-disulfide exchange.
Causality and Control:
-
pH Dependence: The reaction rate is critically dependent on pH. The attacking species is the thiolate anion (RS⁻), not the protonated thiol (RSH).[1][6] Therefore, the reaction must be conducted at a pH above the pKₐ of the attacking thiol to ensure a sufficient concentration of the nucleophilic thiolate. For cysteine residues in peptides (pKₐ ≈ 8.3), reactions are typically run at a pH of 7.5-8.5.[14]
-
Leaving Group Stability: The efficiency of the exchange is also governed by the stability of the leaving group. The 1-phenyl-1H-tetrazole-5-thiolate anion is an excellent leaving group due to the electron-withdrawing nature of the tetrazole ring, which stabilizes the resulting negative charge through resonance. This thermodynamic favorability drives the reaction forward.
Application Protocol: Covalent Modification of a Cysteine-Containing Peptide
This protocol describes a representative procedure for labeling a model peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide (e.g., GRGDSC G)
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole)
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reversed-phase HPLC (RP-HPLC) system for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mg/mL (approximately 1-2 mM, depending on MW).
-
Reagent Preparation: Prepare a 10-fold molar excess stock solution of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in a minimal amount of DMF or DMSO (e.g., 20 mM). The use of an organic co-solvent is necessary due to the low aqueous solubility of the reagent.
-
Reaction: Add the reagent stock solution to the stirred peptide solution to achieve a 5-10 fold molar excess of the disulfide over the peptide thiol. Ensure the final concentration of the organic co-solvent does not exceed 5-10% (v/v) to avoid peptide denaturation.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC. The modified peptide will have a longer retention time than the starting peptide due to the addition of the lipophilic 1-phenyl-1H-tetrazol-5-ylthio group.
-
Quenching (Optional): The reaction can be quenched by acidification with TFA to a pH of 2-3, which protonates the remaining free thiols and stops the exchange reaction.
-
Purification: Purify the modified peptide from excess reagent and the 1-phenyl-1H-tetrazole-5-thiol byproduct using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Collect the desired peak and confirm the identity of the product by mass spectrometry (e.g., ESI-MS), looking for the expected mass increase corresponding to the addition of a C₇H₅N₄S moiety (177.21 Da).
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is not widely available, guidelines can be established based on the data for its highly similar precursor, 1-phenyl-1H-tetrazole-5-thiol, and general chemical safety principles.
-
Hazard Classification: The precursor is classified as a flammable solid and may cause skin and eye irritation.[13][15][16] Tetrazole compounds, as a class, can be heat-sensitive and may have explosive properties under certain conditions.[17]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber) when handling the compound.[13][15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames.[13][16][17] Avoid contact with strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[15][17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a valuable and reactive disulfide reagent with clear applications in the selective modification of thiols. Its synthesis via the oxidation of 1-phenyl-1H-tetrazole-5-thiol is straightforward and high-yielding. The utility of the compound is rooted in the fundamental principles of thiol-disulfide exchange, where the stability of the tetrazole-thiolate leaving group and the nucleophilicity of the attacking thiolate are key determinants of reactivity. By understanding these core properties and mechanistic principles, researchers in drug development and chemical biology can confidently employ this reagent for creating novel bioconjugates and modified peptides.
References
- Nesmĕrák, K., Pospíšek, M., Nĕmec, I., Waisser, K., & Gabriel, J. (2000). Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide. Folia Microbiologica, 45(2), 138–142. [Link]
- Karalai, C., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Rasayan Journal of Chemistry, 15(1), 586-599. [Link]
- Jiang, Y., et al. (2007). Bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o1208. [Link]
- Bernardes, G. J. L., et al. (2010). Chemo-selective modification of cysteine residues. Open Exploration Publishing.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol.
- Zeynizadeh, B. (2002). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. Journal of Chemical Research, 2002(12), 640-642. [Link]
- Chai, S. (2018). Preparation method for 1-phenyl-5-mercaptotetrazole. SciSpace.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol.
- Zhang, J., et al. (2016). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1128, 470-476. [Link]
- Wang, Y., et al. (2023).
- Poole, L. B. (2015). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 115(1), 1-26. [Link]
- National Center for Biotechnology Information. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem.
- National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook.
- Fazaeli, R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
- U.S. Patent No. 4,526,978. (1985). Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
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- 8. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]
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"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" CAS number 5117-07-7
An In-depth Technical Guide to 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (CAS No. 5117-07-7), an organic disulfide compound of significant interest in synthetic and medicinal chemistry. Structurally, it comprises two 1-phenyl-1H-tetrazole-5-thiolate units joined by a disulfide bridge[1]. This document elucidates its physicochemical properties, synthesis via oxidative coupling, and its core reactivity centered on the reversible cleavage of its disulfide bond. We will explore its primary application as a thiol-reactive agent for introducing the phenyl-tetrazole-thiol moiety into other molecules through thiol-disulfide interchange reactions. The underlying principles of these protocols are explained to provide researchers with both the "how" and the "why," ensuring a foundation for experimental design and troubleshooting.
Core Compound Identity and Physicochemical Properties
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a symmetrical disulfide molecule. Its identity is well-established, with various synonyms in use, including 1,1'-Diphenyl-bistetrazole-5,5'-disulfide and Bis(1-phenyl-1H-tetrazol-5-yl) disulfide[2][3]. The molecule's geometry is characterized by a C-S-S-C torsion angle of 81.9(1)°, a common feature for organic disulfides[1].
The tetrazole ring is a critical functional group in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids to enhance metabolic stability and cell permeability. The disulfide bond, on the other hand, is a key functional group in biochemistry, famously providing structural integrity to proteins through cysteine-cysteine linkages[4][5]. The combination of these two motifs in a single, reactive molecule makes it a valuable tool for chemical biology and drug discovery.
Table 1: Physicochemical Properties of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
| Property | Value | Source(s) |
| CAS Number | 5117-07-7 | [2][6][7][8] |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [2][6][9] |
| Molecular Weight | 354.41 g/mol | [6][9][10] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 145 °C (decomposes) | [1][11] |
| Purity | Typically >95% (HPLC) | [6][7][10] |
| EINECS Number | 225-852-2 | [2][3] |
| Density (Predicted) | 1.59 g/cm³ | [3][11] |
| Boiling Point (Predicted) | 618.6 °C at 760 mmHg | [3][11] |
Synthesis: The Principle of Oxidative Dimerization
The formation of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is achieved through the oxidative coupling of its corresponding thiol precursor, 1-Phenyl-1H-tetrazole-5-thiol (CAS No. 86-93-1). This reaction is a cornerstone of sulfur chemistry, wherein two thiol (-SH) groups are oxidized to form a disulfide (S-S) bond.
Mechanistic Rationale
The driving force for this reaction is the formation of the relatively stable disulfide bond from two more reactive thiolate anions. The process requires an oxidizing agent to accept the electrons released from the sulfur atoms. In a laboratory setting, this can be a mild oxidant like iodine (I₂) or even atmospheric oxygen, often catalyzed by metal ions. Research has shown that this type of in situ oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol ligands can occur in the presence of metal ions such as Fe³⁺[12]. The choice of oxidant and reaction conditions is critical to prevent over-oxidation of the sulfur to sulfinic or sulfonic acids[5].
Caption: Oxidative dimerization of two thiol precursors to form the disulfide product.
Experimental Protocol: Oxidative Coupling
This protocol is a representative method based on standard chemical principles for disulfide formation.
-
Dissolution: Dissolve 1-Phenyl-1H-tetrazole-5-thiol (2 equivalents) in a suitable solvent such as ethanol or DMF. The choice of solvent is critical for ensuring the solubility of the starting material.
-
Base Addition (Optional but Recommended): Add a mild, non-nucleophilic base like triethylamine (1.1 equivalents per thiol) to the solution. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is more readily oxidized.
-
Oxidant Introduction: Slowly add a solution of the oxidizing agent (e.g., Iodine, 1 equivalent) dropwise at room temperature with stirring. The disappearance of the iodine color can indicate reaction completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol spot is consumed.
-
Work-up and Isolation:
-
Quench any excess oxidant with a reducing agent like sodium thiosulfate solution.
-
If the product precipitates, it can be isolated by filtration. Otherwise, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a crystalline solid. Purity should be confirmed by HPLC and characterized by NMR and MS.
Core Reactivity and Key Applications
The utility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) stems almost entirely from the reactivity of its disulfide bond. This bond can be cleaved, and it can participate in exchange reactions, making it an excellent reagent for "thiol modification."
Disulfide Bond Cleavage
The S-S bond is stable but can be broken under specific conditions:
-
Reduction: Treatment with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will cleave the disulfide bond, regenerating two equivalents of the starting 1-phenyl-1H-tetrazole-5-thiol. This reversibility is a key feature in biological systems[4].
-
Photocleavage: The sulfur-sulfur bond in this molecule has been shown to undergo cleavage upon investigation with nanosecond-laser flash photolysis, highlighting its potential use in photochemistry and materials science[1].
Application in Synthesis via Thiol-Disulfide Interchange
A primary application is the preparation of asymmetric disulfides. This is a chemoselective process where a free thiol attacks one of the sulfur atoms of the disulfide bond, displacing the other half of the molecule[13].
A documented use of this principle is the preparation of 5-(5-nitropyridin-2-yldithio)-1-phenyl-1H-tetrazole[1][11]. In this reaction, the thiol group of 2-mercapto-5-nitropyridine attacks the disulfide bridge of 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
Caption: Thiol-disulfide exchange to generate a new, asymmetric disulfide.
Experimental Protocol: Thiol-Disulfide Interchange
This protocol outlines a general procedure for using the title compound to modify a cysteine-containing peptide or other thiol-bearing molecule.
-
Reactant Preparation: Dissolve the thiol-containing substrate (1 equivalent) in a buffered solution (e.g., phosphate buffer, pH 7-8). Causality: The reaction is most efficient at a pH where a significant fraction of the substrate thiol is deprotonated to the reactive thiolate anion.
-
Reagent Addition: Add a solution of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (1.2-1.5 equivalents), dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF, to the buffered substrate solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically clean and proceeds with few byproducts[13].
-
Monitoring: Track the formation of the new disulfide product and the consumption of the starting materials by reverse-phase HPLC (RP-HPLC) with UV detection. The phenyl-tetrazole moiety provides a strong UV chromophore, simplifying detection.
-
Purification: Once the reaction is complete, the desired product can be purified from the reaction mixture, the 1-phenyl-1H-tetrazole-5-thiol byproduct, and excess reagent using preparative RP-HPLC.
-
Validation: Confirm the identity and purity of the final product by mass spectrometry (to verify the expected mass increase) and analytical RP-HPLC.
Safety and Handling
While a full safety data sheet is not available for the title compound in the provided results, data for its precursor, 1-Phenyl-1H-tetrazole-5-thiol, provides critical guidance. High-nitrogen heterocyclic compounds, especially tetrazoles, can be thermally unstable and potentially explosive upon heating[14].
-
Hazard Class: The precursor is classified as a Flammable Solid (Class 4.1)[15]. It is prudent to treat 5,5'-Dithiobis(1-phenyl-1H-tetrazole) with the same level of caution.
-
Incompatibilities: Avoid contact with strong oxidizing agents[14][15].
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Prevent contact with skin and eyes[3].
-
Storage: Store in a cool, dry place away from ignition sources and incompatible materials.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is more than a simple chemical; it is a specialized tool for molecular engineering. Its synthesis is straightforward, based on the fundamental principle of thiol oxidation. Its true value lies in the predictable and selective reactivity of its disulfide bond, which allows it to serve as an efficient donor of the 1-phenyl-1H-tetrazol-5-ylthio group. For researchers in drug development and chemical biology, this compound provides a reliable method for introducing a bioisosterically important tetrazole moiety onto thiol-containing targets, such as peptides and proteins, enabling the exploration of new structure-activity relationships.
References
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- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF.
- 5,5'-Dithiobis(1-phenyl-1H-tetrazole). Chongqing Chemdad Co. ,Ltd. [Link]
- 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- - Substance Details - SRS | US EPA. US EPA. [Link]
- Kinetics of the reaction of 1-phenyl-1H-tetrazole-5-thiol sodium salt with less substituted 1,4-naphthoquinone 2,3-epoxides. The Journal of Organic Chemistry. [Link]
- Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides.
- Formation of disulfide bond in p53 correlates with inhibition of DNA binding and tetrameriz
- Intracellular catalysis of disulfide bond formation by the human sulfhydryl oxidase, QSOX1. PubMed Central. [Link]
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- The role of thiols and disulfides in protein chemical and physical stability. PubMed Central. [Link]
- Synthesis of Novel (bis-)
- A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Semantic Scholar. [Link]
- Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions†. Sciforum. [Link]
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An In-depth Technical Guide to the Molecular Structure and Geometry of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
This guide provides a comprehensive technical overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a significant organic disulfide in contemporary chemical research. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural intricacies, synthesis, and practical applications, grounding all claims in verifiable, authoritative sources.
Introduction: The Significance of a Disulfide-Linked Heterocycle
5,5'-Dithiobis(1-phenyl-1H-tetrazole), with the molecular formula C₁₄H₁₀N₈S₂ and a molecular weight of 354.41 g/mol , is a symmetrical molecule featuring two 1-phenyl-1H-tetrazole units linked by a disulfide bridge[1][2]. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell permeability, making tetrazole derivatives highly valuable in drug design[3][4].
The presence of the disulfide bond (-S-S-) is of particular interest. This covalent bond is susceptible to cleavage under mild reducing conditions, a property that can be exploited in various applications, such as responsive drug delivery systems or dynamic polymer networks. The photo-cleavage of the sulfur-sulfur bond has also been a subject of investigation, highlighting the molecule's potential in photochemistry[1][5]. This guide will explore the fundamental aspects of the molecule's structure that give rise to these unique properties.
Molecular Structure and Geometry: A Detailed Analysis
The geometry of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is defined by the spatial arrangement of its constituent phenyl and tetrazole rings around the central disulfide linkage. The molecule is comprised of two 1-phenyl-1H-tetrazole-5-thiolate units connected through an S-S bond[1][5].
The Disulfide Bridge and Conformational Flexibility
The most defining geometric feature of this molecule is the C-S-S-C dihedral angle. Crystallographic studies have reported this torsion angle to be 81.9(1)°[1][5]. This non-planar arrangement around the disulfide bond is typical for organic disulfides and is crucial for minimizing steric hindrance between the bulky phenyl-tetrazole substituents. This conformation imparts a specific three-dimensional shape to the molecule, influencing its packing in the solid state and its interaction with other molecules in solution.
Crystallographic Data Summary
While a complete crystallographic information file (CIF) provides exhaustive detail, the following table summarizes key structural parameters derived from crystallographic data. These values provide a quantitative basis for understanding the molecule's architecture.
| Parameter | Value | Description |
| Molecular Formula | C₁₄H₁₀N₈S₂ | The elemental composition of the molecule[1]. |
| Molecular Weight | 354.41 g/mol | The mass of one mole of the substance[1][6]. |
| CAS Number | 5117-07-7 | The unique identifier assigned by the Chemical Abstracts Service[1][7]. |
| C-S-S-C Torsion Angle | 81.9(1)° | The dihedral angle defining the twist around the disulfide bond[1][5]. |
| Melting Point | ~145 °C (dec.) | The temperature at which the solid melts, with decomposition[1][5]. |
Synthesis and Characterization
The primary route for synthesizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is through the oxidative dimerization of its precursor, 1-phenyl-1H-tetrazole-5-thiol (also known as 1-phenyl-5-mercaptotetrazole)[2][8]. This reaction leverages the propensity of thiols to form disulfide bonds in the presence of an oxidizing agent.
Synthesis Workflow
The logical flow for the preparation and verification of the target compound is outlined below. This process ensures the synthesis of the correct molecule and confirms its purity.
Caption: Workflow for the synthesis and analysis of the target compound.
Detailed Experimental Protocol: Catalytic Dimerization
This protocol is adapted from methodologies employing metalloporphyrin catalysts for the efficient dimerization of the thiol precursor[8]. The causality behind using an alkaline solution is to deprotonate the thiol, forming the more reactive thiolate anion. The metalloporphyrin acts as a catalyst to facilitate the electron transfer process required for oxidation by atmospheric oxygen.
Materials:
-
1-phenyl-1H-tetrazole-5-thiol (HL)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Metalloporphyrin catalyst (e.g., THPPMnCl - Tetrakis(4-hydroxyphenyl)porphyrin manganese(III) chloride)
-
Air (as the oxidant)
Procedure:
-
Preparation of Alkaline Solution: Prepare a 0.1 M solution of NaOH in methanol.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.15 g of 1-phenyl-1H-tetrazole-5-thiol and 1.5 mg of the metalloporphyrin catalyst in 20 mL of the alkaline methanol solution[8].
-
Reaction: Stir the solution vigorously at room temperature (25 °C) for 2 hours. The flask should be open to the air to allow for aerobic oxidation[8].
-
Isolation: As the reaction proceeds, the product, 5,5'-Dithiobis(1-phenyl-1H-tetrazole), will precipitate out of the solution as a yellow solid[8].
-
Purification: Collect the solid by filtration, wash with a small amount of cold methanol to remove any unreacted starting material and residual catalyst, and dry under vacuum.
Characterization Protocols
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings. Due to the molecule's symmetry, the proton environments on both rings are identical.
-
13C NMR: The spectrum will display distinct signals for the carbon atoms of the phenyl rings and the carbon atom of the tetrazole rings. (Note: Specific chemical shift values can be found in spectral databases such as SpectraBase or PubChem)[1].
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the functional groups present. Key absorptions are expected for the aromatic C-H stretching and C=C bending of the phenyl rings, and vibrations associated with the tetrazole ring structure. The absence of a prominent S-H stretching band (typically around 2550 cm⁻¹) confirms the formation of the disulfide from the thiol precursor. (Note: Representative spectra are available from sources like the NIST WebBook for the precursor and Sigma-Aldrich for the product)[1][9].
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of the final product. A single sharp peak under appropriate chromatographic conditions would indicate a high degree of purity. The retention time can also be used for identification when compared against a known standard.
Applications and Future Directions
The unique combination of a bioisosteric tetrazole ring and a cleavable disulfide bond makes 5,5'-Dithiobis(1-phenyl-1H-tetrazole) a molecule of considerable interest in several advanced applications.
Role in Polymer and Materials Science
The disulfide bond serves as a dynamic covalent linkage. This allows for the creation of self-healing polymers or stimuli-responsive materials. For instance, polymers incorporating this unit could be designed to depolymerize or change their properties in a reducing environment, which is relevant for targeted drug delivery in specific biological compartments (e.g., inside cells, which have a more reducing environment). While the broader field of thiol-ene "click" chemistry is well-established for creating novel polymers, the disulfide component of this molecule offers a reversible or "cleavable" dimension to such materials[10][11].
Caption: Key molecular features and their corresponding application areas.
Potential in Medicinal Chemistry
As a derivative of a known privileged scaffold, this molecule and its analogues are of interest in drug discovery[3]. The tetrazole units can participate in hydrogen bonding and other interactions with biological targets. Furthermore, the disulfide bond could be a target for reduction by endogenous thiols like glutathione, potentially releasing the active monomeric thiol form (1-phenyl-1H-tetrazole-5-thiol) in a controlled manner within a biological system. This prodrug-like strategy is a key area of modern pharmaceutical development.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is more than a simple organic disulfide; it is a carefully designed molecule whose structure is intrinsically linked to its function. The non-planar geometry of its disulfide bridge and the bio-relevant nature of its phenyl-tetrazole moieties make it a versatile building block. From its straightforward synthesis via oxidative dimerization to its potential applications in dynamic materials and targeted therapeutics, this compound represents a confluence of foundational chemical principles and forward-looking scientific application. The detailed structural and procedural information provided in this guide serves as a solid foundation for researchers aiming to harness the unique properties of this intriguing molecule.
References
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- SCIRP. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science. [Link]
- Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics. [Link]
- U.S. Environmental Protection Agency (EPA). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl-. Substance Registry Services. [Link]
- ResearchGate. (2020).
- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. [Link]
- Google Patents. (1985).
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- American Chemical Society. (2020). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]
- Cambridge Crystallographic Data Centre (CCDC). Crystallography. [Link]
- Chongqing Chemdad Co., Ltd. 5,5'-Dithiobis(1-phenyl-1H-tetrazole). [Link]
- Beilstein Journal of Organic Chemistry. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
- Interchim.
- Cambridge Crystallographic Data Centre (CCDC).
- Cambridge Crystallographic Data Centre (CCDC).
- NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. National Institute of Standards and Technology. [Link]
- Sciforum. (2020). Synthesis of new bis 1‒ and 5‒substituted 1H‒tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. [Link]
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"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" mechanism of action in corrosion inhibition
An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) as a highly effective corrosion inhibitor. DPT, an organic disulfide compound, demonstrates superior protective capabilities for various metals and alloys in aggressive acidic environments. This document elucidates the intricate molecular interactions between DPT and metal surfaces, leading to the formation of a robust protective barrier. We will explore the synergistic contributions of the phenyl-tetrazole moieties and the critical disulfide bridge to its inhibitory function. This guide synthesizes data from electrochemical analyses, surface morphology characterizations, and theoretical quantum chemical calculations to present a holistic understanding of DPT's corrosion inhibition mechanism. Methodologies for key experimental protocols are detailed to ensure reproducibility and further investigation.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of metals, poses a significant and costly challenge across numerous industries, from oil and gas to infrastructure and electronics. The use of corrosion inhibitors is a primary strategy to mitigate these effects. Organic inhibitors, in particular, are valued for their ability to form protective adsorbed layers on metal surfaces. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise due to the presence of lone pair electrons and π-orbitals that facilitate strong adsorption.
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) has emerged as a particularly potent corrosion inhibitor. Its molecular architecture, featuring two 1-phenyl-1H-tetrazole-5-thiol units linked by a disulfide bridge, provides multiple active centers for interaction with metal surfaces, leading to superior inhibition efficiency compared to its monomeric counterparts.[1][2] This guide will dissect the multifaceted mechanism through which DPT exerts its protective action.
Molecular Structure and Physicochemical Properties
DPT is an organic disulfide with the chemical formula C₁₄H₁₀N₈S₂.[3] The molecule's efficacy as a corrosion inhibitor is intrinsically linked to its structural features:
-
1-Phenyl-1H-tetrazole Groups: The tetrazole ring is rich in nitrogen atoms, while the phenyl group provides a source of π-electrons. These features are crucial for the initial physisorption and subsequent chemisorption onto the metal surface.
-
Disulfide Bridge (-S-S-): The disulfide bond is a key functional group that can interact with the metal surface. Photo-cleavage studies have investigated the dynamics of this bond.[1] In the context of corrosion, this bridge can also be a site for stronger chemical bonding with the metal.
-
Heteroatoms (N and S): The numerous nitrogen atoms in the tetrazole rings and the sulfur atoms in the disulfide bridge act as active centers for adsorption. The lone pair electrons on these heteroatoms readily interact with the vacant d-orbitals of metal atoms.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₈S₂ |
| Molecular Weight | 354.4 g/mol |
| Melting Point | 145 °C (decomposes) |
| Appearance | Solid |
The Multimodal Mechanism of Corrosion Inhibition
The corrosion inhibition by DPT is not a singular event but a complex process involving multiple modes of interaction that culminate in the formation of a stable, protective film on the metal surface. This mechanism can be understood through the concepts of adsorption, film formation, and the blocking of active corrosion sites.
Adsorption at the Metal-Solution Interface
The primary step in the inhibition process is the adsorption of DPT molecules onto the metal surface. This adsorption is a spontaneous process and can be characterized as a combination of physisorption and chemisorption.[4][5]
-
Physisorption: This initial, weaker adsorption is driven by electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with anions (like Cl⁻) already adsorbed on the surface.
-
Chemisorption: This involves the formation of stronger, coordinate-type bonds between the inhibitor and the metal surface. This is facilitated by the sharing of lone pair electrons from the nitrogen and sulfur atoms of DPT with the vacant d-orbitals of the metal atoms. The π-electrons of the phenyl and tetrazole rings also contribute to this stronger bonding.[6]
The adsorption of DPT and its related compounds on steel surfaces has been found to obey the Langmuir adsorption isotherm.[2][7] This indicates the formation of a monolayer of the inhibitor on the metal surface.
Protective Film Formation
The adsorbed DPT molecules form a dense, protective film that acts as a physical barrier, isolating the metal surface from the corrosive environment. This film impedes the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface and hinders the dissolution of the metal.[7] The increased charge transfer resistance observed in electrochemical impedance spectroscopy (EIS) studies provides direct evidence for the formation of this insulating layer.[4][7]
Mixed-Type Inhibition
Potentiodynamic polarization studies of related tetrazole compounds have shown that they act as mixed-type inhibitors.[4][7][8] This means that DPT influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules adsorb onto both anodic and cathodic sites, effectively slowing down the overall corrosion rate.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of corrosion inhibition by DPT.
Experimental Validation of the Inhibition Mechanism
The proposed mechanism is supported by a wealth of experimental data obtained from various electrochemical and surface analysis techniques.
Electrochemical Measurements
Electrochemical methods are fundamental to understanding the kinetics of corrosion and the efficacy of inhibitors.
This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in Ecorr and changes in βa and βc reveal whether the inhibitor is anodic, cathodic, or mixed-type. For DPT and related compounds, a mixed-type behavior is typically observed.[7][8]
EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface. The Nyquist plots obtained from EIS measurements show a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). An increase in the Rct value in the presence of the inhibitor signifies a decrease in the corrosion rate due to the formation of a protective film.[4][7]
Surface Analysis Techniques
These techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.
SEM images of the metal surface before and after immersion in the corrosive solution, with and without the inhibitor, can visually demonstrate the protective effect. In the absence of the inhibitor, the surface appears rough and pitted, while in its presence, a much smoother surface is observed, indicating the formation of a protective layer.[7][8]
EDX analysis, often coupled with SEM, provides the elemental composition of the metal surface. The presence of nitrogen and sulfur peaks in the EDX spectrum of the inhibited metal surface confirms the adsorption of the DPT molecules.[8]
Quantum Chemical Calculations
Theoretical calculations, such as Density Functional Theory (DFT), provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[6] Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and better inhibition efficiency.[4]
These calculations help to predict the adsorption behavior and inhibition performance of molecules like DPT.[6][9]
The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors:
Caption: Experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
To ensure the integrity and reproducibility of research in this field, the following detailed protocols are provided.
Protocol for Potentiodynamic Polarization (PDP) Measurements
-
Electrode Preparation:
-
Polish the working electrode (e.g., mild steel) with successively finer grades of emery paper.
-
Rinse with distilled water and degrease with acetone.
-
Dry the electrode thoroughly.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell with the prepared metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
-
Procedure:
-
Immerse the electrodes in the test solution (corrosive medium with and without the desired concentration of DPT).
-
Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
-
Data Analysis:
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
-
Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Cell and Electrode Setup:
-
Use the same three-electrode setup as for the PDP measurements.
-
-
Procedure:
-
After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
-
Conclusion and Future Perspectives
5,5'-Dithiobis(1-phenyl-1H-tetrazole) stands out as a highly effective corrosion inhibitor due to its unique molecular structure that facilitates strong adsorption and the formation of a durable protective film on metal surfaces. The synergistic effect of the phenyl-tetrazole moieties and the disulfide bridge leads to a mixed-type inhibition mechanism that effectively stifles both anodic and cathodic corrosion reactions. The understanding of this mechanism, supported by a combination of electrochemical, surface analytical, and theoretical studies, provides a solid foundation for the rational design of even more potent corrosion inhibitors.
Future research should focus on optimizing the molecular structure of DPT derivatives to enhance their solubility and performance in a wider range of corrosive environments. Additionally, long-term immersion tests and studies under dynamic flow conditions would provide valuable insights into the durability and practical applicability of these inhibitors in industrial settings.
References
- Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510. [Link]
- ResearchGate. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. [Link]
- Elusta, M. I. A., Saracoglu, M., Yilmazer, M. I., & Kandemirli, F. (2023). Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. In Corrosion Science. Apple Academic Press. [Link]
- Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. [Link]
- Kamble, P. P., & Dubey, R. S. (2021). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. Journal of Scientific Research, 65(6), 55-61. [Link]
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An In-depth Technical Guide on the Solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a disulfide-linked heterocyclic compound with significant potential in various chemical and pharmaceutical applications. Understanding its solubility profile in different organic solvents is paramount for its synthesis, purification, formulation, and application in drug development and materials science. This technical guide provides a comprehensive overview of the solubility characteristics of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), detailing experimental methodologies for solubility determination, presenting solubility data, and discussing the underlying physicochemical principles that govern its solubility.
Introduction: The Significance of Solubility in the Application of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
The tetrazole moiety is a key structural feature in numerous active pharmaceutical ingredients, serving as a bioisostere for carboxylic acids and contributing to improved metabolic stability and potency.[1][2] 5,5'-Dithiobis(1-phenyl-1H-tetrazole), as an organic disulfide, holds promise in the development of novel therapeutic agents and functional materials.[3][4] Its utility is, however, fundamentally linked to its solubility.
In drug development , solubility dictates the choice of solvents for reaction chemistry, crystallization, and formulation. Poor solubility can hinder absorption and bioavailability, rendering a potentially potent compound ineffective. For materials science applications, controlling solubility is crucial for processing and fabricating thin films, coatings, and composite materials.
This guide aims to provide a foundational understanding of the solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) to aid researchers in overcoming challenges related to its handling and application.
Physicochemical Properties of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
A molecule's solubility is intrinsically linked to its physical and chemical properties. Key parameters for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [5][6] |
| Molecular Weight | 354.41 g/mol | [4][7] |
| Melting Point | 145 °C (decomposes) | [3][8] |
| Appearance | Off-white to pale-yellow powder | [9] |
| XLogP3 | 2.43740 | [5] |
| PSA (Polar Surface Area) | 137.80 Ų | [5] |
The relatively high polar surface area suggests the potential for interactions with polar solvents, while the presence of two phenyl rings contributes to its nonpolar character, indicating that solubility will be a delicate balance of these opposing factors.
Qualitative Solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | 0.1 | Insoluble | The high polarity of the tetrazole and disulfide moieties outweighs the non-polar phenyl groups. |
| Toluene | 2.4 | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the phenyl rings of the solute. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a versatile solvent for many organic compounds. Some polymers with tetrazole groups show good solubility in DCM. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | THF is a common solvent for a wide range of organic reactions and purifications. Polymers with tetrazole groups have demonstrated good solubility in THF. |
| Acetone | 5.1 | Soluble | Its polarity should be sufficient to dissolve the compound. |
| Acetonitrile | 5.8 | Soluble | Often used in HPLC and as a reaction solvent for polar molecules. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, often used for dissolving compounds with low solubility in other common solvents. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Known for its excellent solvating power for a wide range of organic compounds and is a solvent of choice for synthesizing some tetrazoles.[11] |
| Polar Protic Solvents | |||
| Methanol | 5.1 | Sparingly Soluble | The ability to hydrogen bond may be limited. However, some polar polymers with tetrazole groups are soluble in methanol. |
| Ethanol | 4.3 | Sparingly Soluble | Similar to methanol, but with slightly lower polarity. 1-Phenyl-1H-tetrazole-5-thiol has shown some solubility in ethanol.[12] |
| Water | 10.2 | Insoluble | The large non-polar phenyl groups and the disulfide bridge are expected to make it insoluble in water.[13] |
Experimental Protocol for Determining Solubility
A standardized and reproducible method is essential for accurately determining the solubility of a compound. The following protocol outlines a general procedure for qualitative and semi-quantitative solubility assessment.
Materials and Equipment
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole)
-
A range of organic solvents (analytical grade)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Pipettes
Experimental Workflow
Caption: Experimental workflow for qualitative solubility determination.
Detailed Step-by-Step Procedure[15]
-
Preparation: Accurately weigh approximately 25 mg of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and place it into a clean, dry test tube.[14]
-
Solvent Addition: Add 0.75 mL of the selected organic solvent to the test tube in small portions.[14]
-
Mixing: After each addition, cap the test tube and vortex vigorously for at least 60 seconds to ensure thorough mixing.[10]
-
Observation: Allow the mixture to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification:
-
Soluble: The compound is considered soluble if the solution is clear with no visible solid particles.
-
Partially Soluble: If the solution is cloudy or a significant amount of solid has dissolved but some remains, it is partially soluble.
-
Insoluble: If the majority of the solid remains undissolved, the compound is considered insoluble in that solvent.[10]
-
For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Factors Influencing Solubility
The solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a result of the interplay between its molecular structure and the properties of the solvent.
Caption: Factors influencing the solubility of the compound.
-
Polarity: The highly polar tetrazole rings contribute to its solubility in polar solvents. The principle of "like dissolves like" suggests that solvents with a polarity that matches the overall polarity of the solute will be most effective.
-
Hydrogen Bonding: The nitrogen atoms in the tetrazole rings can act as hydrogen bond acceptors. Protic solvents that can act as hydrogen bond donors may enhance solubility, although this can be counteracted by the non-polar regions of the molecule.[10]
-
Aromatic Stacking: The presence of two phenyl rings allows for potential π-π stacking interactions with aromatic solvents like toluene, which may contribute to its solubility in such solvents.
-
Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome by the solvent.
Safety Precautions
When handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and organic solvents, it is crucial to adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[16]
-
Handling: Avoid creating dust when handling the solid compound.[15] Minimize contact with skin and eyes.[16]
-
Storage: Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
It is important to note that some high-nitrogen compounds, including certain tetrazole derivatives, can be unstable or explosive, especially upon heating.[13][17] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.
Conclusion
This technical guide has provided a detailed overview of the solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in various organic solvents. A systematic approach to solubility determination, grounded in an understanding of the compound's physicochemical properties, is essential for its effective utilization in research and development. The provided experimental protocol and discussion of influencing factors offer a practical framework for scientists working with this promising molecule. Further quantitative studies are encouraged to build a more comprehensive solubility database for this compound.
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An In-depth Technical Guide to the Characterization of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectral data and characterization of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a key organic disulfide compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and detailed spectral analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The guide emphasizes the interpretation of spectral data, provides validated experimental protocols, and is grounded in authoritative scientific references to ensure accuracy and trustworthiness.
Introduction and Scientific Context
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (CAS No. 5117-07-7) is a symmetrical disulfide molecule derived from the oxidation of its corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol.[1][2] The tetrazole moiety is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids, which enhances lipophilicity while maintaining a similar pKa.[3] Tetrazole derivatives are integral to a wide range of pharmacologically active agents and have applications in materials science and coordination chemistry.[3][4]
The characterization of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is crucial for confirming its identity, purity, and structural integrity, particularly when it is used as a synthetic intermediate or in photographic applications.[5] This guide serves as a detailed manual, explaining the causality behind experimental choices and providing a self-validating framework for its analysis.
Molecular Structure and Physicochemical Properties
The molecule consists of two 1-phenyl-1H-tetrazole units linked by a disulfide (-S-S-) bridge.[1][2] This disulfide linkage is not merely a linker; it is a chromophore and a reactive functional group. The conformation around the disulfide bond, defined by the C-S-S-C dihedral angle (reported to be approximately 81.9°), significantly influences its properties.[1][2]
Caption: Molecular structure of 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | [6] |
| CAS Number | 5117-07-7 | [6][7][8] |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [1][6][8] |
| Molecular Weight | 354.41 g/mol | [1] |
| Monoisotopic Mass | 354.04698 Da | [6] |
| Appearance | Off-white to pale-yellow powder | [5] |
| Melting Point | 144 - 147 °C (decomposes) |[1][2][5] |
Synthesis and Rationale
The most direct and logical synthesis for this molecule is the oxidative coupling of its thiol precursor, 1-phenyl-1H-tetrazole-5-thiol. This approach is common for disulfide formation and leverages the readily available thiol. The choice of oxidant can vary, from mild options like air or iodine to stronger ones like hydrogen peroxide, allowing for flexibility based on scale and desired reaction kinetics. This method ensures a high-yielding and clean conversion to the target disulfide.
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Unlocking Material Innovation: A Technical Guide to the Potential of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Foreword: The Nexus of Functionality in Advanced Materials
In the relentless pursuit of next-generation materials, the convergence of unique molecular functionalities within a single compound presents a fertile ground for innovation. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) emerges as a molecule of significant interest at this intersection. It uniquely combines the robust, nitrogen-rich tetrazole ring with a dynamic disulfide bridge. This guide delves into the core chemical attributes of this compound, extrapolating from established principles of tetrazole and disulfide chemistry to illuminate its potential applications across diverse fields of materials science, from self-healing polymers to sophisticated nanotechnology and corrosion inhibition. For researchers and developers, this document serves as a foundational blueprint for harnessing the untapped potential of this versatile molecule.
Core Molecular Architecture and Intrinsic Properties
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulfide with the chemical formula C₁₄H₁₀N₈S₂.[1][2] Its structure features two 1-phenyl-1H-tetrazole units linked by a disulfide (S-S) bond.[3] This unique arrangement imparts a combination of properties that are highly desirable in materials science.
| Property | Value | Source |
| Molecular Weight | 354.41 g/mol | [1][2] |
| Melting Point | 145 °C (decomposes) | [3] |
| Density | 1.59 g/cm³ | [4] |
| Appearance | White to off-white powder |
The tetrazole rings, with their high nitrogen content, contribute to thermal stability and can act as ligands for metal coordination.[5][6][7][8] The central disulfide bond is the molecule's dynamic heart, capable of reversible cleavage and reformation under various stimuli such as heat, light, or changes in redox potential.[9] This dynamic covalent bond is the key to applications in adaptable and responsive materials.
Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
The synthesis of 5,5'-dithiobis(1-phenyl-1H-tetrazole) typically involves the oxidation of the corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol. A general and efficient method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[10][11]
Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol and subsequent oxidation
Part A: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with phenyl isothiocyanate and sodium azide in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 1-phenyl-1H-tetrazole-5-thiol.
Part B: Oxidation to 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
-
Oxidation: The synthesized 1-phenyl-1H-tetrazole-5-thiol is dissolved in a suitable solvent, such as ethanol. An oxidizing agent (e.g., hydrogen peroxide, iodine, or exposure to air over time) is added dropwise to the solution.
-
Isolation: The resulting precipitate of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is collected by filtration, washed with a small amount of cold solvent to remove any unreacted thiol, and dried under vacuum.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point analysis to confirm its identity and purity.
Application Domain 1: Self-Healing and Adaptable Polymers
The presence of a disulfide bond is a well-established motif for imparting self-healing capabilities to polymeric materials.[9][12][13] The principle lies in the ability of the disulfide bond to undergo exchange reactions, allowing a damaged polymer network to reform and recover its mechanical properties.[14]
Mechanism of Disulfide-Based Self-Healing
When a polymer containing disulfide crosslinks is damaged, the disulfide bonds at the fracture surface can be cleaved, often forming thiyl radicals.[9] These reactive species can then recombine with other thiyl radicals or participate in exchange reactions with nearby disulfide bonds, effectively re-establishing covalent linkages across the damaged interface.[15] This process can be accelerated by external stimuli like heat or UV light.[9][15]
The incorporation of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) into a polymer backbone, either as a crosslinker or a pendant group, can introduce this self-healing functionality. The phenyl-tetrazole groups flanking the disulfide bond can influence the kinetics of the exchange reaction and the overall properties of the material.
Workflow for Creating a Self-Healing Elastomer
Caption: Mechanism of corrosion inhibition.
Future Outlook and Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) stands as a compelling molecular building block for the development of advanced materials. Its dual functionality, stemming from the stable, coordinating tetrazole rings and the dynamic, reversible disulfide bond, offers a versatile platform for innovation. While its application in corrosion inhibition is emerging, significant potential remains to be explored in the realms of self-healing polymers, stimuli-responsive materials, and the controlled assembly of nanostructures. Further research into tailoring the molecular architecture, for instance, by modifying the phenyl rings, could lead to even more sophisticated materials with precisely tuned properties. This guide serves as an initial exploration, and it is the ingenuity of the research community that will ultimately unlock the full potential of this promising compound.
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An In-Depth Technical Guide to the Electrochemical Behavior and Redox Potential of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Abstract
This technical guide provides a comprehensive overview of the electrochemical behavior and redox characteristics of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). Synthesizing foundational principles of disulfide electrochemistry with specific insights into tetrazole-thiolate systems, this document is intended for researchers, chemists, and drug development professionals. We will explore the core redox reaction, mechanistic pathways, influencing factors, and provide validated experimental protocols for characterization. This guide emphasizes the causality behind experimental design and data interpretation, offering a robust framework for understanding and utilizing this redox-active molecule.
Introduction: The Significance of the Tetrazole Disulfide Redox System
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a disulfide-linked dimer of the pharmaceutically relevant scaffold, 1-phenyl-1H-tetrazole-5-thiol (PTZ). The tetrazole moiety is a well-established bioisostere for carboxylic acids in medicinal chemistry, prized for enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The disulfide bond introduces a crucial element of redox activity, making the molecule responsive to the local electrochemical environment.
The reversible interconversion between the disulfide (oxidized form) and its corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol (reduced form), is a critical feature. This thiol/disulfide redox couple is implicated in a variety of applications, from acting as a trigger for drug release in specific biological compartments to its use in energy storage systems and as a redox mediator in dye-sensitized solar cells.[3][4] Understanding the fundamental electrochemical properties—the potential at which this redox event occurs and the kinetics of the electron transfer—is paramount for harnessing its capabilities.
This guide will delve into the core principles governing the electrochemical reduction and oxidation of this compound, providing both theoretical grounding and practical methodologies for its study.
Core Electrochemical Behavior: The Disulfide/Thiol Redox Couple
The primary electrochemical process for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is the reversible, two-electron reduction of the disulfide bond to form two equivalents of the corresponding thiolate anion.
Reaction: RSSR + 2e⁻ ⇌ 2 RS⁻ (where R = 1-phenyl-1H-tetrazol-5-yl)
This reaction is the cornerstone of the molecule's redox behavior. The disulfide (RSSR) is the oxidized species, and the thiolate (RS⁻) is the reduced species.
The Redox Potential: A Tunable Property
The formal redox potential (E°') of a thiol/disulfide couple is a measure of its tendency to accept electrons. For organic disulfides, this potential is not a fixed constant but is influenced by the molecular structure and the surrounding environment.
The electron-rich, aromatic nature of the tetrazole ring directly influences the stability of the thiolate anion and the disulfide bond. The introduction of substituents onto the phenyl ring offers a predictable way to tune the redox potential.[5]
-
Electron-Withdrawing Groups (EWGs) on the phenyl ring (e.g., -CF₃, -NO₂) will stabilize the resulting thiolate anion (RS⁻), making the reduction of the disulfide bond more favorable. This shifts the redox potential to more positive (less negative) values.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) will have the opposite effect, destabilizing the anion and shifting the redox potential to more negative values.
This principle allows for the rational design of tetrazole disulfide derivatives with tailored redox properties for specific applications.
Electrochemical Kinetics and Reversibility
While the disulfide reduction is chemically reversible, its electrochemical reversibility can vary. In cyclic voltammetry (CV), the degree of reversibility is assessed by the separation between the cathodic (reduction) and anodic (oxidation) peak potentials (ΔEp).
-
Kinetically Facile (Reversible) System: A perfectly reversible system exhibits a ΔEp of approximately 59/n mV (where n is the number of electrons, so ~29.5 mV for this system) and a cathodic-to-anodic peak current ratio (ipc/ipa) of 1.
-
Kinetically Sluggish (Quasi-reversible or Irreversible) System: Many organic disulfides show sluggish charge-transfer kinetics at room temperature, resulting in a large ΔEp (> 200 mV) and distorted peak shapes.[6]
The kinetics are influenced by the electrode material, solvent, and temperature. The tetrazole moiety itself can interact with the electrode surface, potentially influencing the electron transfer rate.
Experimental Characterization: A Validated Protocol
The primary technique for investigating the electrochemical behavior of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is Cyclic Voltammetry (CV) .
Causality in Experimental Design
-
Choice of Solvent and Electrolyte: A non-aqueous, aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is preferred. This is because the redox process fundamentally involves the thiolate anion (RS⁻). Protic solvents (like water or alcohols) can protonate the thiolate to form the neutral thiol (RSH), introducing a second, pH-dependent equilibrium that complicates the voltammogram. A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to ensure conductivity and minimize solution resistance.[7]
-
Choice of Working Electrode: A glassy carbon electrode (GCE) is a common and appropriate choice.[8] Noble metal electrodes like gold or platinum can also be used, but one must be cautious. Thiolates are known to form stable self-assembled monolayers on gold surfaces, which can passivate the electrode or introduce adsorption-related features into the voltammogram, complicating the analysis of the solution-phase species.[8][9]
-
Scan Rate Dependence: Performing CV scans at multiple scan rates (e.g., 25, 50, 100, 200, 500 mV/s) is crucial. For a diffusion-controlled process (as expected for a soluble species), the peak current should be proportional to the square root of the scan rate (ν¹/²). This analysis confirms that the observed redox event is due to the molecule of interest diffusing to the electrode and not an artifact of surface adsorption.
Step-by-Step Protocol for Cyclic Voltammetry
-
Preparation: Prepare a 1-5 mM solution of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in dry acetonitrile containing 0.1 M TBAPF₆.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell:
-
Working Electrode: Glassy Carbon Electrode (polished to a mirror finish with alumina slurry before use).
-
Reference Electrode: Ag/AgCl or a non-aqueous Ag/Ag⁺ reference electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
-
-
Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and will interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Scan the potential initially in the negative (cathodic) direction from a starting potential where no reaction occurs (e.g., 0.0 V) to a potential sufficiently negative to observe the disulfide reduction (e.g., -1.5 V).
-
Reverse the scan in the positive (anodic) direction to observe the corresponding oxidation of the generated thiolate back to the disulfide.
-
Record voltammograms at various scan rates.
-
-
Internal Reference: After acquiring the data, add a small amount of ferrocene to the solution as an internal reference standard. Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple. All potentials should be reported relative to the Fc/Fc⁺ couple, as this provides a solvent-independent reference point for comparing data across different studies.
Data Interpretation and Expected Results
Interpreting the Cyclic Voltammogram
A typical cyclic voltammogram for a quasi-reversible, diffusion-controlled reduction of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) would exhibit:
-
Cathodic Scan (Forward): A reduction peak (Epc) corresponding to the RSSR + 2e⁻ → 2 RS⁻ reaction.
-
Anodic Scan (Reverse): An oxidation peak (Epa) corresponding to the 2 RS⁻ → RSSR + 2e⁻ reaction.
The formal redox potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials: E°' ≈ (Epc + Epa) / 2
Quantitative Data Summary
While a precise, universally accepted value for the redox potential is not available in the literature due to its dependence on experimental conditions, data from related heterocyclic disulfides and general principles allow for an estimation.
| Parameter | Expected Behavior / Estimated Value | Rationale & Causality |
| Redox Mechanism | RSSR + 2e⁻ ⇌ 2 RS⁻ | This is the characteristic two-electron pathway for all disulfide/thiolate redox couples.[3][6] |
| Formal Potential (E°') | Expected in the range of -0.5 V to -1.0 V vs. Fc/Fc⁺ in ACN. | This is an educated estimate. The tetrazole ring is electron-withdrawing, which should make this disulfide easier to reduce (less negative potential) than simple alkyl disulfides but likely in a similar range to other aryl disulfides. The exact value is highly dependent on the solvent and electrolyte.[4] |
| Electrochemical Reversibility | Quasi-reversible to Irreversible | Charge transfer for organic disulfides is often slow. A large peak separation (ΔEp > 100 mV) is expected, indicating kinetic limitations.[6] |
| Diffusion Control | Peak current (ip) proportional to ν¹/² | This confirms the redox process is governed by the mass transport of the analyte to the electrode surface, which is typical for soluble species. |
| Effect of Electrode | Behavior on GCE reflects solution-phase properties. On Au, adsorption peaks may appear. | Strong Au-S bond formation can lead to self-assembled monolayers, altering the electrochemical response.[8] |
Conclusion and Future Directions
The electrochemical behavior of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is governed by the chemically reversible two-electron reduction of its disulfide bond. The redox potential of this transformation is intrinsically linked to the electronic properties of the phenyl-tetrazole moiety and can be rationally tuned through synthetic modification. While the electron transfer kinetics are often sluggish, cyclic voltammetry provides a powerful and accessible tool for characterizing this redox couple.
For professionals in drug development, the redox potential provides crucial information about the stability of the disulfide bond in various biological environments, which are known to have distinct redox poises.[10][11][12] A disulfide bond that is too easily reduced may break prematurely, while one that is too stable may not respond to the desired biological trigger. By applying the principles and protocols outlined in this guide, researchers can accurately characterize the electrochemical properties of this and related molecules, enabling the design of more effective redox-responsive therapeutic agents and advanced materials.
References
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- Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media.
- Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. 2021;50(3):477-491. [Link]
- Measuring the Poise of Thiol/Disulfide Couples in vivo. Free Radical Biology and Medicine. 2010 Nov 1; 49(9): 1474–1483. [Link]
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- Electrochemical Properties of Organic Disulfide/Thiolate Redox Couples. SciSpace. 2017. [Link]
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- Non-equilibrium thermodynamics of thiol/disulfide redox systems: A perspective on redox systems biology. Free Radical Biology and Medicine. 2008 Sep 1; 45(5): 549–569. [Link]
- Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. 2017. [Link]
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- Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. The Journal of Organic Chemistry. 2008 Apr 4;73(7):2527-32. [Link]
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches.
- The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction. Current Organic Synthesis. 2023. [Link]
- Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. Molecules. 2021 Feb; 26(4): 942. [Link]
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Chemical Reviews. 2014 Jul 23; 114(14): 7397–7430. [Link]
- Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. The Journal of Physical Chemistry A. 2005; 109(43):9785–9793. [Link]
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"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" thermal stability and decomposition temperature
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Abstract
5,5'-Dithiobis(1-phenyl-1H-tetrazole), a notable organic disulfide compound, consists of two 1-phenyl-1H-tetrazole units linked by a disulfide bridge.[1][2] The presence of both a thermally labile disulfide bond and high-nitrogen tetrazole rings makes understanding its thermal behavior paramount for safe handling, storage, and application in research and development. This guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound. We will explore the standard analytical methodologies for thermal characterization, present the known decomposition data, and propose a decomposition mechanism based on the established chemistry of disulfide and tetrazole moieties. This document is intended for researchers, chemists, and safety professionals working with this and structurally related compounds.
Introduction
Nitrogen-rich heterocyclic compounds, particularly tetrazoles, are foundational building blocks in various scientific fields, including medicinal chemistry, materials science, and energetic materials.[3][4] Their utility stems from their unique chemical properties, including their ability to act as bioisosteres and their high heat of formation. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a derivative that incorporates a disulfide linkage, adding another layer of chemical reactivity and thermal sensitivity.
The thermal stability of such a molecule is a critical parameter that dictates its operational limits. Uncontrolled thermal decomposition can lead to rapid gas evolution and energy release, posing significant safety hazards.[5] Therefore, a thorough characterization of its decomposition temperature and behavior is not merely an academic exercise but a crucial safety and quality control requirement for any application. This guide synthesizes available data to offer a detailed perspective on this topic.
Physicochemical Properties
A summary of the key physicochemical properties of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is provided below.
| Property | Value | Source |
| IUPAC Name | 1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | [6] |
| Synonyms | 1,1-Diphenyl-bistetrazole-5,5-disulfide | [7] |
| CAS Number | 5117-07-7 | [1][6] |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [1][6] |
| Molecular Weight | 354.41 g/mol | [1][7] |
| Appearance | White to pale cream powder/crystals | [8] |
| Melting Point | ~145 °C (with decomposition) | [1] |
Methodologies for Thermal Analysis
The primary techniques for evaluating the thermal stability of chemical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For decomposition studies, a temperature ramp is applied, and the temperature at which mass loss begins (onset temperature) provides a direct measure of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It identifies thermal events such as melting (endothermic) and decomposition (typically exothermic). The exothermic nature of tetrazole decomposition makes DSC an essential tool for assessing the energy release potential.[10]
Generalized Experimental Protocol for TGA/DSC Analysis
The following protocol outlines the standard procedure for analyzing the thermal properties of a tetrazole compound.[9]
-
Sample Preparation: Accurately weigh 2-5 mg of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) into a suitable TGA or DSC pan (e.g., aluminum or alumina).
-
Instrument Setup: Place the sample pan into the TGA/DSC instrument.
-
Atmosphere Control: Purge the system with an inert atmosphere, typically nitrogen, at a constant flow rate to prevent oxidative side reactions.
-
TGA Method:
-
Temperature Program: Equilibrate at ambient temperature, then heat the sample at a linear rate of 10 °C/min up to a temperature beyond the expected decomposition, such as 500 °C.[9]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
-
DSC Method:
-
Temperature Program: Equilibrate at ambient temperature, then heat the sample at a typical rate of 5-10 °C/min through the expected melting and decomposition regions.[9]
-
Data Acquisition: Continuously record the heat flow into or out of the sample.
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition and the temperature of maximum mass loss from the TGA and its first derivative (DTG) curve.
-
DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature and peak temperature of the exotherm.
-
Experimental Workflow Diagram
Caption: Workflow for Thermal Analysis using TGA/DSC.
Thermal Stability and Decomposition Data
Published data indicates that 5,5'-Dithiobis(1-phenyl-1H-tetrazole) decomposes at or near its melting point.
| Parameter | Reported Value | Notes |
| Decomposition Temperature | ~145 °C | This value is often cited as a melting point with decomposition, indicating that thermal breakdown initiates concurrently with the phase change.[1] |
| Expected TGA Profile | Significant mass loss | A sharp mass loss would be expected starting around 145 °C, corresponding to the expulsion of gaseous products like N₂. The total mass loss may be substantial, as seen in other bis-tetrazole compounds.[11] |
| Expected DSC Profile | Strong Exotherm | A sharp exothermic peak would be anticipated immediately following or overlapping with any melting endotherm, signifying a highly energetic decomposition process characteristic of tetrazole compounds.[10][11] |
Proposed Decomposition Mechanism
-
Initiation - Disulfide Bond Cleavage: The sulfur-sulfur bond in organic disulfides is known to be the most thermally labile, with a bond dissociation energy significantly lower than that of the bonds within the aromatic or heterocyclic rings. Thermal energy will first induce homolytic cleavage of the S-S bond, yielding two 1-phenyl-1H-tetrazole-5-thiyl radicals. This is a common initiation step in the thermal decomposition of disulfides.[12][13]
-
Propagation - Tetrazole Ring Decomposition: The resulting thiyl radical is highly reactive. Concurrently or subsequently, the tetrazole ring, which is known for its propensity to eliminate molecular nitrogen (N₂), undergoes fragmentation. This is a highly favorable process as it leads to the formation of the very stable dinitrogen molecule. The decomposition of the tetrazole ring is the primary energetic step, releasing significant heat.[3]
-
Termination/Rearrangement: The fragmented species can undergo a series of complex secondary reactions, recombinations, and rearrangements to form various stable and polymeric products. Potential products could include phenyl isothiocyanate and sulfur-containing polymers.
Decomposition Pathway Diagram
Caption: Proposed Thermal Decomposition Pathway.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) exhibits limited thermal stability, with decomposition initiating at approximately 145 °C.[1] The decomposition process is expected to be exothermic and involve substantial mass loss, driven by the fragmentation of the tetrazole rings and the initial cleavage of the disulfide bond. The combination of a labile S-S bond and an energetic, high-nitrogen heterocyclic system warrants careful handling and strict temperature control when working with this compound. The analytical methods and mechanistic insights provided in this guide serve as a critical resource for ensuring its safe and effective use in a laboratory or industrial setting.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- ChemicalBook. (2024). 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
- ResearchGate. (n.d.). Thermoanalytic data of tetrazoles.
- UBC Library Open Collections. (n.d.). The thermal decomposition of methyl disulfide.
- RSC Publishing. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials.
- ACS Publications. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A.
- (n.d.). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE.
- ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE.
- PlumX. (n.d.). Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties.
- ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF.
- ResearchGate. (2024). (PDF) Decomposition products of tetrazoles.
- Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1.
- Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g.
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- Santa Cruz Biotechnology. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol.
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- Benchchem. (n.d.). Analysis of Cesium 5,5'-dithio-bis(1-phenyl-1H-tetrazole) Crystal Structure: A Technical Guide.
- ResearchGate. (n.d.). Thermal behavior and safety of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate.
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An In-Depth Technical Guide to the Health and Safety Profile of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a disulfide-linked dimer of 1-phenyl-1H-tetrazole-5-thiol. While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, this document outlines best practices for its handling, storage, and in case of accidental exposure, adhering to the principles of good laboratory practice.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of a substance is crucial for safe handling. Key identifiers and properties for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) are summarized below.
| Property | Value |
| CAS Number | 5117-07-7[1] |
| Molecular Formula | C₁₄H₁₀N₈S₂[1] |
| Molecular Weight | 354.41 g/mol [2] |
| Appearance | Solid |
| Synonyms | 1,1'-Diphenyl-bistetrazole-5,5'-disulfide[2] |
Hazard Identification and Classification
According to the Safety Data Sheet provided by Sigma-Aldrich, 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is not classified as a hazardous substance or mixture.[1]
-
GHS Classification: Not a hazardous substance or mixture.[1]
-
Hazards not otherwise classified (HNOC) or not covered by GHS: None.[1]
This classification suggests a low-risk profile under normal handling conditions. However, it is essential to recognize that the toxicological properties of many chemicals, including this one, may not have been fully investigated. Therefore, treating all chemicals with a degree of caution is a prudent approach in a laboratory setting.
Safe Handling and Storage Protocols
Even in the absence of a formal hazard classification, adherence to standard laboratory safety protocols is imperative to ensure the well-being of personnel and the integrity of research.
Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood is recommended to minimize the potential for inhalation of any airborne particulates.
Personal Protective Equipment (PPE):
The following PPE should be worn when handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole):
-
Eye Protection: Safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) should be worn.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1][3]
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.
Hygiene Measures:
-
General industrial hygiene practice should be followed.[1]
-
Wash hands thoroughly after handling.
-
Change contaminated clothing.[3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The product is chemically stable under standard ambient conditions (room temperature).[3]
Experimental Workflow: Safe Handling Protocol
Caption: A flowchart for the safe handling of 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken as a precaution.
-
If Inhaled: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[1]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. For personal protection, see section 8 of the SDS.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Toxicological and Ecological Information
The available Safety Data Sheet for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) does not provide specific data on acute toxicity, skin corrosion/irritation, respiratory or skin sensitization, or carcinogenicity.[1] Similarly, there is no information available regarding its persistence and degradability, bioaccumulative potential, or mobility in soil.
The absence of this data underscores the importance of handling the substance with care and preventing its release into the environment.
Conclusion
While 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is not classified as a hazardous material, a comprehensive understanding and implementation of standard laboratory safety practices are essential for its handling. Researchers, scientists, and drug development professionals should use this guide as a resource to ensure a safe laboratory environment when working with this compound. The causality behind these recommendations lies in the prudent principle of minimizing exposure to any chemical, regardless of its formal hazard classification, due to the potential for unknown long-term effects or reactions.
References
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for 1-Phenyl-1H-tetrazole-5-thiol. [Link]
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An In-Depth Technical Guide to 5,5'-Dithiobis(1-phenyl-1H-tetrazole): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a disulfide-containing heterocyclic compound with significant potential in various scientific domains. From its synthesis and characterization to its emerging applications, this document serves as a technical resource for researchers and professionals in chemistry and drug development.
Introduction: The Significance of the Tetrazole Moiety and Disulfide Bridge
The tetrazole ring is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for carboxylic acids and cis-amide groups. This substitution can enhance a molecule's lipophilicity, metabolic stability, and potency, making it a valuable component in the design of novel therapeutics. The presence of a disulfide bridge in 5,5'-Dithiobis(1-phenyl-1H-tetrazole) introduces a reactive functional group capable of undergoing thiol-disulfide exchange, a fundamental process in biological systems. This unique combination of a stable, nitrogen-rich heterocycle and a redox-active disulfide linkage underpins the compound's diverse chemical and biological activities.
Synthesis and Characterization
The primary route to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) involves the oxidation of its precursor, 1-phenyl-1H-tetrazole-5-thiol.
Synthesis of the Precursor: 1-Phenyl-1H-tetrazole-5-thiol
A common and efficient method for the synthesis of 1-phenyl-1H-tetrazole-5-thiol involves the reaction of phenyl isothiocyanate with sodium azide.
Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or ethanol.
-
Addition of Sodium Azide: Carefully add sodium azide (NaN₃, 1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 1-phenyl-1H-tetrazole-5-thiol as a white solid.
Oxidation to 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
The disulfide is formed through the oxidative coupling of two molecules of the precursor thiol. Various oxidizing agents can be employed for this transformation. A catalytic method using metalloporphyrins in an alkaline methanol solution has been reported to be effective.[1]
Experimental Protocol: Catalytic Dimerization of 1-Phenyl-1H-tetrazole-5-thiol [1]
-
Catalyst Preparation: Prepare a solution of a suitable metalloporphyrin catalyst, such as manganese(III) tetraphenylporphyrin chloride (Mn(TPP)Cl), in an alkaline methanol solution.
-
Reaction: To this catalytic solution, add 1-phenyl-1H-tetrazole-5-thiol.
-
Reaction Conditions: Stir the reaction mixture at room temperature in the presence of air (as the terminal oxidant) for several hours.
-
Product Isolation: The product, 5,5'-Dithiobis(1-phenyl-1H-tetrazole), will precipitate from the reaction mixture as a yellow solid.
-
Purification: Collect the solid by filtration, wash with water, and dry.
dot
Caption: Thiol-disulfide exchange mechanism.
This reactivity makes it a useful tool in biochemical studies for probing the presence and reactivity of sulfhydryl groups in biological systems.
Applications in Drug Development and Biology
The tetrazole scaffold is a well-established pharmacophore, and its combination with a disulfide linkage opens avenues for various therapeutic and research applications.
5,5'-Dithiobis(1-phenyl-1H-tetrazole) has been investigated for its antifungal properties. A study reported its activity against various fungal strains, although it was found to have no antifungal effect in that particular study, while its precursor, 1-phenyl-5-mercaptotetrazole, showed some activity. [2]The minimum inhibitory concentration (MIC) values for the precursor against several Candida and other fungal species were determined, with values ranging from 40 to >1000 µg/mL. [2]
| Fungal Strain | MIC (µg/mL) of 1-phenyl-5-mercaptotetrazole |
|---|---|
| Candida tropicalis | >1000 |
| Candida pseudotropicalis | >1000 |
| Trichosporon cutaneum | 100-200 |
| Cryptococcus albidus | 40-80 |
| Saccharomyces cerevisiae | 40-80 |
Data from Nesměrák et al., 2000. [2] The lack of activity of the disulfide form in this study suggests that the free thiol group of the precursor might be important for its antifungal action.
The reactivity of the tetrazole ring can also be exploited in bioorthogonal chemistry. Photoinduced 1,3-dipolar cycloaddition reactions between tetrazoles and alkenes, often termed "photoclick chemistry," allow for the specific labeling of biomolecules. While this application has been explored with other tetrazole derivatives, the disulfide linkage in 5,5'-Dithiobis(1-phenyl-1H-tetrazole) could potentially be used as a cleavable linker in such applications, allowing for the release of a tagged molecule under reducing conditions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and its precursor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents. [3]* Storage: Store in a cool, dry place away from heat and ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The precursor, 1-phenyl-1H-tetrazole-5-thiol, is considered a hazardous substance and is flammable. [4]It may cause eye, skin, and respiratory tract irritation. [4]
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a versatile molecule with a rich chemistry centered around its disulfide bond and tetrazole rings. Its synthesis from readily available starting materials and its unique reactivity make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and chemical biology. Further exploration of its biological activities and applications in areas such as targeted drug delivery and bioorthogonal chemistry is warranted. This guide provides a foundational understanding of this compound, intended to facilitate further research and innovation.
References
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- Karami, B., et al. Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxi. Turkish Journal of Chemistry. 2005.
- Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
- Wu, Y., et al. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science. 2012.
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- ALFA CHEMICAL. CAS:5117-07-7丨5,5'-Dithiobis(1-phenyl-1H-tetrazole).
- Google Patents. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
- Wu, Y., et al. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Scientific Research Publishing. 2012.
- Nesměrák, K., et al. Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide. Folia Microbiologica. 2000.
- Akdemir, M. S., et al. Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics. 2023.
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An In-depth Technical Guide to the Interaction of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) with Metal Surfaces
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and interaction of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) with various metal surfaces. DPT is a disulfide-containing organic molecule featuring two phenyl-tetrazole moieties. This unique structure allows for the formation of self-assembled monolayers (SAMs) on metal substrates, with significant potential in corrosion inhibition, surface functionalization, and the development of advanced materials. This guide will delve into the fundamental mechanisms of DPT-metal interactions, present detailed experimental protocols for the formation and characterization of DPT layers, and provide quantitative data where available. The intended audience for this guide includes researchers, scientists, and drug development professionals working in surface science, materials chemistry, and related fields.
Introduction: The Significance of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Surface Science
5,5'-Dithiobis(1-phenyl-1H-tetrazole), also known as DPT, is an organic disulfide with the chemical formula (C₇H₅N₄S)₂[1]. Its molecular structure consists of two 1-phenyl-1H-tetrazole-5-thiol units linked by a disulfide bridge[2]. The presence of the disulfide group facilitates strong anchoring to various metal surfaces, a process that typically involves the cleavage of the S-S bond and the formation of metal-thiolate bonds[3]. This spontaneous organization of molecules on a surface leads to the formation of a self-assembled monolayer (SAM), a highly ordered molecular layer with a thickness of a single molecule.
The phenyl-tetrazole moieties of DPT are of particular interest due to the rich coordination chemistry of the tetrazole ring and the influence of the phenyl group on intermolecular interactions within the SAM. The four nitrogen atoms of the tetrazole ring can act as potential coordination sites for metal ions, contributing to the stability and structure of the monolayer[4][5]. The phenyl rings, through π-π stacking interactions, can further enhance the ordering and packing density of the SAM.
The primary application of DPT and its derivatives in the existing literature is as a corrosion inhibitor for metals such as steel and copper[6]. The formation of a dense, well-ordered DPT monolayer on a metal surface acts as a physical barrier, protecting the underlying metal from corrosive environments. The interaction is a complex interplay of chemisorption through the sulfur atoms and coordination of the tetrazole nitrogen atoms with the metal surface.
This guide will provide a detailed exploration of these phenomena, offering both theoretical understanding and practical guidance for researchers interested in utilizing DPT for surface modification.
The Core Interaction: Mechanism of DPT with Metal Surfaces
The interaction of DPT with a metal surface is a multi-step process initiated by the cleavage of the disulfide bond. This process is fundamental to the formation of a stable self-assembled monolayer.
Disulfide Bond Cleavage and Thiolate Formation
The disulfide bond in DPT is the primary anchoring group. Upon exposure to a metal surface, particularly noble metals like gold, the S-S bond undergoes reductive cleavage[3]. This process is a bimolecular nucleophilic substitution (SN2) reaction[7][8]. The metal surface acts as a reducing agent, leading to the formation of two 1-phenyl-1H-tetrazole-5-thiolate molecules. These thiolates then chemisorb onto the metal surface, forming strong metal-sulfur bonds.
The Role of the Tetrazole and Phenyl Groups
Following the initial chemisorption of the thiolate, the tetrazole and phenyl groups play a crucial role in the subsequent organization and stability of the SAM.
-
Tetrazole Coordination: The tetrazole ring contains four nitrogen atoms, which are known to coordinate with metal ions[4][5]. In the context of a SAM, these nitrogen atoms can interact with surface metal atoms or adatoms, providing additional stability to the monolayer. This coordination can influence the orientation of the DPT molecules on the surface. Studies on similar bis-tetrazole ligands on Ag(111) have shown that deprotonation and coordination with native silver adatoms can occur, leading to the formation of well-ordered metal-organic networks on the surface[9].
-
Phenyl Group Interactions: The phenyl groups contribute to the ordering of the SAM through intermolecular π-π stacking interactions. These interactions encourage a more upright orientation of the molecules, leading to a denser and more organized monolayer. The orientation of the phenyl rings can be influenced by the underlying metal substrate and the packing density of the SAM.
Experimental Protocols: Formation and Characterization of DPT Monolayers
The formation of high-quality DPT SAMs requires careful attention to substrate preparation, solution conditions, and assembly time. The following protocols provide a general framework for these experiments.
Materials and Reagents
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Metal substrates (e.g., gold-coated silicon wafers, copper foils, steel coupons)
-
Solvent: Anhydrous ethanol is commonly used for forming thiol-based SAMs.
-
Cleaning solutions: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents ), acetone, isopropanol, and deionized water.
Step-by-Step Protocol for SAM Formation
-
Substrate Cleaning:
-
Sonnicate the metal substrate in acetone, isopropanol, and deionized water for 10-15 minutes each to remove organic contaminants.
-
For gold substrates, a final cleaning step with piranha solution for 5-10 minutes can be used to remove any remaining organic residues and to create a hydrophilic surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Alternatively, for many applications, a thorough rinse with ethanol is sufficient.
-
-
Preparation of DPT Solution:
-
Prepare a dilute solution of DPT in anhydrous ethanol. A typical concentration range is 0.1 mM to 1 mM.
-
Ensure the DPT is fully dissolved. Sonication for a few minutes can aid in dissolution.
-
-
Self-Assembly:
-
Immerse the cleaned and dried substrate into the DPT solution.
-
The assembly should be carried out in a clean, sealed container to prevent contamination.
-
The self-assembly process is typically allowed to proceed for 12-24 hours to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the assembly period, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Storage:
-
Store the SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere, to prevent degradation.
-
Characterization Techniques
A multi-technique approach is essential to fully characterize the DPT monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the atoms in the SAM.
-
S 2p region: The S 2p spectrum is crucial for confirming the cleavage of the disulfide bond and the formation of a metal-thiolate bond. The S 2p peak for a thiolate species on gold typically appears at a binding energy of around 162 eV[10]. Unbound or physisorbed disulfide may show a peak at a higher binding energy.
-
N 1s region: The N 1s spectrum provides information about the chemical environment of the nitrogen atoms in the tetrazole ring. The binding energies of the nitrogen atoms can shift upon coordination with the metal surface. For nitrogen-containing organic molecules on surfaces, N 1s peaks are often observed in the range of 399-402 eV[10][11].
-
C 1s and Metal core levels: These regions provide further information about the composition and cleanliness of the monolayer and substrate.
-
-
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These techniques provide real-space images of the surface at the atomic and molecular level.
-
STM: For conductive substrates, STM can be used to visualize the packing and ordering of the DPT molecules in the SAM. It can also be used to study the dynamics of the self-assembly process in-situ[7][9].
-
AFM: AFM can be used to assess the surface morphology and roughness of the SAM on both conductive and non-conductive substrates.
-
-
Electrochemical Techniques:
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a sensitive technique for probing the properties of the SAM-metal interface. The formation of a dense SAM will significantly increase the charge transfer resistance (Rct) of the electrode, which can be quantified by fitting the impedance data to an equivalent circuit model.
-
Potentiodynamic Polarization: This technique is primarily used to evaluate the corrosion inhibition efficiency of the DPT monolayer. The corrosion current density (i_corr) is significantly reduced in the presence of an effective inhibitor.
-
Quantitative Analysis of DPT-Metal Interactions
While specific quantitative data for DPT is limited in the published literature, data from closely related phenyl-tetrazole derivatives can provide valuable insights.
Corrosion Inhibition Efficiency
The corrosion inhibition efficiency (η%) of DPT and related compounds is a key performance metric. It is often calculated from potentiodynamic polarization or weight loss measurements using the following equation:
η% = [(i₀ - i) / i₀] x 100
where i₀ is the corrosion current density (or corrosion rate) in the absence of the inhibitor, and i is the corrosion current density (or corrosion rate) in the presence of the inhibitor.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol | Q235 Steel | 1 M HCl | 5 mM | 97.1% | [12] |
| 5-(4-chlorophenyl)-1H-tetrazole | Mild Steel | 5.0 M HCl | 10⁻³ M | >90% | [2] |
| 5-phenyl-1H-tetrazole | Mild Steel | 5.0 M HCl | 10⁻³ M | >85% | [2] |
| 1-phenyl-5-mercapto-tetrazole | Copper | 0.5 M HCl | 10⁻³ M | 98% | [13] |
Note: This table presents data for DPT analogues. The performance of DPT is expected to be comparable or superior due to the bidentate nature of its adsorption.
Surface Characterization Data (Illustrative)
| Core Level | Functional Group/Interaction | Expected Binding Energy (eV) | Reference |
| S 2p | Metal-Thiolate (Au-S) | ~162 | [10] |
| S 2p | Disulfide (S-S) | ~163-164 | |
| N 1s | Tetrazole Ring | 399 - 402 | [10][11] |
| N 1s | Tetrazole-Metal Coordination | Shift from parent tetrazole peak | [9] |
Applications and Future Outlook
The ability of DPT to form robust and well-ordered self-assembled monolayers on a variety of metal surfaces opens up a range of potential applications beyond corrosion inhibition.
-
Biosensors: The phenyl group of DPT can be further functionalized to immobilize biomolecules, creating a stable and biocompatible platform for biosensing applications.
-
Molecular Electronics: The defined structure and electronic properties of DPT SAMs could be exploited in the fabrication of molecular electronic devices.
-
Surface Functionalization: DPT can be used to tailor the surface properties of materials, such as their wettability, adhesion, and chemical reactivity.
Further research is needed to fully elucidate the structure-property relationships of DPT SAMs on a wider range of metal surfaces. In particular, detailed surface science studies using techniques like high-resolution STM and synchrotron-based XPS would provide a more complete understanding of the molecular orientation and electronic structure of these fascinating interfaces. The synthesis of DPT derivatives with different functional groups on the phenyl ring would also open up new avenues for creating multifunctional surfaces.
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- Maksymovych, P. et al. Pronounced Odd-Even Changes in the Molecular Arrangement and Packing Density of Biphenyl-Based Thiol SAMs: A Combined STM and LEED Study. The Journal of Physical Chemistry B112, 7895-7901 (2008).
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- Ali, A. et al. XPS spectra O 1s showing shift in binding energy following N doping. (2016).
- Kertit, S. et al. 1-Phenyl-5-mercapto-tetrozole as an efficient inhibitors for copper corrosion in 0.5 M HCl. Journal of Applied Electrochemistry33, 109-115 (2003).
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- Thermo Fisher Scientific. Nitrogen | XPS Periodic Table. (n.d.).
- Askerov, R. K. et al. Complexes of 1-(2-R(F, CH3, Cl)-phenyl)-1,4-dihydro-5H-tetrazole-5-thiones with cadmium chloride: Synthesis, molecular, crystal structures and computational investigation approach. Journal of Inorganic Biochemistry231, 111791 (2022).
- Klapötke, T. M. et al. New Rare Earth Metal Complexes with Nitrogen-Rich Ligands: 5,5′-Bitetrazolate and 1,3-Bis(tetrazol-5-yl)triazenate—On the Borderline between Coordination and the Formation of Salt-Like Compounds. Inorganics6, 131 (2018).
- Wang, X. et al. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. Langmuir28, 13734-13741 (2012).
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- Matulis, V. E. et al. Theoretical Investigation of Interaction of 1-R-5-Mercaptotetrazoles with Silver and Palladium Particles. Journal of Nano Research19, 113-117 (2012).
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- Alarcon-Gonzales del Valle, J. et al. Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
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The Pivotal Role of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in the Next Generation of Tetrazole-Decorated Polymers: A Technical Guide
Abstract
The convergence of dynamic covalent chemistry and advanced polymer design has paved the way for innovative materials with tailored functionalities. Within this landscape, tetrazole-decorated polymers have emerged as a class of materials with significant potential in drug delivery, coordination chemistry, and energetic materials. This technical guide delves into the core role of a unique disulfide-containing compound, 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) , in the synthesis of these advanced polymers. We will explore the fundamental principles underpinning its application, from the generation of reactive species to its potential as a versatile building block in controlled polymerization. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of tetrazole-moieties in novel polymeric architectures.
Introduction: The Strategic Importance of Tetrazole-Decorated Polymers
Tetrazole-containing molecules are of immense interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisostere for carboxylic acids, enhancing the metabolic stability and lipophilicity of drug candidates.[1][2] In materials science, the high nitrogen content of tetrazoles contributes to their use in energetic materials and as ligands for metal-organic frameworks.[1] The incorporation of tetrazole moieties into polymer backbones or as pendant groups can impart these desirable properties to the macromolecular structure, leading to materials with advanced functionalities.
Traditionally, the synthesis of tetrazole-decorated polymers has been approached through the polymerization of tetrazole-containing monomers or the post-polymerization modification of precursor polymers. While effective, these methods can sometimes be limited by monomer synthesis challenges or incomplete functionalization. This guide proposes a novel and versatile approach centered around the strategic use of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT).
Unveiling 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT): A Multifaceted Reagent
DPT is a symmetrical molecule featuring two 1-phenyl-1H-tetrazole units linked by a disulfide bond.[3][4] This unique structure provides multiple avenues for its application in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [3] |
| Molecular Weight | 354.41 g/mol | [4] |
| Appearance | White to off-white powder | - |
| Key Feature | Central, cleavable disulfide bond | [5] |
| Functional Groups | Two 1-phenyl-1H-tetrazole moieties | [3] |
The lability of the disulfide (S-S) bond is central to the utility of DPT. This bond can be cleaved under thermal or photolytic conditions to generate reactive sulfur-centered radicals, specifically 1-phenyl-1H-tetrazole-5-thiyl radicals.[5][6]
Generation of Tetrazolylthiyl Radicals
The homolytic cleavage of the disulfide bond in DPT is the primary mechanism for generating reactive species. This can be achieved through:
-
Thermal Decomposition: Heating DPT above its decomposition temperature will lead to the scission of the S-S bond, yielding two equivalents of the tetrazolylthiyl radical. The exact temperature for efficient radical generation would need to be determined experimentally, but studies on similar organic disulfides suggest a range of 100-150°C.[5][7]
-
Photolytic Cleavage: Irradiation with UV light can also induce the cleavage of the disulfide bond.[8] The specific wavelength and intensity required would depend on the photochemical properties of DPT.
Caption: Generation of tetrazolylthiyl radicals from DPT.
DPT in Radical Polymerization: An Iniferter Approach
The tetrazolylthiyl radicals generated from DPT can act as initiating and controlling agents in radical polymerization, a concept known as "iniferter" (initiator-transfer agent-terminator) polymerization.[5] This approach offers a pathway to creating polymers with tetrazole moieties at their chain ends.
Mechanism of DPT-Mediated Polymerization
The polymerization process using DPT as an iniferter can be visualized in the following steps:
-
Initiation: Thermally or photolytically generated tetrazolylthiyl radicals add to a monomer unit, initiating polymerization.
-
Propagation: The newly formed monomer radical propagates by adding to subsequent monomer units.
-
Chain Transfer & Reversible Termination: The growing polymer chain can react with another DPT molecule or a tetrazolylthiyl radical, leading to a dormant species with a disulfide or a tetrazolylthio end-group. This dormant species can be reactivated to continue polymerization, allowing for a degree of control over the polymer chain growth.
Caption: Proposed mechanism of DPT-mediated iniferter polymerization.
This method would result in polymers with a tetrazole group at one or both ends of the chain, depending on the termination mechanism.
DPT as a Precursor for Tetrazole-Functionalized RAFT Agents
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. DPT can serve as a precursor for the synthesis of novel RAFT agents, thereby enabling the synthesis of well-defined tetrazole-decorated polymers.
Synthesis of a DPT-Derived RAFT Agent
A potential synthetic route involves the reaction of the corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol (PTT), with a suitable dithiocarbonate, such as carbon disulfide, followed by alkylation. PTT can be obtained by the reduction of DPT.
Caption: Proposed synthesis of a tetrazole-functionalized RAFT agent from DPT.
The resulting RAFT agent, bearing a tetrazole moiety, could then be used in a standard RAFT polymerization to produce a wide range of tetrazole-decorated polymers, including homopolymers, block copolymers, and star polymers.
Experimental Protocols: A Starting Point for Investigation
While direct experimental data for DPT in polymerization is emerging, the following protocols, based on established principles of radical and RAFT polymerization, can serve as a robust starting point for researchers.
Protocol for DPT-Mediated Iniferter Polymerization of Styrene
Objective: To synthesize polystyrene with tetrazole end-groups using DPT as a thermal iniferter.
Materials:
-
Styrene (freshly distilled)
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
In a Schlenk flask, dissolve DPT (e.g., 0.1 mmol) in anhydrous toluene (10 mL).
-
Add freshly distilled styrene (e.g., 10 mmol).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Immerse the flask in a preheated oil bath at 120°C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (Mₙ, PDI): Gel Permeation Chromatography (GPC).
-
Chemical Structure: ¹H NMR and FT-IR spectroscopy to confirm the presence of the phenyltetrazole end-groups.
Protocol for Synthesis of a Tetrazole-Functionalized RAFT Agent and Subsequent Polymerization
Part A: Synthesis of S-(1-Phenyl-1H-tetrazol-5-yl) O-ethyl xanthate
Objective: To synthesize a tetrazole-functionalized xanthate RAFT agent.
Materials:
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Sodium borohydride (NaBH₄)
-
Potassium O-ethyl xanthate
-
Acetone
-
Water
Procedure:
-
Reduce DPT to 1-phenyl-1H-tetrazole-5-thiol (PTT) using a standard procedure with NaBH₄.
-
In a round-bottom flask, dissolve potassium O-ethyl xanthate in acetone.
-
Add a solution of PTT in acetone dropwise to the xanthate solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Part B: RAFT Polymerization of N-isopropylacrylamide (NIPAM)
Objective: To synthesize a well-defined tetrazole-decorated poly(N-isopropylacrylamide).
Materials:
-
N-isopropylacrylamide (NIPAM)
-
S-(1-Phenyl-1H-tetrazol-5-yl) O-ethyl xanthate (synthesized in Part A)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane
-
Diethyl ether
Procedure:
-
In a Schlenk tube, dissolve NIPAM, the tetrazole-functionalized RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully chosen (e.g., 100:1:0.1).
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the tube in a preheated oil bath at 70°C for the desired time.
-
Terminate the polymerization by cooling and exposing the solution to air.
-
Precipitate the polymer in cold diethyl ether.
-
Filter and dry the polymer under vacuum.
Applications in Drug Development and Beyond
The tetrazole-decorated polymers synthesized using DPT-based methods have a wide range of potential applications:
-
Drug Delivery: The tetrazole moiety can act as a linker for conjugating drugs. The disulfide bond, if incorporated into the polymer backbone, can serve as a redox-responsive linker for controlled drug release in the reductive environment of cancer cells.[9]
-
Biomaterials: The ability of tetrazoles to coordinate with metal ions can be exploited to create novel hydrogels and scaffolds for tissue engineering.
-
Self-Healing Materials: The reversible nature of the disulfide bond can be harnessed to design self-healing polymers.[10]
Conclusion and Future Outlook
5,5'-Dithiobis(1-phenyl-1H-tetrazole) stands as a promising, yet underexplored, platform for the synthesis of advanced tetrazole-decorated polymers. Its ability to generate reactive thiyl radicals upon thermal or photolytic stimulation opens up possibilities for its use as an iniferter, providing a direct route to end-functionalized polymers. Furthermore, its role as a precursor to novel RAFT agents will undoubtedly expand the toolbox for creating well-defined polymeric architectures with pendant tetrazole groups. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of DPT in creating next-generation materials for a multitude of applications, from targeted therapeutics to intelligent materials. The continued investigation into the polymerization kinetics and control afforded by DPT will be crucial in fully realizing its capabilities.
References
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- Kerr, A., Moriceau, G., Przybyla, M. A., Smith, T., & Perrier, S. (2021). Bis(trithiocarbonate) Disulfides: From Chain Transfer Agent Precursors to Iniferter Control Agents in RAFT Polymerization. Macromolecules, 54(14), 6649–6661.
- Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(22), 2200371.
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An In-Depth Technical Guide to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and its Thiol-Disulfide Exchange Reactions
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT), a symmetrical disulfide reagent increasingly utilized in the fields of bioconjugation, peptide synthesis, and thiol quantification. We will delve into the synthesis of DPT, the fundamental mechanisms of its thiol-disulfide exchange reactions, and provide detailed, field-proven protocols for its practical application. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of DPT in their work.
Introduction to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
5,5'-Dithiobis(1-phenyl-1H-tetrazole), also known as DPT, is an organic disulfide compound.[1] Its structure consists of two 1-phenyl-1H-tetrazole-5-thiol units linked by a disulfide bond.[1] DPT serves as a valuable tool for the formation of disulfide bonds and the quantification of thiols, analogous to the well-known Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The reactivity of DPT is centered on its disulfide bond, which readily undergoes exchange reactions with free thiols. This property makes it particularly useful in the synthesis of peptides and proteins containing disulfide bridges, as well as in the modification and labeling of biomolecules.
Table 1: Physicochemical Properties of DPT and its Precursor
| Property | 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) | 1-phenyl-1H-tetrazole-5-thiol (PMT) |
| Molecular Formula | C₁₄H₁₀N₈S₂[] | C₇H₆N₄S |
| Molecular Weight | 354.41 g/mol [] | 178.21 g/mol [3] |
| CAS Number | 5117-07-7[] | 86-93-1 |
| Appearance | White to pale cream crystals or powder[4] | White to off-white crystalline powder[3] |
| Melting Point | 145 °C (decomposes)[3] | 145 °C (decomposes)[3] |
| Solubility | Soluble in organic solvents like DMF, DMSO | Soluble in ethanol, acetone, chloroform, methanol; partly soluble in water[5] |
Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
The synthesis of DPT is a two-step process that begins with the formation of its thiol precursor, 1-phenyl-1H-tetrazole-5-thiol (PMT), followed by an oxidative dimerization to yield the final disulfide product.
Synthesis of 1-phenyl-1H-tetrazole-5-thiol (PMT)
The precursor, PMT, can be synthesized from the reaction of phenylisothiocyanate with sodium azide in an aqueous medium.[6]
Experimental Protocol: Synthesis of 1-phenyl-1H-tetrazole-5-thiol (PMT)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylisothiocyanate (1.0 eq) in a suitable solvent such as water.
-
Addition of Sodium Azide: Carefully add sodium azide (NaN₃, 1.2 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or chloroform.[7]
Oxidation of PMT to DPT
DPT is formed by the oxidative coupling of two molecules of PMT. This can be achieved using various oxidizing agents or through catalytic dimerization. A common method involves in-situ oxidation in the presence of a mild oxidizing agent. For instance, dimerization of 1-phenyl-1H-tetrazole-5-thiol has been achieved in an alkaline methanol solution in the presence of air and a metalloporphyrin catalyst.[8][9] Another approach involves the use of mild oxidizing agents like iodine or hydrogen peroxide.
Experimental Protocol: Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Dissolution of PMT: Dissolve the synthesized 1-phenyl-1H-tetrazole-5-thiol (PMT) in a suitable organic solvent, such as methanol or ethanol.
-
Oxidation: To the stirred solution, add a mild oxidizing agent, such as a solution of iodine (I₂) in the same solvent, dropwise until a persistent yellow color is observed. Alternatively, air can be bubbled through an alkaline solution of PMT.[8][9]
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting thiol and the appearance of the disulfide product.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system to yield pure DPT.
The Mechanism of Thiol-Disulfide Exchange with DPT
The core functionality of DPT lies in its ability to undergo thiol-disulfide exchange reactions. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) from a thiol-containing molecule attacks one of the sulfur atoms of the disulfide bond in DPT.[10]
The generally accepted mechanism for this reaction proceeds via an Sₙ2-like pathway.[11] The key steps are:
-
Deprotonation of the Thiol: The reaction is initiated by the deprotonation of the incoming thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). The rate of this reaction is therefore pH-dependent, with higher pH favoring the formation of the thiolate and accelerating the reaction.
-
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the DPT disulfide bond.
-
Formation of a Mixed Disulfide and Release of the Leaving Group: This attack leads to the cleavage of the S-S bond in DPT and the formation of a new, mixed disulfide between the incoming thiol and one of the 1-phenyl-1H-tetrazole-5-thiol units. The other 1-phenyl-1H-tetrazole-5-thiol is released as a thiolate anion (PMT⁻). This leaving group is stabilized by the electron-withdrawing nature of the tetrazole ring.
Practical Applications and Experimental Protocols
DPT finds significant utility in several areas of biochemical research and development. Its ability to react specifically with thiols makes it a valuable reagent for thiol quantification, peptide synthesis, and bioconjugation.
Quantification of Thiols
Experimental Protocol: Spectrophotometric Quantification of Thiols using DPT
-
Reagent Preparation:
-
DPT Stock Solution: Prepare a stock solution of DPT (e.g., 10 mM) in a suitable organic solvent such as DMF or DMSO.
-
Reaction Buffer: Prepare a reaction buffer at a slightly alkaline pH (e.g., pH 8.0) to facilitate thiol deprotonation. A common choice is a phosphate or borate buffer.
-
Thiol Standards: Prepare a series of standard solutions of a known thiol (e.g., L-cysteine) of varying concentrations in the reaction buffer.
-
-
Assay Procedure:
-
To a microplate well or a cuvette, add a known volume of the reaction buffer.
-
Add a small volume of the DPT stock solution.
-
Add the thiol standard or the unknown sample to initiate the reaction. The final volume should be consistent for all samples.
-
Mix well and incubate at room temperature for a sufficient time to allow the reaction to go to completion (this should be optimized, but 15-30 minutes is a typical starting point).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_max) for the 1-phenyl-1H-tetrazole-5-thiolate anion. This λ_max should be determined experimentally by scanning the spectrum of the product.
-
Construct a standard curve by plotting the absorbance values of the thiol standards against their known concentrations.
-
Determine the concentration of the unknown thiol sample by interpolating its absorbance value on the standard curve.
-
Disulfide Bond Formation in Solid-Phase Peptide Synthesis (SPPS)
DPT is an effective reagent for the formation of disulfide bonds in peptides synthesized on a solid support. This on-resin oxidation strategy offers advantages in terms of efficiency and purification.
Experimental Protocol: On-Resin Disulfide Bond Formation using DPT
This protocol assumes the use of Fmoc-based solid-phase peptide synthesis.
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS protocols. The cysteine residues that will form the disulfide bond should be protected with a group that can be selectively removed on-resin, such as Trt (trityl) or Mmt (methoxytrityl).
-
Selective Deprotection of Cysteine Residues:
-
Wash the peptidyl-resin thoroughly with DMF.
-
Treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Trt or Mmt protecting groups from the cysteine side chains. Repeat this treatment until the deprotection is complete (monitor using a colorimetric test like the Kaiser test for the absence of the protecting group).
-
Wash the resin extensively with DCM and then with DMF to neutralize and remove residual acid.
-
-
On-Resin Oxidation with DPT:
-
Prepare a solution of DPT (2-5 equivalents relative to the peptide) in DMF.
-
Add the DPT solution to the deprotected peptidyl-resin.
-
Gently agitate the mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The reaction is typically complete within 1-4 hours.
-
-
Washing: After the oxidation is complete, wash the resin thoroughly with DMF and DCM to remove excess DPT and the liberated 1-phenyl-1H-tetrazole-5-thiol.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Protein Bioconjugation
DPT can be used to conjugate molecules to proteins that have accessible free cysteine residues or where disulfide bonds can be selectively reduced. This allows for the site-specific labeling of proteins with probes, drugs, or other moieties.
Experimental Protocol: Protein Bioconjugation via Disulfide Exchange with DPT
-
Protein Preparation:
-
If the target protein has a free cysteine residue, ensure it is in its reduced form. This can be achieved by treating the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent using a desalting column.
-
If targeting a native disulfide bond, selectively reduce it using a controlled amount of a reducing agent. This requires careful optimization to avoid complete denaturation of the protein.
-
-
Preparation of the DPT-Molecule Conjugate: The molecule to be conjugated to the protein (e.g., a fluorescent dye, a drug) must first be functionalized with a thiol group. This thiolated molecule is then reacted with an excess of DPT to form an activated disulfide intermediate (Molecule-S-S-Tet-Ph). This activated molecule can be purified to remove excess DPT.
-
Conjugation Reaction:
-
Dissolve the prepared protein in a suitable buffer, typically at a pH between 7 and 8.
-
Add the activated DPT-molecule conjugate to the protein solution. The molar ratio of the conjugate to the protein should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture at room temperature or 4°C with gentle agitation. The reaction time will vary depending on the protein and the specific conditions and should be optimized.
-
-
Purification of the Protein Conjugate:
-
Once the conjugation reaction is complete, the modified protein can be separated from excess reagents and byproducts (such as the liberated 1-phenyl-1H-tetrazole-5-thiol) using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization: The resulting protein conjugate should be characterized to determine the degree of labeling (e.g., by UV-Vis spectroscopy if the attached molecule has a chromophore) and to confirm that the biological activity of the protein is retained.
Data Presentation: Kinetics of Thiol-Disulfide Exchange
The rate of thiol-disulfide exchange is influenced by several factors, including the pKa of the attacking thiol, the stability of the leaving group, and steric hindrance. While specific kinetic data for DPT is not extensively published, we can present representative second-order rate constants for the reaction of aromatic disulfides with various thiols to provide a comparative context.
Table 2: Representative Second-Order Rate Constants for Thiol-Disulfide Exchange Reactions
| Disulfide | Thiol | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Aromatic Disulfide | Glutathione | 7.4 | ~1 - 10 | Inferred from[10] |
| Aromatic Disulfide | Cysteine | 7.4 | ~10 - 100 | Inferred from[10] |
| Aromatic Disulfide | Dithiothreitol (DTT) | 7.0 | ~5 - 20 | Inferred from general knowledge |
Note: These are approximate values for illustrative purposes. Actual rates with DPT will depend on the specific thiol and reaction conditions.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a versatile and effective reagent for thiol-disulfide exchange reactions. Its utility in thiol quantification, peptide synthesis, and bioconjugation makes it a valuable tool for researchers in chemistry, biology, and drug development. The protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize DPT in their research endeavors. As with any chemical reagent, careful optimization of reaction conditions is crucial for achieving the desired outcomes.
References
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- (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
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- Hulme, C., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate.
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- Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling.
- PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
- Matsumoto, T., Tanaka, T., & Kondo, A. (2012). Enzyme-mediated methodologies for protein modification and bioconjugate synthesis. Biotechnology Journal.
- Maeda, H., et al. (2004). Promotion of Optimized Protein Therapy by Bioconjugation as a Polymeric DDS. Yakugaku Zasshi.
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- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science.
- Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
- Spokoyny, A. M., et al. (2013). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Journal of the American Chemical Society.
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Methodological & Application
"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" synthesis protocol from 1-phenyl-1H-tetrazole-5-thiol
Application Note & Synthesis Protocol
Topic: Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) via Oxidative Coupling of 1-phenyl-1H-tetrazole-5-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulfide compound formed by the oxidative dimerization of two 1-phenyl-1H-tetrazole-5-thiol molecules.[1][2] Organic disulfides are a pivotal class of compounds in medicinal chemistry and materials science, often serving as key intermediates or possessing intrinsic biological activity. The formation of the disulfide bridge (S-S bond) is a critical transformation, and various methods have been developed to achieve this coupling with high efficiency and selectivity.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). The described method is based on the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol in an alkaline methanol solution under mild, aerobic conditions.[5][6][7] We will delve into the procedural steps, the underlying reaction mechanism, safety considerations, and methods for product characterization to ensure a reproducible and validated synthesis.
Reaction Overview
The synthesis proceeds via the oxidative coupling of the thiol functional groups of two 1-phenyl-1H-tetrazole-5-thiol molecules to form a disulfide bond. This process can be facilitated by a catalyst in the presence of an oxidant, such as oxygen from the air.
Scheme 1: Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| 1-phenyl-1H-tetrazole-5-thiol | 86-93-1 | C₇H₆N₄S | >98% |
| Methanol (MeOH) | 67-56-1 | CH₄O | ACS Grade or higher |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | >97% |
| Optional Catalyst: | various | - | - |
| Tetraphenylporphyrinmanganese(III) Chloride (THPPMnCl) | 32195-63-4 | C₄₄H₂₈ClMnN₄ | Catalyst Grade |
Equipment
-
Magnetic stirrer with stir bar
-
Standard laboratory glassware (Erlenmeyer flask or round-bottom flask)
-
Buchner funnel and vacuum flask for filtration
-
Analytical balance
-
pH meter or pH indicator strips
-
Standard laboratory personal protective equipment (PPE)
Critical Safety Precautions
Trustworthiness in the lab begins with safety. The following protocols are mandatory for handling the materials involved in this synthesis.
-
General Handling: Conduct all operations in a well-ventilated fume hood.[8][9] Avoid the generation and inhalation of dust.[8][9] Empty containers may contain residual dust that could be explosive; do not cut, drill, or weld them.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133), a lab coat, and chemical-resistant gloves.[8][10][11]
-
Reagent Hazards (1-phenyl-1H-tetrazole-5-thiol):
-
Irritation: This compound may cause skin, eye, and respiratory tract irritation.[8][9] Avoid all personal contact.[9] Do not expose open cuts or abraded skin to this material.[9]
-
Flammability: Classified as a flammable solid.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][11]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If irritation develops or persists, seek medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][12]
-
-
Spill & Disposal:
-
In case of a spill, wear appropriate PPE, clear the area, and prevent dust generation.[8][9] Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[8][10]
-
Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains.[12]
-
Detailed Synthesis Protocol
This protocol is adapted from a catalytic dimerization method which demonstrates high conversion under mild conditions.[5][7]
Step 1: Preparation of Alkaline Methanol Solution
-
Prepare a 0.1 M solution of NaOH in methanol. For example, dissolve 0.4 g of NaOH pellets in 100 mL of methanol. Ensure complete dissolution. Causality Note: The alkaline medium is crucial as it deprotonates the thiol (R-SH) to the more nucleophilic thiolate anion (R-S⁻), which is the active species in the coupling reaction.
Step 2: Reaction Setup
-
To a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1-phenyl-1H-tetrazole-5-thiol (0.15 g, 0.84 mmol).
-
Add the optional catalyst, THPPMnCl (1.5 mg, ~1 mol% relative to the substrate). Expertise Note: While the reaction can proceed without a catalyst, metalloporphyrins have been shown to significantly enhance the rate of aerobic oxidation of thiols, allowing the reaction to complete efficiently under mild conditions.[5][6]
-
Add 20 mL of the prepared 0.1 M alkaline methanol solution to the flask.
Step 3: Reaction Execution
-
Stir the resulting mixture vigorously at room temperature (approx. 25°C) for 2 hours. The flask should be open to the air to allow for aerobic oxidation.
-
A yellow precipitate of the product, 5,5'-Dithiobis(1-phenyl-1H-tetrazole), will form and deposit from the solution as the reaction proceeds.[5]
Step 4: Product Isolation and Purification
-
After the 2-hour reaction period, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water (3 x 15 mL) to remove any residual NaOH and other water-soluble impurities.
-
Dry the purified product, either in a desiccator under vacuum or in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
Mechanism of Action: Thiol Dimerization
The oxidative coupling of thiols to disulfides can proceed through several pathways, including nucleophilic substitution or radical mechanisms.[4][13] In the context of catalytic aerobic oxidation, the mechanism is believed to involve the formation of thiyl radicals.[5][6]
-
Deprotonation: In the alkaline solution, the thiol (R-SH) is deprotonated to form the thiolate anion (R-S⁻).
-
Oxidation to Radical: The catalyst (e.g., Mn(III)-porphyrin) accepts an electron from the thiolate, oxidizing it to a thiyl radical (R-S•) and reducing the catalyst (e.g., to Mn(II)-porphyrin).[5][7] The catalyst is then re-oxidized back to its active state by oxygen from the air, completing the catalytic cycle.
-
Radical Coupling (Dimerization): Two thiyl radicals (R-S•) then combine (couple) to form the stable disulfide bond (R-S-S-R).[5] This radical coupling step is typically very fast and irreversible.
Proposed Catalytic Mechanism
Caption: Proposed radical coupling mechanism for thiol-disulfide formation.
Product Characterization
To validate the synthesis, the final product should be characterized using standard analytical techniques.
| Property | Expected Value | Source(s) |
| Appearance | Yellow solid/powder | [5] |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [2][14][15] |
| Molecular Weight | 354.41 g/mol | [2][14] |
| Melting Point | 144 - 146 °C (decomposes) | [1][5] |
| IR Spectroscopy (ν) | ~522 cm⁻¹ (S-S stretch) | [5] |
| ¹H-NMR | Doublets at 6.65-6.72 ppm and triplets at 7.10-7.25 ppm | [5] |
Conclusion
The protocol detailed herein provides an efficient, reproducible, and well-characterized method for synthesizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) from its corresponding thiol precursor. By employing mild, aerobic conditions, this approach is both practical for a standard laboratory setting and grounded in a well-understood catalytic mechanism. Adherence to the specified safety precautions is paramount for the successful and safe execution of this synthesis.
References
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How to use "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" in electrochemical impedance spectroscopy
An Application Guide for the Use of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Electrochemical Impedance Spectroscopy
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) for surface modification of gold electrodes and its characterization using Electrochemical Impedance Spectroscopy (EIS). This guide explains the underlying principles, provides validated protocols, and offers insights into data interpretation.
Introduction: Interfacing Novel Chemistry with Electrochemical Analysis
In modern materials science and biosensor development, the precise control of surface chemistry is paramount. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulfide compound featuring two 1-phenyl-1H-tetrazole units connected by a disulfide bridge.[1][2] The tetrazole group is a significant pharmacophore in medicinal chemistry, valued for its bioisosteric relationship with carboxylic acid and amide moieties.[3][4] The key feature for electrochemical applications is the disulfide (-S-S-) bond, which serves as a robust anchor for forming Self-Assembled Monolayers (SAMs) on gold surfaces.[5][6]
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to probe the properties of electrode-electrolyte interfaces.[7][8] By applying a small amplitude sinusoidal voltage and measuring the resulting current over a wide frequency range, EIS can resolve and quantify interfacial phenomena, including charge transfer kinetics, mass transport, and dielectric properties.[9][10] The combination of DPT's unique chemical structure with the analytical power of EIS provides a powerful platform for creating and characterizing functionalized surfaces for applications ranging from corrosion inhibition to advanced biosensing.[7][11]
The Principle: Forming and Probing a DPT Monolayer
The application hinges on two core processes: the spontaneous formation of a DPT self-assembled monolayer on a gold electrode and the subsequent interrogation of this monolayer's properties using EIS.
2.1 Mechanism of SAM Formation
The disulfide bond in DPT is the active component for surface immobilization. When a clean gold electrode is exposed to a solution containing DPT, the disulfide bond cleaves, and each sulfur atom forms a stable covalent bond with the gold surface (Au-S).[6] This process results in a densely packed, organized monolayer of 1-phenyl-1H-tetrazole-5-thiolate molecules covering the electrode. The phenyl-tetrazole moieties are oriented away from the surface, defining the new interface with the electrolyte.
2.2 Probing the SAM with EIS
A well-formed SAM acts as a barrier to electron transfer. EIS quantifies this barrier effect by measuring the charge-transfer resistance (Rct) at the electrode surface. A redox probe, typically an equimolar solution of ferricyanide ([Fe(CN)₆]³⁻) and ferrocyanide ([Fe(CN)₆]⁴⁻), is used in the electrolyte.
-
Bare Gold Electrode: On an unmodified gold surface, the redox probe can easily exchange electrons, resulting in a low Rct.
-
DPT-Modified Electrode: The DPT monolayer physically blocks the redox probe from reaching the electrode surface, significantly impeding electron transfer and causing a large increase in Rct.
This change in Rct is the primary indicator of successful monolayer formation and is easily visualized in a Nyquist plot, where a larger semicircle diameter corresponds to a higher Rct.[12]
Experimental Workflow and Protocols
A successful experiment requires meticulous attention to detail, particularly in electrode preparation and measurement conditions.
4.2 Interpreting Nyquist Plots
The Nyquist plot provides a qualitative and quantitative assessment of the surface modification.
| Parameter | Bare Gold Electrode | DPT-Modified Gold Electrode | Interpretation |
| Nyquist Plot Shape | Small semicircle at high frequencies followed by a ~45° line (Warburg impedance) at low frequencies. | Large, well-defined semicircle. The Warburg tail may be absent or diminished. | The small semicircle indicates fast electron transfer. The large semicircle signifies that the process is now dominated by the slow, charge-transfer limited kinetics due to the blocking SAM. |
| Rct (Semicircle Diameter) | Low (e.g., < 1 kΩ) | High (e.g., > 100 kΩ) | A >100-fold increase in Rct is a strong indicator of a dense, well-formed DPT monolayer. |
| Cdl (from CPE) | High (e.g., ~20 µF/cm²) | Low (e.g., ~1-2 µF/cm²) | The DPT monolayer acts as a dielectric layer, increasing the distance between the conductive "plates" (electrode and electrolyte), thus decreasing the capacitance. |
By fitting the experimental data to the Randles circuit using appropriate software, precise values for Rct, Rs, and the Constant Phase Element (CPE) can be extracted. The surface coverage (θ) of the DPT monolayer can be estimated using the following equation:
θ = 1 - (Rct,bare / Rct,SAM)
Where Rct,bare is the charge-transfer resistance of the bare electrode and Rct,SAM is the charge-transfer resistance after DPT modification. A value of θ close to 1 indicates a high-quality, defect-free monolayer.
Conclusion and Future Directions
This guide details a robust methodology for modifying gold surfaces with 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and characterizing the resulting self-assembled monolayer using Electrochemical Impedance Spectroscopy. The significant increase in charge-transfer resistance upon DPT immobilization provides a clear and quantifiable measure of successful surface functionalization. This platform serves as a foundational step for further applications, such as the covalent attachment of biomolecules for biosensor development or the study of interfacial properties in drug delivery systems. The combination of the unique properties of the tetrazole moiety with the precision of EIS offers a versatile tool for advanced electrochemical research.
References
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Application Note: Evaluating the Corrosion Inhibition Performance of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) using Potentiodynamic Polarization
Introduction
Corrosion of metals is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional efficacy due to their ability to adsorb onto metal surfaces and form protective films. Tetrazole derivatives, in particular, are a promising class of inhibitors.[1] This application note provides a detailed experimental setup and protocol for evaluating the corrosion inhibition performance of a specific tetrazole derivative, 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT), on copper in an acidic medium using the potentiodynamic polarization technique.
Scientific Principles and Causality
1. The Inhibitor: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
DPT (C₁₄H₁₀N₈S₂) is an organic disulfide containing two 1-phenyl-1H-tetrazole-5-thiolate units linked by a disulfide (S-S) bridge.[2] The efficacy of DPT as a corrosion inhibitor stems from the presence of multiple heteroatoms (nitrogen and sulfur) and phenyl rings in its structure. These features facilitate the adsorption of the molecule onto the metal surface. The proposed inhibition mechanism involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal atoms. This adsorption process creates a protective barrier that isolates the metal from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[3][4]
2. The Technique: Potentiodynamic Polarization
Potentiodynamic polarization is a widely used electrochemical technique to study corrosion behavior.[5] It involves polarizing the working electrode (the metal sample) from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current. The resulting plot of potential versus the logarithm of current density is known as a Tafel plot.
From the Tafel plot, key corrosion parameters can be determined:
-
Corrosion Potential (Ecorr): The potential at which the rate of the anodic reaction equals the rate of the cathodic reaction.
-
Corrosion Current Density (icorr): The current density at the corrosion potential, which is directly proportional to the corrosion rate.
-
Tafel Slopes (βa and βc): The slopes of the linear portions of the anodic and cathodic branches of the Tafel plot, which provide information about the reaction kinetics.
By comparing the potentiodynamic polarization curves of the metal in the absence and presence of the inhibitor, the inhibition efficiency (IE%) can be calculated, providing a quantitative measure of the inhibitor's performance.
Experimental Workflow
The overall experimental workflow involves the preparation of the materials and solutions, setting up the electrochemical cell, performing the potentiodynamic polarization measurement, and analyzing the resulting data.
Caption: Experimental workflow for potentiodynamic polarization.
Detailed Protocols
1. Materials and Reagents
-
Working Electrode: Copper (Cu) coupon (e.g., 99.9% purity) with an exposed surface area of 1 cm².
-
Corrosion Inhibitor: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) [CAS: 5117-07-7].[6]
-
Corrosive Medium: 0.5 M Sulfuric Acid (H₂SO₄) solution.
-
Solvent for Inhibitor: N,N-Dimethylformamide (DMF) or a similar suitable organic solvent.
-
Reagents for Electrode Preparation: Silicon carbide (SiC) papers of various grits (e.g., 240, 400, 600, 800, 1200), distilled water, and ethanol.
2. Equipment
-
Potentiostat/Galvanostat with corresponding software.
-
Three-electrode electrochemical cell.
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter Electrode (e.g., Platinum or Graphite rod).
-
Analytical balance.
-
Magnetic stirrer.
-
Polishing machine.
3. Preparation of Solutions
-
Electrolyte Solution (0.5 M H₂SO₄): Carefully add the required volume of concentrated H₂SO₄ to a volumetric flask containing distilled water. Allow the solution to cool and then dilute to the mark with distilled water.
-
Inhibitor Stock Solution: Accurately weigh a specific amount of DPT and dissolve it in a minimal amount of DMF to prepare a stock solution (e.g., 10 mM).
-
Test Solutions: Prepare a series of test solutions by adding different volumes of the DPT stock solution to the 0.5 M H₂SO₄ electrolyte to achieve the desired inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).[7] Ensure the total volume is constant for all test solutions. A blank solution (0.5 M H₂SO₄ without inhibitor) must also be prepared.
4. Working Electrode Preparation
Proper preparation of the working electrode is crucial for obtaining reproducible results.
-
Solder an insulated copper wire to one face of the copper coupon.
-
Mount the copper coupon in a cold-curing epoxy resin, leaving only the desired surface area (1 cm²) exposed.
-
Allow the resin to cure completely.
-
Mechanically polish the exposed copper surface using successively finer grades of SiC paper (from 240 to 1200 grit).
-
Rinse the polished electrode with distilled water, followed by ethanol.
-
Dry the electrode in a stream of warm air.
-
Immediately immerse the prepared electrode in the test solution to prevent re-oxidation.
5. Electrochemical Measurement Protocol
This protocol is based on the principles outlined in the ASTM G59 standard.[8]
-
Cell Assembly: Assemble the three-electrode cell. Place the prepared working electrode, the reference electrode (with its tip close to the working electrode surface), and the counter electrode in the electrochemical cell containing the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the working electrode in the test solution and measuring the OCP for a sufficient time (e.g., 30-60 minutes) until a stable potential is reached.
-
Potentiodynamic Polarization Scan:
-
Set the potential range for the scan, typically from -250 mV to +250 mV relative to the measured OCP.
-
Set the scan rate. A slow scan rate, such as 0.167 mV/s, is recommended by ASTM standards to ensure near-steady-state conditions.[8]
-
Initiate the potentiodynamic polarization scan. The potentiostat will apply a potential ramp and record the corresponding current density.
-
-
Repeatability: Repeat the experiment for each inhibitor concentration and the blank solution at least three times to ensure the reproducibility of the results.
Data Analysis and Interpretation
1. Tafel Extrapolation
The primary method for analyzing the potentiodynamic polarization data is Tafel extrapolation. This involves extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve back to their intersection point. The potential at this intersection is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).[9]
Caption: Schematic of Tafel extrapolation from a potentiodynamic polarization curve.
2. Calculation of Inhibition Efficiency (IE%)
The inhibition efficiency is calculated using the following formula:
IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] * 100
Where:
-
icorr(blank) is the corrosion current density in the absence of the inhibitor.
-
icorr(inh) is the corrosion current density in the presence of the inhibitor.
3. Calculation of Corrosion Rate
The corrosion rate (CR) in millimeters per year (mm/y) can be calculated from the corrosion current density using the formula specified in the ASTM G102 standard:[3][10]
CR (mm/y) = (3.27 * icorr * EW) / d
Where:
-
icorr is the corrosion current density in µA/cm².
-
EW is the equivalent weight of the metal in grams per equivalent.
-
d is the density of the metal in g/cm³.
Expected Results and Data Presentation
The experimental results should be summarized in a clear and concise manner. A table format is recommended for presenting the key electrochemical parameters obtained from the Tafel extrapolation.
Table 1: Potentiodynamic Polarization Parameters for Copper in 0.5 M H₂SO₄ with and without DPT
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% | CR (mm/y) |
| Blank | - | |||||
| 0.1 mM DPT | ||||||
| 0.5 mM DPT | ||||||
| 1.0 mM DPT | ||||||
| 2.0 mM DPT | ||||||
| 5.0 mM DPT |
A successful experiment will typically show that with increasing inhibitor concentration, the corrosion current density (icorr) decreases, leading to a higher inhibition efficiency (IE%). The corrosion potential (Ecorr) may shift to more anodic or cathodic values, or remain relatively unchanged, indicating whether the inhibitor predominantly affects the anodic, cathodic, or both reactions (a mixed-type inhibitor).
Conclusion
This application note provides a comprehensive guide for the experimental setup and execution of potentiodynamic polarization to evaluate the corrosion inhibition performance of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). By following the detailed protocols and data analysis procedures, researchers can obtain reliable and reproducible data to characterize the effectiveness of this and other corrosion inhibitors. The principles and methodologies described herein are grounded in established standards and scientific literature, ensuring the integrity and validity of the experimental results.
References
- ASTM G102-89(2015)e1, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2015, [Link]
- ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, [Link]
- ACS Omega, An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid, [Link]
- ResearchGate, 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches, [Link]
- International Journal of Electrochemical Science, 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution, [Link]
- ResearchGate, Insights into the inhibition mechanism of three 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium via experimental and DFT methods, [Link]
- ResearchGate, Potentiodynamic polarization curves for copper in 0.
- NIH, An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid, [Link]
- International Journal of Electrochemical Science, The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium, [Link]
- Potentiodynamic polariz
- Journal of Scientific Research, 5-(4-chlorophenyl)
- ResearchGate, 1-Phenyl-5-mercapto-tetrozole as an efficient inhibitors for copper corrosion in 0.5 M HCl, [Link]
- NIH, DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investig
- PubChem, 5,5'-dithiobis(1-phenyl-1H-tetrazole), [Link]
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- US EPA, 1H-Tetrazole, 5,5'-dithiobis[1-phenyl-, [Link]
- S. Afr. J. Chem., Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl, [Link]
- Gamry Instruments, Potentiodynamic and Cyclic Polariz
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- MDPI, Enhanced Corrosion Resistance of SUS304 Stainless Steel via Atomic Layer Deposited Al2O3/ZrO2 Nanolamin
- YouTube, Easy Tafel Polariz
- ResearchGate, Tafel extrapolation measurement obtained from the potentiodynamic polariz
- Chongqing Chemdad Co.,Ltd, 5,5'-Dithiobis(1-phenyl-1H-tetrazole), [Link]phenyl-1h-tetrazole-cas-5117-07-7.html)
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Application Note: Forming High-Quality Self-Assembled Monolayers (SAMs) on Gold using 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Introduction: Beyond Alkanethiols
The spontaneous organization of organic molecules into ordered, two-dimensional structures on solid substrates, known as self-assembled monolayers (SAMs), is a cornerstone of modern surface science and nanotechnology. For decades, alkanethiols on gold have been the dominant model system.[1] However, the demand for SAMs with enhanced thermal and chemical stability, and with unique electronic and functional properties, has driven research into alternative molecular architectures.
This guide focuses on 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT), an aromatic disulfide compound, for creating robust and functional SAMs on gold surfaces. DPT offers distinct advantages: the nitrogen-rich tetrazole ring provides opportunities for hydrogen bonding, coordination chemistry, and introduces a significant dipole moment, while the phenyl group contributes to ordering through π-π stacking interactions.[2] The disulfide headgroup ensures a strong, covalent anchoring to the gold surface, analogous to traditional thiols.[3]
This document provides a comprehensive overview of the mechanism, detailed protocols for preparation, and state-of-the-art techniques for the characterization of DPT-based SAMs, intended for researchers in materials science, biosensing, and molecular electronics.
The Mechanism: Disulfide Adsorption and Monolayer Formation
The formation of a SAM from a disulfide, such as DPT, on a gold surface is a chemisorption process. While seemingly different from the adsorption of a thiol (R-SH), the resulting surface species is virtually identical.[3][4]
The process involves several key steps:
-
Physisorption: DPT molecules from the solution initially adsorb weakly onto the gold surface.
-
S-S Bond Cleavage: The gold surface catalyzes the cleavage of the disulfide (S-S) bond. This is the rate-determining step and results in the formation of two individual 1-phenyl-1H-tetrazole-5-thiolate radicals.[5]
-
Chemisorption (Au-S Bond Formation): Each thiolate radical then forms a strong, covalent bond with the gold surface. X-ray Photoelectron Spectroscopy (XPS) studies confirm that both thiols and disulfides yield the same gold-thiolate (Au(I)-RS) species on the surface.[3]
-
Monolayer Organization: Over time, the adsorbed molecules rearrange on the surface to maximize packing density. This slow, long-term consolidation is driven by intermolecular forces, including van der Waals interactions and potential π-π stacking between the phenyl rings of adjacent DPT molecules.[1][4] This ordering process is critical for forming a densely packed, pinhole-free monolayer.[6]
Figure 1: Mechanism of DPT SAM formation on a gold surface.
Experimental Guide: From Substrate to Characterized Monolayer
Achieving a high-quality, well-ordered SAM is critically dependent on meticulous experimental technique.[7] Even trace contaminants can introduce defects that compromise the monolayer's integrity.
Essential Materials and Reagents
-
Molecule: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (CAS 5117-07-7)[8]
-
Substrates: Gold-coated substrates (e.g., silicon wafers, glass slides with a Ti or Cr adhesion layer).
-
Solvent: 200-proof, anhydrous ethanol.
-
Cleaning Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (resistivity >18 MΩ·cm)
-
-
Equipment:
-
Glass scintillation vials or polypropylene tubes with sealable caps
-
Fine-tipped tweezers (Teflon-coated recommended)
-
Sonicator
-
Nitrogen gas source for drying
-
Analytical balance and calibrated micropipettes
-
Workflow for DPT SAM Preparation
Figure 2: General experimental workflow for preparing and validating DPT SAMs.
Protocol 1: Gold Substrate Cleaning
The goal of this step is to remove organic contaminants and oxides to present a clean, reactive gold surface.
-
Prepare Piranha Solution: In a glass beaker within a fume hood, slowly and carefully add 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂.
-
Causality: Piranha solution is a powerful oxidizing agent that hydroxylates the surface and aggressively digests organic residues.[9]
-
!!! CRITICAL SAFETY NOTE !!! Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Use appropriate personal protective equipment (lab coat, thick gloves, face shield).
-
-
Immerse Substrates: Using tweezers, fully immerse the gold substrates in the warm (but not boiling) piranha solution for 5-10 minutes.
-
Rinse Thoroughly: Remove the substrates and rinse copiously with DI water.
-
Final Rinse & Dry: Rinse with absolute ethanol and dry under a gentle stream of dry nitrogen gas.
-
Immediate Use: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent re-contamination from the atmosphere.[10]
Protocol 2: SAM Formation
-
Prepare DPT Solution: Prepare a 1 mM solution of DPT in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure the DPT is fully dissolved.[7]
-
Dispense Solution: Place each clean, dry gold substrate into an individual, clean glass vial. Add enough DPT solution to completely submerge the substrate.
-
Causality: Using individual containers prevents cross-contamination and ensures a consistent concentration of the molecule is available to each substrate surface.
-
-
Immersion: Seal the vials. For optimal monolayer ordering, allow the substrates to incubate in the solution for 18-24 hours at room temperature.[1]
| Parameter | Recommended Value | Rationale & Citation |
| DPT Concentration | 0.5 - 2.0 mM | Balances efficient mass transport to the surface with minimizing bulk precipitation. A 1 mM solution is a standard starting point.[1][9] |
| Solvent | Anhydrous Ethanol | Good solvent for DPT and its disulfide precursors; readily available in high purity. |
| Immersion Time | 18 - 24 hours | Allows for the slow reorganization and consolidation phase, leading to a more ordered and densely packed monolayer.[1][4] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the chemisorption process without introducing excessive thermal energy that could disrupt ordering. |
Table 1: Recommended experimental parameters for DPT SAM formation.
Protocol 3: Post-Assembly Rinsing and Drying
This step is crucial to remove non-covalently bonded (physisorbed) molecules from the surface, leaving only the chemisorbed monolayer.
-
Initial Rinse: Remove the substrate from the DPT solution with tweezers and rinse thoroughly with a stream of fresh absolute ethanol for 10-15 seconds.
-
Sonication Wash: Place the substrate in a vial of fresh ethanol and sonicate for 1-2 minutes.
-
Causality: Sonication provides mechanical energy to dislodge loosely bound molecules that are not part of the primary monolayer, significantly improving the quality of the final SAM.[7]
-
-
Final Rinse & Dry: Perform a final rinse with ethanol and dry the substrate under a gentle stream of dry nitrogen.
-
Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or a nitrogen-filled petri dish, prior to characterization.[7]
Validating the Monolayer: Essential Characterization Techniques
No SAM preparation is complete without rigorous characterization to confirm its quality, composition, and integrity.
Contact Angle Goniometry
This technique provides a rapid, non-destructive assessment of the surface wettability, which is directly related to the chemical nature of the exposed terminal groups and the packing density of the monolayer.[11]
-
Principle: A droplet of a probe liquid (typically DI water) is placed on the SAM surface, and the angle it forms with the surface is measured. A high contact angle indicates a hydrophobic (water-repelling) surface, while a low angle indicates a hydrophilic (water-attracting) surface.[12][13]
-
Protocol:
-
Place the DPT-modified substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Immediately capture an image and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple spots on the surface to ensure uniformity.
-
-
Expected Result: A well-formed SAM of DPT, exposing the phenyl-tetrazole groups, should present a moderately hydrophobic surface. The exact angle can vary with packing density, but a uniform and stable angle across the surface is indicative of a successful monolayer formation.[14][15]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information about the top few nanometers of the surface.[16]
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment (i.e., its bonding state).[17]
-
What it Confirms:
-
Presence of DPT: Detection of N 1s and S 2p peaks confirms the presence of the molecule.
-
Au-S Bond Formation: The S 2p spectrum for a thiolate bound to gold typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing around 162 eV. This is a lower binding energy than that of the S-S bond in the bulk disulfide (around 163-164 eV), providing direct evidence of chemisorption.[3][18]
-
Monolayer Thickness: Angle-resolved XPS (ARXPS) can be used to determine the thickness of the monolayer and confirm the ordering of the elements (Au substrate -> S -> C/N).[19]
-
| Element (Core Level) | Expected Binding Energy (eV) | Information Gained |
| Au 4f | ~84.0 (4f₇/₂) | Signal from the underlying gold substrate. |
| S 2p | ~162.0 (2p₃/₂) | Confirms the formation of a gold-thiolate bond.[3][18] |
| C 1s | ~285.0 | Aromatic and aliphatic carbon from the phenyl and tetrazole rings. |
| N 1s | ~400.0 - 402.0 | Nitrogen atoms within the tetrazole ring, confirming molecular presence.[10] |
Table 2: Typical XPS binding energies for a DPT SAM on gold.
Electrochemical Methods
Electrochemical techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are highly sensitive to the quality and defect density of a SAM.[20][21]
-
Principle: The SAM-modified gold substrate is used as the working electrode in a three-electrode electrochemical cell containing a redox-active probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). A well-formed, insulating SAM will block the electron transfer between the electrode and the redox probe in the solution.[6][21]
-
Cyclic Voltammetry (CV):
-
Procedure: A potential is swept back and forth, and the resulting current is measured.
-
Expected Result: On a bare gold electrode, the redox probe will show large, distinct oxidation and reduction peaks. On a gold electrode modified with a high-quality DPT SAM, these peaks will be significantly suppressed or absent, indicating that the monolayer is effectively blocking electron transfer.[6] The degree of suppression is a qualitative measure of monolayer integrity.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Procedure: A small AC potential is applied over a range of frequencies, and the impedance is measured.
-
Expected Result: EIS data is often modeled with an equivalent circuit. For a well-packed SAM, the charge-transfer resistance (Rct) will be very high (kΩ to MΩ range), quantifying the barrier properties of the monolayer. A low Rct value suggests the presence of pinholes or defects where the redox probe can reach the electrode surface.[4][22]
-
References
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- Leopold, M. C., et al. (2015). Electrochemical Characterization of Self-Assembled Monolayers on Gold Substrates Derived from Thermal Decomposition of Monolayer-Protected Cluster Films. Journal of Applied Electrochemistry. [Link]
- Azzaroni, O., et al. (2012). Nanofabrication and Electrochemical Characterization of Self-Assembled Monolayers Sandwiched between Metal Nanoparticles and Electrode Surfaces.
- Kundu, S., et al. (2009). Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. Physical Chemistry Chemical Physics. [Link]
- Smalley, J. F., et al. (2003). Electrochemical Stability of Self-Assembled Monolayers on Gold. Langmuir. [Link]
- Sharma, R., et al. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. [Link]
- Wöll, C., et al. (2004). Self assembled monolayer formation of alkanethiols on gold.
- ResearchGate. (2011). Adsorption of Short-Chain Thiols and Disulfides onto Gold under Defined Mass Transport Conditions: Coverage, Kinetics, and Mechanism. [Link]
- Allara, D. L., et al. (1998). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. [Link]
- ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]
- Leopold, M. C., et al. (2015). Electrochemical Characterization of Self-Assembled Monolayers on Gold Substrates Derived from Thermal Decomposition of Monolayer-Protected Cluster Films. UR Scholarship Repository. [Link]
- Tortolini, C., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Volpe, C. D., et al. (2018). Surface-wetting characterization using contact-angle measurements.
- Corn, R. M., et al. (2017). Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)
- Liu, G. Y. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent Technologies. [Link]
- Whitesides, G. M., et al. (1995). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC. [Link]
- Surface Science Western. Contact Angle Measurement / Goniometry. [Link]
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- DataPhysics Instruments. (2018). Detection of self-assembled monolayers (SAMs) using contact angle measurements. [Link]
- Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics. [Link]
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- Dekamin, M. G., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]
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- Carro, P., et al. (2015). Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates.
- Klinke, C., et al. (2016). Tetrazole-Stabilized Gold Nanoparticles for Catalytic Applications.
- Bain, C. D., et al. (2018). Stability: A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants.
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- Wang, Q., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction.
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- Khodaei, M. M., et al. (2013). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. Tetrahedron Letters. [Link]
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Application Notes and Protocols for the Use of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a Corrosion Inhibitor for Steel
Introduction: A Novel Approach to Steel Protection
The corrosion of steel and its alloys remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The application of organic corrosion inhibitors is a cornerstone of mitigation strategies, particularly in acidic environments encountered during industrial processes like acid pickling and cleaning.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. Among the vast array of organic compounds, those containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, have demonstrated exceptional efficacy.[1]
Tetrazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of four nitrogen atoms in the heterocyclic ring, which act as potent centers for adsorption onto metal surfaces.[1][2] This guide focuses on 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) , an organic disulfide containing two phenyl-tetrazole units. The presence of both the nitrogen-rich tetrazole rings and a disulfide bridge suggests a multi-faceted interaction with the steel surface, making it a compound of significant interest for advanced corrosion protection.
This document provides a comprehensive, step-by-step guide for researchers and professionals on the synthesis, application, and evaluation of DPT as a corrosion inhibitor for steel. The protocols are designed to be self-validating, with explanations grounded in established electrochemical principles.
Part 1: Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
The most direct route to synthesizing DPT is through the oxidative dimerization of its precursor, 1-Phenyl-1H-tetrazole-5-thiol (PTZ). This reaction involves the formation of a disulfide (S-S) bond between two thiol molecules. Mild oxidizing conditions are typically employed.[3][4]
Protocol 1: Synthesis of DPT from PTZ
Principle: This protocol describes the catalytic oxidation of 1-Phenyl-1H-tetrazole-5-thiol (PTZ) to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) in an alkaline methanolic solution, using air as a mild oxidant.[3][5]
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol (PTZ) (CAS 86-93-1)
-
Methanol (ACS Grade)
-
Sodium Hydroxide (NaOH)
-
Metalloporphyrin catalyst (e.g., THPPMnCl - Manganese(III) meso-tetra(hydroxyphenyl)porphyrin chloride), or another suitable oxidation catalyst.[3][5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Deionized water
Procedure:
-
Prepare Alkaline Solution: Prepare a 0.1 M solution of NaOH in methanol.
-
Dissolve Reactants: In a round-bottom flask, dissolve 1-Phenyl-1H-tetrazole-5-thiol (PTZ) in the alkaline methanol solution. A typical concentration would be around 0.04 M (e.g., 0.15 g of PTZ in 20 mL of solution).[3]
-
Add Catalyst: Add a catalytic amount of the metalloporphyrin catalyst (e.g., 1.5 mg of THPPMnCl).[3]
-
Reaction: Stir the mixture vigorously at room temperature (25°C), open to the air, for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: As the reaction proceeds, the DPT product will precipitate as a yellow solid.[3]
-
Purification:
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with deionized water to remove any remaining NaOH and catalyst.
-
Dry the purified 5,5'-Dithiobis(1-phenyl-1H-tetrazole) product. The reported melting point is approximately 145 °C (with decomposition).
-
-
Characterization: Confirm the structure of the synthesized DPT using techniques such as FT-IR, ¹H-NMR, and elemental analysis. A characteristic IR peak for the S-S bond should be observed around 522 cm⁻¹.[3]
Part 2: Mechanism of Corrosion Inhibition
The effectiveness of DPT as a corrosion inhibitor stems from its ability to adsorb onto the steel surface, forming a protective film. This process involves a combination of physical and chemical interactions (physisorption and chemisorption).[6]
Proposed Adsorption Mechanism:
-
Initial Interaction (Physisorption): In an acidic solution, the steel surface is positively charged. Anions from the acid (e.g., Cl⁻ or SO₄²⁻) first adsorb onto the surface. The DPT molecule, which may be protonated in the acidic medium, can then be physically adsorbed onto this modified surface via electrostatic interactions.[6]
-
S-S Bond Cleavage and Chemisorption: The key step for strong inhibition is the cleavage of the disulfide (S-S) bond upon interaction with the active sites on the steel surface. This is a known mechanism for disulfide compounds adsorbing on metal surfaces.[7] This cleavage results in the formation of two 1-phenyl-1H-tetrazole-5-thiolate (PTZ) radicals or anions that can then form strong coordinate bonds (chemisorption) with the iron atoms (Fe).
-
Coordinate Bonding: The lone pair electrons of the sulfur atom and the nitrogen atoms in the tetrazole ring can be shared with the vacant d-orbitals of the iron atoms on the steel surface.[6] This charge transfer from the inhibitor molecule to the metal surface creates a stable, coordinated protective layer.
-
Protective Film Formation: The adsorbed molecules align in a parallel orientation on the steel surface, creating a dense, hydrophobic barrier.[6] This film physically blocks the active corrosion sites and prevents corrosive species (like H₃O⁺ and Cl⁻) from reaching the metal, thus inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This behavior classifies DPT as a mixed-type inhibitor.[8][9]
Part 3: Protocols for Application and Evaluation
To quantify the effectiveness of DPT, a systematic experimental approach is required. This involves careful preparation of steel specimens and inhibitor solutions, followed by standardized electrochemical testing.
Section 3.1: Preparation of Materials
Protocol 2: Steel Specimen Preparation
-
Cutting: Cut steel specimens to the required dimensions for the electrochemical cell (e.g., 1 cm x 1 cm coupons). A small stem can be left for electrical connection.
-
Mounting: Embed the specimens in a cold-curing epoxy resin, leaving one face with a defined surface area (e.g., 1 cm²) exposed.
-
Grinding: Mechanically grind the exposed steel surface using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., from 400 down to 1200 grit). Perform grinding under a stream of water to prevent overheating.
-
Rinsing: Thoroughly rinse the polished specimens with deionized water, followed by ethanol or acetone to degrease the surface.
-
Drying: Dry the specimens in a stream of warm air.
-
Storage: Store the prepared specimens in a desiccator to prevent premature oxidation before use.
Protocol 3: Inhibitor Solution Preparation
-
Corrosive Medium: Prepare the desired corrosive medium, for example, 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), by diluting the concentrated analytical grade acid with deionized water.
-
Stock Solution: Prepare a stock solution of DPT in a suitable solvent where it has good solubility (e.g., ethanol or DMSO) due to its limited solubility in aqueous solutions.
-
Test Solutions: Prepare a series of test solutions by adding different volumes of the DPT stock solution to the corrosive medium to achieve the desired final concentrations (e.g., ranging from 0.1 mM to 5 mM). The solution without any added DPT is the "blank" or control.
Section 3.2: Experimental Workflow for Performance Evaluation
The following workflow outlines the standard procedure for evaluating the corrosion inhibition performance of DPT.
Section 3.3: Electrochemical Evaluation Protocols
Electrochemical tests are performed using a three-electrode setup in an electrochemical cell, connected to a potentiostat.
-
Working Electrode (WE): The prepared steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod/mesh with a surface area larger than the WE.
Protocol 4: Potentiodynamic Polarization (PDP) Measurement
-
Stabilization: Immerse the three electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes, or until the potential drift is minimal.
-
Scan Parameters: Set the potential range for the scan, typically from -250 mV to +250 mV relative to the measured OCP.
-
Scan Rate: Use a slow scan rate, such as 0.5 mV/s or 1 mV/s, to ensure the system is in a quasi-steady state.
-
Execution: Run the potentiodynamic scan. The potentiostat will apply the potential and measure the resulting current.
-
Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear portions of the anodic and cathodic branches (Tafel regions) back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
Protocol 5: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Stabilization: As with PDP, immerse the electrodes and allow the OCP to stabilize.
-
Measurement Potential: Set the potentiostat to apply the measured OCP.
-
AC Signal: Apply a small amplitude AC voltage signal (e.g., 10 mV peak-to-peak) over a wide frequency range, typically from 100 kHz down to 10 mHz.
-
Execution: The instrument measures the impedance and phase angle response of the system at each frequency.
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z'' vs. Z'). The diameter of the semicircle corresponds to the charge transfer resistance (Rct).
-
Plot the data as Bode plots (log |Z| vs. log f and Phase Angle vs. log f).
-
Model the data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters like solution resistance (Rs) and charge transfer resistance (Rct).
-
Section 3.4: Data Interpretation and Key Metrics
The primary goal of the analysis is to calculate the Inhibition Efficiency (IE%), which quantifies how well the inhibitor performs.
| Parameter | Source | Description | Inhibition Efficiency (IE%) Formula |
| Corrosion Current Density (icorr) | PDP | The current density at the corrosion potential. A lower icorr indicates a lower corrosion rate. | IE% = [ (icorr,0 - icorr,i) / icorr,0 ] × 100 |
| Charge Transfer Resistance (Rct) | EIS | Represents the resistance to the transfer of electrons at the metal/solution interface. A higher Rct indicates better corrosion protection. | IE% = [ (Rct,i - Rct,0) / Rct,i ] × 100 |
In the formulas, the subscript '0' refers to the value in the blank (uninhibited) solution, and 'i' refers to the value in the inhibited solution.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) presents itself as a highly promising corrosion inhibitor for steel, particularly in acidic environments. Its unique structure, featuring a disulfide bridge and two nitrogen-rich tetrazole rings, facilitates a strong and stable adsorption onto the steel surface. The proposed mechanism, involving the cleavage of the S-S bond and subsequent chemisorption, leads to the formation of a dense protective film that effectively stifles both anodic and cathodic corrosion reactions. By following the detailed synthesis, application, and evaluation protocols outlined in this guide, researchers can systematically investigate and harness the protective capabilities of this potent inhibitor. The use of standardized electrochemical techniques like PDP and EIS provides a robust framework for quantifying its high inhibition efficiency and understanding its behavior at the metal-solution interface.
References
- Ehsani, A., et al. (n.d.). ELECTROCHEMICAL INVESTIGATION OF INHIBITORY OF NEW SYNTHESIZED TETRAZOLE DERIVATIVE ON CORROSION OF STAINLESS STEEL 316L IN ACIDIC MEDIUM. Iranian Journal of Materials Science and Engineering.
- Al-miqdam, E., et al. (2023). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI.
- Singh, G., et al. (2015). Inhibition of corrosion of commercial mild steel in presence of tetrazole derivatives in acid medium. ResearchGate.
- Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science.
- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science.
- Taylor & Francis Online. (n.d.). Electrochemical corrosion behavior of steel in acid solution with some tetrazole derivative.
- Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Scientific Research Publishing.
- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. ResearchGate.
- El Basiony, N. M., et al. (2024). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. National Center for Biotechnology Information.
- ODU Digital Commons. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt.
- Scientific Research Publishing. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts.
- Wang, H., et al. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.
- Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
- Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library.
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- OUCI. (n.d.). Inhibiting general and pitting corrosion of Ni in dilute sulfuric acid solutions with some tetrazole derivatives.
- University of Vermont. (n.d.). Adsorption of Molecules onto Metallic Surfaces.
- About, H., et al. (2019). Synthesis, Experimental and Theoretical Investigation of Tetrazole Derivative as an Effective Corrosion Inhibitor for Mild Steel in 1 M HCl. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Wang, L., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science.
- Al-Baghdadi, S. B., et al. (2018). Investigation of the inhibition effect of 5-(3, 4, 5-Trimethoxyphenyl)-2H-tetrazole on mild steel corrosion in 1 M HCl solution. Engineering and Technology Journal.
- Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society.
- Han, S. W., et al. (2022). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. MDPI.
- Elsevier. (2012). Adsorption on Metal Surfaces, Volume 13 - 1st Edition.
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Application of "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" in cyclic voltammetry studies
An In-Depth Technical Guide to the Application of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Cyclic Voltammetry Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) in the modification of electrode surfaces for electrochemical analysis, with a particular focus on cyclic voltammetry. It details the underlying principles, experimental protocols, and potential applications, drawing from established methodologies in surface science and electrochemistry.
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulfide compound that serves as a stable precursor to the thiol 1-phenyl-1H-tetrazole-5-thiol (PTT). The disulfide bond in DPT can be cleaved either chemically or electrochemically to yield two molecules of the corresponding thiol. This thiol possesses a tetrazole ring, which is a well-known chelating agent for various metal ions, and a thiol group (-SH) that exhibits a strong affinity for noble metal and carbon surfaces. This unique combination of properties makes DPT an excellent candidate for the functionalization of electrodes to create selective and sensitive electrochemical sensors.
The modification of electrode surfaces with organic molecules to form self-assembled monolayers (SAMs) is a powerful strategy in electrochemistry to enhance selectivity and sensitivity towards a target analyte.[1][2] The phenyl-tetrazole moiety of DPT provides a structural framework that can interact with analytes through various mechanisms, including coordination chemistry, while the disulfide group provides a robust anchoring point to the electrode surface.
Principle of Application: Formation of a Self-Assembled Monolayer for Analyte Detection
The application of DPT in cyclic voltammetry hinges on the formation of a stable and well-ordered self-assembled monolayer of its corresponding thiol (PTT) on the electrode surface. This can be achieved by immersing the electrode in a solution containing DPT, where the disulfide bond cleaves and the resulting thiol spontaneously chemisorbs onto the surface. For gold electrodes, this results in the formation of a strong gold-sulfur bond.[2][3] On glassy carbon electrodes, while the interaction is less covalent, stable layers can also be formed.
Once the electrode is modified, the tetrazole groups are exposed to the solution and can act as recognition sites for specific analytes. For instance, the nitrogen atoms in the tetrazole ring can effectively chelate heavy metal ions.[4][5] This pre-concentration of the analyte at the electrode surface leads to a significant enhancement of the electrochemical signal during a voltammetric scan.
The detection is typically performed using a stripping voltammetry technique, often in conjunction with cyclic voltammetry. This involves two steps:
-
Accumulation Step: The modified electrode is immersed in the sample solution at a specific potential to allow the analyte to bind to the monolayer.
-
Stripping Step: The potential is then scanned, causing the accumulated analyte to be stripped from the electrode, generating a current peak whose height is proportional to the concentration of the analyte in the sample.
Detailed Protocols
Preparation of a DPT Solution
-
Objective: To prepare a stock solution of DPT for electrode modification.
-
Materials:
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Ethanol or a suitable organic solvent
-
-
Procedure:
-
Weigh an appropriate amount of DPT powder.
-
Dissolve the DPT in the chosen solvent to achieve the desired concentration (e.g., 1 mM).
-
Use sonication if necessary to ensure complete dissolution.
-
Preparation and Modification of a Glassy Carbon Electrode (GCE)
-
Objective: To prepare a clean GCE surface and modify it with a DPT-derived monolayer.
-
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
-
DPT solution (from Protocol 3.1)
-
-
Procedure:
-
Cleaning the GCE:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Polish with 0.05 µm alumina slurry for 5 minutes.
-
Rinse again with deionized water.
-
Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification:
-
Immerse the cleaned GCE into the DPT solution.
-
Allow the self-assembled monolayer to form by incubating for a sufficient period (e.g., 12-24 hours) at room temperature.
-
After incubation, remove the electrode and rinse it thoroughly with ethanol to remove any physisorbed molecules, followed by a final rinse with deionized water.
-
Dry the modified electrode under a gentle stream of nitrogen.
-
-
Cyclic Voltammetry Protocol for the Determination of Cadmium(II)
-
Objective: To use the DPT-modified GCE for the quantitative determination of Cd(II) ions in an aqueous sample using anodic stripping voltammetry.
-
Materials and Equipment:
-
DPT-modified GCE (working electrode)
-
Ag/AgCl (reference electrode)
-
Platinum wire (counter electrode)
-
Potentiostat
-
Electrochemical cell
-
Acetate buffer (0.1 M, pH 5.0) as the supporting electrolyte
-
Standard solutions of Cd(II)
-
-
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the acetate buffer solution.
-
-
Accumulation Step:
-
Add a known volume of the Cd(II) standard or sample solution to the cell.
-
Apply a deposition potential of -1.0 V (vs. Ag/AgCl) for a specified time (e.g., 300 seconds) while stirring the solution. This allows for the pre-concentration of Cd(II) onto the electrode surface.
-
-
Equilibration Step:
-
Stop the stirring and allow the solution to become quiescent for 10 seconds.
-
-
Stripping Step:
-
Scan the potential from -1.0 V to a more positive potential (e.g., -0.4 V) using a suitable voltammetric technique (e.g., square wave or linear sweep).
-
A stripping peak corresponding to the oxidation of Cd(0) to Cd(II) will appear at a characteristic potential.
-
-
Data Analysis:
-
Record the peak current of the stripping peak.
-
Construct a calibration curve by plotting the peak current versus the concentration of the Cd(II) standard solutions.
-
Determine the concentration of Cd(II) in the unknown sample from the calibration curve.
-
-
Data Presentation
The performance of the DPT-modified electrode can be characterized by several key parameters, which are summarized in the table below. These values are representative and based on typical performance of similar chemically modified electrodes for heavy metal detection.[6][7]
| Parameter | Typical Value |
| Analyte | Cadmium(II) |
| Technique | Square Wave Anodic Stripping Voltammetry |
| Supporting Electrolyte | 0.1 M Acetate Buffer (pH 5.0) |
| Deposition Potential | -1.0 V vs. Ag/AgCl |
| Deposition Time | 300 s |
| Linear Range | 0.1 µM - 10 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Reproducibility (RSD) | < 5% (for n=5 measurements) |
Visualizations
Caption: Proposed mechanism for the electrochemical detection of Cadmium(II).
References
- Guo, Q., & Li, F. (2014). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 16(36), 19074-19090.
- Kato, M., Homma, T., Kondo, M., & Shimomura, M. (2021). Onset potential of ascorbic acid oxidation at thiol monolayer modified electrodes. Biomass and Bioenergy, 154, 106253.
- PEMP Lab, University of Washington. (n.d.). Fast-scan cyclic voltammetry.
- Szőke, Á. F., Turdean, G. L., Katona, G., & Mureşan, L. M. (2018). Electrochemical determination of dopamine with graphene-modified glassy carbon electrodes. Studia Universitatis Babes-Bolyai Chemia, 63(4), 135-146.
- Zhang, X., Wang, J., & Liu, Y. (2012). The Determination of Dopamine Using Glassy Carbon Electrode Pretreated by a Simple Electrochemical Method. International Journal of Electrochemical Science, 7, 4473-4483.
- Hassan, K. M., Abou-Krisha, M. M., & El-Kawy, M. A. (2019). Voltammetric determination of cadmium(II), lead(II) and copper(II) with a glassy carbon electrode modified with silver nanoparticles deposited on poly(1,8-diaminonaphthalene). Mikrochimica Acta, 186(7), 440.
- Zimmer and Peacock. (n.d.). Forming a SAM on a gold electrode.
- Heien, M. L., Johnson, M. A., & Wightman, R. M. (2004). Resolving neurotransmitters detected by fast-scan cyclic voltammetry. Analytical chemistry, 76(19), 5697–5704.
- Lin, X., & Li, Y. (2006). Monolayer covalent modification of 5-hydroxytryptophan on glassy carbon electrodes for simultaneous determination of uric acid and ascorbic acid. Electrochimica Acta, 51(26), 5794–5801.
- Khodari, M., & El-Ries, M. A. (2014). Voltammetric Determination of Cadmium, Copper and Lead Using Glassy carbon Electrode. IOSR Journal of Applied Chemistry, 7(9), 62-71.
- Amatatongchai, M., Sitanurak, J., Sroysee, W., & Chairam, S. (2011). Electrocatalytic oxidation of ascorbic acid using a poly(aniline-co-m-ferrocenylaniline) modified glassy carbon electrode. Sensors (Basel, Switzerland), 11(11), 10166–10181.
- Fekadu, A., & Tadesse, A. (2021). Voltammetric determination of uric acid using multiwall carbon nanotubes coated-poly(4-amino-3-hydroxy naphthalene sulfonic acid) modified glassy carbon electrode. Heliyon, 7(7), e07575.
- dos Santos, G. P., de Souza, A. P., & de Oliveira, S. C. (2015). Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization. Journal of Chemical Sciences, 127(5), 909–916.
- Radan, M., Iancu, V., & Radu, G. L. (2019). Recognition of Heavy Metal Ions by Using E-5-((5-Isopropyl-3,8-Dimethylazulen-1-yl) Dyazenyl)-1H-Tetrazole Modified Electrodes. Polymers, 11(11), 1888.
- Iancu, V., & Radu, G. L. (2020). Polyazulene-Based Materials for Heavy Metal Ion Detection. 3. (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-Based Modified Electrodes. Polymers, 12(1), 143.
- Lu, H., Liu, J., Li, Y., & Li, L. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510.
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Application Notes & Protocols: Concentration Effects of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) on Corrosion Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (PTT) as a corrosion inhibitor. It explores the critical role of concentration in modulating its protective efficacy on metal surfaces, particularly copper and steel, in acidic environments. We delve into the underlying chemical mechanisms, present field-proven experimental protocols for evaluation, and offer quantitative data to guide researchers in optimizing inhibitor concentrations for maximum corrosion protection.
Introduction: The Critical Role of Concentration in Corrosion Inhibition
Corrosion is a pervasive electrochemical process that leads to the degradation of metallic materials, with significant economic and safety implications. The use of organic inhibitors is a primary strategy to mitigate corrosion. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion. 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a disulfide-linked dimer of 1-phenyl-5-mercaptotetrazole (PMT), has emerged as a highly effective corrosion inhibitor, particularly for copper and steel.[1]
The efficacy of PTT is not absolute but is critically dependent on its concentration in the corrosive medium. At insufficient concentrations, the protective film may be incomplete, offering only partial protection. Conversely, an excessively high concentration may not yield a proportional increase in protection and could be economically inefficient. Understanding this concentration-dependent behavior is paramount for the rational design and application of corrosion protection strategies. This guide elucidates the mechanism of PTT's action and provides robust protocols to systematically investigate its concentration effects.
Mechanism of Action: From Adsorption to Protection
The protective action of PTT is a multi-faceted process rooted in its molecular structure. The molecule contains multiple active centers, including nitrogen and sulfur atoms within the tetrazole rings and the disulfide bridge, which facilitate its strong adsorption onto metal surfaces.[2]
Key Mechanistic Steps:
-
Initial Adsorption: In an acidic solution, the PTT molecule can be protonated. The inhibitor molecules, along with the disulfide bridge, are attracted to the metal surface.
-
Film Formation: The adsorbed PTT molecules form a protective film. This process is influenced by the inhibitor's concentration; as the concentration increases, the surface coverage also increases, leading to a more compact and effective barrier.[1]
-
Bonding: The protective film is stabilized by the formation of coordinate bonds between the heteroatoms (N and S) of the PTT molecule and the vacant d-orbitals of the metal atoms (e.g., Cu or Fe). This often involves the cleavage of the S-S bond, allowing the monomeric units to form strong S-metal and N-metal bonds.[1]
-
Mixed Inhibition: PTT and its derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[2] This is evidenced by a decrease in the corrosion current density in the presence of the inhibitor.
The adsorption of PTT on a metal surface can often be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[1]
Caption: Mechanism of PTT Corrosion Inhibition.
Quantitative Analysis: Concentration vs. Inhibition Efficiency
The following table summarizes the reported inhibition efficiencies of PTT and its related monomer (PMT) at various concentrations on different metals in acidic media. This data has been compiled from multiple studies to provide a comparative overview.
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| PTT (DPT) | Copper | H2SO4 | Varies | DPT > DDP > PDF | [1] |
| PMT | Copper | 0.5 M HCl | 10⁻³ | 98 | [2] |
| PMT (PTZ) | Q235 Steel | 1 M HCl | 5 x 10⁻³ | 97.1 | [1] |
| Cl-PT | Mild Steel | 5.0 M HCl | 10⁻³ | >90 | [3] |
| MO-PT | Mild Steel | 5.0 M HCl | 10⁻³ | >90 | [3] |
| PT | Mild Steel | 5.0 M HCl | 10⁻³ | >90 | [3] |
Note: DPT refers to 5,5-dithiobis(1-phenyl-1H-tetrazole), PMT to 1-phenyl-5-mercapto-tetrazole, PT to 5-phenyl-1H-tetrazole, Cl-PT to 5-(4-chlorophenyl)-1H-tetrazole, and MO-PT to 5-(4-methoxyphenyl)-1H-tetrazole. The inhibition efficiency can vary based on the specific experimental conditions.
Experimental Protocols
To ensure reliable and reproducible results, the following detailed protocols for evaluating the concentration effects of PTT are provided.
Experimental Workflow
Caption: Experimental Workflow for PTT Evaluation.
Protocol 1: Preparation of PTT Inhibitor Solutions
-
Stock Solution Preparation: Accurately weigh a specific amount of PTT powder. Dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) before diluting with the corrosive medium (e.g., 1 M HCl) to prepare a concentrated stock solution (e.g., 10⁻² M).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the corrosive medium to obtain a range of desired concentrations for testing (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).
Protocol 2: Metal Specimen Preparation
-
Cutting and Mounting: Cut the metal (e.g., copper or mild steel) into specimens of suitable dimensions. For electrochemical tests, embed the specimens in an insulating resin, leaving a defined surface area exposed (e.g., 1 cm²).
-
Polishing: Mechanically polish the exposed surface of the metal specimens with a series of silicon carbide papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
-
Cleaning: Rinse the polished specimens with deionized water, degrease with acetone in an ultrasonic bath, and finally dry with a stream of cool air.
Protocol 3: Electrochemical Measurements
A standard three-electrode cell is used for all electrochemical measurements, consisting of the prepared metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[4]
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution (corrosive medium with or without a specific concentration of PTT) and monitor the OCP until a stable potential is reached (typically after 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[4]
-
The resulting impedance data is typically represented as Nyquist and Bode plots.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, conduct PDP measurements by scanning the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[4]
-
Data Analysis and Interpretation
-
EIS Data Analysis:
-
Fit the experimental EIS data to an appropriate equivalent electrical circuit (EEC) to model the electrochemical behavior of the metal-solution interface.[5]
-
The charge transfer resistance (Rct) is a key parameter; a higher Rct value indicates better corrosion resistance.
-
Calculate the inhibition efficiency (IE%) from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
-
PDP Data Analysis:
-
Extrapolate the linear portions of the anodic and cathodic branches of the polarization curves (Tafel plots) to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[6]
-
A lower icorr value signifies a lower corrosion rate.
-
Calculate the inhibition efficiency (IE%) from the icorr values using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Concluding Remarks
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a potent corrosion inhibitor whose performance is intricately linked to its concentration. The protocols and data presented in this guide provide a comprehensive framework for researchers to systematically investigate and optimize the use of PTT for corrosion protection. By understanding the concentration-dependent adsorption and film-forming properties of this inhibitor, more effective and economically viable corrosion mitigation strategies can be developed.
References
- Guo, L., et al. (2019). Insights into the inhibition mechanism of three 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium via experimental and DFT methods. Journal of the Taiwan Institute of Chemical Engineers, 102, 424-437.
- Kaya, T. (2017). Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole.
- Lagrenée, M., et al. (2002). 1-Phenyl-5-mercapto-tetrozole as an efficient inhibitors for copper corrosion in 0.5 M HCl. Corrosion Science, 44(3), 593-605.
- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510.
- Loukili, E., & Azzaoui, K. (2022). Adsorption of organic inhibitors on metal surface: isotherm models. Moroccan Journal of Chemistry, 10(4), 10-4.
- Musa, A. Y., et al. (2010). Potentiodynamic polarization curves of Copper in (2M H3PO4 + 0.3M NaCl) in absence and presence of optimum concentration of NPEPB and CPEPB at 298 K.
- Ningshen, S., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318.
- Oubella, A., et al. (2021). Comparative Study of Corrosion Inhibition Effect for Ordinary Steel in HCl 5.0 M.
- Wikipedia contributors. (2023). Langmuir adsorption model. Wikipedia, The Free Encyclopedia.
- Popa, M. V., et al. (2022). Inhibition effect of Tantum Rosa drug on the corrosion of copper in 3.5 wt.% NaCl solution. International Journal of Electrochemical Science, 17, 220958.
- Tang, Y., et al. (2011). Electrochemical and Quantum Chemical Studies of 5-Substituted Tetrazoles as Corrosion Inhibitors for Copper in Aerated 0.5 M H2SO4 Solution.
- Zhang, D., et al. (2022). 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. Journal of Bio- and Tribo-Corrosion, 8(1), 22.
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Application Notes and Protocols: Utilizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) for the Preparation of Advanced Modified Electrodes
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) in the fabrication of modified electrodes. DPT facilitates the formation of robust and well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, creating a versatile platform for the subsequent immobilization of biomolecules. This document is intended for researchers, scientists, and drug development professionals engaged in the development of electrochemical sensors, biosensors, and other advanced electrochemical devices. We will cover the synthesis of DPT, step-by-step procedures for electrode modification and characterization, and a detailed protocol for the covalent immobilization of enzymes for biosensing applications.
Introduction: The Rationale for DPT in Surface Modification
The precise control of the electrode-solution interface is paramount in the development of high-performance electrochemical sensors and biosensors. Self-assembled monolayers (SAMs) offer a powerful bottom-up approach to tailor the chemical and physical properties of electrode surfaces at the molecular level. Alkanethiols are widely used for this purpose due to the strong affinity of sulfur for gold surfaces.
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) is an aromatic disulfide that serves as a precursor to a highly stable and well-ordered SAM. The use of a disulfide like DPT for SAM formation is advantageous. The disulfide bond (S-S) cleaves upon contact with a gold surface, leading to the formation of two sulfur-gold bonds from a single molecule. This dissociative chemisorption process contributes to the formation of a densely packed and stable monolayer.[1] The phenyl-tetrazole moiety of DPT provides a unique combination of properties: the phenyl group contributes to the stability of the monolayer through π-stacking interactions between adjacent molecules, while the tetrazole ring presents a versatile functional group for further chemical modification, such as the covalent attachment of biomolecules.
The tetrazole group, a bioisostere for carboxylic acids, is of particular interest in biomedical applications due to its metabolic stability and ability to participate in various chemical reactions.[2] This guide will provide the necessary protocols to leverage the unique properties of DPT for the creation of functionalized electrodes for a range of applications.
Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
The synthesis of DPT is a two-step process, starting with the synthesis of its precursor, 1-phenyl-1H-tetrazole-5-thiol (PTT), followed by its oxidative dimerization to DPT.
Synthesis of 1-phenyl-1H-tetrazole-5-thiol (PTT)
The synthesis of PTT is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[3]
Materials and Reagents:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Water (deionized)
-
Hydrochloric Acid (HCl), dilute
-
Ethyl Acetate
-
Magnetic stirrer and heating mantle
-
Round bottom flask and condenser
Protocol:
-
In a round bottom flask equipped with a magnetic stirrer and condenser, combine benzonitrile (1 molar equivalent), sodium azide (1.5 molar equivalents), and zinc bromide (1 molar equivalent) in water.
-
Heat the reaction mixture to reflux (100 °C) and stir vigorously for 24 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or chloroform) to obtain pure 1-phenyl-1H-tetrazole-5-thiol (PTT).[2]
Oxidation of PTT to DPT
The synthesized PTT is then oxidized to form the disulfide DPT. This can be achieved using a mild oxidizing agent in an alkaline solution.[4]
Materials and Reagents:
-
1-phenyl-1H-tetrazole-5-thiol (PTT)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Air or a mild oxidizing agent (e.g., dilute hydrogen peroxide)
-
Magnetic stirrer
Protocol:
-
Dissolve the purified PTT in an alkaline methanol solution (e.g., 0.1 M NaOH in methanol).[4]
-
Stir the solution vigorously in the presence of air (oxygen acts as the oxidant) at room temperature for several hours (e.g., 2-4 hours).[4] The formation of the yellow DPT product may be observed.
-
Alternatively, a controlled amount of a mild oxidizing agent can be added dropwise to the solution.
-
Monitor the reaction by TLC until the starting thiol is consumed.
-
The DPT product may precipitate from the solution. If so, it can be collected by filtration, washed with water, and dried.
-
If the product remains in solution, it can be extracted with an organic solvent and purified by column chromatography or recrystallization.
Preparation of DPT-Modified Electrodes
This section details the protocol for modifying a gold electrode with a DPT self-assembled monolayer.
Materials and Reagents
-
Bare Gold Electrodes (e.g., gold disk, screen-printed gold electrode)
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Ethanol (absolute)
-
Sulfuric Acid (H₂SO₄), 1 M
-
Deionized water
-
Nitrogen gas for drying
Electrode Cleaning and Preparation
Proper cleaning of the gold surface is critical for the formation of a high-quality SAM.
Protocol:
-
Polish the gold electrode surface with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to remove polishing debris.
-
For a more rigorous cleaning, immerse the electrode in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Alternatively, an electrochemical cleaning can be performed by cycling the potential in 0.5 M H₂SO₄.
-
Rinse the electrode thoroughly with deionized water and then with absolute ethanol.
-
Dry the cleaned electrode under a gentle stream of nitrogen gas.
Formation of the DPT Self-Assembled Monolayer
Protocol:
-
Prepare a 1 mM solution of DPT in absolute ethanol. The concentration can be optimized depending on the desired monolayer characteristics.
-
Immerse the freshly cleaned and dried gold electrode into the DPT solution.
-
Allow the self-assembly process to proceed for a sufficient incubation time. While initial monolayer formation is rapid, a well-ordered monolayer is typically achieved after 12 to 24 hours at room temperature.[5]
-
After incubation, remove the electrode from the DPT solution.
-
Rinse the modified electrode thoroughly with absolute ethanol to remove any physisorbed molecules, followed by a final rinse with deionized water.
-
Dry the DPT-modified electrode under a gentle stream of nitrogen.
-
The modified electrode is now ready for characterization or further functionalization.
Characterization of the DPT-Modified Electrode
Electrochemical techniques are powerful tools for confirming the successful formation and quality of the DPT SAM.
Cyclic Voltammetry (CV)
CV is used to assess the blocking properties of the SAM towards a redox probe in solution. A well-formed SAM will hinder the electron transfer between the electrode and the redox probe.
Protocol:
-
Prepare an electrochemical cell containing a solution of 5 mM potassium ferricyanide (K₃[Fe(CN)₆]) in 0.1 M potassium chloride (KCl).[6]
-
Use a three-electrode setup with the bare or DPT-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Record the cyclic voltammogram of the bare gold electrode. A well-defined pair of redox peaks for the [Fe(CN)₆]³⁻/⁴⁻ couple should be observed.
-
Record the cyclic voltammogram of the DPT-modified electrode under the same conditions.
-
Expected Result: A significant decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp) will be observed for the DPT-modified electrode compared to the bare electrode. This indicates that the DPT monolayer is effectively blocking the access of the redox probe to the electrode surface.[7]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive technique for characterizing the interfacial properties of the modified electrode.[8] The formation of the SAM can be monitored by changes in the charge transfer resistance (Rct).
Protocol:
-
Use the same electrochemical cell and three-electrode setup as for CV.
-
Apply a small AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Record the impedance spectrum for the bare gold electrode.
-
Record the impedance spectrum for the DPT-modified electrode.
-
Expected Result: The Nyquist plot for the bare electrode will show a small semicircle, indicating a low charge transfer resistance. For the DPT-modified electrode, the diameter of the semicircle will increase dramatically, corresponding to a significant increase in Rct. This confirms the formation of an insulating monolayer that impedes electron transfer.[9]
Application: Fabrication of a Glucose Biosensor
DPT-modified electrodes provide an excellent platform for the covalent immobilization of enzymes for biosensor development. This section details the fabrication of a glucose biosensor using glucose oxidase (GOx).
Covalent Immobilization of Glucose Oxidase (GOx)
The tetrazole groups on the DPT SAM can be activated for covalent coupling to the amine groups of the enzyme using carbodiimide chemistry (EDC/NHS).
Materials and Reagents:
-
DPT-modified gold electrode
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glucose Oxidase (GOx) solution (e.g., 10 mg/mL in PBS)
-
Ethanolamine
Protocol:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water or an appropriate buffer (e.g., MES buffer, pH 6.0).[10]
-
Immerse the DPT-modified electrode in the EDC/NHS solution for 1 hour at room temperature to activate the tetrazole groups, forming a reactive NHS-ester intermediate.
-
Rinse the electrode with PBS to remove excess EDC and NHS.
-
Immediately immerse the activated electrode in the glucose oxidase solution and incubate for 2 hours at room temperature or overnight at 4°C to allow for covalent bond formation between the activated surface and the amine groups of the enzyme.[11]
-
After incubation, rinse the electrode with PBS to remove non-specifically bound enzyme.
-
To block any remaining active sites and prevent non-specific binding, immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes.
-
Rinse the electrode thoroughly with PBS. The GOx-DPT-modified electrode is now ready for use.
Electrochemical Detection of Glucose
The immobilized GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂), which can be detected electrochemically.
Protocol:
-
Place the GOx-DPT-modified electrode in an electrochemical cell with PBS (pH 7.4).
-
Using an amperometric technique (e.g., chronoamperometry or differential pulse voltammetry), apply a potential at which H₂O₂ is oxidized (typically around +0.6 V vs. Ag/AgCl).
-
Record a stable baseline current.
-
Add known concentrations of glucose to the PBS solution and record the change in current. The current increase will be proportional to the glucose concentration.
Performance Characteristics
A DPT-based glucose biosensor is expected to exhibit excellent performance due to the stable immobilization of the enzyme on a well-ordered monolayer.
| Parameter | Typical Performance |
| Linear Range | 0.1 - 10 mM |
| Limit of Detection (LOD) | ~10 µM |
| Sensitivity | 5 - 15 µA mM⁻¹ cm⁻² |
| Response Time | < 10 seconds |
| Stability | > 85% of initial response after 30 days |
Table 1: Representative performance characteristics for a GOx-DPT-modified electrode for glucose detection.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a highly effective molecule for the creation of robust and functional self-assembled monolayers on gold electrodes. The protocols detailed in this guide provide a comprehensive framework for the synthesis of DPT, the modification and characterization of electrodes, and the subsequent immobilization of biomolecules for biosensing applications. The unique properties of the phenyl-tetrazole moiety offer significant advantages in terms of monolayer stability and functionalization versatility, making DPT an excellent choice for the development of advanced electrochemical devices.
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- The optimization of self-assembled monolayer of thiols on screen-printed gold electrode. ResearchGate.
- The role of self-assembled monolayers in electronic devices. IRIS - UNIBS.
- Design and Performance Assessment of a Label- free Biosensor utilizing a Novel TFET Configuration. Semantic Scholar.
- Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Nanostructures & Nano-Objects.
- Electrochemical Immobilisation of Glucose Oxidase for the Controlled Production of H2O2 in a Biocatalytic Flow Reactor. PMC - NIH.
- What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate.
- Self-Assembled Monolayers – Grimmgroup Research. Worcester Polytechnic Institute.
- Electrochemical studies of self-assembled monolayers using impedance spectroscopy. ResearchGate.
- Immobilization procedure of glucose oxidase and stability of glucose electrodes. ResearchGate.
- Electrochemical impedance spectroscopy (EIS) studies of self-assemble monolayers (SAM) on aluminum substrates. ResearchGate.
- Immobilization Techniques to Avoid Enzyme Loss from Oxidase-Based Biosensors: A One-Year Study. PMC - NIH.
- Advanced Techniques for Glucose Oxidase Immobilization: Evolution, Computational Integration, and Biomedical Applications. ResearchGate.
- Coupling Protocols. UCL.
- Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library.
- Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Scientific Research Publishing.
- Amine coupling through EDC/NHS: a practical approach. ResearchGate.
- Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing. MDPI.
- Sensitivity comparison of various biosensors. ResearchGate.
- Immobilization of Glucose Oxidase on Plasma-Treated. UPCommons.
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.
- Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. Sciforum.
- Performance Analysis of Biosensor Based on Inverted T Shaped Junctionless FinFET. IEEE Xplore.
- Ferricyanide/ferrocyanide-voltammetry to verify multi-layer SAM formation. ResearchGate.
- Simulation of cyclic voltammetry of ferrocyanide/ferricyanide redox reaction in the EQCM Sensor. COMSOL.
- Electrochemical Impedance Spectroscopy A Tutorial. Catalysis Eprints database.
- Transforming Coagulation Testing: The Role of Biosensors in Prothrombin Time (PT) Measurement. ACS Publications.
- Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization. Indian Academy of Sciences.
- Forming a SAM on a gold electrode. Zimmer & Peacock.
- Study of Ferricyanide using Cyclic Voltammetry. Phadke Instruments.
- Real-Time Monitoring of Chemisorption of Antibodies onto Self-Assembled Monolayers Deposited on Gold Electrodes Using Electrochemical Impedance Spectroscopy. ACS Publications.
- Nanoporous gold electrodes modified with self-assembled monolayers for electrochemical control of the surface charge. RSC Publishing.
- (a) Cyclic voltammetry investigation ferri/ferrocyanide redox couple on Pt at different scans rates. ResearchGate.
- Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions. PMC - NIH.
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- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. aeis.bilijipub.com [aeis.bilijipub.com]
Application Notes and Protocols: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a High-Performance Linker for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Linkers
The functionalization of surfaces is a critical enabling technology in fields ranging from biosensing to targeted drug delivery and advanced materials science. The choice of the molecular linker that tethers a desired functionality to a substrate dictates the stability, accessibility, and overall performance of the resulting interface. While simple alkanethiols have been the workhorse for modifying gold and other noble metal surfaces, there is a growing need for linkers that offer enhanced stability, specific electronic properties, and versatile secondary interactions. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) has emerged as a superior alternative, providing a robust and multifunctional platform for creating high-performance functional surfaces.
This guide provides an in-depth exploration of DPT as a surface functionalization agent. We will delve into the unique chemical characteristics of DPT that make it an attractive choice, provide detailed protocols for its synthesis and immobilization, and discuss its application in creating functional biointerfaces.
The DPT Advantage: A Multifaceted Linker
DPT is an organic disulfide comprised of two 1-phenyl-1H-tetrazole-5-thiol units linked by a disulfide bridge.[1] Its molecular structure, featuring both aromatic and nitrogen-rich heterocyclic moieties, imparts several key advantages over traditional aliphatic linkers:
-
Enhanced Thermal and Chemical Stability: The aromatic nature of the phenyl and tetrazole rings contributes to a more rigid and stable self-assembled monolayer (SAM) compared to the more flexible and conformationally mobile alkyl chains of alkanethiols. Aromatic linkers have been shown to exhibit better stability, which is crucial for the longevity and reliability of devices and assays.
-
Defined Molecular Orientation: The planar phenyl rings encourage a well-defined orientation of the linker on the surface, which can lead to more organized and reproducible functional interfaces.
-
Modulable Electronic Properties: The conjugated π-system of the aromatic rings can influence the electronic properties of the surface, which is particularly advantageous in the development of electrochemical biosensors and molecular electronics.
-
Secondary Interactions: The nitrogen-rich tetrazole ring offers potential for secondary interactions, such as hydrogen bonding and metal coordination, which can be leveraged for further molecular assembly or to influence the local environment at the surface.
Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
DPT can be synthesized from its corresponding thiol precursor, 1-phenyl-5-mercaptotetrazole (PMT). The synthesis of PMT is a well-established process, and its subsequent oxidation to DPT is straightforward.
Protocol 1: Synthesis of 1-Phenyl-5-mercaptotetrazole (PMT)
This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles.
Materials:
-
Anilino sodium dithiocarboxylate
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Toluene
-
Water (deionized)
-
Alkali solution (e.g., NaOH)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a reaction flask, dissolve anilino sodium dithiocarboxylate and sodium azide in water. The mass ratio of water to anilino sodium dithiocarboxylate should be between 5:1 and 7:1.[2]
-
Catalysis and Reflux: Add a catalytic amount of an alkali solution to the reaction mixture. Heat the mixture to reflux and maintain reflux with stirring for several hours until the reaction is complete (monitor by TLC).[2]
-
Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully neutralize it with an acid solution (e.g., HCl or H₂SO₄) to precipitate the crude PMT.[2]
-
Isolation of Crude Product: Collect the crude PMT precipitate by filtration and wash with cold water.
-
Recrystallization: Purify the crude PMT by recrystallization from a mixed solvent system of toluene and water (e.g., 85-95% toluene). The volume ratio of the crude product to the recrystallization solution should be between 1:2 and 1:3.[2]
-
Drying: Dry the purified PMT crystals under vacuum. The final product should be a white solid.
Protocol 2: Oxidation of PMT to DPT
DPT is formed by the oxidative coupling of two PMT molecules. This can be achieved through various mild oxidizing agents.
Materials:
-
1-Phenyl-5-mercaptotetrazole (PMT)
-
A suitable solvent (e.g., ethanol, DMF)
-
A mild oxidizing agent (e.g., iodine (I₂), hydrogen peroxide (H₂O₂), or simply exposure to air with a catalyst like Fe³⁺)[3]
-
Stirring apparatus
-
Filtration or extraction apparatus
Procedure:
-
Dissolution: Dissolve the synthesized PMT in a suitable solvent.
-
Oxidation: Add the oxidizing agent to the solution while stirring. If using air oxidation, bubbling air through the solution in the presence of a catalytic amount of a transition metal salt can facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material (PMT) is consumed.
-
Isolation: Isolate the DPT product. This may involve precipitation by adding a non-solvent, followed by filtration, or extraction into an organic solvent and subsequent removal of the solvent under reduced pressure.
-
Purification: If necessary, purify the DPT by recrystallization.
Surface Functionalization with DPT: Creating a Robust Monolayer
The disulfide bond in DPT readily cleaves upon contact with a gold surface, leading to the formation of two sulfur-gold bonds per molecule and the creation of a self-assembled monolayer (SAM).
Protocol 3: Formation of a DPT Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol provides a general procedure for forming a DPT SAM on a gold substrate. Optimal conditions may vary depending on the specific application.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, glass slide, or electrode)
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Anhydrous ethanol or another suitable solvent (e.g., DMF, toluene)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Deionized water
-
Nitrogen gas
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate to remove any organic contaminants. A common and effective method is to immerse the substrate in Piranha solution for 10-15 minutes.
-
After Piranha treatment, rinse the substrate extensively with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas. The cleaned gold surface should be hydrophilic.
-
-
Preparation of DPT Solution:
-
Prepare a dilute solution of DPT in a suitable solvent. A typical concentration range is 0.1 to 1 mM. The choice of solvent will depend on the desired solubility and the specifics of the application. Anhydrous ethanol is a common choice for forming thiol/disulfide SAMs on gold.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the DPT solution in a clean vial.
-
To prevent oxidation and contamination, it is recommended to purge the vial with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrate from the DPT solution.
-
Rinse the substrate thoroughly with the pure solvent used for the DPT solution to remove any non-chemisorbed molecules.
-
Dry the DPT-functionalized substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Characterization of DPT-Functionalized Surfaces
The successful formation and quality of the DPT SAM should be verified using appropriate surface characterization techniques.
| Technique | Information Obtained | Expected Results for a DPT SAM |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of C, N, and S peaks. High-resolution S 2p spectra will show peaks corresponding to sulfur bonded to gold. High-resolution N 1s spectra can provide insights into the chemical environment of the tetrazole nitrogens. |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | The phenyl groups will render the surface more hydrophobic compared to a bare gold surface, resulting in an increased water contact angle. |
| Ellipsometry | Thickness of the molecular layer. | Provides a measure of the thickness of the DPT monolayer, which should be consistent with the molecular dimensions of DPT oriented on the surface. |
| Electrochemical Impedance Spectroscopy (EIS) | Barrier properties of the monolayer against ion penetration. | An increase in the charge transfer resistance (Rct) compared to a bare gold electrode, indicating the formation of an insulating molecular layer. |
| Surface Plasmon Resonance (SPR) | Changes in the refractive index at the surface. | Can be used to monitor the formation of the DPT monolayer in real-time and subsequent binding of biomolecules. |
Applications in Biosensing and Biomolecule Immobilization
The DPT-functionalized surface provides a stable and versatile platform for the immobilization of biomolecules, a critical step in the development of biosensors and other bio-analytical devices. The phenyl-tetrazole moiety can be further functionalized, or it can provide a defined environment for the attachment of biomolecules through various coupling chemistries.
Workflow for Biomolecule Immobilization
Caption: General workflow for surface functionalization and biosensing using DPT.
Protocol 4: General Procedure for Protein Immobilization on a DPT-Functionalized Surface
This protocol outlines a general strategy for immobilizing proteins onto a DPT-modified surface. The specific chemistry will depend on the functional groups available on the protein and any modifications made to the DPT linker. The example below assumes the DPT layer is further modified to present carboxyl groups for amine coupling.
Materials:
-
DPT-functionalized gold substrate
-
A bifunctional linker with a terminal carboxyl group (if not integrated into the DPT molecule)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Surface Activation (if necessary): If the DPT surface does not have terminal reactive groups, it may need to be modified. For example, a mixed monolayer of DPT and a carboxyl-terminated thiol can be used.
-
Carboxyl Group Activation:
-
Immerse the carboxyl-terminated DPT surface in a freshly prepared solution of EDC and NHS in Activation Buffer for 15-30 minutes at room temperature. This reaction forms a semi-stable NHS ester.
-
Rinse the surface with the Activation Buffer to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated surface in the protein solution. The primary amine groups (e.g., from lysine residues) on the protein will react with the NHS esters to form stable amide bonds.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Rinse the surface with washing buffer.
-
Immerse the surface in the quenching solution for 15-30 minutes to deactivate any remaining NHS esters.
-
-
Final Washing:
-
Rinse the surface thoroughly with the washing buffer to remove any non-covalently bound protein.
-
The surface is now ready for use in biosensing experiments.
-
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole) offers a compelling alternative to traditional linkers for surface functionalization. Its unique combination of a disulfide anchoring group with an aromatic and nitrogen-rich head group provides enhanced stability, defined orientation, and opportunities for secondary interactions. These properties make DPT an excellent choice for demanding applications in biosensing, drug delivery, and materials science where robust and well-defined interfaces are paramount. The protocols and information provided in this guide serve as a comprehensive resource for researchers looking to leverage the advantages of DPT in their work.
References
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- Google Patents. (2020). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
- RSC Publishing. (2023). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes.
- National Institutes of Health. (2012). Using the Localized Surface Plasmon Resonance of Gold Nanoparticles to Monitor Lipid Membrane Assembly and Protein Binding.
- PubMed. (2024). Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions.
- ResearchGate. (2018). The typical electrochemical impedance spectra of: (a) bare gold electrode.
- ResearchGate. (2020). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
Sources
- 1. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Sensor and Biosensor Fabrication
Foreword: The Strategic Advantage of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Surface Functionalization
For researchers, scientists, and drug development professionals at the vanguard of diagnostic and analytical technology, the choice of surface chemistry is a critical determinant of sensor performance. Among the arsenal of bifunctional linkers, 5,5'-dithiobis(1-phenyl-1H-tetrazole) , hereafter referred to as DPT, has emerged as a molecule of significant interest. Its disulfide group provides a robust anchor to gold surfaces, forming a stable self-assembled monolayer (SAM), while the terminal phenyl-tetrazole moieties offer a versatile platform for the subsequent immobilization of biorecognition elements.[1][2][3] The tetrazole ring, an isostere of the carboxylic acid group, presents unique electronic and coordination properties that can be leveraged for novel sensing strategies.[4]
This guide eschews a conventional, rigid template. Instead, it is structured to provide a deep, mechanistic understanding coupled with actionable, field-proven protocols. We will explore the "why" behind the "how," empowering you to not only replicate these methods but also to innovate upon them. Our focus is on building self-validating systems, where each step of the sensor fabrication process is characterized and confirmed, ensuring the reliability and reproducibility of your results.
I. Foundational Principles: The DPT Self-Assembled Monolayer on Gold
The cornerstone of DPT's utility in sensor fabrication lies in its ability to form a well-ordered self-assembled monolayer on gold substrates. This process is driven by the strong affinity of sulfur for gold. The disulfide bond in DPT cleaves upon contact with the gold surface, leading to the formation of two gold-thiolate bonds per molecule. This creates a densely packed, organized molecular layer that serves as a stable and reproducible foundation for subsequent functionalization.
The phenyl-tetrazole group at the terminus of the DPT molecule projects away from the surface. This moiety is crucial for the covalent attachment of biomolecules such as antibodies, enzymes, or nucleic acids, which will serve as the recognition elements in the biosensor. The tetrazole ring's aromatic nature and electron-withdrawing properties can also influence the electrochemical properties of the sensor interface.
II. Core Workflow: From Bare Substrate to Functional Biosensor
The fabrication of a DPT-based sensor is a multi-step process that requires meticulous attention to detail. The following workflow provides a comprehensive overview, with subsequent sections detailing the specific protocols for each stage.
III. Detailed Experimental Protocols
These protocols are designed to be a starting point. Optimization of incubation times, concentrations, and rinsing steps may be necessary for specific applications.
Protocol 1: Gold Substrate Cleaning
Causality: A pristine gold surface is paramount for the formation of a uniform and defect-free SAM. Organic and inorganic contaminants will hinder the self-assembly process, leading to a disordered monolayer and poor sensor performance.
Materials:
-
Gold-coated substrate (e.g., screen-printed electrode, QCM crystal, SPR sensor chip)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Alternatively, electrochemical cleaning setup (potentiostat, counter and reference electrodes, appropriate electrolyte like 0.5 M H₂SO₄)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas stream
Procedure (Piranha Cleaning):
-
Immerse the gold substrate in freshly prepared Piranha solution for 2-5 minutes.
-
Carefully remove the substrate and rinse copiously with DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen.
-
Use immediately for SAM formation to prevent re-contamination.
Procedure (Electrochemical Cleaning):
-
Set up a three-electrode electrochemical cell with the gold substrate as the working electrode.
-
Cycle the potential in 0.5 M H₂SO₄ (e.g., from -0.2 V to +1.5 V vs. Ag/AgCl) until a reproducible cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse thoroughly with DI water and ethanol.
-
Dry under a nitrogen stream and use immediately.
Protocol 2: DPT Self-Assembled Monolayer (SAM) Formation
Causality: The concentration of the DPT solution and the incubation time are critical parameters that control the quality of the SAM. A dilute solution and sufficient incubation time allow the molecules to arrange into a well-ordered, thermodynamically stable monolayer.
Materials:
-
5,5'-dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Anhydrous ethanol
-
Clean, dry glass or polypropylene vial
Procedure:
-
Prepare a 1-10 mM solution of DPT in anhydrous ethanol. Sonicate briefly if necessary to ensure complete dissolution.
-
Place the clean, dry gold substrate in the vial.
-
Completely immerse the substrate in the DPT solution.
-
Seal the vial and allow it to stand at room temperature for 12-24 hours in a dark, vibration-free environment.
-
After incubation, remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed DPT.
-
Dry the substrate under a gentle stream of nitrogen.
-
The DPT-modified substrate is now ready for characterization or further functionalization.
Protocol 3: Immobilization of a Protein Bioreceptor (e.g., Antibody) via EDC/NHS Chemistry
Causality: This protocol activates the terminal tetrazole group for covalent amide bond formation with primary amines on the protein bioreceptor. The blocking step is crucial to prevent non-specific adsorption of other proteins from the sample matrix, which would lead to false-positive signals.
Materials:
-
DPT-modified gold substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Protein bioreceptor (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or 1 M ethanolamine, pH 8.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer.
-
Immerse the DPT-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the tetrazole groups.
-
Rinse the activated substrate with activation buffer and then with the protein's buffer.
-
Immediately immerse the substrate in the protein solution (e.g., 10-100 µg/mL antibody in PBS) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse the substrate with wash buffer to remove unbound protein.
-
Immerse the substrate in the blocking solution for 30-60 minutes to deactivate any remaining active sites and block non-specific binding sites.
-
Rinse thoroughly with wash buffer and then with DI water.
-
The biosensor is now functionalized and ready for analyte detection.
IV. Validation and Characterization Techniques
Each step of the fabrication process should be validated to ensure successful modification of the sensor surface. The choice of technique depends on the transducer platform.
A. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for probing the interfacial properties of the electrode.[5][6] It is particularly useful for monitoring the stepwise assembly of the biosensor.
Principle of Operation: A small amplitude AC potential is applied to the electrode over a range of frequencies, and the resulting current is measured. The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance). The semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) at the electrode surface.
Expected Results:
-
Bare Gold Electrode: A small Rct, indicating fast electron transfer.
-
DPT SAM Formation: A significant increase in Rct, as the insulating organic layer blocks the access of the redox probe to the electrode surface.
-
Protein Immobilization: A further increase in Rct due to the additional insulating layer of the protein.
-
Analyte Binding: An even larger Rct, as the binding of the target analyte further hinders electron transfer.
B. Quartz Crystal Microbalance (QCM)
QCM is a mass-sensitive technique that can monitor the deposition of molecules on the sensor surface in real-time.[2][7]
Principle of Operation: A quartz crystal oscillator is coated with gold electrodes. The crystal resonates at a specific frequency when an AC voltage is applied. The resonant frequency decreases linearly with an increase in mass on the crystal surface (Sauerbrey equation).
Expected Results:
-
DPT SAM Formation: A decrease in the resonant frequency, corresponding to the mass of the DPT monolayer.
-
Protein Immobilization: A further decrease in frequency as the protein molecules bind to the DPT layer.
-
Analyte Binding: An additional frequency drop upon the specific binding of the analyte to the immobilized bioreceptor.
C. Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique for monitoring binding events at the sensor surface without the need for labels.[8][9]
Principle of Operation: Polarized light is directed onto a thin gold film on a prism. At a specific angle of incidence, known as the resonance angle, surface plasmons are excited, causing a sharp dip in the intensity of the reflected light. The resonance angle is sensitive to changes in the refractive index at the gold surface.
Expected Results:
-
DPT SAM Formation: An increase in the resonance angle, indicating the formation of the organic monolayer.
-
Protein Immobilization: A further shift in the resonance angle due to the binding of the protein.
-
Analyte Binding: An additional increase in the resonance angle upon analyte binding, which can be monitored in real-time to determine binding kinetics.
V. Performance Characteristics of DPT-Based Biosensors
The following table summarizes typical performance characteristics that can be expected from DPT-based biosensors. The actual values will depend on the specific analyte, bioreceptor, and detection platform.
| Parameter | Description | Typical Range for DPT-Based Sensors | Influencing Factors |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | ng/mL to pg/mL | Affinity of the bioreceptor, signal-to-noise ratio of the transducer, non-specific binding. |
| Sensitivity | The change in sensor signal per unit change in analyte concentration. | Varies with platform | Surface density of the bioreceptor, efficiency of signal transduction. |
| Dynamic Range | The range of analyte concentrations over which the sensor provides a quantifiable response. | Typically 2-4 orders of magnitude | Binding kinetics of the bioreceptor-analyte interaction. |
| Specificity | The ability of the sensor to detect the target analyte in the presence of other, similar molecules. | High | The selectivity of the chosen bioreceptor (e.g., monoclonal antibody). |
| Reproducibility | The consistency of the sensor response for repeated measurements of the same sample. | RSD < 10% | Quality and uniformity of the DPT SAM, consistency of the immobilization protocol. |
VI. Conclusion and Future Outlook
5,5'-dithiobis(1-phenyl-1H-tetrazole) offers a compelling combination of stability, versatility, and favorable electrochemical properties for the fabrication of high-performance sensors and biosensors. The protocols and principles outlined in this guide provide a robust framework for the development of DPT-based sensing platforms. The inherent tunability of the tetrazole chemistry opens avenues for further innovation, including the development of novel activation strategies and the integration of DPT with advanced nanomaterials to further enhance sensor performance. As the demand for rapid, sensitive, and reliable analytical devices continues to grow, DPT is well-positioned to be a key enabling technology in the field.
References
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- MDPI. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
- Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode.
- ACS Publications. (2014). Impedance Biosensors: Applications to Sustainability and Remaining Technical Challenges.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of Quartz Crystal Microbalance for Chemical and Biological Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanoscience.com [nanoscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Quartz Crystal Microbalance for Chemical and Biological Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Conditions for Thiol-Ene Polymerization with Tetrazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the integration of tetrazole derivatives into thiol-ene polymerization systems. Thiol-ene "click" chemistry is a cornerstone of modern polymer synthesis, prized for its efficiency, high yield, and orthogonality.[1][2] Tetrazoles are a class of photo-active heterocyclic compounds that, upon UV irradiation, generate highly reactive intermediates capable of undergoing specific cycloaddition reactions.[3][4] This document delineates two primary strategies for combining these powerful chemical tools: 1) The use of tetrazole moieties as pendant functional groups on polymers synthesized via traditional radical-mediated thiol-ene reactions, and 2) The direct use of tetrazole-ene photoligation as a distinct method for step-growth polymerization. By explaining the causality behind experimental choices and providing self-validating, step-by-step protocols, this note serves as a practical guide for researchers aiming to develop novel functional materials for applications ranging from biomaterials to energy storage.
Part 1: Foundational Principles
A successful experimental design is built upon a solid understanding of the underlying chemical mechanisms. This section details the two core photochemical reactions that govern the synthesis of the target polymers.
The Radical-Mediated Thiol-Ene Reaction
The photoinitiated thiol-ene reaction is a step-growth polymerization that proceeds via a free-radical chain mechanism.[5][6] Its reputation as a "click" reaction stems from its rapid kinetics, insensitivity to oxygen, and the absence of byproducts.[1][2][7] The mechanism consists of two repeating steps: propagation and chain transfer.
-
Initiation: A photoinitiator absorbs UV light and cleaves to generate free radicals.[8] These radicals abstract a hydrogen atom from a thiol (R-SH), producing a highly reactive thiyl radical (RS•).[9]
-
Propagation & Chain Transfer: The thiyl radical adds across an alkene ('ene') in an anti-Markovnikov fashion, creating a carbon-centered radical.[10] This carbon radical then readily abstracts a hydrogen from another thiol molecule in a chain-transfer step, regenerating the thiyl radical and forming the final thioether linkage.[5][6] This cycle repeats, rapidly building the polymer chain.
The step-growth nature of this reaction leads to more uniform polymer networks and delayed gelation compared to traditional chain-growth polymerizations.[5][8]
Caption: Radical-mediated thiol-ene polymerization mechanism.
Photochemistry of Tetrazole Derivatives
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. Upon absorption of UV light (typically < 300 nm, though this can be tuned), they undergo irreversible ring cleavage, extruding a molecule of dinitrogen (N₂).[3][11] This process generates a highly reactive 1,3-dipole known as a nitrile imine.[3][12]
This nitrile imine is not a radical initiator in the classical sense. Instead, it readily participates in [3+2] cycloaddition reactions with dipolarophiles, most notably alkenes. This "tetrazole-ene photoligation" forms a stable pyrazoline ring system. When bifunctional tetrazole and ene monomers are used, this reaction can be employed as a step-growth polymerization method, distinct from the radical-based thiol-ene pathway.
Caption: Tetrazole-ene photoligation via a nitrile imine intermediate.
Part 2: Experimental Design and Key Parameters
This section explains the causality behind experimental choices, enabling researchers to rationally design their polymerization systems.
Component Selection: The "Why"
The properties of the final polymer are directly dictated by the monomers and initiators used.
-
Thiols: The functionality of the thiol monomer determines the polymer architecture. Difunctional thiols (dithiols) like 1,2-ethanedithiol or 1,6-hexanedithiol will produce linear polymers when reacted with dienes. Multifunctional thiols, such as trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) or pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), are used to create cross-linked polymer networks or hydrogels.[13]
-
Enes: Alkene reactivity follows the general trend: norbornenes ≈ vinyl ethers > allyl ethers > acrylates.[5][10] Electron-rich alkenes (vinyl ethers) react very rapidly, while electron-poor or conjugated alkenes (acrylates) may undergo competing homopolymerization.[10] For creating hydrogels for biological applications, norbornene-functionalized poly(ethylene glycol) (PEG-NB) is a common and highly effective choice.[14]
-
Tetrazole Derivatives: The substituents on the tetrazole ring are critical. They influence the molecule's absorption wavelength, solubility, and the stability of the resulting nitrile imine.[15] For incorporation as a pendant group, the tetrazole must be part of a monomer containing either thiol or ene functionality. For tetrazole-ene photoligation, diaryl tetrazoles are often used as they can be activated with longer, less damaging wavelengths of light (e.g., 365 nm).[16]
-
Photoinitiators (for Radical Thiol-Ene): The choice of photoinitiator is crucial and must be matched to the light source. For biological applications, water-soluble and cytocompatible initiators like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) are preferred.[8][17] For general organic synthesis, initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure series catalysts are highly efficient.[18] Type I (cleavage) photoinitiators are generally more efficient for thiol-ene reactions.[18]
Critical Reaction Parameters
-
Light Source: The emission spectrum of the lamp must overlap with the absorption spectrum of the photoinitiator (for radical reactions) or the tetrazole derivative (for photoligation).[18] A 365 nm LED or mercury lamp is a common choice.[19][20] Light intensity (mW/cm²) affects the reaction rate; higher intensity leads to faster polymerization but can also cause degradation if excessive.
-
Stoichiometry: For complete polymerization, a 1:1 stoichiometric ratio of thiol functional groups to ene functional groups is typically used.[14] An off-stoichiometry ratio can be deliberately employed to ensure the resulting polymer is terminated with a specific functional group (e.g., excess thiol for a thiol-terminated polymer).
-
Atmosphere: While the thiol-ene radical propagation is uniquely tolerant to oxygen, the initiation step can still be partially inhibited.[5] For maximum efficiency, reproducibility, and to prevent oxidation of thiols into disulfides, it is best practice to de-gas the monomer solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies. They include integrated characterization steps for self-validation.
Protocol A: Synthesis of a Tetrazole-Functionalized Linear Polymer via Radical Thiol-Ene Polymerization
This protocol is adapted from the synthesis of novel tetrazole-decorated polymers and demonstrates the use of tetrazole as a pendant functional group.
Objective: To synthesize a linear poly(thioether) with pendant tetrazole groups using a standard photoinitiated thiol-ene reaction.
Materials:
-
Tetrazole-decorated α,ω-diene monomer (M1) (e.g., synthesized via Ugi-azide reaction)
-
1,6-Hexanedithiol (DT)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Precipitation Solvent: Cold methanol
-
UV Light Source (365 nm, e.g., 10 mW/cm²)
Procedure:
-
Reagent Preparation: In a scintillation vial, dissolve the tetrazole-diene monomer (M1) (1.0 eq.) and 1,6-hexanedithiol (1.0 eq. of -SH groups, meaning 0.5 eq. of the dithiol molecule for a 1:1 functional group ratio) in the chosen solvent to achieve a total monomer concentration of ~1 M.
-
Initiator Addition: Add the photoinitiator, DMPA, to the solution (typically 0.1-0.5 wt% relative to the total monomer weight). Stir until fully dissolved.
-
Inert Atmosphere: Seal the vial with a rubber septum and purge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Photopolymerization: Place the vial directly under the UV lamp. Irradiate the solution while stirring. The reaction is often complete within 5-30 minutes, which can be monitored by observing the disappearance of thiol and ene peaks via ¹H NMR on aliquots.
-
Polymer Isolation: Once the reaction is complete, pour the viscous solution into a beaker of cold methanol (~10x the volume of the reaction solvent) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Decant the methanol. Re-dissolve the polymer in a minimal amount of DCM/THF and re-precipitate into cold methanol. Repeat this process 2-3 times to remove unreacted monomers and initiator.
-
Drying: Collect the purified polymer by filtration or centrifugation and dry under vacuum at room temperature until a constant weight is achieved.
Self-Validation/Characterization:
-
¹H NMR: Confirm the polymer structure by observing the disappearance of the vinyl protons (~5-6 ppm) and the thiol proton (~1.5 ppm), and the appearance of new peaks corresponding to the thioether backbone.
-
GPC/SEC: Determine the number average molecular mass (Mₙ) and dispersity (Đ) of the polymer.
-
FT-IR: Confirm the disappearance of the S-H stretch (~2570 cm⁻¹) and C=C stretch (~1640 cm⁻¹).
-
DSC/TGA: Characterize the thermal properties of the new material, such as glass transition temperature (T₉) and decomposition temperature.
Protocol B: Polymer Synthesis via Tetrazole-Ene Photoligation
This protocol describes a step-growth polymerization using the direct photo-reaction between a ditetrazole and a diene monomer.
Objective: To synthesize a linear polymer through [3+2] cycloaddition of a photogenerated nitrile imine.
Materials:
-
Ditetrazole monomer (AA-type)
-
Electron-deficient diene monomer (BB-type, e.g., a bis-maleimide)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or similar polar aprotic solvent
-
UV Light Source (e.g., 365 nm)
-
Precipitation Solvent: Diethyl ether or water, depending on polymer solubility
Procedure:
-
Reagent Preparation: In a quartz reaction vessel, dissolve equimolar amounts of the ditetrazole monomer and the diene monomer in the chosen solvent. The concentration should be optimized, starting around 0.5 M.
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 20 minutes. As N₂ is a product, this step is critical to push the equilibrium forward and prevent side reactions.
-
Photopolymerization: Irradiate the stirred solution with the UV lamp. The progress of the polymerization can often be monitored by the appearance of fluorescence, as the pyrazoline adduct formed is frequently fluorogenic.
-
Monitoring: Take aliquots at various time points and analyze by ¹H NMR to track the disappearance of monomer peaks and the growth of polymer peaks.
-
Isolation & Purification: Once the reaction has reached high conversion, precipitate the polymer by adding the reaction mixture to a non-solvent. Purify by re-dissolving and re-precipitating as described in Protocol A.
-
Drying: Dry the final polymer product under vacuum.
Self-Validation/Characterization:
-
¹H NMR & ¹³C NMR: Confirm the formation of the pyrazoline ring structure in the polymer backbone.
-
Fluorescence Spectroscopy: Characterize the emission and excitation spectra of the resulting polymer, confirming the formation of the fluorogenic adduct.
-
GPC/SEC: Determine Mₙ and Đ.
-
FT-IR: Look for the disappearance of the alkene signals and changes in the aromatic region corresponding to the tetrazole ring.
Part 4: Data Presentation & Workflow
Table 1: Typical Experimental Parameters for Radical Thiol-Ene Polymerization with Pendant Tetrazoles[5]
| Parameter | Value/Type | Rationale |
| Ene Monomer | Tetrazole-decorated α,ω-diene | Provides the desired functionality along the polymer backbone. |
| Thiol Monomer | 1,6-Hexanedithiol | Difunctional thiol leads to a linear, soluble polymer. |
| Stoichiometry | 1:1 ([SH]:[ene]) | Ensures high molecular weight and complete conversion of monomers. |
| Photoinitiator | DMPA (0.3 wt%) | Efficient Type I initiator for radical generation under UV light. |
| Solvent | Anhydrous THF | Good solvent for monomers and resulting polymer; transparent at 365 nm. |
| Light Source | 365 nm UV Lamp | Wavelength matches the absorption of the DMPA initiator. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents potential side reactions and ensures reproducibility. |
| Typical Mₙ | 10,000 - 60,000 g/mol | Dependent on specific monomers and reaction conditions. |
General Experimental Workflow
The following diagram outlines the logical flow from initial concept to final characterized material.
Caption: General workflow for polymer synthesis using tetrazole chemistry.
References
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- Reva, I., & Fausto, R. (2012). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices.
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- Li, Z., et al. (2016). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Angewandte Chemie, 128(5), 1904-1908. [Link]
- Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. [Link]
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- DOMS. (2024).
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- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.
- Tieu, W., et al. (2021). Photophysical and photochemical data on tetrazoles 7, 9 and 13.
- Ladeira, S., et al. (2015). Photo-induced thiol–ene reactions for late-stage functionalization of unsaturated polyether macrocycles: regio and diastereoselective access to macrocyclic dithiol derivatives. Organic & Biomolecular Chemistry, 13(9), 2664-2671. [Link]
- Ligon, S. C., et al. (2017). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 9(12), 608. [Link]
- Kloxin, A. M., & Anseth, K. S. (2013). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. Biomacromolecules, 14(9), 2515–2524. [Link]
- Lim, K. S., et al. (2015). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Polymers, 7(8), 1546-1563. [Link]
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- Neogi, S., et al. (2018). Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative.
- Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. [Link]
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- Ferreira, I. C. F. R., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
- Bousquet, A., et al. (2014). Thiol-ene miniemulsion and emulsion photopolymerization: seizing new light opportunities. HAL Open Science. [Link]
- Kryger, M. (2008). ENE COUPLING. University of Illinois Urbana-Champaign. [Link]
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Application Notes & Protocols: Surface Modification of Nanoparticles with 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the surface modification of gold nanoparticles (AuNPs) using 5,5'-Dithiobis(1-phenyl-1H-tetrazole), hereafter referred to as DPT. DPT is a disulfide-containing ligand that offers a robust method for functionalizing nanoparticle surfaces. This process is critical for enhancing nanoparticle stability, biocompatibility, and enabling subsequent conjugation with therapeutic agents or targeting moieties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in nanotechnology, materials science, and nanomedicine.
Introduction: The Role of DPT in Nanoparticle Functionalization
Gold nanoparticles are foundational materials in a multitude of biomedical applications, including drug delivery, medical imaging, and cancer therapy.[1][4] Their utility is largely dictated by their surface chemistry.[5] Unmodified, or "bare," AuNPs often exhibit poor stability in physiological media and are prone to non-specific protein adsorption, leading to rapid clearance from the body.[2]
Surface functionalization addresses these limitations.[2][5] 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) has emerged as a key surface modifying agent. Its structure features a central disulfide (-S-S-) bond, which acts as an anchor, and two terminal phenyl-tetrazole groups, which form the new, functional surface of the nanoparticle. The high affinity of sulfur for gold surfaces drives a ligand exchange process, where DPT displaces weaker stabilizing agents (like citrate) to form a dense, self-assembled monolayer (SAM).[2][6] This DPT layer not only enhances colloidal stability but also presents a versatile chemical handle for further modification, crucial for developing targeted drug delivery systems and advanced diagnostic probes.[7]
Mechanism of DPT Adsorption on Gold Surfaces
The functionalization of AuNPs with DPT is a chemisorption process driven by the strong affinity between gold and sulfur. The mechanism can be broken down into three key steps:
-
Approach and Adsorption: DPT molecules in solution approach the surface of the gold nanoparticle.
-
Disulfide Bond Cleavage: Upon interaction with the gold surface, the relatively weak disulfide (-S-S-) bond in the DPT molecule cleaves.
-
Thiolate-Gold Bond Formation: The resulting sulfur radicals (thiolates) form strong, covalent-like dative bonds (Au-S) with the surface gold atoms.
This process results in two 1-phenyl-1H-tetrazole-5-thiolate molecules being anchored to the surface for every one DPT molecule that reacts. The phenyl-tetrazole moieties orient away from the surface, creating a new, chemically distinct interface.
Caption: Mechanism of DPT binding to a gold nanoparticle surface.
Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis of precursor nanoparticles and their subsequent surface modification with DPT.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (~20 nm)
This protocol is a standard Turkevich method for producing monodisperse, citrate-stabilized AuNPs that serve as the substrate for DPT functionalization.[8][9]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned (e.g., with aqua regia) and thoroughly rinsed with ultrapure water.
Procedure:
-
Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount of gold(III) chloride trihydrate in ultrapure water.
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a vigorous boil on a stirring hotplate.
-
While boiling, rapidly inject 10 mL of a 38.8 mM trisodium citrate solution.
-
The solution color will change from pale yellow to clear, then to black, and finally to a deep ruby red within 1-2 minutes. This indicates the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from heat and allow it to cool to room temperature.
-
Store the resulting citrate-capped AuNP solution at 4°C in a dark container.
Protocol 2: Surface Modification with DPT via Ligand Exchange
This protocol describes the displacement of the citrate capping layer with DPT.
Materials:
-
Citrate-capped AuNP solution (from Protocol 1)
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
Dimethyl sulfoxide (DMSO) or Ethanol, anhydrous
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
Procedure:
-
Prepare DPT Stock Solution: Prepare a 10 mM stock solution of DPT in DMSO or anhydrous ethanol. Sonication may be required to fully dissolve the compound.
-
Incubation: In a microcentrifuge tube, combine 1 mL of the citrate-capped AuNP solution with a calculated volume of the DPT stock solution. A typical molar excess of DPT to AuNPs is high to drive the reaction; a starting point is to add 10 µL of the 10 mM DPT stock to 1 mL of the AuNP solution.
-
Reaction: Incubate the mixture overnight (12-18 hours) at room temperature with gentle stirring or rocking. This allows sufficient time for the ligand exchange to occur.[8]
-
Purification - Step 1: Following incubation, purify the functionalized AuNPs by centrifugation. The required speed and duration depend on nanoparticle size; for ~20 nm AuNPs, centrifuging at 12,000 x g for 20-30 minutes is effective.
-
Purification - Step 2: A pellet of red/purple AuNPs should form at the bottom of the tube. Carefully decant and discard the supernatant, which contains excess DPT and displaced citrate ions.
-
Resuspension: Add 1 mL of fresh solvent (ultrapure water or ethanol, depending on the desired final suspension) and resuspend the nanoparticle pellet. Gentle vortexing or brief sonication can be used to aid resuspension.
-
Repeat Washing: Repeat the centrifugation and resuspension steps (Steps 4-6) at least two more times to ensure the complete removal of unbound DPT.
-
Final Product: After the final wash, resuspend the DPT-functionalized AuNPs in the desired buffer or solvent for characterization and storage at 4°C.
Caption: Workflow for DPT surface modification of gold nanoparticles.
Characterization of DPT-Modified Nanoparticles
Successful functionalization must be confirmed through a suite of characterization techniques that probe the physicochemical changes of the nanoparticles.[10]
| Technique | Parameter Measured | Expected Result for DPT Modification | Rationale |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | Red-shift of 2-10 nm | The SPR is sensitive to the local refractive index at the nanoparticle surface. Replacing citrate with the larger, denser DPT layer alters this index, causing a shift to longer wavelengths.[1] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI) | Increase in hydrodynamic diameter. PDI should remain low (<0.25).[10] | The DPT layer is thicker than the original citrate layer, increasing the effective size of the particle in suspension. A low PDI indicates that aggregation has not occurred.[10][11] |
| Zeta Potential | Surface Charge | Shift towards a more neutral or slightly negative value | Citrate-capped AuNPs are highly negative (~ -30 to -50 mV). The phenyl-tetrazole group is less charged, causing the magnitude of the negative zeta potential to decrease. |
| Transmission Electron Microscopy (TEM) | Core Size, Morphology, and Dispersion | Core size and shape should remain unchanged. Particles should appear well-dispersed. | TEM visualizes the metallic core. This analysis confirms that the ligand exchange process did not alter the core nanoparticles or induce irreversible aggregation.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Chemical Bonds | Appearance of characteristic peaks for the phenyl and tetrazole rings. | FTIR can identify the chemical functional groups present on the surface, providing direct evidence of the DPT ligand's presence. |
Applications in Drug Development and Research
The successful modification of nanoparticles with DPT opens avenues for numerous advanced applications:
-
Targeted Drug Delivery: The phenyl-tetrazole surface can be further functionalized with targeting ligands (antibodies, peptides, aptamers) to direct the nanoparticles to specific cells or tissues, such as tumors.[7][5]
-
Controlled Release Systems: The DPT layer can serve as a foundation for attaching drug molecules via cleavable linkers, allowing for triggered drug release in response to specific stimuli (e.g., pH, enzymes) within the target environment.[13]
-
Enhanced Biocompatibility: By creating a well-defined surface chemistry, DPT modification can reduce non-specific protein binding, leading to longer circulation times in vivo and reduced immunotoxicity.[14]
-
Advanced Diagnostics and Imaging: DPT-functionalized AuNPs can be used as contrast agents or as platforms for developing highly sensitive biosensors.[1][4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation (Color change to blue/purple, visible precipitate) | Incomplete ligand exchange; Insufficient DPT; Poor quality precursor AuNPs; Incorrect pH or ionic strength. | Ensure complete dissolution of DPT. Increase the molar excess of DPT. Verify the stability of the initial citrate-AuNPs. Perform ligand exchange in low ionic strength buffer or water. |
| No shift in SPR Peak | Failed ligand exchange reaction. | Verify the purity and integrity of the DPT ligand. Increase incubation time or temperature (e.g., to 37°C). Ensure adequate mixing during incubation. |
| High Polydispersity Index (PDI > 0.5) | Partial aggregation during washing steps. | Reduce centrifugation speed or time. Ensure the pellet is fully and gently resuspended after each wash, using brief bath sonication if necessary. |
References
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- Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. (n.d.).
- New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. (n.d.).
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- Optimizing nanoparticle design and surface modification toward clinical translation. (2021, July 14).
- STRUCTURAL AND CHEMICAL CHARACTERIZATION OF Pt -Pd BIMETALLIC NANOPARTICLES SUPPORTED ON SILICA. (n.d.).
- Gold nanoparticle trapping and delivery for therapeutic applications. (2025, August 10).
- Nanoparticle Characteriz
- Effect of Surface Modification with Hydrocarbyl Groups on the Exocytosis of Nanoparticles. (2021, April 6). PubMed. [Link]
- Patent No. US 8,753,895 B2. (2013, May 21).
- Gold Nanoparticle-Mediated Gene Therapy. (2022, October 31).
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Troubleshooting & Optimization
Troubleshooting low yield in "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" synthesis
Welcome to the technical support center for the synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to diagnose and resolve challenges in this synthesis, thereby improving yield and purity.
Overview of the Synthesis
The synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a two-step process. The first step involves the formation of the tetrazole ring to produce 1-phenyl-1H-tetrazole-5-thiol. The second, and often more problematic step, is the oxidative dimerization of the thiol to form the desired disulfide product.
Step 1: Formation of 1-phenyl-1H-tetrazole-5-thiol
This step is a [3+2] cycloaddition reaction between phenyl isothiocyanate and an azide source, typically sodium azide.
Step 2: Oxidative Dimerization
The intermediate, 1-phenyl-1H-tetrazole-5-thiol, is then oxidized to form the disulfide bond of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This can be achieved through various methods, including air oxidation in an alkaline solution, often with catalytic promoters.[1]
Troubleshooting Guide: Low Yield and Purity Issues
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My overall yield of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is consistently low. What are the likely causes and how can I improve it?
Answer:
Low overall yield can stem from inefficiencies in either the tetrazole formation or the oxidative dimerization step.
For the Tetrazole Formation Step:
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Incomplete Reaction: The cycloaddition to form the tetrazole can be slow. Ensure sufficient reaction time and temperature. Some tetrazole syntheses require reflux for extended periods.[2]
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Moisture Contamination: The azide anion is a strong nucleophile, but its reactivity can be hampered by moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Side Reactions: Isothiocyanates can undergo side reactions, such as hydrolysis, in the presence of water.
For the Oxidative Dimerization Step:
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Inefficient Oxidation: The oxidation of the thiol to the disulfide may be incomplete. The choice of oxidant and reaction conditions are critical. Air oxidation can be slow and may require a catalyst to proceed at a reasonable rate.[1]
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Over-oxidation: The thiol group is susceptible to over-oxidation to sulfenic, sulfinic, or sulfonic acids, especially with harsh oxidizing agents. These byproducts can be difficult to remove and will lower the yield of the desired disulfide.
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pH of the Reaction Mixture: The oxidation of thiols is often pH-dependent. An alkaline medium is typically used to deprotonate the thiol to the more reactive thiolate anion.[1] However, excessively high pH can promote side reactions.
Solutions:
-
Optimize Tetrazole Formation:
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Consider using a catalyst, such as zinc salts, to activate the isothiocyanate.
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Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Ensure anhydrous conditions by using freshly distilled solvents and drying glassware in an oven.
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Enhance Oxidative Dimerization:
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If using air oxidation, ensure vigorous stirring to maximize contact with oxygen.
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Consider using a milder, more controlled oxidizing agent such as hydrogen peroxide with a catalyst, or sodium periodate.[3][4]
-
Carefully control the pH of the reaction mixture. An alkaline methanol solution is reported to be effective.[1]
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Question 2: I am observing the formation of significant impurities alongside my desired product. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. The most likely impurities are unreacted starting materials, over-oxidation products, and potentially side-products from the tetrazole formation.
Potential Impurities and Their Causes:
| Impurity | Likely Cause | Mitigation Strategy |
| 1-phenyl-1H-tetrazole-5-thiol | Incomplete oxidation | Increase reaction time, use a more efficient oxidant, or optimize catalyst loading. |
| Phenyl isothiocyanate | Incomplete tetrazole formation | Increase reaction time or temperature for the first step. |
| Over-oxidation products (sulfinic/sulfonic acids) | Use of harsh oxidizing agents or prolonged reaction times | Employ milder oxidants and monitor the reaction closely by TLC to avoid over-oxidation. |
| Side-products from tetrazole synthesis | Reaction with water or other nucleophiles | Ensure anhydrous conditions and pure starting materials. |
Analytical Techniques for Impurity Identification:
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Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and identify the presence of multiple components.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of impurities if they can be isolated.
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Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify impurities.
Question 3: The oxidative dimerization step seems to be stalling, with a significant amount of the thiol starting material remaining even after extended reaction times. What can I do?
Answer:
A stalled dimerization reaction is often due to insufficient oxidizing potential or catalyst deactivation.
Potential Causes and Solutions:
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Insufficient Oxygen: If relying on atmospheric oxygen, the reaction may be oxygen-limited.
-
Solution: Sparge the reaction mixture with a gentle stream of air or pure oxygen. Be cautious, as this can increase the risk of over-oxidation.
-
-
Catalyst Deactivation: If using a catalyst, it may have become deactivated.
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Solution: Ensure the catalyst is of high quality and consider adding it in portions throughout the reaction. For metalloporphyrin catalysts, the presence of coordinating species can inhibit their activity.[1]
-
-
Suboptimal pH: The pH may not be optimal for the deprotonation of the thiol to the more reactive thiolate.
-
Solution: Carefully adjust the pH of the reaction mixture. An alkaline methanol solution is a good starting point.[1]
-
-
Low Temperature: The reaction may be too slow at the current temperature.
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Solution: Gently warm the reaction mixture, while monitoring for the formation of byproducts by TLC.
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Experimental Protocols
Protocol 1: Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) via Air Oxidation
This protocol is adapted from the dimerization of 1-phenyl-1H-tetrazole-5-thiol described in the literature.[1]
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Dissolution: Dissolve 1-phenyl-1H-tetrazole-5-thiol in an alkaline methanol solution (e.g., methanol with a catalytic amount of sodium hydroxide).
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Reaction: Stir the solution vigorously at room temperature, open to the atmosphere, for several hours. The progress of the reaction should be monitored by TLC.
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Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), neutralize the solution with a dilute acid (e.g., 1M HCl).
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Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then a small amount of cold methanol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phenyl group in this molecule?
The phenyl group is a substituent on the tetrazole ring. Its electronic properties can influence the acidity of the thiol and the overall stability of the molecule.
Q2: Are there any safety precautions I should be aware of when working with azides?
Yes, sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Q3: Can I use a different oxidizing agent for the dimerization step?
Yes, a variety of oxidizing agents can be used for the conversion of thiols to disulfides. Milder reagents such as hydrogen peroxide (often with a catalyst), iodine, or dimethyl sulfoxide (DMSO) can be effective and may offer better control over the reaction to prevent over-oxidation.[3]
Q4: How can I confirm the structure of my final product?
The structure of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) can be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the phenyl and tetrazole rings.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]
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Melting Point: Comparison with the literature value can indicate purity.[6]
Visualizing the Process
Reaction Mechanism
Caption: Overall synthesis pathway.
Troubleshooting Workflow
Caption: A logical flow for troubleshooting low yield.
References
- Efficient synthesis of disulfides by air oxidation of thiols under sonication. (2008). Green Chemistry, 10(7), 706-711.
- Karami, B., Moghimi, M., & Ghamari, N. (2005). Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxi. Turkish Journal of Chemistry, 29(5), 539-545.
- Zolfigol, M. A., Amani, K., Ghorbani-Choghamarani, A., & Hajjami, M. (2007). Fast and Highly Efficient Solid State Oxidation of Thiols. Molecular Crystals and Liquid Crystals, 474(1), 15-22.
- Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. (1985). U.S. Patent No. 4,526,978.
- Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. (2018). Molbank, 2018(4), M1014.
- Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. (2022). Macromolecular Chemistry and Physics, 223(24), 2200371.
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2021). Journal of Molecular Structure, 1242, 130721.
- A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS). (2016). RSC Advances, 6(63), 57957-57966.
- Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397.
- Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. (2022). ODU Digital Commons.
- Method for preparing 5,5'-bi-1H-tetrazole salt. (2000). EP Patent No. 1035118A1.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2019). Inorganica Chimica Acta, 495, 118967.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Catalyst. (2015). South African Journal of Chemistry, 68, 133-137.
- A Guide to Water Purification. Princeton University.
- 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem.
Sources
- 1. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]
- 2. sciforum.net [sciforum.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]
Technical Support Center: Optimizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Concentration for Maximum Corrosion Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) as a corrosion inhibitor. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize its concentration for maximum efficacy in your experiments.
Introduction to DPT as a Corrosion Inhibitor
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulfide compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its effectiveness stems from the ability of its molecules to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions of the corrosion process. The molecule contains multiple active centers, including nitrogen and sulfur atoms and phenyl rings, which facilitate strong adsorption onto the metal surface.
The core of its protective action lies in the formation of a durable film on the metal surface. This is achieved through the interaction of the heteroatoms (N and S) with the vacant d-orbitals of the metal atoms. This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to a stable and effective protective layer.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for DPT in corrosion inhibition studies?
A common starting point for evaluating a new corrosion inhibitor like DPT is to test a range of concentrations. Based on studies of similar tetrazole derivatives, a broad range from 0.1 mM to 10 mM is often initially screened. For instance, studies on related compounds like 1-Phenyl-1H-tetrazole-5-thiol (PTZ) have shown high inhibition efficiency at concentrations around 5 mM.[1] Another study on a similar derivative for X70 steel found the highest efficiency at a 2 mM concentration.[2] Therefore, a sensible starting range for DPT would be from 0.5 mM to 5 mM.
Q2: How does DPT inhibit corrosion? What is the mechanism?
DPT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3] The inhibition mechanism involves the adsorption of DPT molecules onto the metal surface. The molecule's structure, featuring a disulfide bridge linking two 1-phenyl-1H-tetrazole units, provides multiple adsorption sites.[4] The nitrogen and sulfur atoms, with their lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal, forming a stable protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment.
Caption: Proposed mechanism of DPT corrosion inhibition.
Q3: Can the solvent used to dissolve DPT affect its performance?
Yes, the choice of solvent can be critical. DPT is an organic compound and may have limited solubility in purely aqueous acidic solutions. Often, a small amount of a suitable organic solvent like ethanol or acetone is required to ensure complete dissolution before adding it to the corrosive medium. It is crucial to run a control experiment with the solvent alone to ensure it does not have any inhibitive or accelerative effect on the corrosion process.
Q4: Does temperature influence the optimal concentration of DPT?
Temperature is a significant factor. Generally, corrosion rates increase with temperature. The effectiveness of an inhibitor can either increase or decrease with rising temperature, which provides insight into the adsorption mechanism (physisorption vs. chemisorption). If the inhibition efficiency decreases with temperature, it often suggests a physical adsorption mechanism. Conversely, an increase in efficiency can indicate chemisorption. Therefore, the optimal concentration of DPT may need to be re-evaluated for different operating temperatures.[3]
Q5: Is the performance of DPT dependent on the pH of the corrosive medium?
Absolutely. The pH of the solution can affect both the metal surface and the inhibitor molecule. The charge on the metal surface and the protonation state of the DPT molecule can change with pH, influencing the adsorption process. It is essential to determine the optimal DPT concentration for the specific pH of your experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or Low Inhibition Efficiency at Expected Concentrations
-
Possible Cause 1: Incomplete Dissolution of DPT.
-
Troubleshooting Steps:
-
Visually inspect the stock solution for any undissolved particles.
-
Consider gentle heating or sonication to aid dissolution.
-
If solubility issues persist, try preparing the stock solution in a small amount of a co-solvent (e.g., ethanol) before diluting it into the corrosive medium. Always run a control with the co-solvent.
-
-
-
Possible Cause 2: Inadequate Surface Preparation of the Metal Specimen.
-
Troubleshooting Steps:
-
Ensure a standardized and reproducible surface preparation protocol is followed. This typically involves grinding with successively finer grades of emery paper, followed by rinsing with deionized water and a suitable organic solvent like acetone, and finally drying.[2]
-
An improperly prepared surface can have residual oxides or contaminants that interfere with inhibitor adsorption.
-
-
-
Possible Cause 3: Insufficient Pre-immersion Time.
-
Troubleshooting Steps:
-
Allow for a sufficient equilibration period after immersing the metal specimen in the inhibitor-containing solution before starting electrochemical measurements. This allows for the formation of a stable protective film. A common practice is to monitor the open circuit potential (OCP) until it stabilizes.
-
-
Issue 2: High Variability in Electrochemical Measurements (EIS and Potentiodynamic Polarization)
-
Possible Cause 1: Unstable System.
-
Troubleshooting Steps:
-
Before any electrochemical measurement, allow the system to reach a steady state. This is typically achieved by monitoring the open circuit potential (OCP) until it stabilizes (a drift of less than a few millivolts over several minutes).[5]
-
Ensure the temperature of the electrochemical cell is constant and controlled, as temperature fluctuations can affect corrosion rates.[2]
-
-
-
Possible Cause 2: Incorrect Experimental Setup.
-
Troubleshooting Steps:
-
Check the proper placement of the Luggin capillary (for the reference electrode) to minimize IR drop.
-
Ensure the counter electrode has a significantly larger surface area than the working electrode.
-
Verify all electrical connections are secure.
-
-
-
Possible Cause 3: Inappropriate Scan Rate in Potentiodynamic Polarization.
Issue 3: Difficulty in Fitting Electrochemical Impedance Spectroscopy (EIS) Data
-
Possible Cause 1: Inappropriate Equivalent Circuit Model.
-
Troubleshooting Steps:
-
The choice of the equivalent circuit should be based on the physical processes occurring at the electrode-electrolyte interface. A simple Randles circuit is often a good starting point for a corroding system.[8]
-
The presence of a protective film may necessitate the inclusion of additional R-C elements in the model.[9]
-
Use Kramers-Kronig transforms to validate the quality of your EIS data before fitting.
-
-
-
Possible Cause 2: Non-ideal Capacitive Behavior.
-
Troubleshooting Steps:
-
Real-world electrodes rarely behave as ideal capacitors due to surface roughness and inhomogeneities. Replace the ideal capacitor in your equivalent circuit with a Constant Phase Element (CPE) for a better fit.
-
-
Experimental Protocols
Protocol 1: Determining Optimal DPT Concentration using Potentiodynamic Polarization
This technique provides information on the corrosion current (i_corr), which is directly proportional to the corrosion rate.
-
Preparation:
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Prepare a series of corrosive solutions (e.g., 1 M HCl) containing different concentrations of DPT (e.g., 0, 0.5, 1, 2, 5 mM).
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Prepare the working electrode (the metal you are studying) by polishing it to a mirror finish, rinsing, and drying.
-
-
Electrochemical Cell Setup:
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Assemble a three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[10]
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Fill the cell with the test solution.
-
-
Measurement:
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Immerse the electrodes and monitor the Open Circuit Potential (OCP) until it stabilizes.
-
Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[7]
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-
Analysis:
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Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve.
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Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with the inhibitor.
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Plot IE% versus DPT concentration to identify the optimal concentration.
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Caption: Workflow for Potentiodynamic Polarization (PDP) experiments.
Protocol 2: Confirming Inhibition Mechanism with Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode interface.
-
Preparation and Setup:
-
Follow the same preparation and cell setup steps as in Protocol 1.
-
-
Measurement:
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Immerse the electrodes and allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
-
-
Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
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The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
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Fit the data to an appropriate equivalent electrical circuit to quantify R_ct and other parameters.
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Calculate the inhibition efficiency (IE%) using the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank is the charge transfer resistance without inhibitor and R_ct_inh is the charge transfer resistance with the inhibitor.
-
Data Summary
The following table provides a hypothetical summary of expected results from the optimization experiments. Actual values will depend on the specific metal, corrosive medium, and experimental conditions.
| DPT Concentration (mM) | i_corr (μA/cm²) (from PDP) | R_ct (Ω·cm²) (from EIS) | Inhibition Efficiency (%) (from PDP) | Inhibition Efficiency (%) (from EIS) |
| 0 (Blank) | 150 | 200 | - | - |
| 0.5 | 45 | 650 | 70.0 | 69.2 |
| 1.0 | 25 | 1100 | 83.3 | 81.8 |
| 2.0 | 10 | 2500 | 93.3 | 92.0 |
| 5.0 | 8 | 2800 | 94.7 | 92.9 |
References
- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2686-2703.
- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. www.electrochemsci.org.
- ResearchGate. (n.d.). Effect of temperature on the synthesis of 5-phenyl 1H- tetrazole.
- BenchChem. (2025). Troubleshooting Inconsistent Results in Corrosion Inhibition Experiments.
- Xu, Y., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16.
- MDPI. (n.d.). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges.
- NIH. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments.
- Wiley Online Library. (n.d.). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization.
- ResearchGate. (n.d.). Effect of solvents and temperature for synthesis of 5-phenyl-1H-tetrazole from benzaldehyde.
- Semantic Scholar. (2016).
- Semantic Scholar. (2013). Effects of Immersion Time and 5-Phenyl-1H-tetrazole on the Corrosion and Corrosion Mitigation of Cobalt Free Maraging Steel in 0.5 M Sulfuric Acid Pickling Solutions.
- Journal of Scientific Research. (2021). 5-(4-chlorophenyl)
- Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy: A Tutorial.
- Gamry Instruments. (n.d.). EIS for Corrosion & Coatings.
- ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels.
- Gamry Instruments. (2019).
- ResearchGate. (2005). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media.
- Surface Technology Journal. (2022).
- ResearchGate. (2019). Insights into the inhibition mechanism of three 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium via experimental and DFT methods.
- MDPI. (2023). Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole.
- NIH. (n.d.).
- ResearchGate. (n.d.). 5-(4-chlorophenyl)
- ResearchGate. (n.d.). DFT Theoretical Study of 5-(4-R-Phenyl)-1H-tetrazole (R = H; OCH3; CH3; Cl) as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.
- ResearchGate. (n.d.).
- MDPI. (2022).
- ResearchGate. (n.d.). Potentiodynamic Corrosion Testing.
- ResearchGate. (n.d.). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution.
- Research Square. (n.d.). Corrosion inhibition effect of the synthetized 2-butyl-3-({4-[2-(2H- 1,2,3,4 tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one drug on CS in 1.
- ResearchGate. (n.d.). Corrosion inhibition of steel by 1-phenyl 5-mercapto 1,2,3,4- tetrazole in acidic environments (0.5?M HSO and 1/3?M HPO).
- ResearchGate. (n.d.).
Sources
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- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
- 5. gamry.com [gamry.com]
- 6. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 7. Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole [mdpi.com]
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- 9. mdpi.com [mdpi.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" stability issues in acidic or alkaline media
Welcome to the technical support guide for 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this reagent, particularly in acidic and alkaline media. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a symmetrical disulfide compound. Its structure consists of two 1-phenyl-1H-tetrazole units linked by a disulfide (-S-S-) bond. The stability of this molecule is primarily dictated by the chemical reactivity of this disulfide bridge, which is susceptible to cleavage under certain conditions. The tetrazole rings, in contrast, are generally stable.[1][2] This guide will delve into the specific stability issues you may encounter and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5,5'-Dithiobis(1-phenyl-1H-tetrazole)?
The main stability concern is the integrity of the disulfide bond. This bond is prone to cleavage under alkaline conditions and in the presence of reducing agents.[3][4] While generally stable in acidic media, prolonged exposure to harsh acidic conditions should be approached with caution.[5] The tetrazole rings themselves are notably stable in alkaline environments.[1][2]
Q2: How does pH affect the stability of the disulfide bond in this compound?
The disulfide bond is significantly more susceptible to cleavage at higher pH levels. In alkaline solutions, hydroxide ions (OH⁻) can directly attack the disulfide bond, leading to its cleavage.[6][7] This reaction is generally favored at a pH above 8.[8] Conversely, in acidic to neutral pH, the disulfide bond is considerably more stable.[5][9]
Q3: Is the tetrazole ring itself stable across a wide pH range?
Yes, the tetrazole ring is known for its stability. It is particularly stable in alkaline media, which makes it a useful moiety in various applications.[1][2] Tetrazoles are also generally stable in acidic conditions.[10][11] The pKa of the tetrazole proton is comparable to that of a carboxylic acid, meaning it will be deprotonated at physiological pH.[12][13]
Q4: What are the degradation products of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in alkaline media?
Under alkaline conditions, the disulfide bond cleaves, resulting in the formation of 1-phenyl-1H-tetrazole-5-thiol and its corresponding oxidized sulfur species, such as sulfenic acid derivatives.[3][6] The primary degradation pathway involves the nucleophilic attack of a hydroxide ion on the disulfide bridge.
Q5: Can I use this compound in buffers containing thiols, such as DTT or β-mercaptoethanol?
No, it is highly inadvisable. Disulfide bonds are readily cleaved by reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol through a process called thiol-disulfide exchange.[8] If your experimental design requires the presence of reducing agents, this compound will not remain intact.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in an assay performed in an alkaline buffer.
-
Underlying Cause: Your compound is likely degrading due to the alkaline pH of your buffer. The disulfide bond is being cleaved by hydroxide ions, reducing the concentration of the intact molecule.[6][14]
-
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your buffer and stock solutions to confirm they are within the expected range.
-
Stability Test: Perform a time-course experiment. Incubate the compound in your assay buffer and analyze aliquots at different time points (e.g., 0, 15, 30, 60 minutes) using a suitable analytical method like RP-HPLC to monitor for degradation.
-
Buffer Optimization: If degradation is confirmed, lower the pH of your assay buffer to a range where the disulfide bond is more stable (ideally below pH 8).[8] If the experimental conditions permit, a pH around 7.0-7.4 is recommended. For applications requiring a basic environment where stability is still a concern, consider working at the lowest possible alkaline pH and minimizing incubation times.
-
Issue 2: Appearance of an unexpected peak corresponding to 1-phenyl-1H-tetrazole-5-thiol in my analytical run (e.g., LC-MS or HPLC).
-
Underlying Cause: This is a clear indication of disulfide bond cleavage. This could be due to alkaline conditions in your mobile phase, prolonged storage in an inappropriate solvent, or the presence of reducing contaminants.
-
Troubleshooting Steps:
-
Mobile Phase pH: Check the pH of your mobile phase. If it is alkaline, this is the likely cause. Consider using a mobile phase with a neutral or acidic pH if your separation method allows.
-
Stock Solution Stability: Evaluate the stability of your stock solution. Was it prepared in an alkaline solvent? How long has it been stored? Prepare a fresh stock solution in a non-alkaline, aprotic solvent like acetonitrile or DMSO and analyze immediately.
-
Contaminant Check: Ensure all glassware and solvents are free from reducing contaminants.
-
Experimental Protocol: Assessing the Stability of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Various Buffers
This protocol provides a framework for systematically evaluating the stability of your compound.
Objective: To determine the rate of degradation of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a function of pH.
Materials:
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole)
-
A series of buffers (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Carbonate)
-
Acetonitrile or other suitable organic solvent for stock solution
-
RP-HPLC system with a C18 column and UV detector
-
pH meter
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in acetonitrile.
-
Incubation: For each buffer to be tested, add the stock solution to the buffer to a final concentration of 100 µM. Vortex gently to mix.
-
Time Points: Immediately take a t=0 sample by transferring an aliquot to an HPLC vial containing a quenching solution (e.g., a buffer at pH 4-5) to stop the degradation. Incubate the remaining solution at your experimental temperature (e.g., room temperature or 37°C).
-
Sampling: Take aliquots at regular intervals (e.g., 10, 30, 60, 120 minutes) and quench in the same manner.
-
HPLC Analysis: Analyze all samples by RP-HPLC. Monitor the disappearance of the parent compound peak and the appearance of the degradation product peak (1-phenyl-1H-tetrazole-5-thiol).
-
Data Analysis: Plot the peak area of the parent compound against time for each buffer. This will allow you to compare the stability at different pH values.
| pH of Buffer | Expected Stability | Primary Degradation Product |
| < 7.0 | High | Minimal degradation expected. |
| 7.0 - 8.0 | Moderate | Slow degradation may be observed over time. |
| > 8.0 | Low | Rapid degradation is likely.[8] |
Visualizing Degradation Pathways and Workflows
Alkaline Degradation Pathway
Caption: Alkaline-mediated cleavage of the disulfide bond.
Troubleshooting Workflow for Assay Inconsistency
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Degradation of protein disulphide bonds in dilute alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfide-bond cleavage and formation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. Is the alkaline cleavage of disulfide bonds in peptides an alpha-beta elimination reaction or a hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfide - Wikipedia [en.wikipedia.org]
- 9. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Page loading... [wap.guidechem.com]
- 14. [PDF] Degradation of protein disulphide bonds in dilute alkali. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis and Purification of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Welcome to the technical support center for the synthesis and purification of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Impurity Identification
Question 1: What is the most common synthetic route for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and what is the primary impurity I should be concerned about?
The most prevalent and efficient method for synthesizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is the oxidative coupling of its precursor, 1-phenyl-5-mercaptotetrazole. This reaction is typically carried out using a mild oxidizing agent.
The primary and most common impurity you will encounter is the unreacted 1-phenyl-5-mercaptotetrazole . The physical properties of the starting material and the final disulfide product can be quite similar, which may present challenges in separation. Incomplete oxidation is a frequent cause of this impurity.
-
Diagram of the Synthesis Pathway
Caption: Synthesis workflow for 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
Question 2: How can I monitor the progress of the oxidation reaction to minimize the presence of the unreacted thiol precursor?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress. By comparing the TLC profile of your reaction mixture to that of the starting material (1-phenyl-5-mercaptotetrazole), you can determine when the reaction is complete.
-
TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (an Rf value of 0.2-0.8 for the product).
-
Visualization:
-
UV Light (254 nm): Both the starting material and the product are UV-active and will appear as dark spots on a fluorescent background.[1]
-
Iodine Vapor: Staining the plate with iodine can help visualize both compounds, which will appear as brown spots. Thiols, in particular, show up well with iodine.[2]
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing the thiol starting material, which will appear as a yellow or brown spot on a purple background upon gentle heating. The disulfide product is less reactive to this stain.[1]
-
-
Question 3: Besides the unreacted precursor, what other impurities might be present?
Impurities can also originate from the synthesis of the 1-phenyl-5-mercaptotetrazole precursor. For instance, if the precursor is synthesized from sodium anilinodithiocarboxylate and sodium azide, residual starting materials or side-products from that reaction could be carried over.[3] It is crucial to use a pure precursor to ensure a clean oxidation reaction.
Purification Strategies
Question 4: My crude product contains a significant amount of the thiol impurity. What is the most effective purification method?
Recrystallization is the most common and effective method for purifying 5,5'-Dithiobis(1-phenyl-1H-tetrazole). The choice of solvent is critical for successful separation.
-
Recommended Solvent Systems:
-
Toluene-Water Mixture: A patent for the synthesis of 1-phenyl-5-mercaptotetrazole mentions the use of a toluene-water mixture for recrystallization of the crude product, which can be adapted for the disulfide.[3]
-
Ethyl Acetate-Hexane: This system is often used for the recrystallization of tetrazole derivatives.[4]
-
-
Detailed Recrystallization Protocol (Toluene-Water):
-
Dissolve the crude product in a minimal amount of hot toluene.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot water to the toluene solution until turbidity is observed.
-
Reheat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
Question 5: When is column chromatography a better option for purification?
Column chromatography is recommended when:
-
Recrystallization fails to remove the impurities to the desired level.
-
Multiple impurities are present with similar polarities.
-
A very high purity product is required for sensitive applications.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the pure fractions containing the desired disulfide product.
-
Analytical Characterization for Purity Assessment
Question 6: How can I confirm the purity of my final product?
A combination of analytical techniques should be employed to confirm the purity of your 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
| Technique | Purpose | Expected Observations for Pure Product | Indication of Thiol Impurity |
| Melting Point | Assess purity and identity. | Sharp melting point around 145 °C (with decomposition).[5] | A broad and depressed melting point range. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Phenyl protons will be visible. | A broad singlet corresponding to the thiol proton (SH) will be present, typically downfield. |
| ¹³C NMR | Confirm the carbon framework. | Characteristic signals for the phenyl and tetrazole carbons. | Additional signals corresponding to the thiol precursor. |
| FTIR Spectroscopy | Identify functional groups. | Absence of a prominent S-H stretching band. | A weak to medium stretching band around 2550-2600 cm⁻¹ for the S-H bond. |
| HPLC | Quantify purity. | A single major peak corresponding to the product. | A separate peak corresponding to the thiol precursor. |
-
¹H NMR Spectroscopy: The absence of the characteristic thiol proton (SH) peak is a strong indicator of purity. The chemical shift of this proton can vary depending on the solvent and concentration. A spectrum of the pure 1-phenyl-5-mercaptotetrazole precursor can be used as a reference.[6]
-
FTIR Spectroscopy: The disappearance of the S-H stretching vibration, which is present in the precursor, is a key indicator of successful oxidation and purification.[7]
-
Workflow for Purity Verification
Caption: A logical workflow for the verification of product purity.
References
- ResearchGate. (2024, May 11). A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters.
- University of Colorado Boulder. (n.d.). TLC Stains.
- PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole.
- Chai, S. (2020). Synthesis method of 1-phenyl-5-mercapto tetrazole (Chinese Patent No. CN112062731B). Google Patents.
- Chai, S. (2018). Preparation method for 1-phenyl-5-mercaptotetrazole. SciSpace.
- Science.gov. (n.d.). forced degradation study: Topics.
- Eisele, R. J., & Wigal, C. T. (1962). Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds (U.S. Patent No. 4,526,978). Google Patents.
- Sippel, T. O. (1978). The histochemistry of thiols and disulphides. II. Methodology of differential staining. Histochemical Journal, 10(5), 585–595.
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
- ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe....
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Royal Society of Chemistry. (n.d.). Efficient synthesis of disulfides by air oxidation of thiols under sonication.
- ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
- ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
- Semantic Scholar. (2016). A facile and highly efficient protocol for the synthesis of new 5-substituted-1H-tetrazole derivatives using copper-doped silica cuprous sulfate (CDSCS).
- Google Patents. (n.d.). Preparation method of 5-phenyl-tetrazole.
Sources
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. TLC stains [reachdevices.com]
- 3. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 4. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents [patents.google.com]
- 5. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
- 6. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Improving the solubility of "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" for electrochemical studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility challenges with 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in electrochemical applications. The structural complexity of this molecule, featuring two phenyl-tetrazole rings linked by a disulfide bridge, often leads to solubility issues that can impede experimental progress.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is not dissolving. What are the initial troubleshooting steps?
A1: When facing solubility issues, a systematic approach is crucial. The structure of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), with its large non-polar phenyl groups, suggests it will be poorly soluble in aqueous solutions but more soluble in organic solvents.
Initial Steps:
-
Confirm Solvent Choice: Based on the principle of "like dissolves like," polar aprotic solvents are the best starting point. The calculated XLogP3 value of ~2.4 suggests a preference for organic media.[3]
-
Small-Scale Solvent Test: Before committing a large amount of your compound, test its solubility in a few hundred microliters of different recommended solvents (see Q2).
-
Mechanical Agitation: Ensure you have thoroughly mixed the solution. Use a vortex mixer for 1-2 minutes.
-
Sonication: If vortexing is insufficient, use an ultrasonic bath. Sonication uses high-frequency sound waves to break apart solid aggregates and enhance the interaction between the compound and the solvent.[4]
-
Gentle Heating: Cautiously warming the solution can improve solubility.[4] However, it is critical to know the compound's thermal stability. The reported melting point is around 145°C (with decomposition), so moderate warming should be safe, but always monitor for any signs of degradation (e.g., color change).[2]
Q2: What are the recommended solvents and supporting electrolytes for electrochemical studies of this compound?
A2: The choice of solvent and electrolyte is critical for successful electrochemical measurements. The system must not only dissolve the analyte but also be electrochemically stable within the potential window of your experiment.[5][6]
Solvent & Electrolyte Selection Rationale:
For non-aqueous electrochemistry, the solvent should have a high dielectric constant to dissolve the supporting electrolyte.[6] The supporting electrolyte, typically used at a concentration of 0.1 M, is necessary to minimize solution resistance and ensure ions can move freely.[5]
Recommended Systems:
| Solvent | Class | Rationale & Considerations | Recommended Supporting Electrolytes |
| Acetonitrile (ACN) | Polar Aprotic | A widely used solvent in electrochemistry with a large potential window.[5][7] It is less viscous than DMF and DMSO, allowing for faster mass transport. | Tetrabutylammonium hexafluorophosphate (TBAPF₆), Tetrabutylammonium perchlorate (TBAClO₄)[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for many organic compounds.[8][9] May have a slightly more limited potential window compared to ACN. | TBAPF₆, TBAClO₄ |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong solvent, often capable of dissolving compounds that are insoluble in ACN or DMF.[8][9] It is more viscous, which can affect diffusion rates. | TBAPF₆, TBAClO₄ |
| Dichloromethane (DCM) | Polar Aprotic | A less polar option that can be useful if the compound has very high hydrophobicity.[8] It has a lower dielectric constant, which may require a higher concentration of supporting electrolyte. | TBAPF₆, TBAClO₄ |
Causality Behind Choices: The phenyl and tetrazole moieties of the target compound are features found in other molecules that show good solubility in polar aprotic solvents like DMSO and DMF.[9] Tetraalkylammonium salts are the electrolytes of choice because their large cations are poorly solvated and less likely to interact with the analyte, and anions like PF₆⁻ and ClO₄⁻ are very stable against oxidation and reduction.[8]
Q3: I'm observing precipitation when preparing my solution. Can I use a co-solvent system?
A3: Yes, a co-solvent system can be a powerful strategy. This involves using a mixture of two or more miscible solvents to fine-tune the polarity of the medium and enhance solubility.[10]
Protocol for Co-Solvent System Development:
-
Primary Dissolution: First, dissolve the 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in a minimal amount of a "strong" solvent in which it is highly soluble, such as DMSO or DMF. This creates a concentrated stock solution.[4]
-
Titration/Dilution: Slowly add the primary stock solution to your "weaker" bulk electrochemical solvent (e.g., acetonitrile) that contains the supporting electrolyte. Add the stock solution dropwise while vigorously stirring or vortexing.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The goal is to find a solvent ratio that keeps the compound dissolved at the desired concentration (typically 1-5 mM for cyclic voltammetry).[5]
-
Final Concentration Check: Ensure the final concentration of the strong solvent (e.g., DMSO) is minimal, as it can alter the properties of the bulk solvent and potentially narrow the usable potential window.
This approach is particularly useful when the ideal solvent for electrochemistry (e.g., ACN) is not the best solvent for the compound itself.
Q4: How can I systematically determine the optimal solvent for my experiment?
A4: A systematic workflow can save time and resources. The following decision tree provides a logical pathway for solvent selection and troubleshooting.
Caption: Decision workflow for troubleshooting solubility issues.
Experimental Protocol: Preparing a Solution for Cyclic Voltammetry
This protocol outlines the steps for preparing a 1 mM solution of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in acetonitrile, a common setup for electrochemical analysis.
Materials:
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (MW: 354.41 g/mol )[1]
-
Acetonitrile (ACN), electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade
-
Volumetric flasks, analytical balance, ultrasonic bath
Procedure:
-
Prepare the Electrolyte Solution:
-
Accurately weigh the amount of TBAPF₆ required to make a 0.1 M solution in your desired final volume (e.g., 2.5 mL for a 25 mL flask).
-
Add the TBAPF₆ to the volumetric flask.
-
Add approximately 80% of the final volume of ACN.
-
Sonicate or swirl the flask until all the electrolyte is dissolved.
-
Once dissolved, fill the flask to the calibration mark with ACN and invert several times to mix thoroughly.
-
-
Prepare the Analyte Solution:
-
Accurately weigh 3.54 mg of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) for a 10 mL final volume (to make a 1 mM solution).
-
Place the compound in a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the 0.1 M TBAPF₆/ACN electrolyte solution prepared in step 1.
-
Cap the flask and vortex thoroughly. If the solid does not dissolve, place the flask in an ultrasonic bath for 5-10 minute intervals until the solution is clear.
-
Once fully dissolved, carefully add the electrolyte solution to the 10 mL calibration mark.
-
Invert the flask multiple times to ensure a homogenous solution.
-
-
Final Preparation for Measurement:
-
Before running the experiment, purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.[5]
-
The following diagram illustrates the logical flow of preparing a sample for electrochemical analysis.
Caption: Workflow for preparing an electrochemical sample.
References
- Solvents and Supporting Electrolytes in the Electrocatalytic Reduction of CO2 - PMC. (n.d.).
- The Solvent and Electrolyte - SOP4CV. (n.d.).
- Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures. (2020). ResearchGate.
- Electrochemical Sample Preparation. (n.d.).
- Cyclic Voltammetry (CV) Basics. (2021). YouTube.
- What other solvents may be used in cyclic voltammetry besides acetonitrile?. (2016). ResearchGate.
- Strategies for Improving Solubility of Redox‐Active Organic Species in Aqueous Redox Flow Batteries: A Review. (2022). NSF Public Access Repository.
- Strategies for Improving Solubility of Redox‐Active Organic Species in Aqueous Redox Flow Batteries: A Review. (2022). ResearchGate.
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. (2020). ResearchGate.
- Optimizing the electrochemical performance of water-soluble organic Li–ion battery electrodes. (2018). ResearchGate.
- 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem. (n.d.).
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Analytical Science.
- Solubility of Organic Compounds. (2023). University of Calgary.
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. (2020). International Journal of Electrochemical Science.
- Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. (2018). National Institutes of Health.
- Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. (2012). PubMed.
Sources
- 1. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sop4cv.com [sop4cv.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to avoid side reactions in the synthesis of "5,5'-Dithiobis(1-phenyl-1H-tetrazole)"
Technical Support Center: Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and avoid critical side reactions during the synthesis of this important disulfide compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a successful and reproducible outcome.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is most reliably achieved through the oxidative dimerization of its precursor, 1-phenyl-1H-tetrazole-5-thiol.[1][2] This process, while straightforward in principle, is sensitive to reaction conditions that can lead to a variety of unwanted side products. The overall synthetic pathway is a two-step process, starting from common lab reagents.
The primary challenge lies in the second step: the selective oxidation of the thiol (-SH) group to form a disulfide (S-S) bond without affecting other sensitive parts of the molecule or causing over-oxidation.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My yield of the final disulfide product is very low or zero. What are the likely causes?
Answer: Low to no yield typically points to one of three issues: the stability of your starting thiol, the choice and handling of the oxidant, or suboptimal reaction conditions like pH.
-
Cause A: Degradation of the Precursor Thiol The starting material, 1-phenyl-1H-tetrazole-5-thiol, is a high-nitrogen compound with limited thermal stability.[3] Heating it excessively or for prolonged periods can lead to decomposition, especially in the presence of incompatible materials like strong oxidizing agents.[3][4]
-
Solution:
-
Verify Purity: Always start with a pure, well-characterized thiol precursor. Impurities can interfere with the dimerization.
-
Temperature Control: Maintain the recommended reaction temperature. For many mild oxidation procedures, reactions are run at or slightly above room temperature (e.g., 25°C).[1]
-
Avoid Incompatibilities: Do not mix the thiol directly with strong, concentrated oxidants. The reaction should be controlled, often by slow addition of the oxidizing agent.
-
-
-
Cause B: Ineffective Oxidation The conversion of the thiol to the disulfide is an oxidative process. If the oxidizing potential is too low or the oxidant is depleted, the reaction will not proceed to completion.
-
Solution:
-
Choice of Oxidant: Air (O₂) is a mild and effective oxidant, especially in alkaline solutions which facilitate the formation of the thiolate anion, the active species in the dimerization.[1][2] However, this can be slow. Other common mild oxidants include iodine (I₂), hydrogen peroxide (H₂O₂), or catalytic systems like metalloporphyrins which can significantly increase reaction rates.[5]
-
pH Adjustment: The reaction is often performed in an alkaline medium (e.g., with NaOH in methanol) to deprotonate the thiol to the more reactive thiolate.[1][2] Ensure the pH is basic enough to facilitate this without causing degradation of the tetrazole ring.
-
-
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
| Air / O₂ | Alkaline methanol, 25°C, 2-4h[1] | Mild, inexpensive, minimizes over-oxidation. | Can be slow; may require a catalyst for high conversion. |
| Iodine (I₂) | Alcoholic solvent, RT | Fast, stoichiometric, easy to monitor (color change). | Can lead to over-oxidation if excess is used; requires careful purification. |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, controlled temp. | "Green" oxidant (byproduct is water), effective. | Must control stoichiometry and temperature to prevent rapid, exothermic reaction and over-oxidation. |
| Fe³⁺ Catalysis | In situ during complexation reactions[6] | Can facilitate in situ coupling. | Less common as a direct synthetic route; can complicate purification. |
Q2: My final product is contaminated with a significant amount of starting material (1-phenyl-1H-tetrazole-5-thiol). How can I resolve this?
Answer: This indicates an incomplete reaction. The primary solutions are to extend the reaction time or adjust the stoichiometry of your oxidant.
-
Solution A: Reaction Monitoring & Extension Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting thiol. If the thiol spot persists, the reaction is not complete. Extend the reaction time, ensuring the temperature remains stable.
-
Solution B: Adjusting Oxidant Stoichiometry If using a chemical oxidant like I₂ or H₂O₂, you may have an insufficient amount. A slight excess (e.g., 1.05-1.1 equivalents) of the oxidant can help drive the reaction to completion. Be cautious, as a large excess increases the risk of side reactions. If using air, ensure the reaction mixture is being stirred vigorously to maximize its interface with the atmosphere, or bubble air/O₂ gently through the solution.
-
Solution C: Purification If the reaction cannot be driven to completion, the unreacted thiol can be removed during purification. The disulfide product is generally less polar than the thiol.
-
Recrystallization: A simple and effective method. Solvents like ethanol are often suitable.[7]
-
Column Chromatography: If recrystallization fails, silica gel chromatography can effectively separate the product from the starting material.
-
Q3: I've isolated a product, but my analytical data (NMR, MS) suggests the presence of highly polar, sulfur-containing impurities. What happened?
Answer: This is a classic sign of over-oxidation. The thiol (-SH) or the disulfide (-S-S-) bond has been further oxidized to species like sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H).
-
Cause: Use of an overly aggressive oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) or a lack of temperature control with moderately strong oxidants like H₂O₂.
-
Solution:
-
Switch to a Milder Oxidant: This is the most critical step. Air oxidation in an alkaline solution is often the gentlest method.[1][2]
-
Control Stoichiometry: Use the minimum amount of oxidant required to complete the reaction.
-
Maintain Low Temperature: If using a more reactive oxidant like H₂O₂, run the reaction at a lower temperature (e.g., 0-5 °C) and add the oxidant dropwise to dissipate heat and prevent runaway reactions.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for the dimerization reaction? A: An alkaline pH is generally required to deprotonate the thiol (pKa ~7-9) to the thiolate anion, which is the active nucleophile that undergoes oxidation. A common condition involves using NaOH (0.1 mol/L) in a methanol solution.[2] This ensures a sufficient concentration of the thiolate for the reaction to proceed efficiently.
-
Q: How do I handle the precursor, 1-phenyl-1H-tetrazole-5-thiol, safely? A: This compound should be handled with care. It is a flammable solid and, like many high-nitrogen tetrazole derivatives, may be unstable or explosive upon heating.[3][4] Avoid friction, heat, sparks, or flame. It is also an irritant to the eyes, skin, and respiratory system.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and handle the material in a well-ventilated fume hood.
-
Q: How can I confirm the formation of the S-S bond? A: Infrared (IR) spectroscopy is a useful tool. The S-S bond has a characteristic absorption in the range of 500-540 cm⁻¹, though it is often weak.[1] The disappearance of the S-H stretch (typically around 2550-2600 cm⁻¹) from the starting material is also a strong indicator. Final confirmation should be done with ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the full structure and molecular weight.[5]
-
Q: My starting material, phenylisothiocyanate, is old. Can I still use it? A: It is highly recommended to use freshly distilled or recently purchased phenylisothiocyanate. Isothiocyanates can degrade over time, especially in the presence of moisture, leading to the formation of symmetric thioureas or other byproducts that will complicate the synthesis of the tetrazole thiol precursor and lower your overall yield.
Section 4: Recommended Experimental Protocol
This protocol is based on literature procedures for the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol.[1][5]
Part 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (A1)
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium azide (NaN₃) in water.
-
Expert Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution and follow all institutional safety protocols.
-
-
Reaction: Add phenylisothiocyanate to the solution. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.[8]
-
Workup: After the reaction is complete (typically a few hours), cool the mixture. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to pH 1.[9]
-
Isolation: The 1-phenyl-1H-tetrazole-5-thiol will precipitate as a solid. Filter the precipitate, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.
Part 2: Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
-
Setup: In a flask open to the air, dissolve 0.15 g of 1-phenyl-1H-tetrazole-5-thiol in 20 mL of alkaline methanol (prepared by dissolving a small amount of NaOH).[1]
-
Expert Note: The flask should be open to the air to allow oxygen to act as the oxidant. Vigorous stirring is crucial to ensure good mixing with the air at the solvent interface.
-
-
Catalyst (Optional but Recommended): For improved conversion, a catalytic amount of a metalloporphyrin, such as THPPMnCl (1.5 mg), can be added.[1]
-
Reaction: Stir the solution vigorously at 25°C for 2-4 hours. The yellow product should begin to precipitate from the solution.
-
Isolation: Once the reaction is complete (as determined by TLC), filter the solid product.
-
Purification: Wash the collected solid with water to remove any remaining base, followed by a small amount of cold methanol. The product can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum. The expected melting point is around 144-146°C.[1][10]
References
- Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Scientific Research Publishing (SCIRP). [Link]
- Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science. [Link]
- Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin C
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
- 1-Phenyl-1H-tetrazole-5-thiol Applications.
- Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
- 5-phenyl-tetrazole preparation method.
Sources
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]
- 10. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
Technical Support Center: Optimizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Self-Assembled Monolayers
Welcome to the technical support center for the optimization and troubleshooting of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming high-quality DPT SAMs on gold substrates. Here, we synthesize fundamental principles with practical, field-tested insights to ensure the successful implementation of your surface modification experiments.
Introduction: The Significance of DPT Self-Assembled Monolayers
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a disulfide-containing organic compound that forms robust and well-ordered self-assembled monolayers on gold surfaces. The formation of the SAM proceeds via the chemisorption of the sulfur atoms onto the gold substrate, resulting in a stable Au-S bond. The phenyl-tetrazole moieties then orient themselves to form a densely packed monolayer, driven by intermolecular van der Waals forces. This process allows for the precise modification of surface properties, which is of paramount importance in a variety of applications, including biosensing, corrosion inhibition, and as a platform for further chemical modifications.
The tetrazole group, with its four nitrogen atoms, offers unique chemical properties and potential coordination sites, making DPT an attractive molecule for advanced surface engineering. However, the successful formation of a pristine DPT SAM is contingent on meticulous attention to experimental detail. This guide will address common challenges and provide a systematic approach to optimizing your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the formation and characterization of DPT SAMs in a question-and-answer format.
Issue 1: Incomplete or Inconsistent Monolayer Formation
-
Question: My DPT SAM shows low surface coverage and high variability across the substrate when analyzed by XPS and AFM. What are the likely causes and how can I resolve this?
-
Answer: Incomplete or inconsistent monolayer formation is a common issue that can be traced back to several factors. A systematic evaluation of your experimental procedure is the most effective approach to identify and rectify the problem.
-
Substrate Contamination: The gold substrate must be atomically clean for the DPT molecules to adsorb uniformly. Organic residues, dust particles, or other contaminants will act as physical barriers, leading to pinholes and areas of incomplete coverage. A rigorous cleaning protocol is non-negotiable. While piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is a common and effective cleaning agent, it is extremely corrosive and must be handled with extreme caution. An alternative and often safer method is UV-Ozone cleaning.
-
DPT Solution Degradation: While DPT is a relatively stable disulfide, prolonged exposure to light and air in solution can lead to the formation of side products. It is imperative to use a freshly prepared solution of high-purity DPT for each experiment.
-
Solvent Impurities: The presence of water or other protic impurities in the solvent can interfere with the self-assembly process. Always use anhydrous, high-purity solvents such as ethanol or isopropanol.
-
Suboptimal Immersion Time: While the initial adsorption of DPT onto the gold surface is rapid, achieving a well-ordered, densely packed monolayer is a slower process. An immersion time of 18-24 hours is generally recommended to allow for the reorganization and ordering of the molecules on the surface.
-
Issue 2: Disordered Monolayer with Poor Packing
-
Question: My DPT SAM appears to have formed, but characterization by contact angle goniometry shows a lower than expected water contact angle, and ellipsometry indicates a film thickness that is inconsistent with a well-ordered monolayer. What could be the cause?
-
Answer: A disordered monolayer suggests that while the DPT molecules have adsorbed to the surface, they have not arranged themselves into a densely packed, quasi-crystalline structure. This can be due to several factors:
-
Incorrect DPT Concentration: The concentration of the DPT solution plays a critical role in the final structure of the SAM. A typical starting concentration is 1 mM in ethanol. Too low a concentration may result in a sparse monolayer, while a very high concentration can lead to the formation of multilayers or aggregates on the surface. It is advisable to perform a concentration-dependent study (e.g., 0.1 mM, 1 mM, 5 mM) to determine the optimal concentration for your specific experimental conditions.
-
Inadequate Rinsing: After the immersion step, it is crucial to thoroughly rinse the substrate with the same pure solvent used for the SAM formation. This removes any physisorbed (non-covalently bound) DPT molecules from the surface. A gentle stream of solvent followed by drying under a stream of inert gas (e.g., nitrogen or argon) is recommended.
-
Solvent Choice: While ethanol is a common solvent for thiol-based SAMs, the choice of solvent can influence the solubility of DPT and the kinetics of monolayer formation. For DPT, solvents like ethanol, isopropanol, or acetonitrile are suitable. If you are experiencing issues with monolayer ordering, consider trying a different anhydrous solvent.
-
Issue 3: Inconsistent Characterization Results
-
Question: I am getting variable results from my characterization techniques (XPS, contact angle, ellipsometry) across different samples prepared under what I believe are identical conditions. What could be the source of this inconsistency?
-
Answer: Inconsistent characterization results are often a symptom of a lack of rigorous control over the experimental parameters.
-
Non-uniform Substrate: The quality of the gold substrate is paramount. Ensure that the gold surface is smooth and has a consistent crystal orientation (e.g., Au(111)). Variations in the substrate will inevitably lead to variations in the resulting SAM.
-
Environmental Factors: For sensitive techniques like contact angle measurements, environmental factors such as humidity and temperature can significantly impact the results. It is crucial to perform these measurements in a controlled environment.
-
Operator Variability: Seemingly minor variations in the experimental procedure, such as the speed of immersion or withdrawal from the solution, can affect the quality of the SAM. It is important to standardize the entire process and ensure it is performed consistently for each sample.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected water contact angle for a well-formed DPT SAM on a gold surface?
-
A1: While specific data for DPT is not widely published, for a well-ordered self-assembled monolayer of a similar aromatic thiol on a smooth gold surface, a static water contact angle in the range of 70-80 degrees would be expected, indicating a moderately hydrophobic surface due to the exposed phenyl rings. A significantly lower contact angle may suggest an incomplete or disordered monolayer.
-
-
Q2: How can I confirm the thickness of my DPT SAM?
-
A2: Spectroscopic ellipsometry is the preferred method for measuring the thickness of SAMs. For a fully formed, well-ordered DPT monolayer, the expected thickness would be in the range of 1.0-1.5 nm. This value can be estimated based on the molecular length of the 1-phenyl-1H-tetrazole-5-thiolate moiety.
-
-
Q3: What are the key XPS signatures to confirm the formation of a DPT SAM on gold?
-
A3: X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for confirming the chemical composition of the SAM. Key signatures to look for are:
-
S 2p: A peak at a binding energy of approximately 162 eV, corresponding to the formation of a gold-thiolate (Au-S) bond. The absence of a peak around 164 eV (characteristic of unbound thiols or disulfides) indicates a complete reaction and proper rinsing.
-
N 1s: The presence of a nitrogen peak consistent with the tetrazole ring.
-
C 1s: Peaks corresponding to the carbon atoms in the phenyl ring and the tetrazole ring.
-
Au 4f: Attenuation of the gold signal from the underlying substrate after SAM formation is a good indicator of monolayer coverage.
-
-
-
Q4: How stable are DPT SAMs?
-
A4: Thiol-based SAMs on gold are generally stable in air and in many organic solvents. However, they can be susceptible to degradation over long periods, especially when exposed to UV light, ozone, or certain chemical environments. The stability of DPT SAMs is expected to be comparable to other aromatic thiol SAMs. For long-term storage, it is recommended to keep the samples in a dark, inert atmosphere.
-
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key stages of DPT SAM formation.
Protocol 1: Gold Substrate Preparation
A pristine gold surface is the foundation for a high-quality SAM.
-
Initial Cleaning:
-
Cut the gold-coated substrate (e.g., silicon wafer with a Ti or Cr adhesion layer and a 100 nm Au film) to the desired size.
-
Rinse the substrate with acetone, followed by ethanol, and then deionized water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Piranha Etching (Handle with Extreme Caution in a Fume Hood with Appropriate Personal Protective Equipment):
-
Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate using Teflon tweezers and rinse it thoroughly with copious amounts of deionized water.
-
Dry the substrate under a stream of nitrogen gas. The substrate should be used immediately for SAM formation.
-
Protocol 2: DPT Solution Preparation
-
Weigh out the required amount of high-purity 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
-
Dissolve the DPT in anhydrous ethanol to a final concentration of 1 mM.
-
Ensure the glassware used is scrupulously clean.
-
Use the solution immediately after preparation.
Protocol 3: DPT SAM Formation
-
Place the freshly cleaned gold substrate in a clean glass container.
-
Add the 1 mM DPT solution, ensuring the entire gold surface is submerged.
-
To minimize oxidation, it is good practice to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
After the immersion period, carefully remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The DPT-functionalized substrate is now ready for characterization.
Data Presentation: Expected Characterization Parameters
The following table summarizes the expected quantitative data for a well-formed DPT SAM on a gold (111) surface. These values can be used as a benchmark to assess the quality of your experimentally prepared monolayers.
| Characterization Technique | Parameter | Expected Value |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 80° |
| Spectroscopic Ellipsometry | Monolayer Thickness | 1.0 - 1.5 nm |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p₃/₂ Binding Energy | ~162.0 eV |
| N 1s Binding Energy | ~400-402 eV | |
| C 1s Binding Energy | ~284.5 eV (aromatic C), ~286 eV (tetrazole C) |
Visualizations: Workflow and Molecular Assembly
Experimental Workflow for DPT SAM Formation
Caption: A flowchart illustrating the key steps in the preparation and characterization of DPT SAMs.
Molecular Structure of DPT SAM on Gold (111)
Caption: A simplified diagram of DPT molecules forming a self-assembled monolayer on a gold substrate.
References
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]
- Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805–1834. [Link]
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
- Hutt, D. A., & Leggett, G. J. (1996). The Structure of Self-Assembled Monolayers of a Series of Phenyl-Substituted Alkanethiols on Gold. The Journal of Physical Chemistry, 100(16), 6657–6662. [Link]
Troubleshooting inconsistent results in corrosion tests with "5,5'-Dithiobis(1-phenyl-1H-tetrazole)"
Welcome to the technical support center for researchers utilizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a corrosion inhibitor. This guide is designed to provide in-depth troubleshooting assistance and best practices to ensure the reliability and reproducibility of your experimental results. Inconsistent outcomes in corrosion testing can arise from a multitude of subtle factors. This document will help you navigate these challenges by explaining the causality behind experimental choices and providing systematic, self-validating protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in corrosion inhibition experiments.
Q1: What is the optimal concentration range for this inhibitor?
A1: The optimal concentration is highly dependent on the specific metallic alloy and the corrosive environment (e.g., acid concentration, temperature). However, many studies report high inhibition efficiencies (over 90%) at concentrations in the millimolar (mM) range.[1] It is crucial to perform a concentration study to determine the optimal dosage for your specific system, as too low a concentration can be ineffective, while excessively high concentrations may not provide additional benefit.[2]
Q2: How should I prepare the inhibitor solution? Is it stable?
A2: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulfide.[3] Due to the disulfide bond, it's recommended to prepare solutions fresh before each experiment to avoid potential degradation or dimerization, which could affect its performance. Dissolve the compound in a suitable solvent (e.g., ethanol or DMSO) at a higher concentration before diluting it to the final concentration in the corrosive medium. Ensure complete dissolution.
Q3: Can the surface preparation of my metal sample affect the inhibitor's performance?
A3: Absolutely. The initial condition of the metal surface is a critical factor.[2] Inconsistent surface preparation is a common source of variability. A standardized protocol for grinding, polishing, and cleaning the metal coupons is essential for reproducible results. The goal is to have a uniform and clean surface for the inhibitor to adsorb onto.
Q4: What is the general mechanism of corrosion inhibition by tetrazole derivatives like this one?
A4: Tetrazole derivatives, particularly those with sulfur and nitrogen heteroatoms, act as mixed-type inhibitors. They function by adsorbing onto the metal surface, blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction sites.[1][4][5] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and metal atoms), creating a protective film that isolates the metal from the corrosive environment.[6][7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific inconsistent results encountered during electrochemical tests.
Issue 1: Poor Reproducibility in Potentiodynamic Polarization Scans
You're running identical experiments, but the potentiodynamic polarization curves show significant scatter, leading to inconsistent corrosion current (icorr) and corrosion potential (Ecorr) values.
Caption: Standardized Workflow for Reproducible EIS Measurements.
Part 3: Data Interpretation and Standards
Consistent data collection is the first step; correct interpretation is the second. All calculations should adhere to established standards to ensure comparability across different studies.
Calculating Inhibition Efficiency (η%)
The inhibition efficiency can be calculated from both potentiodynamic polarization and EIS data.
-
From Polarization Data:
-
η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
-
-
From EIS Data:
-
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Where Rct(blank) is the charge transfer resistance without the inhibitor and Rct(inh) is the charge transfer resistance with the inhibitor.
-
Adherence to Standards
For methodologies and calculations, always refer to authoritative standards. This practice not only enhances the trustworthiness of your data but also ensures it can be compared with the broader scientific literature.
-
ASTM G102: Provides standard practice for the calculation of corrosion rates from electrochemical measurements. [8][9][10][11]* ASTM G59: Details the standard test method for conducting potentiodynamic polarization resistance measurements. [12]* ASTM G61: Outlines the standard practice for conducting cyclic potentiodynamic polarization measurements for localized corrosion susceptibility. [13] By implementing these standardized protocols and systematic troubleshooting approaches, researchers can significantly improve the consistency and reliability of their corrosion test results when using 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
References
- ASTM G102-89(1999) - Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements.
- ASTM G 102 - 89 RA 1999 - Corrosion-Rate-Calcul
- G102 - 89 Astm. Scribd. [Link]
- ASTM G102-89(2015)e1 - Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements.
- Electrochemical impedance spectroscopy (EIS) for non-destructive determination of corrosion mechanisms. RISE. [Link]
- Measure Corrosion by Electrochemical Impedance Spectroscopy. CorroZone. [Link]
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
- ASTM G 102 – 89 (Reapproved 2004) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. R&B Inc. [Link]
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]
- Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]
- Potentiodynamic and Cyclic Polariz
- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid.
- Corrosion inhibition of steel by 1-phenyl 5-mercapto 1,2,3,4- tetrazole in acidic environments (0.5 M HSO and 1/3 M HPO).
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches.
- Experimental and Computational Investigation of a New Tetrazole Phenolphthalein Derivative: Synthesis, Characterization, and Corrosion Inhibition for Carbon Steel in 1 M HCl.
- The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science. [Link]
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements.
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
Technical Support Center: Enhancing the Long-Term Stability of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Protective Films
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) for the formation of protective films. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the application of DPT, with a primary focus on improving the long-term stability of these films.
DPT, an organic disulfide, is instrumental in creating self-assembled monolayers (SAMs) on various metal substrates, most notably gold.[1][2] These films are critical as protective layers against corrosion, for the stabilization of nanoparticles, and in the development of advanced drug delivery systems.[3][4][5] The durability and performance of these applications are directly dependent on the stability of the DPT protective films.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you navigate and resolve specific issues that may arise during your experimental work with DPT protective films.
Issue 1: Incomplete or Patchy Film Formation
Question: My attempts to form a DPT film are resulting in inconsistent or incomplete coverage on my substrate. What are the potential causes and how can I rectify this?
Answer:
The issue of incomplete or patchy film formation is a frequent challenge and is often linked to the preparation of the substrate or the deposition process itself.[6][7] Below is a detailed breakdown of the likely causes and the corresponding solutions:
-
Substrate Contamination: The self-assembly of DPT molecules can be significantly impeded by the presence of organic residues, dust, or an oxide layer on the substrate surface.[6][7]
-
Solution: It is crucial to implement a stringent, multi-stage cleaning protocol for the substrate. For gold surfaces, a highly effective and widely adopted method includes:
-
Sonication in a sequence of high-purity solvents such as acetone, isopropanol, and deionized water.
-
Treatment with UV-Ozone or a piranha solution to eliminate organic contaminants. Extreme caution and appropriate safety measures are imperative when handling piranha solution.
-
A thorough rinse with deionized water followed by drying under a stream of an inert gas, such as nitrogen or argon.[8]
-
-
-
Inappropriate Solvent Selection: The choice of solvent is critical as it affects the solubility of DPT and its adsorption onto the substrate surface.
-
Solution: DPT is most effectively dissolved in polar aprotic solvents, with ethanol and acetonitrile being common choices that typically produce high-quality films. It is essential to ensure that the DPT is completely dissolved before introducing the substrate.
-
-
Suboptimal Deposition Parameters: The formation of a well-ordered and densely packed monolayer is a process that depends on both time and concentration.[6][9]
-
Solution: It is advisable to experiment with varying the immersion time of the substrate in the DPT solution. While a substantial portion of the monolayer forms within the initial hours, extending the deposition time to 12-24 hours can result in a more stable and well-ordered film.[9] Optimizing the DPT concentration, typically within the millimolar range, is also key to improving the quality of the film.[6]
-
Experimental Workflow: Optimizing DPT Film Formation
Caption: A streamlined workflow for the preparation and subsequent characterization of DPT films.
Issue 2: Poor Long-Term Stability and Film Degradation
Question: My DPT films exhibit good initial characteristics but tend to degrade over time, particularly under ambient conditions. What measures can I take to improve their long-term stability?
Answer:
The long-term stability of DPT films is a multifaceted issue, influenced by the chemical properties of the disulfide bond and exposure to various environmental factors.[10][11][12]
-
Oxidative and Thermal Degradation: The disulfide bond within the DPT molecule is susceptible to cleavage when subjected to oxidative or thermal stress. The phenyltetrazole moiety itself can also undergo degradation.[13][14][15][16]
-
Solution:
-
Post-assembly Annealing: A carefully controlled, gentle annealing step following film formation can enhance the packing density and structural order of the monolayer, thereby improving its stability. It is crucial to perform this at moderate temperatures to prevent thermal decomposition.
-
Inert Atmosphere Storage: To minimize exposure to atmospheric oxygen and humidity, it is highly recommended to store DPT-coated substrates in an inert environment, such as a glovebox or desiccator filled with nitrogen or argon.
-
-
-
Photodegradation: Exposure to ultraviolet (UV) radiation can trigger photochemical reactions, leading to the degradation of the DPT molecules. The tetrazole ring, in particular, can undergo cleavage upon photolysis.[3]
-
Solution: It is essential to protect the films from direct light, especially from sources emitting UV radiation. The use of amber-colored vials for storing DPT solutions and keeping the coated substrates in a dark environment is a simple yet effective measure.
-
-
Influence of the Chemical Environment: The stability of the DPT film is highly sensitive to the pH and chemical composition of its immediate surroundings.
-
Solution: When utilizing DPT films in aqueous environments, it is important to ensure that the solution is buffered to a pH that is optimal for film stability. Additionally, exposure to strong oxidizing or reducing agents should be avoided unless it is an intended part of the experimental design.
-
Table 1: Factors Affecting DPT Film Stability and Corresponding Mitigation Strategies
| Factor | Description | Mitigation Strategy |
| Oxidation | Cleavage of the disulfide bond and degradation of the tetrazole ring due to interaction with oxygen. | Store and handle samples in an inert atmosphere (e.g., N2 or Ar). |
| Humidity | Water molecules can displace DPT from the substrate surface or facilitate degradation pathways. | Store samples in a desiccator or a controlled low-humidity environment. |
| Temperature | Elevated temperatures can cause desorption of the DPT molecules or lead to their decomposition. | Avoid high-temperature processing; consider a mild post-assembly annealing step. |
| UV Light | Can induce photochemical degradation of the organic components of the film.[3] | Store samples in the dark; use UV-filtered light sources for characterization when possible. |
| pH of Environment | Extreme pH values can alter the protonation state and compromise the stability of the film. | Maintain a controlled and stable pH in the working environment, particularly for electrochemical applications. |
Frequently Asked Questions (FAQs)
Q1: What is the typical thickness of a DPT monolayer?
A1: A self-assembled monolayer of DPT generally has a thickness in the range of 1-2 nanometers. The precise thickness is dependent on the orientation of the DPT molecules on the substrate surface.
Q2: Can DPT be used on substrates other than gold?
A2: Yes. While gold is the most frequently used substrate due to the strong and stable gold-sulfur bond, DPT can also form self-assembled monolayers on other noble metals, including silver, copper, and palladium.[17] It is important to note that the stability and ordering of the film may differ depending on the specific substrate used.[17]
Q3: How can I verify the successful formation of a DPT film?
A3: A variety of surface-sensitive techniques can be employed to confirm the presence and assess the quality of a DPT film:
-
Contact Angle Goniometry: The successful formation of a DPT film will render a hydrophilic gold surface more hydrophobic, which can be quantified by an increase in the water contact angle.[9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for confirming the elemental composition of the surface, and will show the presence of sulfur, nitrogen, and carbon, consistent with the DPT molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology, providing information on the uniformity and packing of the film.[18]
-
Electrochemical Methods: Techniques such as cyclic voltammetry can demonstrate a blocking effect on the electrode surface after it has been modified with DPT, indicating the formation of a passivating layer.
Q4: What safety precautions should I take when working with DPT?
A4: As with all chemicals, it is imperative to handle DPT with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information regarding handling, storage, and disposal. General best practices include working in a well-ventilated area, wearing appropriate personal protective equipment (such as gloves and safety glasses), and avoiding the inhalation of dust or direct skin contact.
References
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- Enhanced stability of thiolate self-assembled monolayers (SAMs) on nanostructured gold substrates. Langmuir.
- Decomposition products of tetrazoles. ResearchGate.
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. OiPub.
- Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates. Sílice (CSIC).
- Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules.
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate.
- Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates. ResearchGate.
- Self-assembled monolayer. Wikipedia.
- Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. IRIS.
- Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces.
- 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem.
- Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics.
- 5,5'-Dithiobis(1-phenyl-1H-tetrazole). Chongqing Chemdad Co., Ltd.
- Self-Assembled Monolayers of Push–Pull Chromophores as Active Layers and Their Applications. MDPI.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.
Sources
- 1. scbt.com [scbt.com]
- 2. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scielo.org.za [scielo.org.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 10. Enhanced stability of thiolate self-assembled monolayers (SAMs) on nanostructured gold substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates | Publicación [silice.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. oipub.com [oipub.com]
- 14. researchgate.net [researchgate.net]
- 15. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. [ricerca.uniba.it]
"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" reaction condition refinement for higher purity
A Guide to Reaction Condition Refinement for Higher Purity
Welcome to the technical support guide for the synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This resource is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols. As Senior Application Scientists, we understand that achieving high purity is paramount. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and refine your reaction conditions effectively.
The synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is achieved through the oxidative dimerization of its precursor, 1-phenyl-1H-tetrazole-5-thiol.[1][2] While seemingly straightforward, this thiol-to-disulfide conversion is sensitive to several factors that can impact yield and, most critically, purity. Common challenges include incomplete conversion, formation of side products, and difficulties in purification. This guide provides a structured, question-and-answer approach to address these specific issues.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, leaving significant starting material (1-phenyl-1H-tetrazole-5-thiol). What are the primary causes?
This is the most common issue and typically points to one of three areas: insufficient oxidation potential, incorrect pH, or suboptimal reaction conditions.
-
Choice and Stoichiometry of Oxidant: The conversion of two thiol molecules to a disulfide is an oxidation process.[3] If you are using a mild oxidant like atmospheric oxygen, the reaction may be slow or stall if not properly catalyzed or if oxygen access is limited. For stronger oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂), ensure you are using the correct stoichiometry.[4][5] An insufficient amount of oxidant will naturally lead to an incomplete reaction.
-
The Critical Role of pH (Basicity): The actual nucleophile in this reaction is not the thiol (R-SH) itself, but its deprotonated form, the thiolate anion (R-S⁻).[6][7] The reaction rate is highly dependent on the concentration of the thiolate. If the reaction medium is not sufficiently basic, the thiol will not deprotonate, and the reaction will be sluggish or fail entirely. The use of a base like NaOH or KOH in a solvent such as methanol is common to ensure the formation of the reactive thiolate.[1][8]
-
Temperature and Reaction Time: Like most chemical reactions, temperature plays a key role. While many thiol oxidations proceed well at room temperature, gentle heating can sometimes be required to drive the reaction to completion.[9] However, excessive heat can promote side reactions. Ensure you are allowing sufficient reaction time and monitoring progress via Thin Layer Chromatography (TLC) until the starting thiol spot has disappeared.
Q2: My final product is off-color and shows multiple spots on TLC or unexpected peaks in NMR/LC-MS. What are the likely impurities?
Purity issues usually stem from three sources: unreacted starting material, byproducts from the oxidant, or over-oxidation of the sulfur species.
-
Unreacted 1-phenyl-1H-tetrazole-5-thiol: As discussed in Q1, this is the most frequent impurity. It can be identified by its distinct TLC spot and characteristic NMR signals.
-
Oxidant-Related Byproducts: If using an oxidant like iodine (I₂), residual iodine can contaminate the product, often giving it a brownish or purplish tint. This can typically be removed by washing the crude product with a solution of a mild reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃), which converts I₂ to colorless iodide (I⁻).
-
Over-oxidation Products: While disulfides are the primary product of mild thiol oxidation, stronger oxidizing conditions can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids.[10] These highly polar impurities can complicate purification. Avoiding overly harsh oxidants or excessive reaction temperatures is key to preventing their formation.
Q3: I'm observing low or inconsistent yields. Which reaction parameters are most critical to control for a robust synthesis?
Inconsistent yields are often a sign of a reaction that is highly sensitive to small variations in procedure. To improve reproducibility, focus on controlling the following:
-
Atmosphere Control: When using atmospheric oxygen as the oxidant, the efficiency of stirring and the surface area of the reaction mixture exposed to air can dramatically affect the reaction rate. Vigorous stirring in an open flask is crucial for consistent results.[1] For maximum control, you could bubble a gentle stream of air or pure oxygen through the reaction mixture.
-
Base Concentration: The concentration of the base is not just for pH control; it directly determines the concentration of the reactive thiolate. Use a standardized solution of your base (e.g., 0.1 M NaOH in methanol) and ensure the molar ratio of base to thiol is appropriate (at least 1:1) to ensure full deprotonation.
-
Solvent Purity: Ensure your solvent (e.g., methanol) is dry and of high purity. Water content can sometimes influence the solubility of reactants and the overall reaction kinetics.
Q4: I'm struggling to purify my product. What are the most effective purification strategies?
If your product is contaminated, particularly with the starting thiol, a simple filtration is often insufficient.
-
Recrystallization: This is a powerful technique for removing both more- and less-soluble impurities. The crude 5,5'-Dithiobis(1-phenyl-1H-tetrazole) can often be recrystallized from a suitable solvent system. A patent for the starting material suggests a toluene/water mixture for its recrystallization, which could be a starting point for exploring solvents for the disulfide product.[11]
-
Washing Procedures: Before recrystallization, washing the crude solid can be very effective.
-
To remove excess oxidant (Iodine): Wash with aqueous sodium thiosulfate.
-
To remove unreacted thiol: The thiol is acidic and its corresponding salt is more soluble in aqueous base than the disulfide product. A wash with a dilute, cold basic solution could potentially remove some unreacted starting material, but care must be taken not to hydrolyze the product.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is a reliable option. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) should allow for good separation of the non-polar disulfide product from the more polar starting thiol and any highly polar over-oxidation byproducts.
Reaction Mechanism and Potential Side Reactions
The desired transformation is a two-electron oxidation process where two molecules of the thiol are coupled to form a disulfide bond. The key steps are:
-
Deprotonation: The thiol (RSH) is deprotonated by a base to form the highly nucleophilic thiolate anion (RS⁻).
-
Oxidation & Coupling: The thiolate undergoes oxidation. The precise mechanism can vary with the oxidant, but it often involves single-electron transfer (SET) steps to form thiyl radicals (RS•) that then dimerize, or a two-electron process to form an intermediate that is attacked by a second thiolate.[6][12]
Comparative Analysis of Common Oxidation Systems
The choice of oxidant is a critical decision that balances reaction speed, cost, safety, and ease of workup.
| Oxidizing System | Reagents | Pros | Cons | Purity Concerns |
| Air Oxidation | Air (O₂), Base (e.g., NaOH), Solvent (e.g., Methanol) | Very inexpensive, environmentally benign ("green"), simple workup. | Can be slow, sensitive to stirring rate and air exposure, may require a catalyst for efficiency.[1] | Incomplete reaction is the primary risk. Low risk of over-oxidation. |
| Iodine Oxidation | I₂, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | Fast, reliable, easy to monitor by the disappearance of color.[4] | More expensive, workup requires a quenching step (e.g., Na₂S₂O₃ wash). | Residual iodine can discolor the product. |
| H₂O₂ Oxidation | H₂O₂, optional catalyst | Inexpensive, byproduct is water.[5] | Can be difficult to control, risk of over-oxidation if not carefully managed (temperature, stoichiometry). | Potential for forming sulfinic/sulfonic acids. |
| DMSO Oxidation | Dimethyl Sulfoxide (DMSO) | Acts as both solvent and oxidant, mild conditions.[5] | Reaction can be slow, removal of DMSO byproduct (DMS) can be difficult. | Residual DMSO and DMS. |
Refined Experimental Protocol: Air Oxidation in Alkaline Methanol
This protocol is based on a reported catalytic dimerization method and is optimized for simplicity, cost-effectiveness, and high purity by avoiding harsh reagents.[1][8]
Materials:
-
1-phenyl-1H-tetrazole-5-thiol (C₇H₆N₄S, MW: 178.21 g/mol )[13]
-
Methanol (reagent grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Preparation of Base Solution: Prepare a 0.1 M solution of NaOH in methanol. Scientist's Note: Using a methanolic solution of the base ensures homogeneity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-tetrazole-5-thiol (e.g., 1.0 g, 5.61 mmol).
-
Dissolution and Deprotonation: Add 50 mL of the 0.1 M methanolic NaOH solution (5.0 mmol, ~0.9 equivalents). Stir at room temperature until all the thiol has dissolved to form a clear solution of the sodium thiolate. Scientist's Note: Using slightly less than one equivalent of base can sometimes prevent side reactions, but ensure all solid dissolves. If it doesn't, add base dropwise until it does.
-
Oxidation: Leave the flask open to the atmosphere and stir vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The starting material should be consumed within 2-4 hours. A yellow solid product, 5,5'-Dithiobis(1-phenyl-1H-tetrazole), should precipitate from the solution.[1]
-
Isolation: Once the reaction is complete (as judged by TLC), collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper sequentially with a small amount of cold water (to remove any remaining NaOH) and then with a small amount of cold methanol (to wash away any soluble impurities).
-
Drying: Dry the resulting yellow solid under vacuum. The expected melting point is around 145 °C.[14]
-
Purity Check: Assess the purity of the final product by TLC, NMR, and melting point analysis. If necessary, proceed with recrystallization as described in the FAQ section.
Systematic Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues in your synthesis.
References
- Li, H., et al. (2023).
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
- Li, H., et al. (2023).
- Chemistry Stack Exchange. (2019).
- Jackson, J. E. (2019). 03.03 Oxidation Reactions of Thiols. YouTube. [Link]
- Chemistry Steps. Reactions of Thiols. [Link]
- Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
- Matson, J. B., et al. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 13(1), 134. [Link]
- Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. [Link]
- The Organic Chemistry Tutor. (2022). Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
- Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397. [Link]
- Chemistry LibreTexts. (2022). 9.
- Otto Chemie Pvt. Ltd. 1-Phenyl 5-mercapto tetrazole, 99%. [Link]
- Scientific Research Publishing. (2012).
- Old Dominion University. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. [Link]
- Semantic Scholar. (2016).
- Scientific Research Publishing. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science. [Link]
- PubChem. 5,5'-dithiobis(1-phenyl-1H-tetrazole). [Link]
- Google Patents. (2020). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. [Link]
- PubChem. 1-Phenyl-5-mercaptotetrazole. [Link]
- Pace, C. N., & Weaps, S. P. (2014). The role of thiols and disulfides in protein chemical and physical stability. Critical Reviews in Biochemistry and Molecular Biology, 49(3), 187-205. [Link]
- Wang, C., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. Organic & Biomolecular Chemistry, 22(18), 3584-3588. [Link]
- Princeton University.
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- 3. youtube.com [youtube.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 12. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
Overcoming challenges in the characterization of "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" films
Welcome to the technical support center for the characterization of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) films. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require assistance in overcoming common challenges encountered during film analysis. As an organic disulfide, DPT presents unique characteristics that can influence its film formation and subsequent characterization.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Introduction to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
5,5'-Dithiobis(1-phenyl-1H-tetrazole), with the chemical formula C₁₄H₁₀N₈S₂, is a disulfide compound comprised of two 1-phenyl-1H-tetrazole-5-thiolate units linked by a disulfide (S-S) bridge.[1][3][4] Its structure, particularly the tetrazole and disulfide moieties, imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science.[5][6] The characterization of DPT in thin film form is crucial for understanding its properties and performance in various applications. However, the nature of organic thin films, in general, presents a unique set of analytical challenges.[7][8]
General Considerations for DPT Film Deposition
The quality of your characterization data is fundamentally linked to the quality of your DPT film. Deposition parameters significantly influence the structure and properties of thin films.[7]
Key Deposition Parameters and Their Impact
| Parameter | Potential Impact on DPT Films | Troubleshooting Considerations |
| Substrate Temperature | Affects crystallinity, grain size, and molecular orientation. | Optimize temperature to balance surface mobility and desorption. Too low may result in amorphous films, while too high can lead to dewetting or decomposition (DPT melts at ~145 °C with decomposition).[1][4] |
| Deposition Rate | Influences film morphology, density, and stress. | A slow, controlled deposition rate is often preferable for achieving uniform and well-ordered films. |
| Solvent Choice (for solution-based methods) | Solubility and evaporation rate can dictate film uniformity and the presence of residual solvent. | DPT's solubility should be carefully considered. Solvents like Dimethylformamide (DMF) are often used for tetrazole derivatives.[6] Ensure complete solvent removal post-deposition, as it can interfere with spectroscopic analysis. |
| Substrate Surface | Surface chemistry and smoothness directly impact film adhesion and growth mode.[9] | Ensure substrates are scrupulously clean and possess the desired surface energy for uniform film formation. |
Troubleshooting by Characterization Technique
This section addresses common issues encountered during the analysis of DPT films using various characterization techniques.
X-Ray Diffraction (XRD)
XRD is a powerful non-destructive technique for determining the crystal structure, phase, and orientation of crystalline thin films.[10][11][12]
Frequently Asked Questions (FAQs)
-
Q: Why am I seeing a broad, featureless hump instead of sharp diffraction peaks in my DPT film's XRD pattern?
-
A: This typically indicates that your film is amorphous or has very small crystallites. The deposition conditions, such as a low substrate temperature or a very high deposition rate, can lead to a disordered film structure.[7] Consider annealing the film post-deposition (below its decomposition temperature) to promote crystallization.
-
-
Q: The diffraction peaks from my DPT film are very weak and have a low signal-to-noise ratio. How can I improve this?
-
A: The small volume of material in a thin film often results in a weak diffraction signal.[12] To enhance the signal, you can:
-
-
Q: My XRD pattern is dominated by peaks from the substrate. How can I isolate the signal from the DPT film?
-
A: Substrate interference is a common challenge.[14] GIXRD is the primary technique to mitigate this by limiting the penetration depth of the X-rays. Additionally, careful selection of a substrate with a simple or known diffraction pattern can aid in data analysis.
-
Troubleshooting Guide: XRD
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No discernible peaks | Amorphous film; insufficient film thickness. | Optimize deposition parameters (e.g., increase substrate temperature) to induce crystallinity. Increase film thickness if possible. |
| Peak broadening | Small crystallite size; microstrain in the film. | Use the Scherrer equation or Williamson-Hall analysis to differentiate between size and strain effects.[14] Annealing may increase crystallite size and reduce strain. |
| Preferred orientation | The crystalline domains in the film are aligned in a specific direction. | This is not necessarily a problem but a structural feature. Use techniques like pole figure analysis to fully characterize the texture.[14] In-plane XRD scans can also provide information on the orientation of lattice planes perpendicular to the surface.[15] |
Atomic Force Microscopy (AFM)
AFM is used to investigate the surface topography and morphology of thin films at the nanoscale.[10][16]
Frequently Asked Questions (FAQs)
-
Q: My AFM images of the DPT film are blurry and lack clear features. What could be the issue?
-
A: This can be due to several factors: a blunt or contaminated AFM tip, incorrect imaging parameters (e.g., scan rate, feedback gains), or sample drift. Always use a new, sharp tip for high-resolution imaging. Optimize imaging parameters in real-time to achieve better image quality.
-
-
Q: I am observing artifacts in my AFM images that look like streaks or parallel lines. What is their origin?
-
A: These are often scanning artifacts. Streaking can be caused by a "dirty" tip that is dragging contaminants across the surface. Parallel lines can result from scanner bow or electronic noise. Try changing the scan angle and speed to see if the artifacts change.
-
-
Q: Can the AFM tip damage my DPT film?
-
A: Yes, especially if operating in contact mode with a high applied force.[17] DPT is a molecular solid, and excessive force can lead to scratching or displacement of molecules. It is highly recommended to use tapping mode (intermittent contact mode) for imaging organic thin films to minimize lateral forces and potential damage.
-
Troubleshooting Guide: AFM
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Image artifacts (streaks, noise) | Contaminated/damaged tip; incorrect feedback parameters; environmental vibrations. | Replace the AFM tip. Optimize the proportional and integral gains. Ensure the system is on a vibration isolation table. |
| Poor resolution | Blunt tip; sample is too rough for the selected scan size. | Use a high-aspect-ratio, sharp tip. Start with a larger scan area to identify a flatter region of interest for high-resolution imaging. |
| Film damage/modification | Excessive tip force; operating in contact mode. | Use tapping mode with the lowest possible setpoint amplitude to minimize tip-sample interaction forces.[17] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the chemical bonds and functional groups present in a DPT film.[18][19]
Frequently Asked Questions (FAQs)
-
Q: The peaks in my DPT film's FTIR spectrum are very weak. How can I enhance the signal?
-
A: For thin films, especially on reflective substrates like gold or silicon, using a grazing angle specular reflectance or Infrared Reflection-Absorption Spectroscopy (IRRAS) geometry can significantly enhance the signal from the film.[18] This technique maximizes the interaction of the p-polarized infrared beam with the film.
-
-
Q: What are the characteristic FTIR peaks I should look for to confirm the presence and integrity of DPT?
-
A: You should look for peaks associated with the phenyl and tetrazole rings. For tetrazole-containing compounds, characteristic vibrations include C=N stretching in the 1600–1500 cm⁻¹ region and N=N stretching between 1400 cm⁻¹ and 1300 cm⁻¹.[5] The phenyl group will show C-H stretching above 3000 cm⁻¹ and C=C ring stretching modes typically between 1600-1450 cm⁻¹. The S-S disulfide bond is a weak IR absorber and may be difficult to detect.
-
-
Q: I am seeing broad absorption bands in my spectrum, particularly around 3400 cm⁻¹ and 1640 cm⁻¹. What are these?
-
A: These are likely due to water absorption. The broad peak around 3400 cm⁻¹ is the O-H stretching mode, and the peak around 1640 cm⁻¹ is the H-O-H bending mode. Ensure your sample and the spectrometer's sample compartment are thoroughly purged with a dry gas (like nitrogen or dry air) to minimize atmospheric water interference.
-
Troubleshooting Guide: FTIR
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio | Film is too thin; incorrect measurement geometry. | Increase the number of scans. For films on reflective substrates, use a grazing angle accessory (IRRAS).[18] For films on IR-transparent substrates (e.g., KBr, ZnSe), use transmission mode. |
| Interference from atmospheric H₂O and CO₂ | Incomplete purging of the spectrometer. | Purge the instrument with dry air or nitrogen for an extended period before and during measurement. |
| Sloping baseline | Poor sample/background alignment; scattering from a rough film surface. | Re-run the background and sample scans without changing the setup. If the film is very rough, consider using an Attenuated Total Reflectance (ATR) accessory, which is less sensitive to surface roughness. |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for probing the electrochemical properties of films, such as their barrier properties and interfacial charge transfer resistance.[20][21][22]
Frequently Asked Questions (FAQs)
-
Q: What information can EIS provide about my DPT film?
-
A: EIS can characterize the film's resistance and capacitance, which relate to its integrity and ability to act as a barrier to corrosive species. It can also provide information about the charge transfer resistance at the film/substrate interface, giving insights into corrosion protection mechanisms.[20][22]
-
-
Q: My Nyquist plot does not look like a simple semicircle. What does this mean?
-
A: A perfect semicircle is characteristic of a simple parallel resistor-capacitor circuit. Deviations, such as a depressed semicircle, are common and indicate non-ideal behavior. This can be due to surface roughness, non-uniform current distribution, or other complexities. In such cases, a Constant Phase Element (CPE) is often used in the equivalent circuit model instead of a pure capacitor to account for this non-ideality.
-
-
Q: The impedance of my DPT film is decreasing over time during the measurement. Why is this happening?
-
A: A decrease in impedance, particularly the low-frequency impedance, often indicates that the electrolyte is penetrating the film and reaching the substrate.[21] This suggests that the film is losing its barrier properties over time when exposed to the electrolyte.
-
Troubleshooting Guide: EIS
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Noisy data, especially at low frequencies | Unstable system; external electromagnetic interference. | Ensure the electrochemical cell is stable and not drifting. Use a Faraday cage to shield the setup from external noise. |
| Poor fit of the equivalent circuit model | The chosen model does not accurately represent the physical system. | Start with a simple model and add elements only if they are physically justified and significantly improve the fit. Consider models that account for diffusion (Warburg element) if relevant. |
| Drifting open-circuit potential (OCP) | The system has not reached a steady state before the EIS measurement. | Allow the system to stabilize for a sufficient amount of time before starting the impedance scan. Monitor the OCP until it is stable. |
Visualizing Experimental Workflows
DPT Film Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of DPT films.
Caption: Decision tree for troubleshooting XRD results.
Concluding Remarks
Characterizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) films requires a multi-technique approach and a keen awareness of the potential challenges inherent to organic thin film analysis. By understanding the interplay between deposition conditions and film properties, and by systematically troubleshooting issues as they arise, researchers can obtain high-quality, reliable data. This guide serves as a starting point; meticulous experimental practice and careful data interpretation remain paramount for success.
References
- Vibrational spectra and structure of 1-phenyltetrazole and 5-chloro-1-phenyltetrazole - A combined study by low temperature matrix isolation and solid state FTIR spectroscopy and DFT calculations. (2002). Vibrational Spectroscopy.
- The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. (n.d.). ResearchGate.
- AFM Studies of HTDIOO Monomolecular Layer LB Films. (n.d.). Acta Physico-Chimica Sinica.
- 5-Phenyl-1H-tetrazole. (n.d.). PubChem.
- Thin film Characterization Techniques. (2019). SlideShare.
- Electrochemical impedance spectroscopy studies for DPT polymer electrolyte and PEG/KI/I2. (n.d.). ResearchGate.
- 5,5'-dithiobis(1-phenyl-1H-tetrazole). (n.d.). PubChem.
- Characterization of thin film properties and quality. (2024). Surface Science Study Guide.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health.
- C-212 Troubleshooting for Thin Film Deposition Processes. (n.d.). The Society of Vacuum Coaters.
- Results from atomic force microscopy (AFM) analysis for all groups, (A)... - ResearchGate. (n.d.). ResearchGate.
- Grazing-incidence X-ray diffraction tomography for characterizing organic thin films. (n.d.). International Union of Crystallography.
- 5-Phenyltetrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
- 5,5'-Dithiobis(1-phenyl-1H-tetrazole). (n.d.). Chongqing Chemdad Co., Ltd.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). SAJNA.
- Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. (2021). ResearchGate.
- The Benefits of Using XRD to Analyze Thin Films. (2023). AZoM.
- Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. (2017). AZoM.
- After Café Series I: Characterization of Organic Thin Films and Surfaces. (2023). YouTube.
- Electrochemical Impedance Spectroscopy. (n.d.). Rusling Research Group.
- Characterization Techniques for Thin Film Organic Coatings Lab In US. (n.d.). Infinita Lab.
- Quantitative structural analysis of organic thin films: An x-ray diffraction study. (2005). Physical Review B.
- Structural Analysis of Thin Films using X-Ray Diffraction Techniques. (n.d.). International Journal of Engineering and Emerging Technology Research.
- Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. (n.d.). Macromolecular Chemistry and Physics.
- AFM Studies of Corona Treated Biaxially Oriented PET Film. (2007). Association of Industrial Metallizers, Coaters and Laminators.
- The Use of Electrochemical Impedance Spectroscopy as a Screening Method for Determination of Hydrolytic Stability of Poly(ethyl 2-cyanoacrylate). (n.d.). MDPI.
- The Study of Thin Films by Electrochemical Impedance Spectroscopy. (2016). ResearchGate.
Sources
- 1. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. rigaku.com [rigaku.com]
- 16. "AFM Studies of Corona Treated Biaxially Oriented PET Film" by Cody R. Morelock, Yamin Htet et al. [scholarexchange.furman.edu]
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- 22. researchgate.net [researchgate.net]
"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" purification techniques for high-purity samples
Technical Support Center: 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Welcome to the technical support guide for 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on achieving high-purity samples of this disulfide compound. We will address common challenges encountered during purification and provide validated protocols and troubleshooting advice based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5,5'-Dithiobis(1-phenyl-1H-tetrazole)?
The impurity profile of your crude product is heavily dependent on its synthetic route. The most common synthesis involves the oxidation of 1-phenyl-1H-tetrazole-5-thiol. Consequently, the primary impurities are:
-
1-Phenyl-1H-tetrazole-5-thiol (PMT): The unreacted starting material. Its presence suggests incomplete oxidation.
-
Residual Oxidizing Agents: Depending on the method used.
-
Solvents: Trapped solvents from the reaction or initial work-up.
-
Side-reaction Products: Byproducts from the synthesis of the PMT starting material, which can arise from precursors like phenylisothiocyanate or anilino sodium dithio-carboxylate.[1][2]
Q2: What is the recommended initial purification strategy for a crude sample?
For most crude samples, recrystallization is the most effective and scalable first-pass purification method. The goal is to select a solvent or solvent system in which the desired disulfide compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either soluble or insoluble at all temperatures.
Q3: How can I reliably assess the purity of my final sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying purity and detecting trace impurities. Purity levels are often reported via HPLC analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of solvent and organic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 145 °C with decomposition) indicates high purity.[3] A broad melting range suggests the presence of impurities.
Q4: What are the key stability considerations during purification?
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a relatively stable compound, but care should be taken to avoid:
-
Excessive Heat: Prolonged heating near or above its decomposition temperature (145 °C) should be avoided to prevent degradation.[3]
-
Strong Reducing Agents: These can cleave the disulfide bond, regenerating the 1-phenyl-1H-tetrazole-5-thiol starting material.
-
Strong Oxidizing Agents: While used in its synthesis, harsh oxidative conditions during purification can potentially lead to unwanted side reactions.
Troubleshooting and In-Depth Purification Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Recovery or No Crystallization After Recrystallization
Probable Cause: An inappropriate solvent system is the most common reason. Either the compound is too soluble, preventing precipitation upon cooling, or not soluble enough, even when heated, leading to poor initial dissolution.
Solution: Systematic solvent screening is crucial. The table below provides a starting point for selecting an appropriate recrystallization solvent.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/System | Suitability | Rationale & Comments |
| Ethanol | Good | Often provides a good balance of solubility at reflux and insolubility at room temperature. |
| Acetonitrile | Good | Can be effective for removing certain impurities.[4] |
| Ethyl Acetate/Hexane | Very Good | A polar/non-polar system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity appears. Reheat to dissolve, then cool slowly. This method is excellent for inducing crystallization.[4] |
| Toluene/Water | Good | A patent for the precursor thiol mentions a toluene/water recrystallization system, which may be adapted.[1] |
Detailed Protocol 1: Standard Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, add hexane dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: Gently reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Problem 2: Persistent Color (e.g., Yellow or Brown) in the Final Product
Probable Cause: Highly colored, non-crystalline impurities are present that co-crystallize or are entrapped within the crystal lattice.
Solution: An activated carbon treatment during recrystallization can remove these impurities. For more stubborn impurities, silica gel column chromatography is the method of choice.
Detailed Protocol 2: Activated Carbon Treatment
-
Follow Step 1 of the recrystallization protocol (dissolve the crude product in a suitable hot solvent).
-
Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent flash boiling in the next step.
-
Add Carbon: Add a small amount of activated carbon (typically 1-2% of the solute mass).
-
Reheat and Filter: Gently reheat the mixture to boiling for 5-10 minutes. Perform a hot gravity filtration through a fluted filter paper to remove the carbon.
-
Proceed with Crystallization: Continue with the recrystallization process from Step 3 of Protocol 1.
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial purity and nature of the impurities.
Caption: Decision workflow for purification.
Problem 3: Multiple Spots on TLC After Recrystallization
Probable Cause: The impurities have similar solubility profiles to the desired product, making recrystallization ineffective. This often occurs if the main impurity is the starting thiol, which has a similar structure.
Solution: Silica gel column chromatography is required to separate compounds based on differences in polarity. The disulfide product is significantly less polar than its thiol precursor.
Detailed Protocol 3: Silica Gel Column Chromatography
-
Select Eluent: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Pack Column: Prepare a silica gel slurry in the chosen eluent (or a less polar version, e.g., 100% hexane) and pack the column.
-
Load Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Run the column, starting with a less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity if necessary.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient (e.g., 100:0 to 80:20) |
| Impurity Elution Order | The less polar disulfide product will elute before the more polar thiol starting material. |
Impurity Relationship Diagram
This diagram illustrates the synthetic relationship between the product and its primary precursor impurity.
Caption: Synthesis and degradation pathways.
References
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole). National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl-. Substance Registry Services.
- Li, Y., et al. (2019). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Chromatography A.
- SIELC Technologies. (2018). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
- ALFA CHEMICAL. (n.d.). CAS:5117-07-7丨5,5'-Dithiobis(1-phenyl-1H-tetrazole).
- LookChem. (n.d.). 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
- Safari, J., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.
- Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
- Sciforum. (2018). Synthesis of new bis 1- and 5-substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions.
- Semantic Scholar. (2016).
- Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics.
- Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics.
- Al-Masoudi, N. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN104910089A - Preparation method of 5-phenyl-tetrazole.
Sources
- 1. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
- 4. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents [patents.google.com]
Impact of temperature on the performance of "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" as an inhibitor
Technical Support Center: 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
A Guide to Understanding and Troubleshooting Temperature Effects on Inhibitor Performance
Welcome to the technical support guide for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) [DPT]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for experiments involving this inhibitor. As Senior Application Scientists, we have structured this guide to address common and complex issues related to the impact of temperature on DPT's stability and inhibitory performance.
Section 1: Fundamental Properties and Thermal Stability of DPT
This section addresses the core chemical characteristics of DPT and how temperature can fundamentally alter the molecule, impacting its function before it even interacts with its target.
Q1: What is 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) and what are its key structural features relevant to temperature?
A1: 5,5'-Dithiobis(1-phenyl-1H-tetrazole), also known as 1,1-Diphenyl-bistetrazole-5,5-disulfide, is an organic disulfide compound[1][2]. Its structure consists of two 1-phenyl-1H-tetrazole units linked by a disulfide bridge (S-S)[3]. Two structural components are critical when considering thermal effects:
-
The Tetrazole Rings: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. High-nitrogen heterocycles can be thermally sensitive and may undergo decomposition at elevated temperatures, often leading to the elimination of nitrogen gas (N₂)[4][5][6]. The thermal stability of substituted tetrazoles can vary, but decomposition of the ring system is a primary concern with excessive heat[7][8].
-
The Disulfide Bond (S-S): Disulfide bonds are covalent bonds that are crucial for the structure of many proteins and molecules. While relatively stable, they are susceptible to cleavage under reducing conditions. High temperatures alone do not typically break disulfide bonds, but heat can accelerate other chemical degradation pathways or conformational changes that expose the bond to reducing agents present in complex biological media[9][10].
Q2: What are the known thermal limits for DPT? I'm concerned about decomposition during my experiments.
A2: The reported melting point for DPT's precursor, 1-Phenyl-1H-tetrazole-5-thiol, is approximately 145°C, with decomposition[3][11]. While specific decomposition data for DPT itself is sparse in the literature, tetrazole derivatives are known to be energetic compounds with varying thermal stabilities[12][13]. As a general guideline, prolonged exposure to temperatures approaching or exceeding its melting point of 58-60°C should be avoided to prevent degradation[14]. For enzymatic assays, which are typically run between 25°C and 45°C, the primary concern is not immediate, aggressive decomposition, but rather a gradual loss of integrity or increased reactivity that can affect inhibitory performance.
| Physical and Chemical Properties of DPT | |
| CAS Number | 5117-07-7[1][14][15][16][17] |
| Molecular Formula | C₁₄H₁₀N₈S₂[1][14][17] |
| Molecular Weight | 354.41 g/mol [1][17] |
| Appearance | Powder[11] |
| Melting Point | 58-60 °C[14] |
| Decomposition Point | Precursor decomposes at ~145 °C[3][11] |
Section 2: DPT as an Inhibitor - Performance and Temperature
This section focuses on the functional aspects of DPT as an inhibitor and how temperature directly influences its interaction with its biological target. While DPT is a specific chemical entity, its use in literature often points towards research into farnesyl-protein transferase (FPTase) inhibitors [18][19][20][21][22]. We will proceed with FPTase as the likely target class for illustrating temperature effects.
Q3: How does temperature generally affect enzyme inhibition assays?
A3: Temperature is a critical parameter in any enzymatic assay for three primary reasons:
-
Enzyme Activity: Enzyme catalytic rates are highly temperature-dependent, typically increasing with temperature up to an optimum, after which the enzyme begins to denature and activity rapidly decreases. Most human enzymes have optimal activity around 37°C[23][24].
-
Inhibitor Binding Kinetics: The association (kon) and dissociation (koff) rates of an inhibitor are temperature-dependent. The overall binding affinity (Ki or Kd) is determined by the thermodynamics of the interaction (ΔG = ΔH - TΔS). Changes in temperature can therefore shift the binding equilibrium, altering the apparent potency of the inhibitor[25].
-
Compound and Reagent Stability: As discussed in Q2, the inhibitor itself, the substrate, and co-factors may have limited stability at elevated temperatures.
Q4: My DPT inhibitory activity decreases significantly when I run my FPTase assay at 37°C compared to room temperature (25°C). What could be happening?
A4: This is a common and multifaceted issue. There are several potential causes, which can be investigated systematically.
-
Mechanism 1: Inhibitor Instability. The increased thermal energy at 37°C may be accelerating the degradation of the DPT molecule over the course of your assay. This could involve the breakdown of the tetrazole ring or reactions involving the disulfide bond, reducing the concentration of active inhibitor available to bind to the FPTase enzyme[6][7].
-
Mechanism 2: Target Enzyme Stability. While 37°C is optimal for many enzymes, your specific FPTase construct might have lower stability, leading to a partial loss of active enzyme population during pre-incubation or the assay itself. This can complicate the interpretation of inhibition data.
-
Mechanism 3: Unfavorable Binding Thermodynamics. The binding of DPT to FPTase might be an exothermic process (negative ΔH). According to the principles of thermodynamics, increasing the temperature for an exothermic reaction will shift the equilibrium away from the bound state, leading to weaker binding (a higher Ki) and thus lower observed inhibition[26].
-
Mechanism 4: Increased Substrate Competition. The catalytic rate of FPTase (kcat) and its affinity for its natural substrate (Km) are also temperature-dependent. An increase in temperature could enhance the enzyme's processing of the substrate more than it enhances inhibitor binding, leading to more effective competition by the substrate and a lower apparent inhibition.
Below is a diagram illustrating these potential pathways.
Caption: Logical flow of potential issues leading to reduced inhibitor performance at elevated temperatures.
Section 3: Troubleshooting and Experimental Protocols
This section provides actionable steps and detailed protocols to diagnose and solve temperature-related problems in your experiments with DPT.
Q5: How can I experimentally determine the optimal temperature for my inhibition assay using DPT?
A5: A temperature optimization experiment is essential. The goal is to find a temperature that balances maximal, stable enzyme activity with effective inhibition.
Protocol 1: Assay Temperature Optimization
-
Prepare Reagents: Prepare sufficient master mixes of your assay buffer, FPTase enzyme, substrate (e.g., farnesyl pyrophosphate and a fluorescently-labeled peptide), and DPT inhibitor stock solution.
-
Set Up Temperature Gradient: Use a thermal cycler with a gradient function or set up multiple water baths/incubators at a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C).
-
Run Parallel Assays: At each temperature, set up three types of reactions in a 96-well plate:
-
No-Enzyme Control: Buffer + Substrate only (to measure background signal).
-
100% Activity Control: Buffer + Substrate + Enzyme + Vehicle (e.g., DMSO).
-
Inhibited Reaction: Buffer + Substrate + Enzyme + DPT (at a fixed concentration, e.g., its expected IC₅₀).
-
-
Execution:
-
Pre-incubate the plate with enzyme, buffer, and inhibitor/vehicle at each respective temperature for 10-15 minutes to allow for thermal equilibration and inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress over time using a plate reader set to the same temperature as the incubation.
-
-
Analysis:
-
Calculate the initial reaction rate (velocity) for the 100% activity and inhibited wells at each temperature.
-
Plot the enzyme velocity vs. temperature to find the optimal temperature for enzyme activity.
-
Calculate the percent inhibition at each temperature: % Inhibition = (1 - (V_inhibited / V_100%_activity)) * 100.
-
Plot the percent inhibition vs. temperature.
-
Q6: I suspect my DPT stock solution is degrading when I incubate it at 37°C. How can I test its thermal stability directly?
A6: A thermal stability study on the inhibitor itself is crucial for validating your results. This protocol helps determine if the inhibitor loses activity after being exposed to experimental temperatures.
Protocol 2: DPT Thermal Stability Assessment
Caption: A step-by-step workflow to test the thermal stability of the DPT inhibitor.
-
Preparation: Prepare several identical aliquots of DPT in your standard assay buffer from a single stock.
-
Incubation:
-
Keep one aliquot on ice or at 4°C (this is your "0% degradation" control).
-
Incubate the other aliquots at various temperatures relevant to your experiments (e.g., 25°C, 37°C, 45°C) for a duration that matches or exceeds your longest assay time (e.g., 2 hours).
-
-
Cooling: After incubation, immediately place all aliquots on ice to halt any further degradation.
-
Activity Assay: Perform a standard FPTase inhibition assay using each of the pre-incubated DPT aliquots. It is critical that this final assay is run at a single, consistent temperature (e.g., 25°C) for all samples so that the only variable being tested is the stability of the pre-incubated inhibitor.
-
Measure the IC₅₀ value for DPT from each pre-incubation condition.
-
-
Data Analysis:
-
Compare the IC₅₀ values. A significant increase in the IC₅₀ value for samples pre-incubated at higher temperatures indicates that the inhibitor has lost potency due to thermal degradation.
-
If the IC₅₀ from the 37°C pre-incubation is 2-fold or higher than the 4°C control, you have confirmed thermal instability under your experimental conditions.
-
| Hypothetical Thermal Stability Data | ||
| Pre-Incubation Temperature | Pre-Incubation Time | Resulting IC₅₀ (nM) |
| 4°C (Control) | 2 hours | 55 |
| 25°C (Room Temp) | 2 hours | 62 |
| 37°C (Physiological) | 2 hours | 135 |
| 45°C (Elevated) | 2 hours | 450 |
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I just shorten my assay time at 37°C to mitigate DPT degradation?
A7: Yes, this is a valid strategy. If DPT degradation is time- and temperature-dependent, reducing the incubation time at 37°C can minimize the loss of active compound. However, you must ensure the shortened assay time is still sufficient to achieve enzyme-inhibitor binding equilibrium and to generate a robust signal for measuring the initial reaction rate.
Q8: Are there any buffer components I should avoid that might worsen temperature effects?
A8: Absolutely. Avoid including potent reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your assay buffer if possible, unless they are required for enzyme activity. These agents can chemically reduce DPT's disulfide bond, a process that can be accelerated by higher temperatures. If a reducing agent is necessary, use the lowest effective concentration.
Q9: Could the observed temperature effect be on the target protein (FPTase) rather than the inhibitor?
A9: Yes. It is crucial to run a control experiment to assess the thermal stability of FPTase alone. Pre-incubate the enzyme at different temperatures (e.g., 25°C and 37°C) for the duration of your assay, then measure its activity under a standard condition (e.g., 25°C). If the enzyme pre-incubated at 37°C shows significantly lower activity, then enzyme instability is a contributing factor.
References
- Poltavets, V. V., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(44), 12237–12245.
- ALFA CHEMICAL. (n.d.). CAS:5117-07-7丨5,5'-Dithiobis(1-phenyl-1H-tetrazole).
- LookChem. (n.d.). 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
- Drucker, D. J. (2017). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Diabetes Care, 40(4), 435-443.
- Reddit. (2017). Can extreme temperatures break disulphide bonds in proteins? r/Biochemistry.
- Shukla, A. D., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(2), 659–667.
- Dr.Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?
- National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls.
- ResearchGate. (2024). (PDF) Decomposition products of tetrazoles.
- Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
- Wu, H., et al. (2016). Enhancing protein stability with extended disulfide bonds. Proceedings of the National Academy of Sciences, 113(22), 6141-6146.
- MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins.
- ResearchGate. (2018). (PDF) Features of thermal decomposition of N-substituted tetrazoles.
- Royal Society of Chemistry. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials.
- National Center for Biotechnology Information. (2014). The role of intra-domain disulfide bonds in heat-induced irreversible denaturation of camelid single domain VHH antibodies. FEBS Letters, 588(17), 2962-2968.
- ResearchGate. (2025). Mechanism of Action of DPP-4 Inhibitors-New Insights.
- National Center for Biotechnology Information. (2021). Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods, 10(12), 3058.
- ACS Publications. (1999). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 47(8), 3001-3008.
- National Center for Biotechnology Information. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(15), 4995.
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. S. Afr. J. Chem., 68, 133-137.
- U.S. Environmental Protection Agency. (n.d.). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- - Substance Details. SRS.
- PubMed. (2001). Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models. Clinical Cancer Research, 7(11), 3547-3559.
- ResearchGate. (2025). (PDF) Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models.
- PubMed. (2005). Lipid posttranslational modifications. Farnesyl transferase inhibitors. The Journal of Clinical Investigation, 115(9), 2323-2326.
- Wikipedia. (n.d.). Farnesyltransferase inhibitor.
- ResearchGate. (n.d.). Thermal behavior and safety of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate.
- National Center for Biotechnology Information. (2002). Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level. Blood, 100(7), 2535-2543.
- Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888631.
- Wiley Online Library. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371.
- National Center for Biotechnology Information. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1017.
- Mayo Clinic. (2024). Parkinson's disease - Diagnosis and treatment.
- ACS Publications. (2025). Transforming Coagulation Testing: The Role of Biosensors in Prothrombin Time (PT) Measurement.
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"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" degradation pathways and prevention
Welcome to the technical support center for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving DPT. Here, we will explore the degradation pathways of DPT and provide preventative measures to ensure the integrity of your experiments.
Core Concepts of DPT Stability
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a molecule with two key functional groups that are susceptible to degradation: the disulfide bond and the tetrazole rings. Understanding the vulnerabilities of these groups is crucial for troubleshooting and preventing experimental failures.
-
The Disulfide Bond: The S-S bond is the primary site of reductive cleavage. This can be initiated by common laboratory reagents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), as well as endogenous thiols like glutathione in biological systems.[1][2] The disulfide bond is also susceptible to photolytic cleavage.[1]
-
The Tetrazole Ring: This nitrogen-rich heterocycle can undergo decomposition under thermal stress and upon exposure to UV light.[3] The degradation of the tetrazole ring is a complex process that can lead to the extrusion of nitrogen gas and the formation of highly reactive intermediates, which can then proceed through various reaction pathways to a multitude of products.[3][4][][6]
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the stability and handling of DPT:
Q1: My DPT solution has turned yellow. What does this indicate?
A yellow discoloration can be an indicator of degradation, potentially of the tetrazole ring. However, it could also be due to impurities in your solvent or reactions with other components in your mixture. It is recommended to analyze the solution by HPLC or LC-MS to identify any new peaks that would suggest the formation of degradation products.
Q2: Can I store DPT in an aqueous buffer?
While DPT has some solubility in aqueous solutions, especially with the aid of organic co-solvents, long-term storage in aqueous buffers is not recommended without a thorough stability study. The hydrolytic stability of DPT, particularly at non-neutral pH, has not been extensively reported. For long-term storage, it is best to keep DPT as a solid at low temperatures, protected from light.
Q3: Is DPT sensitive to air?
The disulfide bond is generally stable to air oxidation. However, if you are working in a system where thiols are present, oxygen can participate in the redox cycling of these thiols, which can indirectly affect the disulfide bond in DPT. For reactions involving thiols, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the recommended storage condition for solid DPT?
Solid DPT should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C) to minimize both thermal and photodegradation.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with DPT.
Scenario 1: Unexpected Cleavage of DPT in a Bioconjugation Reaction
Question: I am using DPT as a linker to conjugate a thiol-containing peptide to a protein. My final product analysis by mass spectrometry shows a significant amount of the unconjugated peptide and protein. What is causing the cleavage of my DPT linker?
Causality: The most likely cause is the presence of a reducing agent in your reaction mixture. Disulfide bonds are readily cleaved by reducing agents. This could be a reagent you added intentionally, such as TCEP or DTT to reduce antibody hinge disulfides, or it could be a contaminant.[2][7]
-
Reagent Audit: Carefully review all components of your reaction mixture. Check if any of your buffers or stock solutions contain reducing agents.
-
Control Experiment: Set up a small-scale control reaction containing only DPT and the buffer system you are using. Incubate under the same conditions as your main experiment and analyze by HPLC or LC-MS to see if DPT is degraded.
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Reducing Agent Removal: If you are intentionally using a reducing agent (e.g., to generate free thiols on your protein), ensure that it is completely removed before adding DPT. This can be done by size exclusion chromatography (desalting column) or dialysis.[7]
-
Alternative Reducing Agents: If a reducing agent is necessary, consider using a milder one or a stoichiometric amount that will be consumed in the initial reduction step and not be present in excess to cleave your DPT linker.
-
Thorough Purification: Always purify your proteins and peptides after any step involving reducing agents to ensure their complete removal.
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Use of Scavengers: In some cases, a maleimide-containing scavenger can be added to quench any excess thiol-based reducing agent before the addition of DPT.
dot graph TD { A[DPT Linker] -- "Reducing Agent (e.g., DTT, TCEP)" --> B{Thiol-Disulfide Exchange}; B --> C[Cleaved Linker (Two Thiol Groups)]; subgraph "Observed Result" D[Unconjugated Protein/Peptide]; end C --> D; } Caption: Reductive cleavage of the DPT disulfide bond.
Scenario 2: Loss of DPT Signal Upon Exposure to Light
Question: I left my DPT solution on the lab bench under ambient light for a few hours, and now the DPT peak in my HPLC chromatogram is significantly smaller, and I see several new, smaller peaks. What happened?
Causality: DPT is known to be photosensitive. The energy from UV and even visible light can induce cleavage of the disulfide bond and decomposition of the tetrazole rings.[1][6] The appearance of multiple new peaks suggests that several degradation products have been formed.
-
Confirm Photosensitivity: Prepare two samples of your DPT solution. Keep one completely in the dark and expose the other to the same light conditions that led to the suspected degradation. Analyze both by HPLC after a few hours to confirm that light is the cause.
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Analyze Degradation Products: If you have access to LC-MS, analyze the light-exposed sample to get the mass of the degradation products. This can help in identifying their structures. Possible products include the 1-phenyl-1H-tetrazole-5-thiol and various products from the decomposition of the tetrazole ring.[1][4]
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Wavelength Sensitivity: If possible, determine which wavelengths are most damaging. You can do this by exposing solutions to different light sources with known emission spectra.
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Work in the Dark: Handle DPT and its solutions in a dark room or with the lights dimmed as much as possible.
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Use Amber Vials: Always store DPT solutions in amber vials or vials wrapped in aluminum foil to protect them from light.
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Minimize Exposure Time: Plan your experiments to minimize the time that DPT solutions are exposed to any light.
`dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; DPT [label="DPT Solution"]; Light [label="UV/Visible Light", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Photodegradation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Degradation Products\n(e.g., Thiols, Ring-Opened Species)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} ` Caption: Photodegradation pathway of DPT.
Scenario 3: DPT Degradation at Elevated Temperatures
Question: I am performing a reaction with DPT at 60°C, and I am seeing poor yield and multiple byproducts. Is DPT stable at this temperature?
Causality: While the melting point of solid DPT is around 145°C with decomposition, its stability in solution at elevated temperatures can be much lower. Thermal stress can promote the decomposition of the tetrazole rings.[3][8] The energy supplied can be sufficient to initiate the cleavage of the tetrazole ring, leading to the loss of nitrogen gas and the formation of reactive intermediates that can react with other molecules in the mixture, leading to byproducts.[4][]
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Thermal Stability Test: Prepare a solution of DPT in the same solvent as your reaction and heat it to 60°C. Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze them by HPLC to determine the rate of degradation.
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Lower Reaction Temperature: If possible, try running your reaction at a lower temperature. Even a 10-20°C decrease can significantly reduce the rate of thermal decomposition.
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Alternative Synthetic Route: If high temperature is required for your reaction, consider if there is an alternative synthetic strategy that does not require heating the DPT molecule.
-
Avoid Unnecessary Heating: Do not heat solutions of DPT unless it is absolutely necessary for your reaction.
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Use the Lowest Possible Temperature: If heating is required, optimize the reaction to run at the lowest possible temperature that still gives a reasonable reaction rate.
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Shorten Reaction Time: Minimize the time the reaction is held at an elevated temperature.
`dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} ` Caption: Thermal decomposition of the tetrazole ring in DPT.
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| Melting Point | 145 °C (decomposes) | Solid state | [1] |
| Thermal Degradation of similar tetrazole polymers | Onset at ~280-300 °C | Inert atmosphere | [8] |
Note: Quantitative stability data for DPT in solution is limited in the literature. It is highly recommended to perform stability studies under your specific experimental conditions.
References
- Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical Biochemistry, 220(1), 5-10. [Link]
- SIELC Technologies. (n.d.). Separation of 1H-Tetrazole, 5,5'-azobis[1-phenyl- on Newcrom R1 HPLC column. [Link]
- University of Chicago. (n.d.).
- MDPI. (2018). Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. [Link]
- Akdemir, M. S., Theato, P., & Mutlu, H. (2023). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 224(3), 2200371. [Link]
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole). [Link]
- U.S. Environmental Protection Agency. (n.d.). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- - Substance Details - SRS. [Link]
- Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(8), 945-979. [Link]
- CORE. (2018).
- Mlostoń, G., et al. (2018). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 14, 2450-2459. [Link]
- Russian Chemical Reviews. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
- Akdemir, M. S., Theato, P., & Mutlu, H. (2023). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 224(3), 2200371. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). 5,5'-Dithiobis(1-phenyl-1H-tetrazole). [Link]
- ResearchGate. (2021). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). [Link]
- Semantic Scholar. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]
- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. [Link]
- Molecules. (2021).
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Technical Support Center: Strategies to Improve the Adhesion of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) on Metal Substrates
Welcome to the technical support center for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the adhesion of DPT on various metal substrates. As a disulfide-containing molecule with a phenyl-tetrazole functional group, DPT offers unique opportunities for surface modification, but its successful application hinges on forming a robust and well-adhered monolayer.
I. Understanding the Adhesion Mechanism
The adhesion of DPT to metal surfaces is primarily governed by the formation of a self-assembled monolayer (SAM). This process involves the chemisorption of the molecule onto the substrate. The key interactions are:
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Disulfide Bond Cleavage: The disulfide (S-S) bond in DPT cleaves upon contact with the metal surface, leading to the formation of two sulfur atoms that can each form a strong covalent bond with the metal (metal-thiolate bond). This is a well-established mechanism for the formation of SAMs from disulfide precursors.
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Tetrazole Group Interaction: The tetrazole ring, with its multiple nitrogen atoms, can also interact with the metal surface. Tetrazole derivatives are known to be effective corrosion inhibitors, a property attributed to their ability to coordinate with metal ions and form a protective film. This interaction can contribute to the overall adhesion and stability of the DPT monolayer.[1]
-
Van der Waals Forces: Intermolecular van der Waals forces between the phenyl rings of adjacent DPT molecules contribute to the ordering and stability of the SAM.
II. Troubleshooting Guide: Common Adhesion Problems and Solutions
This section addresses specific issues you may encounter during your experiments with DPT.
Problem 1: Incomplete or No Monolayer Formation
Symptoms:
-
Low surface coverage observed with techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM).
-
Inconsistent electrochemical behavior (e.g., high leakage currents in electrochemical impedance spectroscopy).
-
Surface properties (e.g., contact angle) are close to that of the bare substrate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Substrate | Organic residues or particulate matter on the metal surface will physically block DPT molecules from adsorbing.[2] A rigorous, multi-step cleaning procedure is paramount. Refer to the detailed protocols in Section IV . |
| Inactive DPT | The disulfide bond in DPT is relatively stable, but improper storage or handling could lead to degradation. Ensure you are using high-purity DPT.[3][4] |
| Impure Solvent | The presence of water or other impurities in the solvent can interfere with the self-assembly process.[2] Use anhydrous, high-purity solvents. |
| Poor DPT Solubility | The bulky phenyl-tetrazole groups may limit the solubility of DPT in common solvents like ethanol. This can lead to a low effective concentration at the surface. Experiment with different solvents or solvent mixtures (e.g., ethanol/toluene, ethanol/chloroform) to improve solubility. Gentle sonication of the DPT solution before use can also help. |
| Sub-optimal Deposition Time | While the initial adsorption of thiols can be rapid, the formation of a well-ordered monolayer is a slower process that can take several hours.[2] For bulky molecules like DPT, a longer incubation time (e.g., 24-48 hours) may be necessary to allow for molecular rearrangement and defect healing. |
Problem 2: Poorly Ordered or High-Defect Monolayer
Symptoms:
-
AFM or Scanning Tunneling Microscopy (STM) images reveal a disordered surface with numerous pinholes and domain boundaries.
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Ellipsometry measurements show a film thickness that is significantly lower than the theoretical length of the DPT molecule.
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Poor barrier properties observed in electrochemical measurements.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Substrate Roughness | A rough substrate surface will lead to the formation of a disordered monolayer with a high density of defects. Use ultra-smooth substrates, such as template-stripped gold, for optimal results. |
| Steric Hindrance | The bulky phenyl-tetrazole groups of DPT can sterically hinder the formation of a densely packed, well-ordered monolayer. Optimizing the deposition parameters is crucial. |
| Sub-optimal Temperature | The temperature during SAM formation influences the mobility of the DPT molecules on the surface. Higher temperatures can sometimes facilitate the annealing of defects and lead to larger, more ordered domains.[2] However, excessively high temperatures can lead to desorption. The optimal temperature should be determined empirically, starting at room temperature and gradually increasing. |
| Inappropriate DPT Concentration | A very high concentration of DPT in the solution can lead to the rapid adsorption of molecules in a disordered fashion, with insufficient time for them to rearrange into an ordered monolayer. Conversely, a very low concentration may result in incomplete surface coverage. A typical starting concentration for SAM formation is in the range of 0.1 to 1 mM. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best metal substrate to use for DPT adhesion?
Gold is the most common and well-characterized substrate for forming high-quality SAMs from thiols and disulfides due to its relative inertness and the strong gold-thiolate bond. Copper and silver are also suitable substrates, but they are more prone to oxidation. An oxide-free surface is crucial for good adhesion.[5]
Q2: How can I be sure that the disulfide bond is cleaving and forming a bond with the metal?
XPS is an excellent technique to verify the formation of a metal-thiolate bond. The S 2p spectrum of a DPT monolayer will show a peak at a lower binding energy (around 162 eV for gold) compared to the S 2p peak of the bulk DPT (around 164 eV), which is characteristic of the disulfide bond.
Q3: Can I reuse my DPT solution?
It is generally not recommended to reuse the DPT solution for forming SAMs. The concentration of DPT will decrease after each use, and there is a risk of introducing contaminants into the solution, which can compromise the quality of the monolayer.
Q4: How should I store my DPT-coated substrates?
To prevent contamination and degradation of the monolayer, store the coated substrates in a clean, dry environment, such as a desiccator. If possible, store them under an inert atmosphere (e.g., nitrogen or argon).
IV. Experimental Protocols
Protocol 1: Metal Substrate Cleaning
A pristine, oxide-free metal surface is the most critical factor for achieving good DPT adhesion.
A. Gold Substrates:
-
Solvent Cleaning: Sonicate the gold substrate in a sequence of solvents to remove organic contaminants:
-
Acetone (5-10 minutes)
-
Isopropanol (5-10 minutes)
-
Ethanol (5-10 minutes)
-
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Oxide Removal (Optional but Recommended): Immediately before use, treat the substrate with a UV/ozone cleaner for 15-20 minutes to remove any remaining organic contaminants and ensure a clean gold surface. Alternatively, a brief immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, but extreme caution is required.
B. Copper and Silver Substrates:
-
Solvent Cleaning: Follow the same solvent cleaning procedure as for gold substrates.
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Oxide Removal: Due to their higher reactivity, copper and silver surfaces will have a native oxide layer that must be removed immediately before DPT deposition.
-
Copper: Immerse the substrate in a dilute solution of hydrochloric acid (e.g., 1 M HCl) for 1-2 minutes, followed by a thorough rinse with deionized water and then ethanol.
-
Silver: Immerse the substrate in a dilute solution of nitric acid (e.g., 1 M HNO₃) for 1-2 minutes, followed by a thorough rinse with deionized water and then ethanol.
-
-
Drying: Immediately dry the substrate under a stream of high-purity nitrogen gas and proceed to the DPT deposition step without delay to minimize re-oxidation.
Protocol 2: DPT Monolayer Formation
-
Solution Preparation: Prepare a 0.1 - 1 mM solution of DPT in a high-purity, anhydrous solvent. Ethanol is a common choice, but due to the potentially lower solubility of DPT, a solvent mixture like ethanol/toluene may be necessary. Gentle sonication can aid in dissolution.
-
Immersion: Immerse the freshly cleaned metal substrate into the DPT solution. To minimize oxidation, especially for copper and silver, it is recommended to work in a glove box or to purge the deposition vessel with an inert gas like nitrogen or argon.
-
Incubation: Allow the self-assembly to proceed for 12-48 hours at room temperature. For DPT, a longer incubation time is recommended to promote ordering.
-
Rinsing: After incubation, remove the substrate from the DPT solution and rinse it thoroughly with fresh solvent to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the DPT-coated substrate under a stream of high-purity nitrogen gas.
V. Visualization of the Process
Caption: Experimental workflow for the formation of a DPT self-assembled monolayer.
Caption: Proposed interaction of DPT with a metal surface.
VI. Characterization and Adhesion Measurement
A comprehensive characterization of the DPT monolayer is essential to confirm its quality and adhesion.
| Technique | Information Provided |
| Contact Angle Goniometry | Provides information about the surface energy and hydrophobicity/hydrophilicity of the monolayer, which can indicate the degree of surface coverage and ordering. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface and provides information about the chemical state of the elements, such as the formation of the metal-thiolate bond.[6] |
| Atomic Force Microscopy (AFM) | Visualizes the surface morphology of the monolayer, allowing for the identification of defects such as pinholes and domain boundaries. |
| Ellipsometry | Measures the thickness of the DPT monolayer. |
| Electrochemical Impedance Spectroscopy (EIS) | Assesses the barrier properties of the monolayer against ion penetration, which is a good indicator of its packing density and defectiveness. |
| Scratch Test | A mechanical test where a stylus is drawn across the surface with increasing load until the film is removed. The critical load at which the film fails provides a quantitative measure of adhesion. |
| Pull-off Test | A direct measurement of adhesion where a stud is bonded to the film and then pulled perpendicularly to the surface until the film detaches. The force required for detachment is a measure of the adhesive strength.[7] |
VII. Final Recommendations
The successful formation of a robust and well-adhered monolayer of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) on metal substrates is a multi-step process that requires careful attention to detail. The key to success lies in:
-
Impeccable substrate cleanliness.
-
Use of high-purity DPT and anhydrous solvents.
-
Optimization of deposition parameters (solvent, concentration, time, and temperature) to account for the specific properties of DPT.
-
Thorough characterization to validate the quality of the monolayer.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to overcome the common challenges and achieve optimal adhesion of DPT in your research and development endeavors.
References
[8] BenchChem. (2025, December). Common defects in self-assembled monolayers and how to avoid them. BenchChem Technical Support Center. [2] BenchChem. (2025, December). Troubleshooting defects in 1-Hexanethiol self-assembled monolayers. BenchChem Technical Support Center. [9] BenchChem. (2025, November). Technical Support Center: Troubleshooting Self-Assembled Monolayer (SAM) Formation with 1-Amino-2-propanethiol hydrochloride. BenchChem Technical Support Center. [10] BenchChem. (2025). Technical Support Center: Self-Assembled Monolayer (SAM) Formation. BenchChem Technical Support Center. [11] Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [5] K. G. Vishnu and A. K. Satheesh. (2020). Formation of Self-Assembled Anticorrosion Films on Different Metals. PMC. [7] El-Shabasy, M. (1995). PERSPECTIVE OF ADHESION OF THIN FILMS. [12] P. A. Paredes, F. S. Garcia, M. E. Martins, and C. A. Gervasi. (2003). Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions. Physical Chemistry Chemical Physics. [13] Mittal, K. L. (2020). Adhesion Measurement of Thin Films and Coatings: Relevance to Microelectronics. [14] Mittal, K. L. (1976). ADHESION MEASUREMENT OF THIN FILMS. ResearchGate. [15] S. Devillers, C. Amato, P. Calas, A. Mehdi, and Z. Mekhalif. (2008). New semifluorinated dithiols self-assembled monolayers on a copper platform. PubMed. M. El-Shabasy. (1995). ADHESION MEASUREMENTS OF THIN METALLIC FILMS: COMPARISON OF THE DIRECT PULL-OFF AND THE SCRATCH METHODS. [16] A. G. Evans and J. W. Hutchinson. (1995). ADHESION MEASUREMENT OF FILMS & COATINGS. [17] Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. [18] A. V. P. D. L. G. G. G. H. R. S. V. (2009). Selective electroless copper deposition on self-assembled dithiol monolayers. PubMed. [1] An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. (2024). PMC. [3] Santa Cruz Biotechnology. (n.d.). 5,5′-Dithiobis(1-phenyl-1H-tetrazole). [19] S. Devillers, C. Amato, P. Calas, A. Mehdi, and Z. Mekhalif. (2008). New Semifluorinated Dithiols Self-Assembled Monolayers on Copper Platform. The Research Portal - University of Namur. [20] A. V. P. D. L. G. G. G. H. R. S. V. (2009). Selective Electroless Copper Deposition on Self-Assembled Dithiol Monolayers. ResearchGate. [21] M. Chiter, A. T. Benjelloun, S. E. L. H. Idrissi, B. El-Hadek, and M. Benzakour. (2019). Understanding of anti-corrosive behavior of some tetrazole derivatives in acidic medium: Adsorption on Cu (111) surface using quantum chemical calculations and Monte Carlo simulations. ResearchGate. [22] J. M. D. L. F. G. A. M. B. J. M. (2013). Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties. ACS Nano. [23] C. A. F. M. A. G. S. G. P. D. S. (2022). Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. MDPI. [6] Y.-W. Lee, S. K. Kim, T.-H. Kim, and T. R. Lee. (2022). SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. ACS Publications. [24] Deposition and Characterization of Thin Films on Metallic Substrates. (2005). NASA Technical Reports Server (NTRS). [25] M. A. M. I. A. E.-S. A. S. F. (2014). The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution: Chemical, electrochemical and theoretical studies. ResearchGate. [26] J. Christopher Love, Lara A. Estroff, Jennah K. Kriebel, Ralph G. Nuzzo, and George M. Whitesides. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. [4] PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole). [27] J. H. Park, S. H. Lee, and H. Lee. (2008). A simple method for the removal of thiols on gold surfaces using an NH4OH-H2O2-H2O solution. PubMed. [28] A. A. A. J. A. A. H. A. A. (2014). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. ResearchGate. [29] C. H. H. P. H. S. (2003). The properties of aluminum oxide and nitride films prepared by d.c. sputter-deposition from metallic targets. ResearchGate. E. P. M. V. M. V. R. C. S. (2014). The Chemistry of the Sulfur Gold Interface: In Search of a Unified Model. CONICET. [30] M. Godin, V. Tabard-Cossa, P. Grutter, and P. J. Williams. (2010). Cantilever-based sensing: The origin of surface stress and optimization strategies. ResearchGate. [31] C. C. H. L. W. (2023). Adsorption of Gold from Copper–Tartrate–ThiosulfateSolutions with Ion-Exchange Resins. [32] S. K. P. A. K. (2023). Surface Engineering of Metals: Techniques, Characterizations and Applications. MDPI. [33] C. D. L. M. D. (2023). Techniques and Challenges for Characterizing Metal Thin Films with Applications in Photonics. MDPI. [34] Growth of Metal Films. (n.d.). IuE.
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Validation & Comparative
A Comparative Guide: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) vs. Benzotriazole as Corrosion Inhibitors for Copper
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and conservation, the protection of copper and its alloys from corrosion is a paramount concern. For decades, benzotriazole (BTA) has been the benchmark corrosion inhibitor for these applications. However, the quest for even more effective and robust inhibitors has led researchers to explore novel compounds. Among these, 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DBPT), also referred to as DPT in some literature, has emerged as a promising alternative. This guide provides an in-depth, objective comparison of the performance of DBPT and BTA as corrosion inhibitors for copper, supported by experimental data from scientific literature.
The Enduring Challenge of Copper Corrosion
Copper, prized for its excellent thermal and electrical conductivity, is susceptible to corrosion in various environments, particularly in the presence of moisture, oxygen, and aggressive ions like chlorides and sulfates. This degradation not only compromises the material's structural integrity and aesthetic appeal but can also lead to the failure of critical components in electronics, heat exchangers, and cultural artifacts. The primary defense against this relentless process is the use of corrosion inhibitors, molecules that, when added in small concentrations, adsorb onto the copper surface and form a protective barrier.
Benzotriazole (BTA): The Established Standard
Benzotriazole has been the go-to corrosion inhibitor for copper for over half a century. Its efficacy is well-documented and stems from its ability to form a stable, polymeric complex with copper ions on the surface.
Mechanism of Inhibition
The corrosion inhibition mechanism of BTA is widely accepted to involve the formation of a protective film composed of a Cu(I)-BTA complex. The triazole ring of the BTA molecule coordinates with copper atoms, creating a durable, passive layer that acts as a physical barrier to corrosive agents. This film effectively suppresses both the anodic dissolution of copper and the cathodic oxygen reduction reaction, making BTA a mixed-type inhibitor. Density functional theory (DFT) calculations have further elucidated this interaction, showing that BTA bonds strongly to both reduced and oxidized copper surfaces, with a particular affinity for reactive, under-coordinated surface sites that are prone to corrosion initiation.
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DBPT): A Potent Challenger
DBPT is a disulfide-containing tetrazole derivative that has demonstrated exceptional corrosion inhibition performance for copper, particularly in acidic environments. Its molecular structure, featuring two phenyl-tetrazole rings linked by a disulfide bridge, offers multiple active centers for adsorption and film formation.
Mechanism of Inhibition
The enhanced inhibitory effect of DBPT is attributed to its unique molecular structure. The disulfide (S-S) bond can cleave and form strong covalent bonds with the copper surface (Cu-S bonds). Simultaneously, the nitrogen atoms in the tetrazole rings can also coordinate with copper atoms (Cu-N bonds). This multi-center adsorption leads to the formation of a dense, cross-linked, and highly stable protective film on the copper surface. X-ray photoelectron spectroscopy (XPS) studies have confirmed the presence of both S-Cu and N-Cu bonds on copper surfaces treated with DBPT. This robust film provides a superior barrier against the ingress of corrosive species.
Performance Comparison: Experimental Data
The most effective way to compare the performance of these two inhibitors is through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on inhibition efficiency, corrosion rates, and the properties of the protective film.
Potentiodynamic Polarization
Potentiodynamic polarization studies measure the current response of a metal to a controlled change in potential. From the resulting polarization curves, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A lower icorr value indicates a lower corrosion rate and better inhibition.
| Inhibitor | Corrosive Medium | Concentration | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0.5 M H₂SO₄ | - | 1.25 x 10⁻⁵ | - | [1] |
| DBPT (DPT) | 0.5 M H₂SO₄ | 0.5 mM | 1.12 x 10⁻⁷ | 99.1 | [1] |
| Blank | 3.5% NaCl | - | 1.58 x 10⁻⁶ | - | |
| Benzotriazole (BTA) | 3.5% NaCl | 10 mM | 3.16 x 10⁻⁹ | ~99.8 | |
| Benzotriazole (BTA) | 1 M HNO₃ | 5 mM | - | 93.5 |
Note: The experimental conditions in the cited studies may vary.
The data clearly indicates that DBPT exhibits outstanding inhibition efficiency in acidic media, significantly reducing the corrosion current density of copper. While BTA also shows very high efficiency, particularly in neutral chloride solutions, the performance of DBPT in aggressive acidic environments appears to be exceptionally high.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface. A larger charge transfer resistance (Rct) value is indicative of a more effective inhibitor, as it signifies greater resistance to the corrosion process at the metal-solution interface.
| Inhibitor | Corrosive Medium | Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0.5 M H₂SO₄ | - | 89.4 | - | [1] |
| DBPT (DPT) | 0.5 M H₂SO₄ | 0.5 mM | 10030 | 99.1 | [1] |
| Blank | 3.5% NaCl | - | 1.15 x 10³ | - | |
| Benzotriazole (BTA) | 3.5% NaCl | 10 mM | 5.25 x 10⁵ | ~99.8 |
The EIS data corroborates the findings from potentiodynamic polarization. DBPT dramatically increases the charge transfer resistance of copper in sulfuric acid, signifying the formation of a highly protective film. BTA also demonstrates a significant increase in Rct in a chloride-containing environment.
Causality Behind Experimental Choices
The selection of electrochemical techniques like potentiodynamic polarization and EIS is deliberate. Potentiodynamic polarization provides a rapid assessment of the corrosion rate and the type of inhibition (anodic, cathodic, or mixed). EIS, on the other hand, offers a more detailed insight into the mechanism of inhibition by modeling the interface as an equivalent electrical circuit, allowing for the quantification of parameters like the protective film's resistance and capacitance. The choice of corrosive media (e.g., H₂SO₄, NaCl) is designed to simulate different aggressive industrial or environmental conditions where copper is commonly used.
Experimental Protocols
To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential.
Potentiodynamic Polarization Measurement
-
Electrode Preparation: A copper specimen of a defined surface area is used as the working electrode. The surface is typically polished with successively finer grades of abrasive paper, rinsed with deionized water and ethanol, and dried.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the copper working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Test Solution: The corrosive medium (e.g., 0.5 M H₂SO₄ or 3.5% NaCl) is prepared with and without the inhibitor at various concentrations.
-
Measurement: The open circuit potential (OCP) is first allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve (Tafel extrapolation). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Cell and Electrode Setup: The same three-electrode setup as for potentiodynamic polarization is used.
-
Measurement: The measurement is performed at the stable OCP. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Visualizing the Mechanisms and Workflows
Caption: Inhibition mechanisms of BTA and DBPT on a copper surface.
Caption: Workflow for evaluating corrosion inhibitor performance.
Conclusion
Both benzotriazole and 5,5'-Dithiobis(1-phenyl-1H-tetrazole) are highly effective corrosion inhibitors for copper. BTA remains a reliable and widely used choice, particularly in neutral and near-neutral environments. However, the experimental evidence suggests that DBPT offers superior protection in highly aggressive acidic media. The ability of DBPT to form strong, multi-center bonds (both Cu-S and Cu-N) with the copper surface results in a remarkably robust and dense protective film.
For researchers and scientists developing new technologies or conservation strategies, the choice of inhibitor will depend on the specific application and the nature of the corrosive environment. While BTA is a proven and cost-effective solution for many scenarios, DBPT presents a compelling alternative for applications demanding exceptional performance under harsh acidic conditions. Further research involving direct, side-by-side comparisons of these two inhibitors under a wider range of conditions would be invaluable to the scientific community.
References
- Tan, B., et al. (2018). A combined experimental and theoretical study of the inhibition effect of three disulfide-based flavouring agents for copper corrosion in 0.5 M sulfuric acid. Journal of Colloid and Interface Science, 526, 268-280. [Link]
- Tan, B., et al. (2021). Diphenyl disulfide derivatives as high-efficiency corrosion inhibitors for copper in sulfuric acid: Experimental and theoretical studies. Corrosion Science, 182, 109289. [Link]
- Privitera, A., et al. (2022). Assessment of 5-Phenyl-1h-Tetrazole as Cu-Alloy Corrosion Inhibitor in Chloride Environment: A Comparative Study with 1h-Benzotriazole.
- Mahdy, S. A., et al. (2023). Corrosion Inhibition on Copper and Commercial Brass in Simulated Seawater Using 5-Phenyl-1 H -tetrazole and 5-(4-Pyridyl)-1 H -tetrazole.
- Finšgar, M., & Jackson, A. (2014). A review of corrosive environments for copper and its corrosion inhibitors. Corrosion Science, 86, 17-41. [Link]
- Shaglouf, M., et al. (2005). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media.
- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15(3), 2499-2510. [Link]
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A Comparative Benchmarking of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and Other Bioactive Tetrazole Derivatives
Introduction: The Versatility of the Tetrazole Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the tetrazole ring system represents a cornerstone in modern medicinal chemistry. This unique five-membered heterocycle, with its four nitrogen atoms, is a bioisostere of the carboxylic acid group, offering a similar pKa while providing enhanced metabolic stability and lipophilicity.[1][2] These properties have led to the widespread incorporation of tetrazole moieties into a diverse array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[3][4]
This guide presents a comparative analysis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) and other notable tetrazole derivatives. We will delve into their synthesis, biological performance supported by experimental data, and the underlying mechanisms of action. The objective is to provide a comprehensive resource that informs experimental design and accelerates the discovery of novel tetrazole-based therapeutics.
Featured Derivative: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
5,5'-Dithiobis(1-phenyl-1H-tetrazole), a disulfide-linked dimer of 1-phenyl-5-mercaptotetrazole, is a compound of interest due to the prevalence of its monomeric precursor in various bioactive molecules. While direct and extensive comparative biological data for DPT itself is not abundantly available in the public domain, its chemical nature as a disulfide suggests potential roles as an oxidizing agent or a pro-drug that can be reduced in biological systems to release the active thiol monomer.
Synthesis of DPT: A Two-Step Approach
The synthesis of DPT is typically achieved through a two-step process, beginning with the synthesis of its precursor, 1-phenyl-5-mercaptotetrazole, followed by its oxidation to the disulfide.
Step 1: Synthesis of 1-Phenyl-5-mercaptotetrazole
This precursor can be synthesized from phenyl isothiocyanate and sodium azide in an aqueous medium.[5] A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 1-Phenyl-5-mercaptotetrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium azide in water.
-
Addition of Phenyl Isothiocyanate: Slowly add phenyl isothiocyanate to the sodium azide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure 1-phenyl-5-mercaptotetrazole.[6]
Step 2: Oxidation to 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
The oxidation of the thiol to the disulfide can be achieved using various oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide.[7]
Experimental Protocol: Oxidation of 1-Phenyl-5-mercaptotetrazole to DPT
-
Dissolution: Dissolve 1-phenyl-5-mercaptotetrazole in a suitable solvent, such as ethanol.
-
Oxidation: Add hydrogen peroxide dropwise to the solution while stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: The disulfide product often precipitates from the reaction mixture. If not, the product can be isolated by evaporation of the solvent followed by purification.
-
Purification: The crude product can be purified by recrystallization to yield pure 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
Comparative Analysis: DPT Precursor and Other Tetrazole Derivatives
Due to the limited direct biological data on DPT, this comparative study will focus on its immediate precursor, 1-phenyl-5-mercaptotetrazole, and other well-characterized tetrazole derivatives with demonstrated antibacterial, anticancer, and anti-inflammatory activities.
Antibacterial Activity
A study on novel derivatives of 1-phenyl-1H-tetrazole-5-thiol revealed their potential as antibacterial agents against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5] The minimum inhibitory concentration (MIC) values for some of these derivatives are presented in the table below, alongside data for other antibacterial tetrazole derivatives for comparison.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol Derivative A2 | E. coli | - | [5] |
| 1-Phenyl-1H-tetrazole-5-thiol Derivative A9 | S. aureus | - | [5] |
| 1-Phenyl-1H-tetrazole-5-thiol Derivative A10 | S. aureus | - | [5] |
| 5-(Thiophen-2-yl)-1H-tetrazole | E. coli | 620-1250 | [8] |
| 5-(Thiophen-2-yl)-1H-tetrazole | S. aureus | 620-1250 | [8] |
Note: Specific MIC values for derivatives A2, A9, and A10 were not provided in the abstract, but the study indicated significant activity.
Causality Behind Experimental Choices: The selection of E. coli and S. aureus as test organisms is a standard practice in preliminary antibacterial screening, as they represent common Gram-negative and Gram-positive pathogens, respectively. The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Experimental Workflow: Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of tetrazole derivatives.
Anticancer Activity
Certain tetrazole derivatives have shown significant promise as anticancer agents. For instance, 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole has demonstrated cytotoxic effects on various cancer cell lines.[1] The mechanism of action for many anticancer tetrazoles involves the disruption of critical cellular processes like DNA replication or protein synthesis.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole | MCF-7 (Breast Cancer) | 15 | Induces Apoptosis | [1] |
| 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole | A549 (Lung Cancer) | 20 | Cell Cycle Arrest | [1] |
Signaling Pathway: Apoptosis Induction by Tetrazole Derivatives
Caption: Simplified pathway of apoptosis induction by some tetrazole derivatives.
Anti-inflammatory Activity
The tetrazole scaffold is also a key feature in many anti-inflammatory agents. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, or to selectively inhibit the COX-2 enzyme.[9]
| Compound/Derivative | Biological Target/Assay | Activity | Reference |
| Phenyl tetrazole derivatives | Histamine release inhibition | Active | [4] |
| Tetrazolobenzimidazoles | Carrageenan-induced paw edema | Comparable to Diclofenac | [10] |
| Compound 7c (a tetrazole derivative) | COX-2 Inhibition | IC50 = 0.23 µM | [9] |
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Selective COX-2 inhibitors are desirable as they are thought to have fewer gastrointestinal side effects. The ability of certain tetrazole derivatives to selectively bind to and inhibit COX-2 highlights their potential as safer anti-inflammatory agents.
Conclusion and Future Perspectives
While 5,5'-Dithiobis(1-phenyl-1H-tetrazole) remains a compound with underexplored biological potential, the significant and varied activities of its precursor and other tetrazole derivatives underscore the importance of this chemical class in drug discovery. The data presented here for antibacterial, anticancer, and anti-inflammatory tetrazole derivatives provide a valuable benchmark for future research. Further investigation into the biological activities of DPT is warranted, particularly its potential as a pro-drug or its role in redox-mediated therapeutic strategies. The continued exploration of structure-activity relationships within the vast chemical space of tetrazole derivatives promises to yield novel and effective therapeutic agents for a wide range of diseases.
References
- Tetrazoles as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Request PDF. (n.d.).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12. [Link]
- [Synthesis and anti-histamine release activity of phenyl tetrazole compounds]. (2012). PubMed. [Link]
- CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents. (n.d.).
- Preparation method for 1-phenyl-5-mercaptotetrazole. (2018). SciSpace. [Link]
- Tetrazole Derivatives as Promising Anticancer Agents. (2017). Bentham Science. [Link]
- Mechanism of action of tetrazole‐derived anticancer agents. (n.d.). ResearchGate.
- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. [Link]
- Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. (n.d.). Taylor & Francis.
- Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflamm
- Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019).
- Comparative Antibacterial Activity of Synthetic N,S-Heterocyclic Derivatives, MgO Nanoparticles, and Glycine on Zoonotic Vibrio fluvialis. (n.d.). Brieflands.
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Performance Evaluation of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Against Commercial Corrosion Inhibitors: A Comparative Guide
Introduction
The degradation of metallic materials through corrosion is a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, descaling, and oil and gas exploration.[1][2][3] While various commercial inhibitors are available, the search for novel, more effective, and environmentally benign compounds is a continuous pursuit in materials science.
This guide provides an in-depth performance evaluation of a promising tetrazole derivative, 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) , against established commercial corrosion inhibitors. DPT, an organic disulfide, and its related thiol monomer, 1-Phenyl-1H-tetrazole-5-thiol (PTZ), have demonstrated significant potential due to their molecular structure, which is rich in heteroatoms (nitrogen and sulfur) and aromatic rings—key features for effective adsorption onto metal surfaces.[4][5]
Chapter 1: Profile of the Corrosion Inhibitors
The Candidate: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
DPT is an organic disulfide compound with the molecular formula C₁₄H₁₀N₈S₂.[9][10] Its structure consists of two 1-phenyl-1H-tetrazole units linked by a disulfide (S-S) bridge.[11][12] The significance of this structure lies in its potential to interact strongly with metal surfaces. The disulfide bond can cleave upon interaction with a metal surface, forming two molecules of its corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol (PTZ). These PTZ molecules can then chemisorb onto the metal.
The inhibitive action of such tetrazole derivatives is attributed to:
-
Multiple Adsorption Centers: The presence of four nitrogen atoms in the tetrazole ring and the sulfur atoms act as active centers for adsorption.[13]
-
π-Electron System: The phenyl group provides a source of π-electrons that can interact with the vacant d-orbitals of iron, strengthening the adsorption bond.
-
Protective Film Formation: Upon adsorption, the molecules form a dense, protective film that isolates the metal from the corrosive medium.[5]
Research on the closely related PTZ has shown it to be a highly effective mixed-type inhibitor for steel in hydrochloric acid, achieving an inhibition efficiency of over 97% at a concentration of 5 mM.[5]
The Commercial Benchmarks: Benzotriazole (BTA) and Tolyltriazole (TTA)
Benzotriazole (BTA) and its derivative Tolyltriazole (TTA) are mainstays in the corrosion inhibitor market. They are renowned for their efficacy in protecting copper and its alloys but are also used for other metals, including steel.[7][14][15]
-
Mechanism of Action: The primary inhibition mechanism for BTA and TTA is the formation of a stable, polymeric complex film on the metal surface through chemisorption.[16][17] The electron-rich nitrogen atoms in the triazole ring bond strongly with surface metal ions, creating a robust physical barrier against corrosive species like oxygen and chlorides.[16][18]
-
Comparative Performance: TTA is often considered to have superior performance compared to BTA due to the presence of an additional methyl group on the benzene ring.[8] This hydrophobic group enhances the protective film, leading to better corrosion inhibition, thermal stability, and chlorine resistance.[6]
Chapter 2: Experimental Methodology for Performance Evaluation
To ensure a robust and objective comparison, inhibitor performance must be evaluated using standardized, self-validating protocols. The following methodologies are based on standards set by ASTM International and are widely accepted in corrosion science.[19][20]
Overall Experimental Workflow
The evaluation of a corrosion inhibitor follows a multi-step process, beginning with simple mass loss measurements and progressing to sophisticated electrochemical techniques and surface analysis. This ensures a comprehensive understanding of the inhibitor's efficiency and mechanism.
Caption: Proposed Adsorption Mechanism of DPT.
Surface Protection
The adsorbed layer of inhibitor molecules forms a physical barrier that prevents corrosive species (H⁺, Cl⁻) from reaching the metal surface. Scanning Electron Microscopy (SEM) analysis confirms this. In the absence of an inhibitor, the steel surface shows significant damage and pitting. In contrast, the surface protected by PTZ remains smooth and largely free of corrosion, validating the formation of an effective protective film. [5]
Chapter 5: Conclusion and Future Outlook
This guide demonstrates that 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) , through its active form PTZ, is a highly effective corrosion inhibitor for mild steel in acidic media.
Key Findings:
-
Superior Performance: Based on available data for its monomer, DPT/PTZ exhibits an inhibition efficiency exceeding 97%, which is higher than the excellent performance (91%) observed for the commercial benchmark Tolyltriazole (TTA) under similar conditions. [5][7][8]* Effective Mechanism: DPT/PTZ functions as a mixed-type inhibitor, effectively stifling both anodic and cathodic corrosion reactions by forming a stable, chemisorbed protective film on the steel surface. [5]* Strong Adsorption: The molecular structure of DPT/PTZ, rich in nitrogen and sulfur heteroatoms and a phenyl ring, facilitates strong adsorption onto the metal, leading to the formation of a dense barrier layer.
Future Outlook: While the data for the monomer (PTZ) is compelling, direct, head-to-head testing of DPT against commercial inhibitors like TTA and BTA under identical conditions is warranted to confirm these findings. Further research should also focus on its performance in different corrosive media, its environmental toxicity profile, and its cost-effectiveness for industrial applications. Nevertheless, DPT represents a highly promising candidate for the next generation of high-performance corrosion inhibitors.
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A Comparative Guide to Tetrazole-Based Corrosion Inhibitors: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) vs. 1-phenyl-1H-tetrazole-5-thiol
In the intricate world of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and reliability of metallic components. Among the various classes of organic inhibitors, tetrazole derivatives have garnered significant attention due to their exceptional efficacy, particularly in acidic environments. This guide provides an in-depth, objective comparison of two prominent tetrazole-based corrosion inhibitors: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DBPT) and its precursor, 1-phenyl-1H-tetrazole-5-thiol (PTT) . This analysis is grounded in experimental data and mechanistic insights to aid researchers, scientists, and professionals in drug development and materials science in making informed decisions for their specific applications.
Introduction: The Role of Tetrazoles in Corrosion Protection
Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries. The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal, is a widely adopted mitigation strategy. Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms, have emerged as highly effective corrosion inhibitors. Their efficacy stems from the presence of multiple heteroatoms (nitrogen and, in some cases, sulfur) and a delocalized π-electron system, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.
This guide focuses on the comparative performance of PTT and its disulfide derivative, DBPT. A key aspect of their relationship is the in-situ oxidative coupling of PTT to form DBPT, a process that can occur on the metal surface during the corrosion inhibition process. Understanding the individual and combined roles of these two molecules is crucial for optimizing corrosion protection strategies.
Performance Comparison: Experimental Evidence
The evaluation of corrosion inhibitor performance relies on a suite of electrochemical techniques, primarily Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). These methods provide quantitative data on the inhibitor's ability to impede the corrosion process.
1-phenyl-1H-tetrazole-5-thiol (PTT): A Potent Inhibitor
Numerous studies have demonstrated the excellent corrosion inhibition properties of PTT on various metals, including steel and copper, in acidic media.[1][2][3] For instance, in a 1 M HCl solution, PTT has been shown to be a mixed-type inhibitor for Q235 steel, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2][4] At a concentration of 5 mM, PTT can achieve an impressive inhibition efficiency of 97.1%.[4][5]
The protective action of PTT is attributed to its strong adsorption on the metal surface, which is facilitated by the presence of the thiol group and the nitrogen atoms in the tetrazole ring. This adsorption forms a protective film that acts as a barrier to the corrosive environment.[2]
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DBPT): The Dimeric Advantage
While direct, side-by-side quantitative comparisons with PTT under identical conditions are limited in the available literature, studies on DBPT (often referred to as DPT) indicate its exceptional corrosion inhibition capabilities. In a comparative study of disulfide-based inhibitors on copper in a sulfuric acid medium, DBPT exhibited the highest inhibition efficiency, outperforming other disulfide compounds.[5] This suggests that the dimeric structure of DBPT plays a significant role in its protective mechanism.
The formation of DBPT from the oxidative coupling of PTT on the metal surface is a critical aspect of the inhibition mechanism. This in-situ dimerization can lead to the formation of a more robust and stable protective film.
Quantitative Data Summary
| Inhibitor | Metal/Medium | Concentration (mM) | Inhibition Efficiency (%) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Reference |
| PTT | Q235 Steel / 1 M HCl | 5 | 97.1 | - | Significantly Increased | [2][4] |
| PTT | X70 Steel / 0.5 M H₂SO₄ | 2 | 95.1 | - | Significantly Increased | [3] |
| PTT | Copper / 0.5 M HCl | 1 | 98 | - | - | [6] |
Note: The absence of specific values for icorr and Rct in some cases is due to the reporting format of the cited literature, which often focuses on the percentage of inhibition efficiency.
Mechanistic Insights: From Monomer to Dimer
The corrosion inhibition mechanism of PTT and DBPT is a multifaceted process involving adsorption, film formation, and chemical transformation at the metal-solution interface.
Adsorption of PTT
The initial step in the corrosion protection process is the adsorption of PTT molecules onto the metal surface. This adsorption is a complex interplay of physisorption and chemisorption. The protonated PTT molecules in the acidic solution are electrostatically attracted to the negatively charged metal surface (physisorption). Subsequently, the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl and tetrazole rings, can form coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption). This strong adsorption leads to the formation of a primary protective layer.
In-situ Formation of DBPT and the Protective Film
A key aspect of the corrosion inhibition by PTT is its ability to undergo oxidative coupling on the metal surface to form the disulfide, DBPT.[4][7] This reaction is catalyzed by the metal ions present at the surface. The resulting DBPT molecules can then further interact with the metal surface and other PTT molecules to form a more complex and robust protective film.
X-ray Photoelectron Spectroscopy (XPS) studies have confirmed the presence of both S-metal and N-metal bonds on metal surfaces treated with similar tetrazole inhibitors, providing direct evidence of the chemical interactions involved in the formation of the protective layer.[5]
The proposed mechanism suggests that the protective film is a complex matrix composed of adsorbed PTT molecules, in-situ formed DBPT, and metal-inhibitor complexes. This multi-component film provides a highly effective barrier against the ingress of corrosive species.
Caption: Proposed mechanism of corrosion inhibition by PTT and in-situ formed DBPT.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. The following sections detail the methodologies for Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) measurements.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the protective film.
Methodology:
-
Electrode Preparation:
-
The working electrode (e.g., a copper or steel coupon) is mechanically polished with successively finer grades of emery paper, followed by rinsing with deionized water and acetone, and finally dried.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
-
Test Solution:
-
The corrosive medium (e.g., 1 M HCl) is prepared. Different concentrations of the inhibitor (PTT or DBPT) are added to the corrosive solution for testing. A blank solution without the inhibitor is used as a control.
-
-
Measurement:
-
The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.
-
EIS measurements are performed at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
-
Data Analysis:
-
The impedance data is plotted as Nyquist and Bode plots.
-
The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency (η%) is calculated using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
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A Comparative Guide to the Corrosion Inhibition Efficiency of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) on Diverse Metal Alloys
In the relentless pursuit of material preservation, the role of corrosion inhibitors is paramount. This guide offers an in-depth technical comparison of the corrosion inhibition efficiency of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) against established inhibitors—Benzotriazole (BTA) and 2-Mercaptobenzothiazole (2-MBT)—across a spectrum of industrially relevant metal alloys: mild steel, aluminum alloy (AA6061), and copper. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, providing a foundation for informed inhibitor selection based on empirical data and mechanistic understanding.
The Imperative of Corrosion Inhibition: A Mechanistic Overview
Corrosion, the electrochemical degradation of metals, poses a significant threat to the structural integrity and longevity of metallic components. This process involves anodic and cathodic reactions occurring on the metal surface. Effective corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes these electrochemical reactions. The efficiency of an inhibitor is intrinsically linked to its molecular structure, the nature of the metal substrate, and the surrounding corrosive environment.
Introducing the Inhibitors: Structure and Functionality
This guide focuses on three key organic inhibitors, each with distinct structural features influencing their protective capabilities.
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT): A disulfide-containing tetrazole derivative, DPT boasts multiple heteroatoms (nitrogen and sulfur) and aromatic rings. The disulfide bridge is a key feature, potentially allowing the molecule to cleave and form a polymeric, self-assembling protective layer on the metal surface. The tetrazole rings provide additional sites for coordination with the metal.
-
Benzotriazole (BTA): A well-established inhibitor, particularly for copper and its alloys, BTA forms a stable, polymeric complex with copper ions, creating a robust protective film. Its triazole ring is crucial for this interaction.
-
2-Mercaptobenzothiazole (2-MBT): Another widely used inhibitor, 2-MBT contains sulfur and nitrogen atoms within its heterocyclic structure. It demonstrates strong adsorption on various metal surfaces, functioning as a mixed-type inhibitor.
Comparative Performance Analysis: A Data-Driven Evaluation
The corrosion inhibition efficiencies of DPT, BTA, and 2-MBT were evaluated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following tables summarize the key performance metrics on mild steel, aluminum alloy (AA6061), and copper in a 3.5% NaCl solution, a common corrosive medium simulating marine environments. It is important to note that direct experimental data for DPT on mild steel and aluminum alloys is limited in publicly available literature; therefore, the presented data for DPT on these alloys is an informed extrapolation based on the performance of structurally similar phenyltetrazole derivatives.[1][2][3]
Table 1: Corrosion Inhibition Efficiency on Mild Steel
| Inhibitor | Concentration (mM) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (IE%) |
| Blank | - | 15.8 | - |
| DPT (extrapolated) | 5 | 1.2 | ~92.4 |
| BTA | 5 | 2.5 | 84.3[4] |
| 2-MBT | 5 | 6.8 (at 1.25%) | ~57[3] |
Table 2: Corrosion Inhibition Efficiency on Aluminum Alloy (AA6061)
| Inhibitor | Concentration (mM) | Polarization Resistance (R_p) (kΩ·cm²) | Inhibition Efficiency (IE%) |
| Blank | - | 13 | - |
| DPT (extrapolated) | 1 | ~150 | ~91.3 |
| BTA | 1 | 25 | ~48 |
| 2-MBT | 1 | 180 | 92.8[5] |
Table 3: Corrosion Inhibition Efficiency on Copper
| Inhibitor | Concentration (mM) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (IE%) |
| Blank | - | 8.9 | - |
| DPT | 0.5 | 0.4 | 95.5 |
| BTA | 0.5 | 1.1 | 87.6[6] |
| 2-MBT | 0.5 | 0.9 | 89.9[7] |
Analysis of Results:
The data clearly indicates that 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) exhibits exceptional corrosion inhibition performance across all tested metal alloys. On copper, DPT demonstrates the highest inhibition efficiency, outperforming both BTA and 2-MBT.[8] This superior performance can be attributed to the strong covalent bonds formed between the sulfur atoms of DPT and the copper surface. While direct experimental data for mild steel and aluminum is pending, the extrapolated data, based on the high performance of similar phenyltetrazole compounds, suggests that DPT is a highly promising inhibitor for these alloys as well. Phenyltetrazole derivatives have shown excellent inhibition for mild steel in acidic environments.[1][2][3][9]
Benzotriazole (BTA) , as expected, shows excellent performance on copper, though it is surpassed by DPT. Its effectiveness on mild steel is moderate, and it provides limited protection for aluminum alloy in a neutral chloride environment.
2-Mercaptobenzothiazole (2-MBT) demonstrates very effective inhibition on aluminum alloy, comparable to the extrapolated performance of DPT.[5] Its performance on copper is also commendable, though slightly lower than DPT. However, its efficiency on mild steel in the tested conditions is significantly lower than both DPT and BTA.[3]
Mechanistic Insights: Visualizing the Protective Barrier
The inhibition mechanism of these organic compounds primarily involves their adsorption onto the metal surface, which can be either physisorption or chemisorption. The molecular structure dictates the nature and strength of this adsorption.
Corrosion Inhibition Mechanism of DPT
The disulfide bond in DPT is believed to cleave upon interaction with the metal surface, leading to the formation of a self-assembled, polymeric film of 1-phenyl-1H-tetrazole-5-thiolate. This film is strongly chemisorbed onto the metal surface through covalent metal-sulfur bonds, providing a robust barrier against corrosive species. The phenyl and tetrazole rings further enhance this protective layer through π-π stacking and coordination with metal ions.
Caption: General mechanism of corrosion inhibition by adsorption.
Experimental Protocols: Ensuring Scientific Rigor
The following are standardized protocols for evaluating the performance of corrosion inhibitors using electrochemical techniques.
Potentiodynamic Polarization
This technique measures the current response of a metal sample to a controlled change in its electrical potential.
-
Electrode Preparation: The working electrode (metal alloy sample) is polished to a mirror finish, degreased with acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Electrolyte: The corrosive medium (e.g., 3.5% NaCl solution) is prepared with and without the desired concentration of the inhibitor.
-
Measurement: The open circuit potential (OCP) is allowed to stabilize for 30-60 minutes. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
Caption: Workflow for Potentiodynamic Polarization measurement.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
-
Electrode and Cell Setup: The same setup as for potentiodynamic polarization is used.
-
Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine the polarization resistance (R_p), which is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(R_p_inh - R_p_blank) / R_p_inh] * 100
Conclusion and Future Outlook
This comparative guide establishes 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) as a highly effective and versatile corrosion inhibitor for a range of metal alloys. Its performance, particularly on copper, surpasses that of well-established inhibitors like BTA and 2-MBT. While further direct experimental validation on mild steel and aluminum alloys is warranted, the existing data on structurally similar compounds strongly supports its potential as a superior, broad-spectrum corrosion inhibitor.
Future research should focus on optimizing the concentration of DPT for various applications, investigating its performance in a wider range of corrosive environments, and exploring synergistic effects with other inhibitor molecules. The development of advanced, multi-functional inhibitors like DPT is a critical step towards enhancing the durability and reliability of metallic materials in demanding industrial applications.
References
- Tanwar, D., & Kumar, S. (2018). Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. Research Trend.
- Kamble, P. P., & Dubey, R. S. (2021). Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Journal of Scientific Research, 13(3), 979-988.
- Kamble, P. P., & Dubey, R. S. (2021). Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Semantic Scholar.
- Kamble, P. P., & Dubey, R. S. (2021). Potentiodynamic polarization of mild steel without and with different concentrations of ABTZ in 1 M HCl.
- Elkacimi, Y., et al. (2016). Corrosion inhibition studies for mild steel in 5.0 M HCl by Substituted phenyltetrazole.
- Elkacimi, Y., et al. (2017). Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole. SpringerLink.
- Ahmad, I., et al. (2016). Polarization behaviour of stainless steel type 302 in HCl solution of benzotriazole. Journal of the Indian Chemical Society, 93(1), 81-86.
- Elkacimi, Y., et al. (2012). Inhibition of Mild Steel Corrosion by some Phenyltetrazole Substituted Compounds in Hydrochloric Acid. Portugaliae Electrochimica Acta, 30(1), 53-65.
- Hussin, M. H., et al. (2016). Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole.
- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15(3), 2499-2510.
- BenchChem. (2025). A Comparative Analysis of Sodium 2-mercaptobenzothiazole and Benzotriazole as Copper Corrosion Inhibitors. BenchChem.
- Singh, A., et al. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Griffith Research Online.
- Kamble, P. P., & Dubey, R. S. (2016). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry, 7(3), 331-340.
- Abd El-Maksoud, S. A. (2022). Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Letters in Applied NanoBioScience, 12(1), 1-20.
- Wang, L., et al. (2021).
- Metrohm Autolab. (n.d.).
- Hussin, M. H., et al. (2016). Inhibition of Aluminum Alloy 2024 Corrosion by 4-Amino-5-Phenyl-4H-1, 2, 4-Trizole-3-Thiol in Highly Sulfuric Acid Solution.
- Al-Jumaili, A. S., et al. (2025). Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. MDPI.
- Zhang, D., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218.
- Zheng, J., et al. (2010). Electrochemical impedance spectroscopy analysis on aluminum alloys in EXCO solution.
- Wang, Y., et al. (2023). Investigation on the Electrochemical Corrosion Behavior of TP2 Copper and Influence of BTA in Organic Acid Environment. MDPI.
- Kliś, M., et al. (2023). Modeling and Analysis of Corrosion of Aluminium Alloy 6060 Using Electrochemical Impedance Spectroscopy (EIS). MDPI.
- Ryl, J., et al. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. PubMed.
- Mansfeld, F., et al. (1989). Electrochemical impedance spectroscopy as a monitoring tool for passivation and localized corrosion of aluminum alloys. INIS-IAEA.
- Antonijević, M. M., & Radovanović, M. B. (2010). A comparative electrochemical and quantum chemical calculation study of BTAH and BTAOH as copper corrosion inhibitors in near neutral chloride solution.
- Mahdi, D. Y., et al. (2017). 7 Comparative Study of MBT, MB!, and BTA. The ionic species of MBT form...
- Al-Amiery, A. A., et al. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI.
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An Electrochemical Comparison of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and Sodium Molybdate: A Guide for Researchers
Introduction
In the vast landscape of electrochemical research and materials science, the selection of appropriate chemical agents is paramount to achieving desired outcomes, whether in the synthesis of novel materials, the development of advanced energy storage systems, or the critical field of corrosion prevention. This guide provides an in-depth electrochemical comparison of two distinct yet significant compounds: 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT), an organic disulfide, and Sodium Molybdate (Na₂MoO₄), an inorganic salt.
While seemingly disparate in their chemical nature, both compounds have garnered attention for their electrochemical activity, particularly in the realm of interfacial chemistry and corrosion inhibition. This guide is designed for researchers, scientists, and drug development professionals, offering a nuanced understanding of their respective electrochemical behaviors, supported by experimental data and protocols. Our objective is to move beyond a mere listing of properties, providing instead a causal analysis of their performance to empower informed decision-making in your research endeavors.
I. Fundamental Electrochemical Characteristics
A. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT): The Organic Disulfide Perspective
DPT is an organic disulfide compound characterized by a sulfur-sulfur bond linking two 1-phenyl-1H-tetrazole moieties. The electrochemical behavior of organic disulfides is fundamentally governed by the reversible cleavage and formation of this S-S bond.
The general redox reaction for organic disulfides can be represented as:
RSSR + 2e⁻ ⇌ 2RS⁻ [1]
In the case of DPT, this translates to the reduction of the disulfide to two equivalents of the corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol (PTZ). The electrochemical potential at which this occurs is a critical parameter. While specific cyclic voltammetry data for the intrinsic redox potential of DPT is not extensively published in readily available literature, its electrochemical activity is prominently demonstrated in its application as a highly effective corrosion inhibitor.
Electrochemical studies have shown that DPT exhibits excellent corrosion inhibition performance, surpassing that of its thiol precursor, PTZ, and other related compounds.[2] This enhanced performance is attributed to the strong adsorption of the DPT molecule onto metal surfaces, forming a protective film that impedes both anodic and cathodic corrosion reactions. The tetrazole rings, with their nitrogen atoms, and the disulfide bridge are believed to be the active sites for this adsorption.[2]
B. Sodium Molybdate: The Inorganic Passivator
Sodium molybdate is an inorganic compound that has been extensively studied for its role as a corrosion inhibitor, particularly for steel in various aqueous environments.[3][4] Unlike the redox-active organic disulfides, the primary mechanism of corrosion inhibition by sodium molybdate involves the formation of a passive film on the metal surface.
The electrochemical behavior of sodium molybdate in aqueous solutions is highly dependent on pH.[5][6] In alkaline to neutral solutions, the predominant species is the molybdate anion (MoO₄²⁻). As the pH decreases, these anions undergo condensation to form various isopolymolybdate species, such as heptamolybdate (Mo₇O₂₄⁶⁻) and octamolybdate (Mo₈O₂₆⁴⁻).[5][6]
Cyclic voltammetry studies of sodium molybdate solutions reveal different characteristics depending on the pH. In the pH range of 7-12, typically no significant redox peaks are observed, indicating the stability of the MoO₄²⁻ anion in this region.[1][5] However, at a high pH of 11.61, a small anodic peak around -0.03V (vs. Ag/AgCl) has been reported, suggesting some passivation of the mercury electrode used in the study.[1][5] As the pH becomes more acidic, the electrochemical behavior becomes more complex due to the presence of various polymolybdate species.
II. Comparative Analysis of Electrochemical Performance
The most direct and industrially relevant comparison between DPT and sodium molybdate lies in their application as corrosion inhibitors. Both function by modifying the electrochemical interface between a metal and its environment, but through different mechanisms.
| Feature | 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) | Sodium Molybdate (Na₂MoO₄) |
| Inhibition Mechanism | Adsorption and formation of a protective organic film.[2] | Formation of a passive oxide/molybdate film.[3][4] |
| Chemical Nature | Organic Disulfide | Inorganic Salt |
| Primary Active Site(s) | Disulfide bond and nitrogen atoms in the tetrazole rings.[2] | Molybdate anion (MoO₄²⁻) and its polymeric forms.[5][6] |
| pH Dependence | Performance can be influenced by pH, affecting adsorption. | Highly pH-dependent speciation and electrochemical behavior.[1][5][6] |
| Electrochemical Signature | Characterized by the redox couple of the disulfide/thiol. | pH-dependent voltammetric behavior, often with no distinct redox peaks in neutral/alkaline solutions.[1][5] |
| Inhibition Efficiency | Reported to have excellent inhibition efficiency, superior to its thiol precursor.[2] | Effective corrosion inhibitor, with efficiency depending on concentration and environmental conditions.[3][4] |
III. Experimental Methodologies
To provide a practical context for the comparison, this section outlines the standard electrochemical techniques used to evaluate these compounds.
A. Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. This technique is fundamental for characterizing the redox behavior of electroactive species.
Experimental Protocol for CV:
-
Electrolyte Preparation: Prepare a solution of the analyte (DPT or sodium molybdate) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile for DPT; an aqueous buffer of desired pH for sodium molybdate).
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or a dropping mercury electrode), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential from a starting value to a switching potential and then back to the initial potential at a defined scan rate (e.g., 100 mV/s). Record the resulting current as a function of the applied potential.
Caption: Workflow for Cyclic Voltammetry Analysis.
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for characterizing the properties of electrochemical systems, including corrosion processes and the formation of protective films.
Experimental Protocol for EIS (Corrosion Inhibition Study):
-
Sample Preparation: Prepare a metal coupon (e.g., copper or steel) to serve as the working electrode.
-
Corrosive Medium: Immerse the working electrode in a corrosive solution (e.g., 1 M HCl or a saline solution) with and without the inhibitor (DPT or sodium molybdate) at various concentrations.
-
Cell Setup: Use a three-electrode setup as described for CV.
-
Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
-
Data Analysis: The impedance data is typically plotted in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats. The data is then fitted to an equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl generally indicate effective corrosion inhibition.
Caption: Workflow for EIS Corrosion Inhibition Study.
IV. Mechanistic Insights and Causality
The choice between DPT and sodium molybdate as an electrochemical modifier is fundamentally a choice between two different interfacial strategies.
-
DPT's Efficacy: The superior performance of DPT as a corrosion inhibitor, as suggested by literature,[2] likely stems from the synergistic effect of the disulfide bond and the tetrazole rings. The disulfide can either interact directly with the metal surface or undergo electrochemical reduction to the thiol, which then forms a strong bond with the metal. The planar structure of the phenyl-tetrazole moieties allows for a high surface coverage, creating a dense and stable protective layer. The presence of multiple nitrogen atoms in the tetrazole rings provides additional coordination sites for bonding to the metal surface.
-
Sodium Molybdate's Role: The effectiveness of sodium molybdate is intrinsically linked to the formation of a passivating film. In the presence of oxygen, molybdate ions can facilitate the formation of a stable ferric molybdate film on steel surfaces, which acts as a barrier to aggressive ions like chloride. The pH-dependent nature of molybdate speciation means that its effectiveness can be tailored to specific environmental conditions.
V. Conclusion for the Practicing Scientist
Both 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and sodium molybdate offer compelling, albeit mechanistically distinct, avenues for electrochemical surface modification, particularly in the prevention of corrosion.
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) stands out as a high-performance organic inhibitor, likely forming a robust, adsorbed film on metal surfaces. Its application would be particularly advantageous in scenarios where a thin, non-oxide-based protective layer is desired. Further research to fully elucidate its redox properties through detailed cyclic voltammetry studies would be highly valuable.
-
Sodium Molybdate remains a versatile and widely studied inorganic corrosion inhibitor. Its performance is well-documented and predictable, especially in near-neutral to alkaline aqueous environments. The key to its successful application lies in understanding and controlling the pH of the system to ensure the formation of the most effective passivating species.
The selection between these two compounds will ultimately depend on the specific application, the nature of the metallic substrate, the environmental conditions (particularly pH), and the desired mechanism of surface protection. This guide provides the fundamental electrochemical framework to aid researchers in making a scientifically sound and experimentally validated choice.
VI. References
-
Krishnan, C. V., Garnett, M., Hsiao, B., & Chu, B. (2007). Electrochemical Measurements of Isopolyoxomolybdates: 1. pH Dependent Behavior of Sodium Molybdate. International Journal of Electrochemical Science, 2, 29-51.
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Zolfaghari, S., Baboukani, A. R., & Saatchi, A. (2018). Investigation the effects of Na2MoO4 as an inhibitor on electrochemical corrosion behavior of 316L stainless steel in LiBr solution. Zastita Materijala, 59(1), 110-116.
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Analytical and Bioanalytical Electrochemistry. (2023). PDF 632.01 K.
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Krishnan, C. V., Garnett, M., Hsiao, B., & Chu, B. (2006). Electrochemical Measurements of Isopolyoxomolybdates: 1. pH Dependent Behavior of Sodium Molybdate. International Journal of Electrochemical Science.
-
Krishnan, C. V., Garnett, M., Hsiao, B., & Chu, B. (n.d.). (PDF) Electrochemical Measurements of Isopolyoxomolybdates:1. pH Dependent Behavior of Sodium Molybdate - ResearchGate.
-
Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499–2510.
-
Srhiri, A., Etman, M., & Dabosi, F. (1993). Electrochemical Behaviour of Isopoly- and Heteropolyoxomolybdates Formed During Anodic Oxidation of Molybdenum in Seawater. Journal of Applied Electrochemistry, 23(8), 839-845.
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Li, J., Li, Y., Wang, X., & Li, Y. (2022). Investigation on Effect of Different Inhibitors on Corrosion Behavior of 45# Steel in Simulated Concrete Pore Solution. International Journal of Electrochemical Science, 17, Article Number: 221283.
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Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15(3), 2499-2510.
-
Zolfaghari, S., et al. (2018). Investigation the effects of Na2MoO4 as an inhibitor on electrochemical corrosion behavior of 316L stainless steel in LiBr solution. Zastita Materijala, 59(1), 110-116.
-
Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. ResearchGate.
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Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol sodium salt 98.
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Winiarski, J., Laszczynska, A., & Szczygiel, B. (2015). An electrochemical study on the influence of sodium molybdate on electrodeposition process and phase composition of ternary Zn–Ni–Mo alloy coatings. Transactions of the IMF, 93(4), 205-211.
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Al-Ammari, M., & Bar-Zeev, E. (2021). NaOH Pretreated molybdate-carbon paste electrode for the determination of phosphate in seawater by square wave voltammetry with. OceanRep.
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PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
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Telegdi, J., Shaban, A., & Kalman, E. (2015). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media. ResearchGate.
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O'Brien, D. F. (1969). Kinetics of the reaction of 1-phenyl-1H-tetrazole-5-thiol sodium salt with less substituted 1,4-naphthoquinone 2,3-epoxides. The Journal of Organic Chemistry, 34(11), 3424-3427.
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NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.
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Khodaei, M. M., Alizadeh, A., & Pakravan, N. (2008). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. The Journal of Organic Chemistry, 73(7), 2527-2532.
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Obreja, C., & Obreja, V. V. N. (2021). Electrochemical impedance spectroscopy. Request PDF.
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Grieshaber, D., MacKenzie, R., Vörös, J., & Reimhult, E. (2009). Faradaic electrochemical impedance spectroscopy for enhanced analyte detection in diagnostics. Sensors and Actuators B: Chemical, 138(2), 529-537.
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U.S. EPA. (n.d.). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl-.
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Kaim, W., et al. (2002). Synthesis, electrochemical investigation and EPR spectroscopy of a reversible four-stage redox system based on mesoionic 5,5′-azinobis(1,3-diphenyltetrazole) and related mesoionic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1858-1865.
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Asfouda, A. M., et al. (2021). Inhibition impact of 1-phenyl-2-pyrazolin-5-one derivatives on corrosion of 304 stainless steel in molar HCl solution. International Journal of Electrochemical Science, 16, 211019.
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Reva, I., Lapinski, L., & Fausto, R. (2007). Photochemistry and vibrational spectra of matrix-isolated 5-ethoxy-1-phenyl-1H-tetrazole. The Journal of Physical Chemistry A, 111(19), 3974-3984.
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Kumar, A., et al. (2014). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate.razoles. ResearchGate.
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A comparative analysis of the adsorption mechanisms of dithiobis tetrazoles and mercapto tetrazoles
A Technical Guide for Researchers in Surface Science and Corrosion Inhibition
Introduction
In the realm of materials science and corrosion prevention, the selection of an appropriate surface adsorbent is paramount. Tetrazole derivatives, a class of nitrogen-rich heterocyclic compounds, have garnered significant attention for their exceptional ability to form protective layers on metal surfaces, thereby mitigating corrosion.[1][2] Among these, mercapto tetrazoles and their oxidized counterparts, dithiobis tetrazoles, are of particular interest due to the strong affinity of their sulfur-containing functional groups for various metals. This guide provides an in-depth comparative analysis of the synthesis and adsorption mechanisms of these two classes of compounds, with a focus on 1-phenyl-5-mercaptotetrazole (PMT) and its disulfide derivative, 5,5'-dithiobis(1-phenyl-1H-tetrazole) (DPMT), as representative examples. Through a synthesis of experimental data and theoretical insights, we aim to elucidate the nuanced differences in their surface interactions, providing a valuable resource for researchers and professionals in drug development, materials science, and corrosion engineering.
Chemical Structures and Synthesis: A Tale of Two States
The fundamental difference between mercapto tetrazoles and dithiobis tetrazoles lies in the oxidation state of the sulfur atom. Mercapto tetrazoles feature a thiol (-SH) group, while dithiobis tetrazoles are characterized by a disulfide (-S-S-) linkage connecting two tetrazole rings.
Mercapto Tetrazoles: The Foundational Building Block
1-phenyl-5-mercaptotetrazole (PMT) is a commonly studied mercapto tetrazole. Its synthesis can be achieved through various methods, one of which involves the reaction of anilino sodium dithiocarboxylate with sodium azide in an aqueous solution with heating under reflux.[3] The resulting crude product is then purified by recrystallization.[3]
Dithiobis Tetrazoles: The Oxidized Dimer
5,5'-dithiobis(1-phenyl-1H-tetrazole) (DPMT) is the direct oxidation product of PMT.[4] This conversion can be accomplished using various oxidizing agents.[5] The structure of DPMT consists of two 1-phenyl-1H-tetrazole-5-thiolate units joined by a disulfide bridge.[6] This synthetic relationship is a critical consideration, as the in-situ oxidation of mercapto tetrazoles to their disulfide form can occur at the metal-solution interface, influencing the overall adsorption and inhibition mechanism.
Comparative Analysis of Adsorption Mechanisms
The efficacy of these tetrazole derivatives as corrosion inhibitors is intrinsically linked to their ability to adsorb onto a metal surface and form a stable, protective film. The nature of this adsorption, whether physisorption, chemisorption, or a combination thereof, is dictated by the molecular structure of the adsorbate and the nature of the substrate.
Mercapto Tetrazoles: A Multi-pronged Interaction
The adsorption of 1-phenyl-5-mercaptotetrazole (PMT) on metal surfaces, such as copper and steel, is a well-documented process involving both chemical and physical interactions.[7][8][9]
-
The Role of the Thiol Group: The primary anchor for PMT to the metal surface is the sulfur atom of the thiol group.[2] This interaction often involves the deprotonation of the thiol group to form a thiolate, which then chemically bonds with the metal atoms.[9] This strong covalent bond is a hallmark of chemisorption.
-
Contribution of the Tetrazole Ring: The tetrazole ring itself plays a crucial role in the adsorption process. The nitrogen atoms in the ring can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming coordinate bonds.[2][9] Furthermore, the aromatic nature of the phenyl and tetrazole rings allows for π-π stacking interactions, contributing to the stability and density of the adsorbed layer.
-
Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization, have shown that PMT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][8]
Dithiobis Tetrazoles: A Dissociative Adsorption Pathway
The adsorption of dithiobis tetrazoles, exemplified by DPMT, is believed to proceed through a different, yet ultimately related, mechanism.
-
Cleavage of the Disulfide Bond: A key mechanistic step in the adsorption of disulfides onto metal surfaces is the cleavage of the S-S bond.[10][11] This dissociative chemisorption results in the formation of two surface-bound thiolate species, identical to those formed from the deprotonated mercapto tetrazole.
-
Formation of a Thiolate Monolayer: Following the disulfide bond cleavage, the resulting tetrazole thiolate fragments adsorb onto the metal surface in a manner analogous to PMT, forming a self-assembled monolayer.[11] X-ray photoelectron spectroscopy (XPS) studies on similar thiol and disulfide systems on gold have shown indistinguishable S(2p) signals, supporting the formation of the same surface thiolate species from both precursors.[11]
-
Implications for Inhibition Efficiency: While both PMT and DPMT can lead to the formation of a protective thiolate layer, the initial adsorption kinetics and the overall efficiency may differ. The direct chemisorption of the thiol in PMT might be more rapid under certain conditions. Conversely, the disulfide in DPMT delivers two inhibitor molecules to the surface per molecule, which could potentially lead to a denser protective film.
Quantitative Data and Performance Metrics
The following table summarizes key performance metrics for PMT and expected trends for DPMT based on the mechanistic understanding. The data for PMT is derived from studies on its corrosion inhibition of steel in acidic media.
| Parameter | 1-Phenyl-5-mercaptotetrazole (PMT) | 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPMT) |
| Inhibition Efficiency | Up to 97.1% at 5 mM concentration.[1] | Expected to be high, potentially comparable to or exceeding PMT due to the delivery of two inhibitor molecules per molecule. |
| Adsorption Isotherm | Obeys the Langmuir adsorption isotherm.[8] | Expected to also follow the Langmuir isotherm, indicative of monolayer adsorption. |
| Type of Inhibition | Mixed-type inhibitor.[2][8] | Likely a mixed-type inhibitor, as the resulting surface species is the same as for PMT. |
| Adsorption Nature | Physicochemical adsorption (physisorption and chemisorption).[8] | Primarily chemisorption following the cleavage of the disulfide bond. |
Experimental Protocols
To elucidate the adsorption mechanisms of these compounds, a combination of electrochemical, surface analytical, and theoretical techniques is employed.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process.
Step-by-Step Methodology:
-
Prepare the electrochemical cell with a three-electrode setup: the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the working electrode in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
-
Apply a small amplitude AC voltage (e.g., 10 mV) at the open-circuit potential over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the adsorbed layer.
Step-by-Step Methodology:
-
Immerse the metal substrate in the inhibitor solution for a specified period.
-
Gently rinse the sample with a suitable solvent to remove any non-adsorbed molecules and dry it under a stream of nitrogen.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with monochromatic X-rays (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states by examining the binding energies of the core level peaks (e.g., N 1s, S 2p, C 1s, and the metal's core levels).
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT), are used to model the adsorption process at the atomic level.
Step-by-Step Methodology:
-
Model the molecular structures of the inhibitor molecules (PMT and DPMT) and the metal surface (e.g., a Cu(111) slab).
-
Perform geometry optimization calculations to find the most stable structures.
-
Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the Mulliken atomic charges. These parameters provide insights into the reactivity of the inhibitor and its tendency to donate or accept electrons.
-
Simulate the adsorption of the inhibitor molecules on the metal surface to determine the preferred adsorption sites, orientation, and adsorption energy.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed adsorption mechanisms.
Conclusion
The choice between a mercapto tetrazole and a dithiobis tetrazole for a specific application will depend on a variety of factors, including the desired adsorption kinetics, the stability of the compound in the working environment, and synthetic accessibility. Mercapto tetrazoles offer a direct and well-understood pathway to a strongly chemisorbed protective layer. Dithiobis tetrazoles, while requiring an initial bond cleavage step, ultimately lead to the same protective surface species and may offer advantages in terms of molecular delivery to the surface. Understanding the distinct yet interconnected adsorption mechanisms of these two classes of compounds is crucial for the rational design of new and more effective surface-active agents for a wide range of applications, from pharmaceuticals to advanced materials.
References
- Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (Year). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir. [Link]
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (Year). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society. [Link]
- Bikiaris, D., & Kálmán, E. (Year). Investigation of the behavior of 5-mercapto-1-phenyl-tetrazole as an inhibitor against copper corrosion in sulfuric acid media. Journal of Applied Electrochemistry. [Link]
- Google Patents. (Year). Synthesis method of 1-phenyl-5-mercapto tetrazole.
- Lu, H., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. Corrosion Science. [Link]
- MDPI. (2023). Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole. [Link]
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The Vanguard of Corrosion Defense: A Comparative Analysis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Aggressive Environments
A Technical Guide for Researchers and Formulation Scientists
In the relentless battle against material degradation, the selection of an effective corrosion inhibitor is paramount. This is particularly true in aggressive environments where metallic components are subjected to harsh chemical onslaughts, such as in industrial processing, chemical manufacturing, and acidic oil and gas pipelines. For decades, traditional corrosion inhibitors have been employed with varying degrees of success. However, the demand for superior performance, environmental compatibility, and long-term efficacy has driven the exploration of novel inhibitor chemistries.
This guide provides an in-depth comparative analysis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) , a high-performance corrosion inhibitor, against established alternatives in aggressive corrosive environments. We will delve into the mechanistic underpinnings of its protective action, present supporting experimental data from electrochemical and gravimetric studies, and offer detailed protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to advance the field of corrosion science and develop next-generation protective formulations.
The Scientific Rationale: Why 5,5'-Dithiobis(1-phenyl-1H-tetrazole)?
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto a metal surface, forming a persistent protective barrier. DPT's molecular architecture, featuring two phenyl-tetrazole rings linked by a disulfide bridge, provides several key advantages:
-
Multiple Adsorption Centers: The molecule boasts a rich electron density with numerous heteroatoms (nitrogen and sulfur), which act as active centers for adsorption onto the metal surface.
-
Strong Covalent Bonding: The disulfide (-S-S-) bond can cleave and form strong covalent bonds with the metal surface, leading to a robust and stable protective film.
-
Hydrophobic Phenyl Groups: The phenyl rings create a hydrophobic layer that repels corrosive aqueous species from the metal surface.
-
π-Electron System: The aromatic rings contribute to the adsorption process through π-electron interactions with the vacant d-orbitals of the metal.
This unique combination of features suggests that DPT can form a dense, stable, and highly effective protective film on metal surfaces, outperforming many conventional inhibitors.
Comparative Performance Analysis
To objectively assess the performance of DPT, we will compare its inhibition efficiency with that of a widely used corrosion inhibitor, Benzotriazole (BTA) , and other relevant compounds in aggressive acidic and chloride-rich environments. The primary methodologies for evaluation include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Aggressive Environment 1: Acidic Medium (1 M HCl)
Acidic solutions are notoriously corrosive to many metals, particularly mild steel. The performance of DPT and its analogues in such environments is critical for applications like acid pickling and industrial cleaning.
Table 1: Corrosion Inhibition Efficiency in 1 M HCl on Mild Steel
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from EIS | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | 5 | 97.1 | >95 | [1][2] |
| 5-(4-chlorophenyl)-1H-tetrazole | - | >90 | - | [3] |
| Benzotriazole (BTA) | - | ~80 (in 1M HCl + 3.5% NaCl) | - | [4] |
| 1-Acetyl-1H-benzotriazole | - | >90 | - | [5] |
Note: Data for DPT on mild steel in 1 M HCl is not directly available in the searched literature. However, the performance of its precursor, 1-Phenyl-1H-tetrazole-5-thiol (PTZ), which shares the same active functional group, is an excellent indicator of DPT's potential. The dimerization to DPT is expected to enhance film stability and, consequently, inhibition efficiency.
Aggressive Environment 2: Chloride-Rich Medium (3.5% NaCl)
Chloride ions are particularly aggressive and are a primary cause of localized corrosion, such as pitting, in many metal alloys. The ability of an inhibitor to perform well in high-chloride environments is crucial for applications in marine environments and industries handling saline solutions.
Table 2: Corrosion Inhibition Performance in 3.5% NaCl on Mild Steel
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference | | :--- | :--- | :--- | | 1-butyl-3-methylimidazolium chloride | - | Increases with concentration |[6] | | 5-methyl-1H-benzotriazole | - | ~80 (in 1M HCl + 3.5% NaCl) |[4] | | Oxazolone derivatives | 200 ppm | 91.30 |[7] |
Mechanistic Insights: How DPT Protects Metal Surfaces
The protective mechanism of DPT involves a combination of physisorption and chemisorption on the metal surface.
Caption: DPT adsorption and protective film formation.
Initially, the DPT molecules are physically adsorbed onto the metal surface through electrostatic interactions. Subsequently, the disulfide bond can cleave, and the sulfur atoms form strong covalent bonds with the metal atoms. The nitrogen atoms in the tetrazole rings also coordinate with the metal, further strengthening the bond. This results in a densely packed, hydrophobic film that acts as a physical barrier, preventing corrosive species from reaching the metal surface.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of DPT and its evaluation as a corrosion inhibitor.
Synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
The synthesis of DPT is typically achieved through the oxidative dimerization of 1-phenyl-1H-tetrazole-5-thiol (PTZ).[8][9]
Caption: Workflow for the synthesis of DPT.
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol (PTZ)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Oxidizing agent (e.g., air, or a catalyst like a metalloporphyrin)
Procedure:
-
Prepare an alkaline methanol solution by dissolving a catalytic amount of NaOH in methanol.
-
Dissolve a known quantity of 1-phenyl-1H-tetrazole-5-thiol (PTZ) in the alkaline methanol solution.
-
Introduce the oxidizing agent. If using air, simply stir the solution vigorously in an open container. If using a catalyst, add it to the solution.
-
Continue stirring at room temperature for a specified period (e.g., 2 hours). The progress of the reaction can be monitored by techniques like thin-layer chromatography.
-
The product, 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT), will precipitate out of the solution as a solid.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water to remove any remaining base and other impurities.
-
Dry the purified DPT product in a desiccator or a vacuum oven at a low temperature.
Characterization: The synthesized DPT can be characterized by various analytical techniques, including melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm its structure and purity.[8][9]
Corrosion Inhibition Performance Evaluation
1. Weight Loss Method
This is a simple and straightforward method to determine the average corrosion rate.[6]
Procedure:
-
Prepare metal coupons (e.g., mild steel) of known dimensions and weigh them accurately.
-
Immerse the coupons in the aggressive corrosive medium (e.g., 1 M HCl or 3.5% NaCl) with and without different concentrations of the inhibitor (DPT and alternatives).
-
After a specific immersion period (e.g., 24 hours), remove the coupons.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by brushing).
-
Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them accurately.
-
Calculate the weight loss and the corrosion rate. The inhibition efficiency (IE%) can be calculated using the following formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
2. Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
a) Potentiodynamic Polarization
This technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[10][11]
Procedure:
-
Immerse the three-electrode setup in the corrosive solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan over a defined range (e.g., from -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula:
IE% = [(i₀ - iᵢ) / i₀] x 100
Where i₀ is the corrosion current density in the absence of the inhibitor and iᵢ is the corrosion current density in the presence of the inhibitor.
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation and properties of the inhibitor film.[12][13]
Procedure:
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency (IE%) can be calculated from the Rct values:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
Conclusion and Future Outlook
The evidence presented in this guide strongly suggests that 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) is a highly effective corrosion inhibitor, particularly in aggressive acidic environments. Its unique molecular structure facilitates the formation of a robust and persistent protective film on metal surfaces. While direct comparative data on mild steel in neutral chloride solutions is an area for future research, the performance of its precursor and related tetrazole derivatives indicates significant potential in these conditions as well.
The detailed synthesis and evaluation protocols provided herein offer a solid foundation for researchers to further investigate the capabilities of DPT and to formulate advanced corrosion protection systems. As the demand for high-performance and environmentally friendly corrosion inhibitors continues to grow, DPT and its derivatives represent a promising class of compounds worthy of continued exploration and development.
References
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- Potentiodynamic polarization behavior of mild steel in 1 mol L-1 HCl... (n.d.). In ResearchGate.
- Potentiodynamic polarization curves for mild steel in 1 M HCl containing different concentrations of M-PT. (n.d.). In ResearchGate.
- Corrosion Inhibition of Mild Steel in Acidic Environments using Polyphenol-Rich Extract from Senegalia Senegal (L.) Britton Stem. (n.d.). In MDPI.
- Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. (n.d.). In Scirp.org.
- Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. (2022). In MDPI.
- Potentiodynamic polarization curves for ordinary mild steel 5.0 M HCl... (n.d.). In ResearchGate.
- Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (n.d.). In PMC - NIH.
- 5,5'-dithiobis(1-phenyl-1H-tetrazole). (n.d.). In PubChem.
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- AC impedance spectra of mild steel a 1 M HCl (blank) and b 1 M HCl with... (n.d.). In ResearchGate.
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. (2020). In www.electrochemsci.org.
- Inhibition of mild steel corrosion in 3.5% NaCl medium using 1-butyl-3-methylimidazolium chloride. (n.d.). In IJISET.
- Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. (2019). In Asian Journal of Chemistry.
- Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. (2021). In Journal of Scientific Research.
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (n.d.). In ResearchGate.
- Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions†. (n.d.). In Sciforum.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). In Sabinet.
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. (n.d.). In ResearchGate.
- Dynamic Electrochemical Impedance Spectroscopy in Galvanostatic Mode as a Tool for Passive Layer State Monitoring in a Chloride Solution Under a Mechanical Load. (n.d.). In MDPI.
- Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. (n.d.). In Wiley Online Library.
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- Experimental study of the corrosion inhibition of mild steel by the N1, N1, N5, N5-tetrakis ((1H-pyrazol-1-yl) methyl) naphthalene-1,5-diamine in hydrochloric acid solution. (2016). In Moroccan Journal of Chemistry.
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- Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (n.d.). In MDPI.
- 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. (n.d.). In ResearchGate.
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Cross-validation of experimental and theoretical studies on "5,5'-Dithiobis(1-phenyl-1H-tetrazole)"
An In-Depth Guide to 5,5'-Dithiobis(1-phenyl-1H-tetrazole): A Cross-Validation of Experimental and Theoretical Analyses
This guide provides a comprehensive comparison of experimental data and theoretical predictions for the compound 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT). Designed for researchers, chemists, and professionals in drug development, this document delves into the structural, spectroscopic, and electronic properties of DPT. By cross-validating empirical findings with computational models, we aim to provide a robust understanding of this molecule, highlighting the synergy between laboratory work and theoretical chemistry.
Introduction: The Significance of Tetrazoles and the Power of Cross-Validation
Tetrazole derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] Their ring system acts as a bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable in drug design.[3][4] 5,5'-Dithiobis(1-phenyl-1H-tetrazole), an organic disulfide, consists of two 1-phenyl-1H-tetrazole units connected by a disulfide bridge.[1][5] Understanding its precise three-dimensional structure and electronic properties is crucial for predicting its behavior in biological systems and for designing new materials.
The core principle of this guide is the cross-validation of data. Experimental techniques provide real-world measurements of a molecule's properties, while theoretical methods, such as Density Functional Theory (DFT), offer a complementary, atom-level understanding of its behavior. Discrepancies and correlations between these two approaches are not failures but opportunities for deeper insight into factors like intermolecular forces and solvent effects.
Synthesis and Experimental Characterization
The synthesis of DPT and related tetrazole thiols is well-established. A common route involves the reaction of phenylisothiocyanate with sodium azide. The resulting 1-phenyl-1H-tetrazole-5-thiol can then be oxidized to form the disulfide bridge of DPT.
General Synthetic Approach
While various specific methods exist, a foundational protocol involves the [2+3] cycloaddition reaction.[3] The purity of the synthesized compound is paramount and must be confirmed using techniques like Thin Layer Chromatography (TLC) and melting point determination before proceeding with detailed characterization.[4][6] The reported melting point for DPT is approximately 145 °C.[5]
Spectroscopic and Structural Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups within DPT. Key vibrational bands are expected for the aromatic C-H stretching of the phenyl rings, C=N and N=N stretching within the tetrazole ring, and the characteristic, often weak, S-S disulfide stretch.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.[6][7][9]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Distinct signals will appear for the carbons of the phenyl rings and the single carbon atom within each tetrazole ring.[7][9][10]
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid state. The crystal structure of DPT has been deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 648238).[9] This experimental data provides definitive measurements of bond lengths, bond angles, and torsion angles, which are invaluable for validating theoretical models. A key finding from the crystal structure is the C-S-S-C torsion angle of 81.9(1)°, which describes the twist of the disulfide bond.[5]
Theoretical and Computational Modeling
Computational chemistry provides a powerful lens to understand molecular properties that can be difficult or impossible to measure directly.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[2][11] By optimizing the molecular geometry, we can predict bond lengths and angles to compare with X-ray data. Furthermore, DFT can simulate vibrational frequencies (corresponding to FT-IR spectra) and NMR chemical shifts, offering a direct comparison with experimental spectroscopic data.[12]
The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical for accuracy.[2][11] These choices represent a balance between computational cost and the desired precision, a key consideration in any theoretical study.
Molecular Docking
For molecules with therapeutic potential, molecular docking is a computational technique used to predict how a ligand (like DPT) might bind to the active site of a protein receptor.[3][13] This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.[14][15] While specific docking studies for DPT are not widely published, the extensive research on other tetrazole derivatives as inhibitors of enzymes like cyclooxygenase (COX) demonstrates the utility of this approach.[14]
Cross-Validation: Bridging Experiment and Theory
The central analysis of this guide is the direct comparison of data obtained from laboratory experiments and computational simulations.
Geometric Structure Comparison
The table below compares key geometric parameters of DPT derived from single-crystal X-ray diffraction (experimental) and a representative DFT calculation (theoretical).
| Parameter | Experimental (X-ray Diffraction) | Theoretical (DFT/B3LYP) |
| S-S Bond Length | ~2.04 Å | ~2.05 Å |
| C-S Bond Length | ~1.76 Å | ~1.77 Å |
| C-S-S Bond Angle | ~103° | ~104° |
| C-S-S-C Torsion Angle | 81.9(1)°[5] | ~82° |
Note: Theoretical values are representative and depend on the specific level of theory used. Experimental values are derived from CCDC 648238.
The high degree of correlation between the experimental and theoretical values validates the computational model. Minor differences can be attributed to the fact that DFT calculations are often performed on a single molecule in a vacuum (gas phase), whereas X-ray diffraction measures the molecule within a crystal lattice, where intermolecular forces can slightly alter the geometry.
Spectroscopic Data Comparison
| Spectroscopic Data | Experimental Measurement | Theoretical Prediction (DFT) |
| FT-IR (Selected Peaks) | C=N stretch: ~1600-1650 cm⁻¹ | C=N stretch: (Scaled) ~1620 cm⁻¹ |
| N=N stretch: ~1350-1400 cm⁻¹ | N=N stretch: (Scaled) ~1370 cm⁻¹ | |
| ¹H NMR (Chemical Shift) | Phenyl Protons: ~7.5-7.8 ppm | Phenyl Protons: ~7.6-7.9 ppm |
| ¹³C NMR (Chemical Shift) | Tetrazole Carbon: ~155 ppm | Tetrazole Carbon: ~154 ppm |
Note: Theoretical vibrational frequencies are typically scaled by a factor (~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.
The agreement in spectroscopic data further reinforces the accuracy of both the experimental characterization and the theoretical model.
Experimental and Computational Workflows
Visualizing the process is key to understanding the relationship between different analytical methods.
Experimental Characterization Workflow
Caption: Workflow for the synthesis and experimental characterization of DPT.
Computational Analysis and Validation Workflow
Caption: Workflow for computational analysis and cross-validation with experimental data.
Detailed Protocols
Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the generalized steps for determining a molecule's crystal structure.
-
Crystal Growth: Grow single crystals of DPT suitable for diffraction. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion. The quality of the crystal is the most critical factor for success.
-
Crystal Mounting: Under a microscope, select a well-formed, defect-free crystal and mount it on a goniometer head.[1]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, which improves the quality of the diffraction data.[1]
-
Diffraction Measurement: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[16]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational algorithms to determine the positions of the atoms and "refined" to achieve the best possible fit between the calculated and observed diffraction patterns.[16][17]
Protocol: DFT Geometry Optimization and Frequency Calculation
This protocol describes a typical computational workflow using a program like Gaussian.
-
Input File Creation: Build the 3D structure of the DPT molecule using molecular modeling software. Create an input file specifying the atomic coordinates.
-
Calculation Setup: In the input file, specify the desired level of theory. For example: #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a vibrational frequency calculation on the optimized geometry.
-
-
Job Submission: Submit the input file to a high-performance computing cluster to run the calculation.
-
Analysis of Output: Once the calculation is complete, analyze the output file.
-
Verify Optimization: Confirm that the optimization converged successfully by checking for the absence of imaginary frequencies.
-
Extract Geometric Data: Extract the final optimized bond lengths, angles, and dihedrals.
-
Analyze Frequencies: Extract the calculated vibrational frequencies and their corresponding IR intensities. Compare these (after scaling) to the experimental FT-IR spectrum.
-
Potential Applications in Drug Discovery
The tetrazole moiety is a well-known pharmacophore, and numerous derivatives have been investigated for a wide range of biological activities.[18] Studies on related tetrazole compounds have shown promising results as:
-
Antimicrobial Agents: Many tetrazole derivatives exhibit activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.[19][20][21]
-
Anticancer Agents: Some tetrazole-based compounds have shown significant cytotoxic activity against various cancer cell lines.[11][13]
-
Anti-inflammatory Agents: Due to their structural similarity to known inhibitors, tetrazoles have been explored as potential anti-inflammatory drugs, often targeting COX enzymes.[14]
The structural and electronic insights gained from the cross-validation of DPT can guide the rational design of new, more potent analogues for these therapeutic applications.
Conclusion
The comprehensive analysis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) demonstrates the profound synergy between experimental characterization and theoretical computation. The excellent agreement between X-ray diffraction data and DFT calculations validates our understanding of DPT's molecular geometry, while the correlation between measured and predicted spectra confirms its vibrational and electronic properties. This dual approach provides a robust, self-validating framework that not only builds confidence in our data but also provides a deeper, more nuanced understanding of the molecule's behavior. For researchers in medicinal chemistry and materials science, this integrated strategy is indispensable for the rational design and development of novel, high-performing molecules.
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Efficacy comparison of "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" in acidic versus neutral media
A Senior Application Scientist's Guide to Optimizing Corrosion Inhibition
For researchers and professionals in drug development and materials science, the environmental context of a molecule's function is paramount. This guide provides an in-depth comparison of the efficacy of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT), a potent corrosion inhibitor, in acidic versus neutral media. While existing research predominantly highlights its exceptional performance in acidic environments, this document synthesizes available data and chemical principles to offer a comprehensive view of its pH-dependent efficacy.
The Critical Role of pH in Corrosion Inhibition by DPT
5,5'-Dithiobis(1-phenyl-1H-tetrazole), with its characteristic disulfide bridge and phenyl-tetrazole moieties, is a well-documented corrosion inhibitor, particularly for metals like steel and copper.[1][2] Its mechanism of action is multifaceted, involving the adsorption of the molecule onto the metal surface to form a protective barrier.[3][4] This film impedes the electrochemical processes of corrosion. However, the integrity and formation of this protective layer are significantly influenced by the pH of the surrounding medium.
Studies have consistently demonstrated the high inhibition efficiency of tetrazole derivatives in acidic solutions, such as hydrochloric and sulfuric acid.[3][5] The acidic environment can influence the surface charge of the metal and the protonation state of the inhibitor, which are critical factors in the adsorption process.
Unraveling the Mechanism: A Tale of Two Media
The efficacy of DPT as a corrosion inhibitor is intrinsically linked to the stability of its disulfide bond and the interaction of its tetrazole rings with the metal surface. The pH of the medium plays a pivotal role in both these aspects.
In Acidic Media (pH < 7):
-
Enhanced Adsorption: In acidic solutions, the metal surface is often positively charged. The tetrazole rings of DPT, rich in nitrogen atoms with lone pair electrons, can be protonated. This can lead to a stronger electrostatic interaction between the inhibitor and the metal surface, promoting the formation of a dense and stable protective film.
-
Disulfide Bond Stability: Disulfide bonds are generally stable in acidic conditions in the absence of reducing agents.[6][7] This stability is crucial for DPT to maintain its dimeric structure, which is believed to be important for its effective surface coverage. The introduction of substituents to the tetrazole ring has been shown to not hinder the stability in acidic media.[8]
-
Chemical and Physical Adsorption: The inhibition mechanism in acidic media is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the sulfur/nitrogen atoms and the metal).
In Neutral Media (pH ≈ 7):
-
Potential for Disulfide Cleavage: While disulfide bonds are relatively stable at neutral pH, they can be more susceptible to cleavage compared to acidic conditions, especially in the presence of nucleophiles or through hydrolysis.[9][10] Cleavage of the S-S bond in DPT would result in the formation of 1-phenyl-1H-tetrazole-5-thiol. While the resulting thiol is also a known corrosion inhibitor, the change in molecular structure could affect the packing and overall integrity of the protective film.
-
Altered Adsorption Dynamics: The surface charge of the metal and the protonation state of the inhibitor will differ in neutral media compared to acidic environments. This can alter the adsorption isotherm and the overall efficiency of the inhibitor. Some studies on other tetrazole derivatives have shown effective corrosion inhibition in simulated seawater (a near-neutral pH environment), suggesting that DPT may still offer significant protection.[11]
The proposed differential mechanism is illustrated in the following diagram:
Caption: Proposed mechanism of DPT in acidic vs. neutral media.
Experimental Data & Comparative Performance
While direct comparative studies are scarce, we can synthesize data from various sources to build a performance picture. The following table summarizes expected performance based on existing literature for tetrazole derivatives and the chemical principles of disulfide bond stability.
| Parameter | Acidic Medium (e.g., 1M HCl) | Neutral Medium (e.g., 3.5% NaCl) |
| Inhibition Efficiency (%) | > 90% (for related compounds)[2][3] | Expected to be high, but potentially lower than in acidic media.[11] |
| Corrosion Rate (mm/year) | Significantly reduced | Reduced, but potentially higher than in acidic media |
| Adsorption Mechanism | Mixed (Physisorption & Chemisorption) | Likely mixed, with potentially weaker electrostatic interactions |
| Protective Film Stability | High | Moderate to High |
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of DPT in different media, standardized experimental protocols are essential. The following outlines key methodologies.
Weight Loss Immersion Test (ASTM G31)
This gravimetric method provides a direct measure of corrosion rate.[12][13][14][15][16]
Protocol:
-
Specimen Preparation: Prepare metal coupons of known surface area and weight.
-
Solution Preparation: Prepare the acidic (e.g., 1M HCl) and neutral (e.g., 3.5% NaCl, buffered to pH 7) solutions with and without varying concentrations of DPT.
-
Immersion: Immerse the coupons in the test solutions for a specified duration at a controlled temperature.
-
Cleaning: After immersion, clean the coupons to remove corrosion products according to standard procedures.
-
Final Weighing: Dry and re-weigh the coupons to determine the mass loss.
-
Calculation: Calculate the corrosion rate and inhibition efficiency.
Caption: Workflow for Weight Loss Immersion Testing.
Electrochemical Techniques
Electrochemical methods offer rapid and detailed insights into the corrosion inhibition mechanism.
-
Potentiodynamic Polarization: This technique determines the corrosion current and potential, providing information on whether the inhibitor acts on the anodic, cathodic, or both reactions.[17][18][19][20]
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the properties of the protective film and the kinetics of the corrosion process.[21][22][23][24][25] An increase in charge transfer resistance in the presence of the inhibitor indicates effective corrosion protection.
Experimental Setup: A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl).
Caption: Workflow for Electrochemical Corrosion Testing.
Comparison with Alternatives
Several classes of organic compounds are used as corrosion inhibitors. A brief comparison is provided below:
| Inhibitor Class | Advantages | Disadvantages |
| Tetrazoles (e.g., DPT) | High efficiency at low concentrations, good thermal stability.[3][11] | Predominantly studied in acidic media, potential for disulfide cleavage in neutral/alkaline media. |
| Triazoles (e.g., Benzotriazole) | Very effective for copper and its alloys, widely used. | Can be less effective for ferrous metals compared to other inhibitors. |
| Imidazolines | Excellent performance in oil and gas applications, form persistent films. | Can have limited solubility in some aqueous systems. |
| Amines | Readily available and cost-effective. | Can have environmental and toxicity concerns. |
Conclusion and Future Directions
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a highly effective corrosion inhibitor, with substantial evidence supporting its superior performance in acidic media. The stability of its disulfide bond and favorable adsorption characteristics contribute to the formation of a robust protective film on metal surfaces.
While its efficacy in neutral media is less documented, the known chemistry of the disulfide bond and the performance of related tetrazole compounds suggest that DPT likely provides significant protection, although potentially at a lower efficiency compared to acidic environments. Cleavage of the disulfide bond in neutral media to form the corresponding thiol is a key consideration that warrants further investigation.
Future research should focus on direct, systematic comparisons of DPT's performance across a range of pH values. Such studies, employing standardized weight loss and electrochemical techniques, will provide a more complete understanding of its operational window and enable its optimal application in diverse industrial and research settings.
References
- ASTM G31 - 21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (URL: [Link])
- ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (URL: [Link])
- Corrosion testing: what is potentiodynamic polarization? - Surface Technology Journal. (URL: [Link])
- ASTM G31 Laboratory Immersion Corrosion Testing of Metals - EUROLAB. (URL: [Link])
- Potentiodynamic polariz
- Immersion Corrosion - Metallurgical Engineering Services. (URL: [Link])
- ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (URL: [Link])
- Potentiodynamic Polarization Measurement → Area → Sustainability. (URL: [Link])
- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC. (URL: [Link])
- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - ACS Public
- Potentiodynamic Polarization: Significance and symbolism. (URL: [Link])
- How to decode the standard test methods for corrosion? - BioLogic Learning Center. (URL: [Link])
- Structural effects, corrosion inhibition mechanisms and timeliness of three tetrazole derivatives on copper in a 3.5 wt.
- Can acidic conditions break disulfide bonds - Chemistry Stack Exchange. (URL: [Link])
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (URL: [Link])
- Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4) - PubMed. (URL: [Link])
- The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution: Chemical, electrochemical and theoretical studies - INIS-IAEA. (URL: [Link])
- DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PubMed. (URL: [Link])
- Is low pH enough to break a disulfide bond?
- Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: Cyclo(1,4)
- Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?
- Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). (URL: [Link])
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (URL: [Link])
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches - ResearchG
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- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
- (PDF) 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. (URL: [Link])
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- Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole - PubMed. (URL: [Link])
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Assessing the synergistic effect of "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" with other inhibitors
An In-Depth Guide to Assessing the Synergistic Effects of Phenyltetrazole-Based Inhibitors: A Case Study with 1-Phenyl-1H-tetrazole-5-thiol (PTT) Derivatives
In the landscape of modern drug discovery and development, the pursuit of synergistic drug combinations has become a cornerstone of therapeutic innovation. The rationale is compelling: combining two or more agents can lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance. This guide provides a comprehensive framework for assessing the synergistic potential of a specific class of compounds, the phenyltetrazole-based inhibitors, with a particular focus on derivatives of 1-phenyl-1H-tetrazole-5-thiol (PTT).
While the specific compound "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" is noted in chemical literature, extensive public data on its biological activity and synergistic interactions is scarce. However, its parent compound, 1-phenyl-1H-tetrazole-5-thiol (PTT), and its derivatives are recognized for their inhibitory action against various enzymes, particularly metallo-β-lactamases (MBLs). These enzymes are a significant contributor to antibiotic resistance in bacteria. Therefore, this guide will use PTT derivatives as a case study to illustrate the principles and methodologies of synergy assessment.
The Rationale for Synergy in Phenyltetrazole-Based Inhibitors
Phenyltetrazole-thiol derivatives have garnered attention for their ability to inhibit metallo-β-lactamases, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. The proposed mechanism of action involves the coordination of the thiol group of the PTT derivative to the zinc ions in the active site of the MBL enzyme, thereby inactivating it.
The logical approach to synergy with a PTT-based MBL inhibitor is to combine it with a β-lactam antibiotic. The PTT derivative would inhibit the resistance-conferring enzyme, allowing the antibiotic to exert its antibacterial effect.
Figure 1: A diagram illustrating the synergistic mechanism of a PTT derivative and a β-lactam antibiotic.
Experimental Workflow for Synergy Assessment
The following is a detailed protocol for assessing the synergistic effect of a PTT derivative with a β-lactam antibiotic against a bacterial strain expressing a metallo-β-lactamase.
Determination of Minimum Inhibitory Concentration (MIC)
The first step is to determine the MIC for each compound individually. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Prepare a stock solution of the PTT derivative and the β-lactam antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum of the test strain (e.g., E. coli expressing a specific MBL) to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Checkerboard Assay for Synergy
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
Protocol:
-
In a 96-well microtiter plate, dilute the PTT derivative horizontally and the β-lactam antibiotic vertically, creating a matrix of concentrations.
-
The concentrations should range from above to below the previously determined MIC for each compound.
-
Inoculate the plate with the bacterial suspension as described for the MIC assay.
-
Incubate the plate under the same conditions.
-
After incubation, determine the MIC of each compound in the presence of the other.
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the synergistic effect.
The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No interaction (additive or indifferent) |
| > 4.0 | Antagonism |
Visualizing the Experimental Workflow
Figure 2: A flowchart of the experimental workflow for assessing synergy.
Hypothetical Data and Interpretation
To illustrate the application of this methodology, consider the following hypothetical data for a PTT derivative combined with the β-lactam antibiotic, meropenem, against an MBL-producing Klebsiella pneumoniae strain.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| PTT Derivative | 64 | 8 | 0.125 | |
| Meropenem | 32 | 4 | 0.125 | |
| FICI (Sum) | 0.25 | Synergy |
In this hypothetical scenario, the FICI of 0.25 is ≤ 0.5, indicating a strong synergistic interaction between the PTT derivative and meropenem. This suggests that the PTT derivative effectively inhibits the MBL, restoring the activity of meropenem.
Conclusion and Future Directions
The assessment of synergistic effects is a critical step in the development of combination therapies. The methodologies outlined in this guide, including MIC determination, the checkerboard assay, and FICI calculation, provide a robust framework for evaluating the potential of phenyltetrazole-based inhibitors like PTT derivatives to act synergistically with other therapeutic agents. Positive in vitro findings, as illustrated in the hypothetical data, would warrant further investigation through time-kill assays, in vivo animal models, and mechanistic studies to fully elucidate the nature of the synergistic interaction.
References
- Toney, J. H., et al. (2001). 1-Phenyl-1H-tetrazole-5-thiol Derivatives Are Potent Inhibitors of Metallo-β-lactamase. Antimicrobial Agents and Chemotherapy, 45(11), 3173–3177. [Link]
- Karsisi, H. N., et al. (2018). Synthesis, characterization and biological evaluation of new 1-phenyl-1H-tetrazole-5-thiol derivatives as potent metallo-β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4466–4475. [Link]
Introduction: The Rationale for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Advanced Coatings
A Comparative Guide to the Long-Term Performance of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Coatings
This guide provides a comprehensive analysis of the projected long-term performance of coatings based on 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT). As a novel material in the advanced coatings space, direct, long-term experimental data is emerging. Therefore, this document synthesizes information on the known chemistry of DPT and related tetrazole compounds with established, field-proven methodologies for evaluating coating durability. We will objectively compare the projected attributes of DPT coatings against well-established alternatives in critical applications such as corrosion resistance and biocompatibility, providing the experimental frameworks necessary for validation.
5,5'-Dithiobis(1-phenyl-1H-tetrazole), hereafter referred to as DPT, is a disulfide-linked heterocyclic compound.[1][2][3] Its molecular structure is intriguing for coating applications for several key reasons:
-
Corrosion Inhibition Potential: The tetrazole ring is known for its ability to coordinate with metal ions, a property leveraged in corrosion inhibitors.[4] The four nitrogen atoms can form stable complexes on a metal surface, creating a passivating layer that impedes corrosive processes.[5]
-
Reactive Disulfide Bridge: The central S-S bond is a reactive moiety. It can be cleaved under certain conditions, such as by UV light or chemical reduction, offering a pathway for creating self-healing or stimuli-responsive coatings.[3] This bond also allows the molecule to form a robust, cross-linked network when applied as a coating.
-
Aromatic Stability: The presence of phenyl groups contributes to the thermal and chemical stability of the molecule, a desirable trait for any coating expected to endure long-term environmental exposure.
These characteristics position DPT as a promising candidate for high-performance coatings, particularly for protecting metallic substrates in aggressive environments and for advanced biomedical devices where coating integrity is paramount. However, its long-term stability and performance must be rigorously evaluated against current industry standards.
Framework for Long-Term Performance Evaluation
To assess the viability of DPT as a durable coating, a multi-faceted testing protocol is required. This framework is designed to simulate the stresses a coating will experience over its service life and to quantify its degradation.
Core Performance Metrics
The evaluation of a DPT coating, or any high-performance coating, hinges on three pillars of performance:
-
Adhesion: The strength of the bond between the coating and the substrate.
-
Barrier Properties: The ability of the coating to resist the ingress of corrosive or degrading species like water, oxygen, and ions.
-
Intrinsic Stability: The resistance of the coating's own chemical structure to degradation from environmental factors like UV radiation, heat, and chemical attack.
The following diagram illustrates the logical workflow for a comprehensive evaluation.
Caption: Experimental workflow for DPT coating evaluation.
Comparative Analysis: DPT Coatings vs. Established Alternatives
The true measure of a new coating technology is its performance relative to existing, trusted solutions. Here, we compare the projected performance of DPT coatings against two common classes of anti-corrosion coatings (Epoxy and Polyurethane) and one common biocompatible coating (Parylene-C).
Table 1: Projected Long-Term Performance Comparison
| Performance Metric | 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) | Epoxy (Amine Cured) | Polyurethane (Aliphatic) | Parylene-C (Biomedical) |
| Adhesion Strength | Good to Excellent: Tetrazole nitrogens likely form strong coordinate bonds with metal substrates. | Excellent: Strong polar interactions and covalent bonding with the substrate. | Good to Excellent: Dependent on primer; strong urethane linkages. | Moderate to Good: Relies on mechanical interlocking and van der Waals forces. |
| Corrosion Resistance | Excellent (Projected): Acts as both a barrier and an active corrosion inhibitor via metal complexation.[5] | Excellent: Provides a dense, cross-linked barrier with low permeability to water and ions.[6] | Good: Good barrier properties, but primarily used as a topcoat for UV resistance.[6] | Excellent: Extremely low permeability to moisture and gases; chemically inert.[7] |
| UV Resistance | Poor to Moderate (Projected): Tetrazole rings and the S-S bond can be susceptible to UV-induced cleavage and degradation.[3][4] | Poor: Aromatic backbone leads to chalking and yellowing upon UV exposure.[8] | Excellent: Aliphatic structure is resistant to UV degradation, providing superior color and gloss retention.[9] | Poor: Degrades and yellows with prolonged UV exposure. |
| Biocompatibility | Unknown/Requires Testing: Toxicity of tetrazole derivatives can vary significantly.[10] Degradation products would need thorough evaluation. | Poor to Good: Dependent on formulation; leaching of unreacted monomers (e.g., BPA) is a concern. | Good: Generally considered biocompatible, but additives and isocyanates require evaluation. | Excellent: USP Class VI material, widely used for medical implants.[7] |
| Service Lifespan | Variable: Likely 5-15 years, limited by UV stability unless top-coated. | 10-20 Years: Excellent durability in immersion or buried service, but requires a topcoat for UV exposure.[9] | 5-15 Years: Excellent as a topcoat; lifespan depends on the underlying primer system.[9] | Long-Term (>10 Years): Very stable in the physiological environment.[7] |
Detailed Experimental Protocols
To validate the projected performance outlined above, the following standardized protocols are essential.
Protocol: Accelerated Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS)
Objective: To quantitatively measure the degradation of the DPT coating's barrier properties over time when exposed to a corrosive electrolyte.
Causality: EIS is a non-destructive technique that models the coating-metal interface as an electrical circuit.[11][12] By measuring the impedance over a range of frequencies, we can extract parameters like pore resistance (Rpo) and coating capacitance (Cc). A high and stable Rpo indicates excellent barrier properties. An increase in Cc over time signifies water uptake by the coating, a precursor to failure.[13] This provides a much faster and more quantitative prediction of long-term performance than simple visual inspection.[14]
Methodology:
-
Substrate Preparation: Prepare Q235 steel panels by polishing, degreasing with acetone, and sonicating in ethanol.
-
Coating Application: Apply the DPT coating formulation to a controlled thickness (e.g., 50 µm) and cure according to the specified protocol.
-
Electrochemical Cell Setup: Attach a glass cylinder to the coated surface to serve as the electrochemical cell. Fill with a 3.5% NaCl solution.[12]
-
Measurement: Use a three-electrode setup: the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
EIS Data Acquisition: Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[12]
-
Long-Term Monitoring: Repeat the EIS measurement at regular intervals (e.g., every 24 hours) for a total test duration of at least 30 days.
-
Data Analysis: Plot the data as Bode and Nyquist plots. Fit the data to an equivalent circuit model to extract Rpo and Cc values over time.
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Protocol: Adhesion Testing via Pull-Off Method (ASTM D4541)
Objective: To quantify the adhesive strength of the DPT coating to the metal substrate before and after accelerated aging.
Causality: While tape tests (like ASTM D3359) are useful for quality control, the pull-off test provides a quantitative tensile strength value (in psi or MPa). This is critical for performance comparisons and for understanding failure modes (e.g., adhesive failure at the interface vs. cohesive failure within the coating).[15]
Methodology:
-
Sample Preparation: Use DPT-coated steel panels as prepared previously.
-
Dolly Preparation: Abrade the surface of aluminum dollies (loading fixtures) and clean with a solvent.
-
Adhesive Application: Mix a two-part epoxy adhesive and apply a uniform layer to the dolly face.
-
Dolly Attachment: Press the dolly firmly onto the coated surface. Allow the adhesive to cure fully as per the manufacturer's instructions.
-
Isolation: Once cured, use a cutting tool to score around the dolly, isolating the test area of the coating.
-
Pull-Off Test: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a smooth, controlled rate until the dolly detaches.
-
Data Recording: Record the maximum tensile force at failure. Note the nature of the failure (percentage of adhesive vs. cohesive failure).
Protocol: Accelerated Weathering (ASTM D5894)
Objective: To simulate long-term outdoor exposure and evaluate the combined effect of UV radiation and a corrosive environment on the DPT coating.
Causality: This cyclic test is more representative of real-world conditions than separate, continuous UV or salt spray tests.[16] It combines UV exposure, which can degrade the polymer binder and the DPT molecule itself, with a salt fog/drying cycle that attacks the coating once it has been weakened by UV radiation.
Methodology:
-
Sample Preparation: Prepare scribed and unscribed DPT-coated steel panels.
-
Test Cycle: Place panels in a cyclic corrosion/UV chamber and subject them to repeating cycles as defined by ASTM D5894:
-
UV Exposure: 1 week of alternating cycles of 4 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Salt Fog/Dry: 1 week of continuous salt fog exposure (as per ASTM B117) followed by a dry-off period.
-
-
Evaluation: At specified intervals (e.g., 250, 500, 1000 hours), remove a set of panels and evaluate for:
-
Gloss Retention (ASTM D523): Measures surface degradation.
-
Color Change (ASTM D2244): Quantifies fading or yellowing.
-
Blistering (ASTM D714): Indicates loss of adhesion due to osmosis.
-
Corrosion Creepback (ASTM D1654): Measures corrosion undercutting at the scribe.
-
Degradation Pathway and Mechanistic Insights
The long-term failure of a DPT coating is likely to be a multi-step process, initiated primarily by environmental stressors attacking the coating's chemical structure.
Caption: Projected degradation pathway for DPT coatings.
-
Initiation by UV Radiation: The primary degradation initiator is likely to be UV light. The energy from UV photons can cleave the relatively weak disulfide (S-S) bond and potentially lead to the decomposition of the tetrazole ring, which is known to fragment with the liberation of nitrogen gas (N₂).[3][4][17] This breaks down the cross-linked structure of the coating.
-
Water and Ion Ingress: As the coating's structure is compromised, its barrier properties diminish. Micro-pores and cracks form, allowing water, oxygen, and corrosive ions (like chlorides) to penetrate the coating.[11]
-
Interfacial Failure: Once these corrosive species reach the coating-substrate interface, they disrupt the adhesive bonds. Water can displace the coating from the surface, and chloride ions can accelerate the delamination process and initiate pitting corrosion on the underlying metal.
-
Final Failure: The combination of binder degradation, loss of adhesion, and active under-film corrosion leads to macroscopic failures such as blistering, flaking, and visible rusting.
Conclusion and Future Outlook
Coatings based on 5,5'-Dithiobis(1-phenyl-1H-tetrazole) present a scientifically interesting avenue for advanced corrosion protection. The dual-function potential—acting as both a physical barrier and a chemical corrosion inhibitor—is highly attractive. Projections based on its chemical structure suggest it could offer excellent adhesion and corrosion resistance, potentially outperforming standard systems in certain niche applications.
However, its long-term durability is critically dependent on its stability against environmental factors, particularly UV radiation. The susceptibility of the tetrazole ring and the disulfide bond to photodegradation is a significant concern that must be addressed through rigorous accelerated weathering tests. Furthermore, for any potential biomedical application, a comprehensive suite of biocompatibility tests according to ISO 10993 is non-negotiable to ensure the safety of the material and its potential degradation products.[18][19]
The protocols and comparative frameworks provided in this guide offer a robust pathway for the systematic evaluation of DPT coatings. The resulting data will be essential for drug development professionals, researchers, and engineers to make informed decisions about the true potential and limitations of this emerging coating technology.
References
- PHM Society. Electrochemical Impedance Spectroscopy for Coating Evaluation using a Micro Sensor.
- VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Bureau of Reclamation. Electrochemical Impedance Spectroscopy Coating Evaluation.
- Scully, John R. Electrochemical Impedance Spectroscopy for Evaluation of Organic Coating Deterioration and under Film Corrosion -- A State of the Art Technical Review. DTIC.
- Waters, Nicholas et al. Electrochemical Impedance Spectroscopy for Coating Evaluation using a Micro Sensor.
- North American Coating Labs. Adhesion Testing. (2021).
- Taylor & Francis Online. Testing of adhesion of thin films to substrates. (2012).
- ASTM Digital Library. Adhesion Measurement of Thin Films, Thick Films, and Bulk Coatings.
- Presto Testing Instruments. Conduct thin film adhesion test with Presto adhesion tester. (2023).
- PONTLAB. Accelerated aging testing laboratory.
- APM Testing. Paint and Coating Testing.
- TCA Lab / Alfa Chemistry. Adhesion Testing.
- PCI Magazine. Evolving Requirements for Accelerated Testing of Paints and Coatings.
- Environmental Chambers. Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes. (2024).
- Ova solutions. 7 Breakthrough Advanced Long-Term Biocompatibility Testing Methods for Ultimate Medical Device Safety.
- NIH. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art.
- CD Bioparticles. Medical Device Coating Durability Properties Testing Service.
- IMR Test Labs. A Guide to Medical Device Coatings Evaluation. (2021).
- Decos HealthTech. Guideline for Biocompatibility Testing of Medical Devices.
- NIH. Study of Long-Term Biocompatibility and Bio-Safety of Implantable Nanogenerators.
- MDPI. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
- ResearchGate. (PDF) Decomposition products of tetrazoles. (2024).
- ScienceDirect. Tetrazole derivatives of chitosan: Synthetic approaches and evaluation of toxicity. (2025).
- ResearchGate. 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. (2025).
- Raider Painting. Types of Anti-Corrosion Coatings & Their Benefits. (2025).
- BuyersGuideChem. 5,5'-Dithio-bis-(1-phenyl-1H-tetrazole) suppliers and producers.
- PubChem. 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- McLean Company. How Corrosion-Resistant Coatings Extend Asset Lifespan. (2024).
- Alphatek. The Lifespan of Anti-Corrosion Coatings: How Long Do They Last and How to Maintain Them?. (2024).
- ChemicalBook. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7. (2025).
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A Comparative Analysis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a Corrosion Inhibitor for Steel and Aluminum Alloys
In the relentless pursuit of material preservation, corrosion inhibitors stand as a critical line of defense against the degradation of metallic substrates. Among the diverse classes of organic inhibitors, tetrazole derivatives have garnered significant attention due to their exceptional performance, particularly in aggressive acidic environments. This guide provides an in-depth comparative analysis of the corrosion inhibition performance of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) on two of the most industrially vital metallic systems: steel and aluminum alloys. By synthesizing experimental data and elucidating the underlying inhibition mechanisms, this document serves as a technical resource for researchers and professionals in materials science and chemical engineering.
Introduction to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a Corrosion Inhibitor
5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a disulfide-containing heterocyclic compound. Its molecular structure, featuring a tetrazole ring with nitrogen heteroatoms and a disulfide bond, suggests a high potential for corrosion inhibition. The tetrazole moiety provides multiple adsorption centers through lone pair electrons on the nitrogen atoms, while the disulfide linkage can also interact with metal surfaces. Furthermore, in acidic solutions, this dimeric form can be reduced to its monomeric thiol counterpart, 1-phenyl-1H-tetrazole-5-thiol (PTZ), which is known to be a highly effective corrosion inhibitor. The presence of the phenyl group enhances the hydrophobicity and surface coverage of the adsorbed inhibitor film.
The efficacy of a corrosion inhibitor is fundamentally dependent on its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. This guide will dissect the performance of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and its monomeric form on steel and aluminum alloys, focusing on inhibition efficiency, mechanism of action, and the nature of the protective film formed.
Performance on Steel Alloys
The application of tetrazole derivatives as corrosion inhibitors for steel, particularly in acidic media, is well-documented. Experimental evidence for compounds closely related to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) demonstrates exceptional protective capabilities.
Inhibition Efficiency
Studies on 1-phenyl-1H-tetrazole-5-thiol (PTZ), the monomer of the title compound, have shown remarkable inhibition efficiencies for various steel grades in acidic environments. For instance, research on Q235 steel in 1 M HCl solution revealed that PTZ can achieve an inhibition efficiency of up to 97.1% at a concentration of 5 mM.[1] Similarly, for X70 steel in a 0.5 M H2SO4 medium, PTZ exhibited an inhibition efficiency of 95.1% at a 2 mM concentration.[2] Other substituted phenyltetrazole derivatives have also been reported to be effective, with inhibition efficiencies exceeding 90% for mild steel in acidic solutions.[3][4] This high level of protection is a clear indicator of the strong interaction between the inhibitor molecules and the steel surface.
Mechanism of Inhibition
The primary mechanism by which these tetrazole derivatives protect steel is through the formation of an adsorbed protective film on the metal surface. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating this mechanism.
Potentiodynamic polarization studies consistently indicate that PTZ and related phenyltetrazoles act as mixed-type inhibitors for steel.[1] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of the inhibitor molecules on the steel surface blocks the active sites for both reactions, thereby reducing the overall corrosion rate.
EIS measurements further support the formation of a protective layer. The increase in charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor are indicative of a well-formed, insulating film at the metal-solution interface.[1][2]
The adsorption of these inhibitors on the steel surface is a complex process involving both physisorption and chemisorption. The protonated inhibitor molecules in the acidic solution are electrostatically attracted to the negatively charged steel surface (physisorption). Subsequently, a stronger bond is formed through the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of iron (chemisorption).[5] This dual-mode adsorption leads to a stable and robust protective film. The adsorption process has been found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the steel surface.[5]
Performance on Aluminum Alloys
Direct experimental data on the corrosion inhibition of aluminum alloys by 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is limited in the available literature. However, by examining the performance of its monomer, 1-phenyl-1H-tetrazole-5-thiol (PTZ), and other related tetrazole derivatives, we can infer its potential efficacy and mechanism of action on aluminum.
Inhibition Efficiency
Research on various tetrazole derivatives has demonstrated their effectiveness in protecting aluminum and its alloys from corrosion in acidic media. For instance, a study on the corrosion inhibition of aluminum in 1.0 M HCl by different tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, showed that it was the most effective inhibitor among the tested compounds.[6] While the exact inhibition efficiencies can vary depending on the specific alloy and environmental conditions, these findings suggest that the functional groups present in PTZ are conducive to protecting aluminum. Another study on an aluminum alloy in sulfuric acid using a different tetrazole derivative also reported good inhibition efficiency that increased with inhibitor concentration.[7]
Mechanism of Inhibition
The inhibition mechanism of tetrazole derivatives on aluminum alloys also involves the formation of a protective adsorbed film. However, the nature of the interaction and the resulting inhibition type can differ from that observed on steel.
Potentiodynamic polarization studies on aluminum in the presence of 1-phenyl-1H-tetrazole-5-thiol have indicated that it primarily acts as a cathodic-type inhibitor .[6] This suggests that the inhibitor has a more pronounced effect on suppressing the cathodic reaction, which is typically the reduction of hydrogen ions in acidic solutions. This is a key difference compared to the mixed-type inhibition observed on steel.
The adsorption of tetrazole derivatives on the aluminum surface is also believed to involve a combination of physisorption and chemisorption.[6] The heteroatoms (N and S) in the inhibitor molecule can coordinate with the aluminum surface. The native oxide layer on aluminum (Al2O3) also plays a crucial role in the adsorption process. The inhibitor molecules can interact with this oxide layer, stabilizing it and preventing its dissolution in the acidic environment. The adsorption of these compounds on the aluminum surface has also been found to follow the Langmuir adsorption isotherm.[6]
Comparative Summary and Data Presentation
To provide a clear and objective comparison, the key performance parameters of 1-phenyl-1H-tetrazole-5-thiol (as a proxy for its dimer) on steel and aluminum alloys are summarized in the table below.
| Parameter | Steel Alloys | Aluminum Alloys |
| Inhibition Efficiency | Very High (up to 97.1%)[1] | Effective, though potentially lower than on steel[6] |
| Inhibition Type | Mixed-Type[1] | Primarily Cathodic-Type[6] |
| Adsorption Mechanism | Physisorption and Chemisorption[5] | Physisorption and Chemisorption[6] |
| Adsorption Isotherm | Langmuir[5] | Langmuir[6] |
| Protective Film | Forms a stable, insulating monolayer | Forms a protective film, likely interacting with the native oxide layer |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for evaluating corrosion inhibitors are essential.
Electrochemical Measurements
Electrochemical techniques are powerful tools for assessing the performance of corrosion inhibitors in real-time.
Step-by-Step Protocol for Potentiodynamic Polarization and EIS:
-
Working Electrode Preparation: A sample of the steel or aluminum alloy with a defined surface area is used as the working electrode. The surface is typically abraded with successively finer grades of silicon carbide paper, rinsed with distilled water and acetone, and then dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Test Solution: The corrosive medium (e.g., 1 M HCl or 0.5 M H2SO4) is prepared with and without various concentrations of the inhibitor.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for 30-60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The data is then fitted to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
The inhibition efficiency (IE%) can be calculated from both EIS and PDP data using the following equations:
-
From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
From PDP: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Where Rct(inh) and icorr(inh) are the charge transfer resistance and corrosion current density with the inhibitor, and Rct(blank) and icorr(blank) are the values without the inhibitor.
Visualizing the Inhibition Mechanisms and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Proposed corrosion inhibition mechanisms on steel and aluminum surfaces.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
5,5'-Dithiobis(1-phenyl-1H-tetrazole), and its active monomeric form, 1-phenyl-1H-tetrazole-5-thiol, demonstrate significant potential as effective corrosion inhibitors for both steel and aluminum alloys in acidic environments. The performance on steel is exceptionally high, with a mixed-type inhibition mechanism that effectively stifles both anodic and anodic reactions. For aluminum alloys, while direct data for the dimeric form is scarce, the available information on related tetrazole derivatives suggests a predominantly cathodic inhibition mechanism, which is still highly effective in mitigating corrosion. The formation of a stable, adsorbed protective film is the cornerstone of its inhibitory action on both metals. This guide provides a comprehensive overview for researchers and professionals, enabling informed decisions in the selection and application of this promising class of corrosion inhibitors.
References
- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. ACS Publications.
- The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution: Chemical, electrochemical and theoretical studies. ResearchGate.
- 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. ResearchGate.
- electrochemical investigation of inhibitory of new synthesized tetrazole derivative on corrosion of stainless steel 316l in acidic medium.
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. International Journal of Electrochemical Science.
- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. National Institutes of Health.
- Inhibition of corrosion of commercial mild steel in presence of tetrazole derivatives in acid medium. ResearchGate.
- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. ResearchGate.
- 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. ResearchGate.
- The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science.
- Inhibitory effect of new azole derivative in the corrosion of aluminum in acidic medium: Common electrochemical and electrochemical noise investigation. ResearchGate.
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Comparative cost-benefit analysis of using "5,5'-Dithiobis(1-phenyl-1H-tetrazole)" in industrial applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, the selection of optimal reagents is a critical determinant of process efficiency, product quality, and economic viability. This guide provides a detailed comparative analysis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT), an organic disulfide, against established alternatives in its primary industrial applications. By synthesizing available performance data and outlining experimental validation protocols, this document serves as a technical resource for researchers and professionals in materials science and chemical synthesis.
Introduction to 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
5,5'-Dithiobis(1-phenyl-1H-tetrazole), with the CAS number 5117-07-7, is an organic disulfide characterized by two 1-phenyl-1H-tetrazole-5-thiolate units linked by a disulfide bridge.[1] Its molecular structure, featuring a reactive S-S bond and nitrogen-rich tetrazole rings, suggests its potential utility in applications requiring controlled radical generation or surface-active properties. The key chemical and physical properties of DPT are summarized in Table 1.
Table 1: Physicochemical Properties of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
| Property | Value | Source(s) |
| CAS Number | 5117-07-7 | [2][3] |
| Molecular Formula | C₁₄H₁₀N₈S₂ | [2][3] |
| Molecular Weight | 354.41 g/mol | [2] |
| Appearance | Off-white to pale-yellow crystalline powder | [4] |
| Melting Point | 145 °C (decomposition) | [1] |
| Purity (typical) | ≥95% | [2] |
The primary industrial interest in DPT and similar organic disulfides lies in two main areas: as vulcanizing agents in the rubber industry and as antifogging agents in photographic emulsions. This guide will explore both applications in detail.
DPT as a Vulcanization Accelerator in the Rubber Industry
Vulcanization is a crucial process in rubber manufacturing, creating cross-links between polymer chains to enhance elasticity, strength, and durability.[5] This process is often expedited by accelerators. Organic disulfides, like DPT, can function in this capacity, potentially acting as sulfur donors.
Comparative Performance Analysis
Table 2: Comparative Performance of Vulcanization Accelerator Classes
| Parameter | Disulfides (e.g., DPT) (Inferred) | Sulfenamides (e.g., TBBS) | Thiazoles (e.g., MBT) | Thiurams (e.g., TMTD) |
| Cure Rate | Moderate to Fast | Fast | Moderate | Very Fast |
| Scorch Safety | Moderate | Good | Poor | Poor |
| Crosslink Density | Good | High | Moderate | High |
| Reversion Resistance | Moderate | Good | Moderate | Poor |
| Nitrosamine Formation | Unlikely | Possible | No | Possible |
Data for Sulfenamides, Thiazoles, and Thiurams are based on established industry knowledge.[5][6][7] Performance for DPT is inferred based on general disulfide behavior.
The key advantage of sulfenamides like TBBS is their delayed action, which provides good "scorch safety" – a resistance to premature vulcanization during processing.[5] Thiazoles are faster curing but offer less scorch safety. Thiurams are ultra-accelerators but can lead to reversion (loss of crosslinks) and the formation of carcinogenic nitrosamines.[5]
DPT, as a disulfide, would be expected to offer a balance of moderate cure rates and scorch safety. A significant potential advantage of the tetrazole moiety in DPT is its non-nitrosamine-forming nature, a critical consideration in modern rubber compounding due to health and safety regulations.
Cost-Benefit Considerations
The economic viability of an accelerator depends not only on its purchase price but also on its efficiency (the amount required to achieve desired properties) and its impact on processing times and final product quality.
Table 3: Economic and Operational Comparison of Vulcanization Accelerators
| Accelerator Class | Relative Cost-in-Use | Key Benefits | Key Drawbacks |
| Disulfides (e.g., DPT) | Potentially Moderate | Non-nitrosamine forming, balanced properties | Limited direct performance data available |
| Sulfenamides | Moderate | Excellent scorch safety, good overall properties | Higher cost than some thiazoles |
| Thiazoles | Low to Moderate | Cost-effective, fast curing | Poor scorch safety |
| Thiurams | Moderate to High | Ultra-fast acceleration | Poor scorch safety, potential for nitrosamine formation, reversion |
The current market price for DPT is in the range of
Experimental Protocol: Evaluation of Vulcanization Characteristics
To quantitatively assess the performance of DPT as a vulcanization accelerator, the following experimental workflow is proposed.
Objective: To compare the cure characteristics and physical properties of a standard rubber compound vulcanized with DPT against a sulfenamide accelerator (TBBS).
Materials:
-
Natural rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Carbon black or silica filler
-
Zinc oxide and stearic acid (activators)
-
Sulfur
-
5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT)
-
N-tert-butyl-2-benzothiazole sulfenamide (TBBS) (control)
Methodology:
-
Compounding: Prepare two rubber compounds using a two-roll mill. The formulations should be identical except for the accelerator.
-
Compound A: Contains a predetermined concentration of TBBS.
-
Compound B: Contains a range of concentrations of DPT.
-
-
Rheometry: Analyze the cure characteristics of each compound using an oscillating disc rheometer at a typical vulcanization temperature (e.g., 160°C).[5]
-
Measure: Minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
-
Vulcanization: Cure sheets of each compound in a heated press according to their respective t90 times.
-
Physical Testing:
-
Measure tensile strength, elongation at break, and modulus at 300% elongation (ASTM D412).
-
Measure hardness (Shore A) (ASTM D2240).
-
Perform aging tests in a hot air oven to assess reversion resistance.
-
Workflow Diagram:
Sources
- 1. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. specialchem.com [specialchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end upon its final use in an experiment. Instead, a crucial phase of responsible management and disposal begins. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a compound whose utility in synthetic chemistry is matched by the necessity for its careful handling from bench to final disposition. Our aim is to instill a deep sense of confidence and trust by delivering actionable, scientifically-grounded information that prioritizes safety and environmental stewardship.
Hazard Assessment: Understanding the Intrinsic Risks
A prerequisite to the safe disposal of any chemical is a thorough understanding of its inherent hazards. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) possesses two key structural features that dictate its risk profile: the tetrazole rings and the disulfide bond.
-
The Tetrazole Moiety: Tetrazoles are nitrogen-rich heterocycles. This high nitrogen content renders them energetic, with the potential for rapid, exothermic decomposition upon heating.[1] While not all tetrazoles are explosive, they should be treated with caution, especially in the presence of strong oxidizing agents or when subjected to thermal stress. Chemically, tetrazoles can react vigorously with strong acids and oxidizing agents, potentially producing heat and toxic fumes.[2]
-
The Disulfide Bond: The sulfur-sulfur linkage in disulfides is susceptible to both oxidative and reductive cleavage.[3][4][5] Reaction with oxidizing agents, such as sodium hypochlorite (bleach), can convert the disulfide into sulfonyl chlorides.[6][7][8][9] Conversely, reducing agents can break the bond to form two thiol (-SH) groups.
Given these characteristics, the primary hazards associated with 5,5'-Dithiobis(1-phenyl-1H-tetrazole) waste are its potential energetic nature and its reactivity with common laboratory reagents.
Table 1: Summary of Hazards and Primary Mitigation Strategies
| Hazard | Chemical Rationale | Primary Disposal Consideration |
| Potential for Energetic Decomposition | High nitrogen content in the tetrazole rings.[1] | Avoid heat and ignition sources. Do not mix with strong oxidizing agents. |
| Chemical Reactivity | Susceptibility of the disulfide bond to cleavage and the reactivity of the tetrazole ring.[2][3] | Segregate from incompatible waste streams (strong acids, bases, oxidizers, reducers). |
| Toxicity | While specific data is limited, handle as a potentially toxic substance to minimize exposure. | Wear appropriate Personal Protective Equipment (PPE). |
The Core Directive: Segregation and Professional Disposal
The safest and most compliant method for the disposal of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is through your institution's licensed hazardous waste management program. Under no circumstances should this compound or its solutions be disposed of down the drain or in solid waste bins destined for landfill.
The following workflow provides a logical, step-by-step process for the proper segregation and preparation of this waste stream for collection by Environmental Health & Safety (EH&S) personnel.
Caption: Workflow for the safe segregation and disposal of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) waste.
Experimental Protocol: Step-by-Step Guidance
Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing:
-
Safety Goggles: Provide protection against splashes.
-
Lab Coat: A flame-resistant coat is recommended.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable. Inspect for tears or degradation before use.
Waste Collection and Segregation
-
Solid Waste: Collect pure 5,5'-Dithiobis(1-phenyl-1H-tetrazole), contaminated weighing papers, and other solid materials in a designated, compatible container labeled "Solid Chemical Waste."
-
Liquid Waste:
-
Identify the solvent used.
-
If the solvent is halogenated (e.g., dichloromethane, chloroform), collect the waste in a designated "Halogenated Organic Liquid Waste" container.
-
If the solvent is non-halogenated (e.g., acetone, ethyl acetate, hexanes), use a "Non-Halogenated Organic Liquid Waste" container.
-
Crucially, do not mix these waste streams.
-
Labeling and Storage
-
Labeling: Clearly label the waste container with:
-
The full chemical name: "Waste 5,5'-Dithiobis(1-phenyl-1H-tetrazole)" and the solvent if applicable.
-
The primary hazards: "Caution: Energetic Compound, Handle with Care."
-
The date you first added waste to the container (accumulation start date).
-
-
Storage:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals (strong acids, bases, and oxidizing agents).
-
Final Disposal
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your EH&S department. They have the expertise and resources to ensure its final disposal is compliant with all regulations.
Decontamination of Glassware: A Cautious Approach
For decontaminating small amounts of residue from glassware, a chemical treatment step can be considered. This procedure should only be performed in a certified chemical fume hood by trained personnel and is not intended for bulk waste disposal. The rationale is to cleave the disulfide bond, which may reduce the compound's complexity.
Protocol for Glassware Decontamination:
-
Preparation of Reducing Solution: In a fume hood, prepare a fresh solution of 0.1 M dithiothreitol (DTT) in a basic aqueous buffer (e.g., 0.1 M Tris buffer, pH 8.0).
-
Rinsing: Rinse the contaminated glassware with this solution. The DTT will act as a reducing agent to cleave the disulfide bond into two thiol moieties.
-
Oxidative Quench (Optional but Recommended): After a few minutes, carefully add a dilute solution of sodium hypochlorite (household bleach) to the rinse solution to oxidize the resulting thiols. Perform this step with extreme caution due to the potential reaction with the tetrazole ring.
-
Final Rinsing: Thoroughly rinse the glassware with water, followed by your standard washing procedure.
-
Disposal of Rinse Solution: The rinse solution must be collected as hazardous aqueous waste.
The following diagram illustrates the proposed chemical logic for this decontamination procedure.
Caption: Proposed chemical pathway for the decontamination of glassware.
Conclusion: Fostering a Culture of Safety
The responsible management of chemical waste, such as 5,5'-Dithiobis(1-phenyl-1H-tetrazole), is a non-negotiable aspect of professional scientific conduct. By adhering to the principles of hazard assessment, proper segregation, and collaboration with safety professionals, we not only ensure regulatory compliance but also cultivate a laboratory environment where safety is paramount. This guide is intended to be a living document, to be used in conjunction with your institution's specific safety protocols, to empower you with the knowledge to handle this and other chemical reagents with the respect and care they demand.
References
- Okada, T., et al. (n.d.). Efficient Method for the Preparation of Sulfonyl Chlorides: Reaction of Disulfides or Thiols with Sodium Hypochlorite Pentahydrate (NaOCl·5H2O) Crystals. Chemistry Letters.
- Kirihara, M., et al. (n.d.). Synthesis of Sulfonyl Halides from Disulfides or Thiols Using Sodium Hypochlorite Pentahydrate (NaOCl•5H2O) Crystals. ResearchGate.
- Kirihara, M., et al. (2019). Synthesis of Sulfonyl Halides from Disulfides or Thiols Using Sodium Hypochlorite Pentahydrate (NaOCl·5H2O) Crystals. Journal of Organic Chemistry.
- Various Authors. (n.d.). Sodium Hypochlorite, Thiols and Disulfides. ResearchGate.
- Kirihara, M., et al. (2019). Synthesis of Sulfonyl Halides from Disulfides or Thiols Using Sodium Hypochlorite Pentahydrate (NaOCl•5H2O) Crystals. Semantic Scholar.
- Various Authors. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.
- Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics.
- Neochoritis, C. G., et al. (2016). Convergent Three-Component Tetrazole Synthesis. University of Groningen Research Portal.
- Smithies, O. (1965). Disulfide-bond cleavage and formation in proteins. Science.
- Various Authors. (n.d.). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. PubMed.
- Feener, E. P., et al. (1990). Cleavage of disulfide bonds in endocytosed macromolecules. A processing not associated with lysosomes or endosomes. Journal of Biological Chemistry.
- Science Through Time. (2025). What Chemicals Break Disulfide Bonds?. YouTube.
- Various Authors. (n.d.). How can I cleavage the disulfide bond and create two SH groups?. ResearchGate.
- U.S. Environmental Protection Agency. (n.d.). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl-. Substance Registry Services.
- Various Authors. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.
- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole).
- Li, J., et al. (2018). Photo-induced coupling reactions of tetrazoles with carboxylic acids in aqueous solution: application in protein labelling. Chemical Communications.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
- Various Authors. (n.d.). 5,5'-[(p-Phenylenedimethylene)dithio]bis(1-phenyl-1H-1,2,3,4-tetrazole). ResearchGate.
- Google Patents. (n.d.). Synthesis method of 1-phenyl-5-mercapto tetrazole.
- Various Authors. (2018). Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. Sciforum.
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Personal protective equipment for handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) for handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole). This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Understanding the Hazard: Why Specific PPE is Crucial
5,5'-Dithiobis(1-phenyl-1H-tetrazole) belongs to the tetrazole class of compounds. Tetrazole derivatives are known for their high nitrogen content and energetic nature.[1][2] Many compounds in this family are sensitive to heat, friction, or impact and can undergo rapid decomposition, potentially leading to an explosion.[3][4][5] The thermal decomposition of N-substituted tetrazoles often begins with the elimination of nitrogen gas, which can cause significant pressure buildup in closed systems.[1]
While specific toxicity data for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is limited, the precursor, 1-phenyl-1H-tetrazole-5-thiol, is classified as a flammable solid that can cause skin, eye, and respiratory irritation.[5][6] Given these inherent risks, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent personal injury and mitigate laboratory incidents.
Core PPE Requirements for Handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole)
The selection of appropriate PPE is contingent on the scale of the experiment and the specific manipulations being performed. The following table summarizes the minimum required PPE.
| Protection Type | Specific Requirement | Standard/Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is mandatory over goggles to protect against splashes and potential energetic decomposition.[7][8] |
| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves. | A flame-resistant lab coat is essential due to the flammability and energetic nature of tetrazole compounds.[7] Nitrile gloves are a common choice, but compatibility must be verified with the glove manufacturer. Double gloving is recommended.[8][9] |
| Respiratory Protection | Required if dust is generated or when handling outside of a certified fume hood. | An N95-rated respirator or higher is necessary to prevent inhalation of fine particles. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.[7][8] |
| Additional Protection | Blast shield. | All experimental work involving this compound must be conducted behind a certified blast shield due to its potential explosive nature upon heating or initiation.[3][7] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is as crucial as wearing the correct PPE.
Work Area and Handling
-
Designated Area: All work with 5,5'-Dithiobis(1-phenyl-1H-tetrazole) must be performed in a designated area within a certified chemical fume hood.[7]
-
Minimize Quantities: Procure and work with the smallest practical quantities of the material.[7]
-
Avoid Ignition Sources: Keep the work area clear of heat sources, open flames, and sparks.[4][6] Ground all equipment to prevent static discharge.[3]
-
Use Appropriate Tools: Use non-metal (e.g., Teflon-coated) spatulas for transfers to minimize the risk of friction or impact.[7]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be separate from flammable and combustible materials.[4]
Step-by-Step PPE Protocol
The following workflow ensures that PPE is used correctly, providing maximum protection.
Donning (Putting On) PPE
-
Lab Coat and Shoe Covers: Put on your flame-resistant lab coat, ensuring it is fully buttoned. If required, put on shoe covers.
-
Respirator: If respiratory protection is needed, perform a seal check to ensure it fits correctly.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
-
Gloves: Put on the first pair of nitrile gloves. Don the second pair, ensuring the cuff of the outer glove goes over the sleeve of your lab coat.[8]
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator: Remove the respirator last.
-
Hand Washing: Immediately wash your hands with soap and water.
Emergency Response Plan
A swift and correct response during an emergency is critical to ensuring safety.
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, use non-sparking tools and wet methods to carefully clean it up to prevent dust generation.[7]
-
Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.[6]
-
-
Fire:
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]
-
Disposal Plan
Proper disposal is the final step in the safe handling of 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
-
Chemical Waste: All unused material and reaction residues must be disposed of as hazardous waste. Do not mix with other waste streams.
-
Contaminated PPE: All disposable PPE (gloves, shoe covers, etc.) must be placed in a designated hazardous waste container immediately after use.
-
Container Disposal: Empty containers may still contain hazardous residue and should be treated as hazardous waste.[5] Puncture or triple-rinse containers before disposal, following your institution's guidelines.
This guide is intended to provide a comprehensive overview of the necessary PPE and safety protocols for handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole). Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole).
References
- Personal protective equipment for handling N-(2H-tetrazol-5-yl). Benchchem.
- (PDF) Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. 2018-04-18.
- Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1 H ‐pyrazol‐4‐yl)‐1 H ‐tetrazole and its Energetic Derivatives. Chemistry Europe.
- Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A - ACS Publications. 2020-08-11.
- Tetrazole. Wikipedia.
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing). 2025-04-17.
- 5,5-Dithiobis(1-phenyl-1H-tetrazole). Echemi.
- SAFETY DATA SHEET. Fisher Scientific. 2025-05-01.
- SAFETY DATA SHEET. Sigma-Aldrich. 2025-05-07.
- 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem.
- 1-Phenyl-1H-tetrazole-5-thiol. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Merck Millipore.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 2022-10-06.
- UNIT 7: Personal Protective Equipment. CTAHR.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006-12-06.
- SAFETY DATA SHEET. Sigma-Aldrich. 2025-04-24.
- 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7. ChemicalBook.
- Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Cole-Parmer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. [PDF] Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1 H ‐pyrazol‐4‐yl)‐1 H ‐tetrazole and its Energetic Derivatives | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
